molecular formula C4H7NOS B1266464 Thiomorpholin-3-one CAS No. 20196-21-8

Thiomorpholin-3-one

Cat. No.: B1266464
CAS No.: 20196-21-8
M. Wt: 117.17 g/mol
InChI Key: HBDDRESWUAFAHY-UHFFFAOYSA-N
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Description

Thiomorpholin-3-one (CAS 20196-21-8) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₇NOS and a molecular weight of 117.17 g/mol . This compound is a key synthetic building block and subject of investigation in various biochemical and pharmacological research areas. In scientific studies, thiomorpholine derivatives have demonstrated significant antimicrobial properties . Research has shown that 1-chloro-2-isocyanatoethane derivatives of thiomorpholine exhibit activity against Gram-positive bacteria, including Staphylococcus aureus (ATCC 25923), with minimum inhibitory concentration (MIC) values determined to be 64 μg/mL . Furthermore, thiomorpholine-based compounds have shown high binding affinity to bacterial DNA gyrase, a validated antibacterial drug target, in silico studies, suggesting a potential mechanism of action for their antimicrobial effects . The compound also holds value in cosmetic science research for its antioxidant and skin-conditioning properties . It is reported to help protect skin from oxidative stress caused by free radicals and improve skin texture by enhancing moisture retention. Its low comedogenic rating (rated 1) makes it a subject of interest for formulations aimed at acne-prone skin . From a biochemical perspective, related compounds like L-thiomorpholine-3-carboxylic acid have been studied to understand their bioactivation pathways. Research indicates that L-amino acid oxidase can metabolize such analogs, leading to reactive intermediates, providing insights into compound cytotoxicity and metabolic fate . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) prior to use. The compound should be stored under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholin-3-one
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InChI

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
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InChI Key

HBDDRESWUAFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00174033
Record name 1,4-Tetrahydrothiazine-3-one
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Molecular Weight

117.17 g/mol
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CAS No.

20196-21-8
Record name 3-Thiomorpholinone
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Record name 3-Thiomorpholinone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiomorpholin-3-one from Ethyl Mercaptoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholin-3-one scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, starting from the readily available precursors, ethyl mercaptoacetate and aziridine. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that influence the reaction's success. Furthermore, this guide explores alternative synthetic strategies and the diverse applications of the this compound core in drug discovery and development, making it an essential resource for researchers and scientists in the field.

Introduction: The Significance of the this compound Scaffold

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous compounds with a broad spectrum of biological activities.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a desirable feature in the design of novel therapeutics. Thiomorpholine derivatives have demonstrated potent activities as antitubercular, antiprotozoal, hypolipidemic, antimalarial, and antioxidant agents.[1]

A key precursor to many of these vital compounds is this compound. Its synthesis is a critical first step in the development of new chemical entities. One of the most direct and atom-economical routes to this compound involves the reaction of ethyl mercaptoacetate with aziridine.[2][3][4] This method is advantageous due to the commercial availability and low cost of the starting materials.

This guide will provide a detailed exploration of this synthetic route, offering both the theoretical underpinnings and a practical, step-by-step guide for its successful implementation in a laboratory setting.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from ethyl mercaptoacetate and aziridine is a two-step process that occurs in a single pot:

  • Nucleophilic Ring-Opening of Aziridine: The reaction is initiated by the nucleophilic attack of the thiol group of ethyl mercaptoacetate on a protonated or Lewis acid-activated aziridine ring. This step is crucial and follows an SN2 mechanism, leading to the formation of an intermediate, ethyl 2-((2-aminoethyl)thio)acetate. The regioselectivity of this ring-opening is a key consideration, with the nucleophile typically attacking the less substituted carbon of the aziridine.

  • Intramolecular Cyclization (Amidation): The newly formed primary amine in the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion. This results in the formation of a stable six-membered ring and the elimination of ethanol, yielding the final product, this compound.

Below is a Graphviz diagram illustrating the step-by-step reaction mechanism:

reaction_mechanism cluster_step1 Step 1: Nucleophilic Ring-Opening cluster_step2 Step 2: Intramolecular Cyclization ethyl_mercaptoacetate Ethyl Mercaptoacetate intermediate Ethyl 2-((2-aminoethyl)thio)acetate ethyl_mercaptoacetate->intermediate SN2 Attack aziridine Aziridine aziridine->intermediate product This compound intermediate->product Amidation ethanol Ethanol intermediate->ethanol Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and success.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplierNotes
Ethyl MercaptoacetateC₄H₈O₂S120.17≥95%Sigma-AldrichAlso known as Ethyl Thioglycolate.
AziridineC₂H₅N43.07≥98%Sigma-AldrichHighly toxic and volatile. Handle with extreme caution in a fume hood.
EthanolC₂H₅OH46.07AnhydrousFisher ScientificUsed as a solvent.
Sodium EthoxideC₂H₅NaO68.0521% in EthanolSigma-AldrichActs as a catalyst to deprotonate the thiol.

3.2. Step-by-Step Methodology

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with anhydrous ethanol (100 mL) and sodium ethoxide solution (5 mL, ~21% in ethanol). The solution is stirred at room temperature. The use of a catalytic amount of a non-nucleophilic base like sodium ethoxide facilitates the deprotonation of the thiol in ethyl mercaptoacetate, increasing its nucleophilicity for the attack on the aziridine ring.

  • Addition of Ethyl Mercaptoacetate: Ethyl mercaptoacetate (12.0 g, 0.1 mol) is added dropwise to the stirred solution via the dropping funnel over a period of 15 minutes. A slight exotherm may be observed.

  • Addition of Aziridine: Aziridine (4.3 g, 0.1 mol) is carefully added dropwise to the reaction mixture at a rate that maintains the temperature below 30°C. Extreme caution is advised during this step due to the high toxicity and volatility of aziridine. This step should be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in dichloromethane (100 mL) and washed with brine (2 x 50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

3.3. Expected Yield and Characterization

  • Yield: 60-75%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 65-68 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 3.30 (s, 2H), 2.85 (t, 2H), 2.05 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 48.2, 42.5, 30.1.

  • Mass Spectrometry (EI): m/z 117 (M⁺).

The following Graphviz diagram outlines the experimental workflow:

experimental_workflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) charge_reagents 2. Charge Ethanol and Sodium Ethoxide setup->charge_reagents add_mercaptoacetate 3. Add Ethyl Mercaptoacetate charge_reagents->add_mercaptoacetate add_aziridine 4. Add Aziridine (Caution!) add_mercaptoacetate->add_aziridine reflux 5. Reflux for 4-6 hours (Monitor by TLC) add_aziridine->reflux workup 6. Work-up (Solvent removal, extraction) reflux->workup purification 7. Purification (Vacuum distillation or recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • Aziridine: Aziridine is a highly toxic, flammable, and volatile substance. It is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Mercaptoacetate: This compound has a strong, unpleasant odor and is an irritant. It should be handled in a fume hood.

  • Sodium Ethoxide: This is a corrosive and flammable material. Contact with skin and eyes should be avoided.

Alternative Synthetic Approaches

While the reaction of ethyl mercaptoacetate with aziridine is a primary method, other routes to this compound and its parent compound, thiomorpholine, have been reported. These include:

  • From Diethanolamine: Conversion of diethanolamine to a mustard species followed by cyclization with a sulfide source.[2][4]

  • From 2-Mercaptoethanol and Aziridine: This route leads to thiomorpholine via a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[2][3]

These alternative methods may be suitable depending on the availability of starting materials and the desired scale of the synthesis.

Applications and Further Transformations of this compound

This compound is a versatile intermediate that can be readily transformed into a variety of other valuable compounds.

  • Reduction to Thiomorpholine: The carbonyl group of this compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) to yield thiomorpholine.[2][3][4]

  • N-Alkylation and N-Arylation: The secondary amine in the this compound ring can be functionalized through N-alkylation or N-arylation reactions to introduce a wide range of substituents.

  • Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the resulting compounds.

Conclusion

The synthesis of this compound from ethyl mercaptoacetate and aziridine represents an efficient and practical approach to a key building block in medicinal chemistry. This guide has provided a comprehensive overview of this important transformation, from the underlying mechanistic principles to a detailed, actionable experimental protocol. By understanding the causality behind the experimental choices and adhering to the safety precautions outlined, researchers can confidently and successfully synthesize this valuable scaffold. The versatility of this compound as a synthetic intermediate ensures its continued importance in the ongoing quest for novel and effective therapeutic agents.

References

  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2445-2453.
  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
  • Guarda, V. L. M., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate.
  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Singh, D. & Simerpreet. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 117-133.
  • Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5678.
  • ResearchGate. (n.d.). Synthesis of thiomorpholin-3-ones. [Image].
  • Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed.
  • Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate.
  • Smietana, M., et al. (2007). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Tetrahedron, 63(15), 3226-3236.
  • Ghavre, M., et al. (2015). One pot synthesis of thio-glycosides via aziridine opening reactions. Organic & Biomolecular Chemistry, 13(26), 7241-7248.
  • Google Patents. (2016). CN105753804A - Method of preparing 3-morpholinone.
  • Mironov, M. A., et al. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 17, 2716-2729.
  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Google Patents. (2008). CN101195596A - A kind of method for preparing ethyl thioglycolate.
  • PubChem. (n.d.). Ethyl Thioglycolate. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to Thiomorpholin-3-one: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of thiomorpholin-3-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, molecular structure, spectroscopic signature, and key reactive pathways. The narrative emphasizes the causality behind its chemical behavior and its strategic importance as a synthetic intermediate in medicinal chemistry.

Fundamental Molecular Profile of this compound

This compound is a saturated six-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group integrated into a lactam structure. It can be systematically named 1,4-thiazinan-3-one . The presence of the thioether, secondary amine, and amide functionalities within a constrained cyclic system imparts a unique combination of chemical properties that are strategically valuable in synthetic and medicinal chemistry.

The sulfur atom, replacing the oxygen of its morpholine analog (morpholin-3-one), significantly alters the molecule's physicochemical characteristics. This substitution increases lipophilicity and introduces a site susceptible to metabolic oxidation, features that can be strategically manipulated in drug design to fine-tune pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Conformation

The this compound ring typically adopts a stable chair conformation to minimize steric and torsional strain, a common feature for saturated six-membered heterocycles.[1] The precise geometry, including bond lengths and angles, is influenced by the hybridization of the constituent atoms. The lactam functionality introduces planarity around the C-N bond due to amide resonance.

Caption: Numbered structure of this compound.

Physicochemical Properties

The integration of polar (amide, amine) and nonpolar (thioether, methylene groups) functionalities results in moderate solubility in both aqueous and organic solvents. The secondary amine provides a basic center, while the lactam proton is weakly acidic.

PropertyValueSource
CAS Number 20196-21-8[2]
Molecular Formula C₄H₇NOS[2]
Molecular Weight 117.17 g/mol [2]
Appearance Solid
Canonical SMILES C1CSCC(=O)N1PubChem

Synthesis of the this compound Scaffold

This compound is primarily utilized as a synthetic intermediate rather than a final product. Its synthesis is a critical first step in accessing the broader thiomorpholine scaffold. One established route involves the reaction of ethyl mercaptoacetate with aziridine. The initial nucleophilic ring-opening of aziridine by the thiol is followed by an intramolecular cyclization via aminolysis of the ester, yielding the target lactam.

Synthesis_Workflow Reactant1 Ethyl Mercaptoacetate Step1 Nucleophilic Ring-Opening Reactant1->Step1 Reactant2 Aziridine Reactant2->Step1 Intermediate Ring-Opened Intermediate (Ethyl 2-((2-aminoethyl)thio)acetate) Step2 Intramolecular Cyclization (Lactamization) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: General synthesis pathway for this compound.

This approach highlights a convergent strategy for constructing the heterocyclic core from readily available linear precursors. Variations of this method, employing different leaving groups and reaction conditions, allow for the synthesis of substituted analogs.[3][4][5]

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by its three key functional groups: the secondary amine (N-H), the thioether (-S-), and the lactam (-C(=O)N-). This trifunctional nature allows for diverse and selective chemical modifications.

Reactivity_Map Core This compound N_Alkylation N-Alkylation / N-Acylation (e.g., R-X, Base) Core->N_Alkylation At Nitrogen S_Oxidation S-Oxidation (e.g., m-CPBA, H₂O₂) Core->S_Oxidation At Sulfur Lactam_Reduction Lactam Reduction (e.g., LiAlH₄, BH₃) Core->Lactam_Reduction At Carbonyl Product_N N-Substituted This compound N_Alkylation->Product_N Product_S This compound S-oxide / S,S-dioxide S_Oxidation->Product_S Product_Reduction Thiomorpholine Lactam_Reduction->Product_Reduction

Caption: Key reaction pathways of this compound.

  • N-Functionalization: The secondary amine is a nucleophilic center and a convenient handle for introducing a wide range of substituents. It readily undergoes alkylation, acylation, and arylation reactions, providing access to a vast library of N-substituted derivatives. This is the most common strategy for incorporating the scaffold into larger molecules.[6]

  • S-Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide and sulfone.[7] These transformations dramatically alter the polarity, hydrogen bonding capacity, and steric profile of the molecule. In drug development, this oxidation is a key metabolic pathway and can be used intentionally to create prodrugs or modulate a compound's properties. For instance, thiomorpholine S-oxide and S,S-dioxide analogs have been explored in the development of oxazolidinone antibiotics.[8]

  • Lactam Reduction: The amide carbonyl can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][5] This reaction converts this compound into the parent thiomorpholine ring, making it a critical intermediate for accessing this important pharmacophore.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic techniques. The unique electronic environment of each nucleus gives rise to a characteristic spectral signature.

TechniqueKey FeatureExpected Observations
¹H NMR Chemical Shifts- N-H: Broad singlet, typically ~7.0-8.5 ppm.- -CH₂-S-: Triplet, ~2.7-3.0 ppm.- -CH₂-N-: Triplet, ~3.3-3.6 ppm.- -CH₂-C=O: Singlet or multiplet, ~3.2-3.5 ppm.
¹³C NMR Chemical Shifts- C=O (Lactam): ~170-175 ppm.- -CH₂-N-: ~45-50 ppm.- -CH₂-S-: ~25-30 ppm.
IR Spectroscopy Vibrational Modes- N-H Stretch: Sharp peak at ~3200-3300 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak at ~1650-1680 cm⁻¹.
Mass Spectrometry Molecular Ion- [M+H]⁺: Expected at m/z 118.03.

Note: Exact chemical shifts are solvent-dependent and can vary based on substitution.[9][10][11]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for introducing the thiomorpholine scaffold, which is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities.

  • Antibiotics: The most prominent application is in the synthesis of oxazolidinone antibiotics. The approved drug Linezolid contains a morpholine ring; its thiomorpholine analog, Sutezolid, which is synthesized from precursors related to this compound, has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][3][5]

  • Kinase Inhibitors: The thiomorpholine moiety is frequently incorporated into kinase inhibitors for the treatment of cancer. Its structure can provide optimal vectors for substituents to interact with the ATP-binding pocket of various kinases.[1]

  • Other Therapeutic Areas: The scaffold has been explored for a multitude of other therapeutic applications, including the development of antidiabetic, anti-inflammatory, antimalarial, and antioxidant agents.[6][1][8] The ability to easily modify the nitrogen and sulfur atoms allows for the creation of diverse chemical libraries for screening against various biological targets.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a standard method for acylating the secondary amine, a common step in elaborating the scaffold for medicinal chemistry applications.

  • Preparation: To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated this compound.

Protocol 2: Acquiring NMR Spectra for Structural Verification

This protocol outlines the standard procedure for preparing and analyzing a sample by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard one-pulse sequence. Typically, 16 to 32 scans are sufficient, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.[9]

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood. While specific toxicity data for this compound is not extensively published, related structures like thiomorpholine are classified as corrosive and can cause severe skin burns and eye damage.[12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling: Avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a foundational and versatile intermediate in modern organic and medicinal chemistry. Its unique structural and electronic properties, stemming from the integrated thioether, amine, and lactam functionalities, provide a robust platform for synthetic diversification. The demonstrated success of the derived thiomorpholine scaffold in clinical candidates like Sutezolid underscores its therapeutic potential. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this powerful heterocyclic building block in the design of next-generation therapeutics.

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (2022-08-04).
  • R-Thiomorpholine-3-carboxylic acid - Chem-Impex.
  • Thiomorpholine-3-carboxylic acid, N-BOC protected - Apollo Scientific. (2023-07-06). Apollo Scientific.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022-08-04).
  • Thiomorpholine and its role as a privileged scaffold in medicinal chemistry - Benchchem. BenchChem.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022-05-19). ChemRxiv.
  • Thiomorpholine - CymitQuimica. (2023-07-06). CymitQuimica.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews.
  • Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem. BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2016-02-04). Fisher Scientific.
  • spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues - Benchchem. BenchChem.
  • This compound | CAS 20196-21-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Thiomorpholine-3-carboxylic acid 95 20960-92-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of thiomorpholin‐3‐ones. | Download Scientific Diagram - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-09). Sigma-Aldrich.
  • This compound(20196-21-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 3-Thiomorpholinone, 2,2,5-trimethyl- | C7H13NOS | CID 95533 - PubChem. PubChem.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. MDPI.
  • Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem - NIH.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021-10-20).
  • Thiomorpholine(123-90-0) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Substituted 3-Thiomorpholinones | Journal of Medicinal Chemistry - ACS Publications.
  • 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem - NIH.

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Spectroscopic Characterization of Thiomorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of Thiomorpholin-3-one (CAS 20196-21-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] While readily available experimental spectra for this specific molecule are limited in public databases[2], this document leverages established spectroscopic principles and data from the closely related parent compound, thiomorpholine, to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule.

Molecular Structure and its Spectroscopic Implications

This compound is a six-membered heterocyclic compound containing both a sulfur and a nitrogen atom, with a carbonyl group at the 3-position. This structure dictates a unique electronic environment for each atom, which in turn gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of the thioether, amide, and methylene functionalities is key to interpreting its spectral data.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the methylene protons and the N-H proton. The presence of the electron-withdrawing carbonyl group and the heteroatoms will significantly influence the chemical shifts.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
H-2~3.5 - 3.8Singlet or AB quartet-Adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. The two protons may be chemically equivalent or diastereotopic depending on the ring conformation.
H-5~2.8 - 3.1TripletJ ≈ 6-7Adjacent to the sulfur atom. Expected to be a triplet due to coupling with the H-6 protons.
H-6~3.2 - 3.5TripletJ ≈ 6-7Adjacent to the nitrogen atom. Expected to be a triplet due to coupling with the H-5 protons.
N-H~7.5 - 8.5Broad Singlet-The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation of the nitrogen and/or exchange with trace amounts of water.

Expert Insight: The predicted chemical shifts are based on the known spectrum of thiomorpholine, where the methylene protons adjacent to sulfur and nitrogen appear at approximately 2.5-2.6 ppm and 3.0-3.1 ppm, respectively.[3][4] The introduction of the carbonyl group at C-3 will cause a significant downfield shift for the adjacent H-2 protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~45 - 55Adjacent to the carbonyl group and nitrogen, resulting in a downfield shift.
C-3~170 - 180The carbonyl carbon, highly deshielded due to the double bond to oxygen.
C-5~25 - 35Adjacent to the sulfur atom.
C-6~40 - 50Adjacent to the nitrogen atom.

Expert Insight: In the parent thiomorpholine, the carbon atoms adjacent to sulfur and nitrogen resonate at approximately 28.3 ppm and 47.9 ppm, respectively.[3][4] The carbonyl group at C-3 in this compound will be the most downfield signal. The chemical shifts of C-2 and C-6 will also be influenced by the amide functionality.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

G cluster_0 NMR Workflow Sample Prep Sample Prep 1H NMR Acq. 1H NMR Acq. Sample Prep->1H NMR Acq. 13C NMR Acq. 13C NMR Acq. Sample Prep->13C NMR Acq. Data Proc. Data Proc. 1H NMR Acq.->Data Proc. 13C NMR Acq.->Data Proc. Structure Elucidation Structure Elucidation Data Proc.->Structure Elucidation

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3200 - 3400Medium, BroadStretching
C-H2850 - 3000MediumStretching (aliphatic)
C=O1640 - 1680StrongStretching (amide)
N-H1550 - 1650MediumBending
C-N1200 - 1350MediumStretching
C-S600 - 800Weak to MediumStretching

Expert Insight: The most characteristic peak will be the strong absorption from the amide carbonyl (C=O) stretch. Its position, typically lower than that of a ketone, is indicative of the resonance delocalization in the amide group. The N-H stretching frequency can be influenced by hydrogen bonding, which may lead to broadening of the peak.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Solution: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (C₄H₇NOS), the expected monoisotopic mass is 117.0248 g/mol .

  • Molecular Ion (M⁺): A prominent peak at m/z = 117 is expected in the electron ionization (EI) mass spectrum. The presence of a peak at M+1 (m/z = 118) due to the natural abundance of ¹³C and a peak at M+2 (m/z = 119) due to the natural abundance of ³⁴S will be characteristic.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Plausible fragmentation pathways include:

    • Loss of CO (m/z = 89)

    • Loss of CH₂O (m/z = 87)

    • Cleavage of the C-S bond

    • Retro-Diels-Alder type fragmentation

G M [C4H7NOS]+• m/z = 117 F1 [C3H7NS]+• m/z = 89 M->F1 - CO F2 [C3H5NS]+• m/z = 87 M->F2 - CH2O F3 [C2H4N]+ m/z = 42 M->F3 Retro-Diels-Alder

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique typically used with GC-MS, which provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which often results in a prominent protonated molecule [M+H]⁺ at m/z = 118.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns, which are then used to confirm the structure of the compound.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data is not widely available in the public domain, this guide provides a comprehensive predictive framework based on sound chemical principles and data from analogous structures. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently confirm the identity and purity of this compound, a crucial step in its application in research and development.

References

  • ResearchGate. ¹H NMR spectrum of thiomorpholine derivative.
  • Gutmann, B. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2415-2422.

Sources

An In-depth Technical Guide to Thiomorpholin-3-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiomorpholin-3-one

This compound (CAS No. 20196-21-8) is a pivotal heterocyclic scaffold that serves as a critical intermediate in synthetic organic chemistry. As a lactam derivative of thiomorpholine, this compound combines the structural features of a cyclic amide and a thioether, bestowing upon it a unique reactivity profile that is highly valuable in the construction of more complex molecules. Its primary significance lies in its role as a precursor to thiomorpholine, a privileged scaffold in medicinal chemistry found in a number of biologically active compounds.[1][2]

The thiomorpholine moiety is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to introduce key pharmacophoric interactions.[3] A notable example is its presence in Sutezolid, an oxazolidinone antibiotic in clinical development for the treatment of tuberculosis.[1][2] Given that thiomorpholine has been identified as a major cost driver in the synthesis of such pharmaceuticals, efficient and well-characterized routes to this scaffold are of paramount importance.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and strategic application in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and structural properties of this compound is essential for its effective use in synthesis, including purification and characterization.

Core Identifiers and Properties:

PropertyValueSource(s)
CAS Number 20196-21-8[4]
Molecular Formula C₄H₇NOS[4]
Molecular Weight 117.17 g/mol [4]
Melting Point 87-89 °C[5]
Boiling Point 185 °C at 18 Torr[5]
Appearance Off-white to white crystalline powder

While extensive solubility data is not widely published, its polar lactam functionality suggests miscibility with polar organic solvents and some solubility in water.

Synthesis and Reactivity

The primary synthetic route to this compound involves a cyclization reaction, making it a readily accessible intermediate. Its reactivity is dominated by the lactam and thioether functionalities.

Synthesis from Ethyl Mercaptoacetate and Aziridine

A common and efficient method for the preparation of this compound is the reaction between ethyl mercaptoacetate and aziridine.[1][2] This process proceeds via a nucleophilic ring-opening of the aziridine by the thiol, followed by an intramolecular aminolysis of the ethyl ester to form the stable six-membered lactam ring.

Detailed Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: Charge the flask with ethyl mercaptoacetate and a suitable solvent, such as ethanol or toluene.

  • Addition of Aziridine: Cool the reaction mixture in an ice bath. Cautiously add aziridine dropwise from the dropping funnel. Note: Aziridine is a toxic and volatile substance and should be handled with appropriate personal protective equipment and engineering controls.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

The causality behind this experimental design lies in controlling the exothermic nature of the aziridine ring-opening and driving the subsequent cyclization to completion through heating. The use of an ester as a starting material allows for a clean intramolecular condensation, with ethanol as the only byproduct.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ethyl Mercaptoacetate Ethyl Mercaptoacetate Ring Opening Nucleophilic Ring-Opening (Ethanol, 0°C to RT) Ethyl Mercaptoacetate->Ring Opening Aziridine Aziridine Aziridine->Ring Opening Cyclization Intramolecular Aminolysis (Reflux) Ring Opening->Cyclization Intermediate Adduct This compound This compound Cyclization->this compound

General workflow for the synthesis of this compound.
Key Reactivity: Reduction to Thiomorpholine

The most significant reaction of this compound in the context of drug development is its reduction to thiomorpholine. The lactam functionality can be completely reduced to the corresponding secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]

This transformation is a cornerstone in the synthesis of many thiomorpholine-containing pharmaceuticals. The resulting thiomorpholine can then be further functionalized, for example, through N-arylation, to be incorporated into the final drug molecule.[6]

Applications in Drug Discovery and Development

This compound's primary role in drug discovery is as a well-defined and characterizable precursor to the thiomorpholine scaffold.

Intermediate in the Synthesis of Sutezolid

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic, an analog of Linezolid, that is under investigation for the treatment of tuberculosis.[1] Early synthetic routes to Sutezolid rely on the availability of thiomorpholine. The synthesis of thiomorpholine often proceeds through this compound, as outlined in the reactivity section.

G This compound This compound Thiomorpholine Thiomorpholine This compound->Thiomorpholine Reduction (e.g., LiAlH4) Sutezolid Precursor N-Arylated Thiomorpholine Thiomorpholine->Sutezolid Precursor N-Arylation Sutezolid Sutezolid Sutezolid Precursor->Sutezolid Further Elaboration

Role of this compound in the synthesis of Sutezolid.

The ability to produce and purify this compound as a stable, crystalline solid provides a significant advantage in process chemistry, ensuring the quality and consistency of the thiomorpholine that is carried forward in a multi-step synthesis.

Analytical Methods for Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While detailed, peer-reviewed spectral data for this compound is not abundant in the public domain, its structural features allow for the prediction of its key spectral characteristics. For comparative purposes, the well-documented spectral data for the related compound, thiomorpholine, is also informative.[5][6]

Expected Spectroscopic Data for this compound:

TechniqueExpected Key Features
¹H NMR - N-H proton: A broad singlet, typically in the region of 7-8 ppm. - Methylene protons adjacent to sulfur (C2-H₂): A singlet or multiplet around 3.3-3.5 ppm. - Methylene protons adjacent to nitrogen (C5-H₂): A triplet around 3.0-3.2 ppm. - Methylene protons adjacent to carbonyl (C6-H₂): A triplet around 2.7-2.9 ppm.
¹³C NMR - Carbonyl carbon (C3): A signal in the range of 170-175 ppm. - Carbon adjacent to nitrogen (C5): A signal around 40-45 ppm. - Carbon adjacent to sulfur (C2): A signal around 30-35 ppm. - Carbon adjacent to carbonyl (C6): A signal around 30-35 ppm.
FT-IR (cm⁻¹) - N-H stretch: A medium to strong band around 3200-3300 cm⁻¹. - C-H stretch: Bands in the 2850-3000 cm⁻¹ region. - C=O stretch (amide I): A strong, sharp absorption around 1650-1670 cm⁻¹. - N-H bend (amide II): A medium band around 1550 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 117. - Key Fragments: Loss of CO (m/z = 89), and other fragments resulting from the cleavage of the heterocyclic ring.

Self-Validating Protocol for Spectroscopic Analysis:

A robust protocol for acquiring and interpreting spectroscopic data is essential for unambiguous compound identification.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • FT-IR: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or GC-MS.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used, with sufficient scans to obtain a good signal-to-noise ratio.

    • FT-IR: Collect the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion.

  • Data Interpretation:

    • Compare the observed chemical shifts, coupling constants, absorption frequencies, and m/z values with the expected values based on the known structure.

    • Cross-reference the data from all techniques to ensure consistency. For example, the presence of a carbonyl group indicated in the ¹³C NMR and IR spectra should be consistent with the molecular weight determined by mass spectrometry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire ¹H, ¹³C Spectra NMR_Prep->NMR_Acq IR_Prep Prepare KBr Pellet or use ATR IR_Acq Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Prep Dissolve in Volatile Solvent MS_Acq Acquire Mass Spectrum (HRMS) MS_Prep->MS_Acq Interpretation Compare Observed vs. Expected Data NMR_Acq->Interpretation IR_Acq->Interpretation MS_Acq->Interpretation Cross_Validation Cross-Validate Across Techniques Interpretation->Cross_Validation Structure_Confirmation Confirm Structure & Purity Cross_Validation->Structure_Confirmation

Workflow for the analytical characterization of this compound.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic building block that provides an efficient entry point to the medicinally important thiomorpholine scaffold. Its well-defined physical properties and accessible synthesis make it a reliable intermediate for process development and scale-up. A thorough analytical characterization, employing a suite of spectroscopic and chromatographic methods, is essential to ensure its quality and suitability for use in the synthesis of high-value pharmaceutical agents. As the demand for novel therapeutics containing the thiomorpholine moiety continues to grow, a deep understanding of the chemistry and properties of key precursors like this compound will remain indispensable for researchers and scientists in the field of drug development.

References

  • Kalmode, H. P., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development, 28(4), 1195-1204. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
  • Biswas, A. (2025). Organocatalyzed Asymmetric Synthesis of Thiacycles. Asian Journal of Organic Chemistry.
  • Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
  • The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Thiomorpholine.
  • Hutten, E. M., et al. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Allergy. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Patel, M., et al. (2014). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 125–136. [Link]
  • El-Beqqali, A., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 23(7), 1735. [Link]
  • Shah, J., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 204-245. [Link]
  • Chen, B. B., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Biochemical Pharmacology, 45(1), 21-29. [Link]
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum....

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Understanding the reactivity of the thiomorpholine-3-one ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Thiomorpholine-3-one Core for Medicinal Chemistry

Introduction: The Emergence of a Versatile Heterocyclic Core

In the landscape of modern drug discovery, certain molecular frameworks demonstrate an exceptional capacity to bind to multiple biological targets, earning them the designation of "privileged scaffolds."[1][2] The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, has firmly established itself as such a scaffold, integral to a wide array of pharmacologically active agents.[3][4] Its precursor and key synthetic intermediate, thiomorpholine-3-one, represents a cornerstone for building molecular diversity. This lactam structure offers a unique convergence of reactive sites—a thioether, a secondary amide, and adjacent carbons—whose distinct chemical behaviors can be selectively manipulated.

The strategic replacement of the more common morpholine ring with its thio-analog significantly alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, providing medicinal chemists with a powerful tool for optimizing drug candidates.[1][2] The sulfur atom, in particular, offers an additional vector for chemical modification through oxidation, allowing for the fine-tuning of a compound's polarity and biological interactions.[2]

This technical guide offers a comprehensive exploration of the thiomorpholine-3-one ring's reactivity. As a senior application scientist, the goal is not merely to list reactions but to provide a deep, mechanistically-grounded understanding of why the ring behaves as it does. We will dissect its structural and electronic properties, detail its principal transformations with field-proven protocols, and illustrate how its reactivity is harnessed in the synthesis of advanced pharmaceutical intermediates.

Structural and Electronic Landscape: Identifying the Reactive Centers

The reactivity of the thiomorpholine-3-one ring is a direct consequence of its inherent structural and electronic features. The ring contains three key functional groups whose properties do not exist in isolation but are modulated by their cyclic arrangement.

  • The Thioether (S1): The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation. Unlike its oxygen counterpart in morpholin-3-one, the sulfur is larger, more polarizable, and can expand its valence shell. This makes oxidation to the corresponding sulfoxide (S=O) and sulfone (O=S=O) a facile and highly important transformation.[2][3]

  • The Amide / Lactam (N4-C3=O): This group is the second major hub of reactivity.

    • Nitrogen (N4): The N-H proton is weakly acidic and can be removed by a suitable base, unmasking a potent nitrogen nucleophile for subsequent alkylation or acylation reactions. This is the most common site for introducing substituents to build out the molecular structure.

    • Carbonyl Carbon (C3): This carbon is electrophilic, but its reactivity is attenuated by resonance with the nitrogen lone pair, a characteristic feature of amides. It is therefore less susceptible to nucleophilic attack than a ketone but can be reduced by powerful hydride reagents.

  • The α-Carbons (C2 & C5): The protons on the carbon adjacent to the carbonyl (C2) are acidic (pKa ≈ 20-22 in DMSO for similar lactams) and can be abstracted by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2-position. The C5 protons, adjacent to the nitrogen, are significantly less acidic.

The interplay of these sites allows for a high degree of selective functionalization, which is visualized below.

G Figure 1: Reactivity Map of the Thiomorpholine-3-one Core cluster_0 img img N4 N-H Acidity & Nucleophilicity (Alkylation, Acylation) N4->img S1 Nucleophilic Sulfur (Oxidation to S=O, SO2) S1->img C3 Electrophilic Carbonyl (Reduction) C3->img C2 α-Carbon Acidity (Enolate Formation) C2->img

Caption: A diagram illustrating the primary reactive centers of the thiomorpholine-3-one scaffold.

Synthesis of the Thiomorpholine-3-one Ring

The practical utility of a scaffold is predicated on its synthetic accessibility. The thiomorpholine-3-one core is most commonly constructed via intramolecular cyclization, leveraging the nucleophilicity of a thiol or an amine to form the six-membered ring. One established route involves the reaction of ethyl mercaptoacetate with aziridine.[5][6]

Experimental Protocol: Synthesis of Thiomorpholin-3-one

This protocol describes a common method for the synthesis of the core ring structure.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl mercaptoacetate (1.0 equiv).

  • Dilute with a suitable solvent such as ethanol (EtOH).

  • Cool the flask to 0 °C in an ice bath.

Step 2: Aziridine Addition

  • Slowly add aziridine (1.1 equiv) to the cooled solution. Caution: Aziridine is toxic and volatile. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Cyclization

  • Upon completion of the initial addition, add a base such as sodium ethoxide (NaOEt) (1.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours to promote intramolecular cyclization and lactam formation.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[7]

Key Transformations and Reactivity

The true synthetic power of the thiomorpholine-3-one core lies in its selective functionalization at multiple sites.

Reactions at the Sulfur (S1): Controlled Oxidation

The oxidation of the thioether to a sulfoxide or sulfone is a cornerstone transformation in medicinal chemistry, as it drastically increases the polarity and hydrogen bond accepting capability of the scaffold without significantly altering its steric profile.[2] This allows for the modulation of crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Causality of Experimental Choice: The choice of oxidant and stoichiometry is critical for selectivity. Mild oxidants like sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures preferentially yield the sulfoxide. Using stronger conditions or an excess of the oxidant (>2 equivalents) drives the reaction to the sulfone.

G Figure 2: Stepwise Oxidation of the Thiomorpholine-3-one Sulfur Thiomorpholinone This compound (Sulfide) Sulfoxide This compound S-oxide (Sulfoxide) Thiomorpholinone->Sulfoxide [O] (e.g., 1 eq. m-CPBA) Sulfone This compound S,S-dioxide (Sulfone) Sulfoxide->Sulfone [O] (e.g., >1 eq. m-CPBA)

Caption: The controlled, stepwise oxidation pathway of the sulfur atom in the ring.

Experimental Protocol: Selective Oxidation to this compound S-oxide
  • Dissolve this compound (1.0 equiv) in a chlorinated solvent like DCM at 0 °C.

  • In a separate flask, dissolve m-CPBA (1.05 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the this compound solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the sulfoxide. The sulfone can be synthesized by using >2.0 equivalents of m-CPBA and allowing the reaction to proceed at room temperature.[3]

Reactions at the Nitrogen (N4): The Gateway to Diversity

N-acylation and N-alkylation are the most common methods for elaborating the thiomorpholine-3-one scaffold, attaching aryl or alkyl groups that are often crucial for binding to biological targets.

N-Acylation: The amide N-H can be readily acylated using acyl chlorides or activated esters. Alternatively, thioesters have been reported as stable and chemoselective acylating agents for N-H bonds in heterocycles, often requiring only a base like cesium carbonate (Cs₂CO₃).[8][9]

N-Alkylation: Deprotonation with a strong base (e.g., NaH) followed by the addition of an alkyl halide (e.g., iodomethane, benzyl bromide) cleanly installs an alkyl group on the nitrogen.

Experimental Protocol: N-Acylation using a Thioester

This protocol is adapted from general procedures for the N-acylation of heterocycles.[8]

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired S-methyl thioester (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add a high-boiling-point solvent such as xylene or toluene.

  • Heat the mixture to 130-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to yield the N-acylated product.

Reactions at the Carbonyl (C3): Ring Reduction

The complete reduction of the amide carbonyl group is a key step to access the corresponding thiomorpholine scaffold, which is itself a privileged structure in many approved drugs and clinical candidates.[2]

Causality of Experimental Choice: The amide carbonyl is relatively unreactive and requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing amides. This reaction converts the this compound intermediate into the final thiomorpholine core.[5][6][10]

Experimental Protocol: Reduction to Thiomorpholine
  • Suspend LiAlH₄ (2.0-3.0 equiv) in a dry ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere at 0 °C. Caution: LiAlH₄ reacts violently with water.

  • Dissolve this compound (1.0 equiv) in dry THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or EtOAc.

  • Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure to yield thiomorpholine. Distillation or chromatography may be required for higher purity.

Application in Drug Development: A Workflow

The reactivity of the thiomorpholine-3-one core is not just of academic interest; it forms the basis of synthetic campaigns aimed at producing novel therapeutics. A typical workflow involves synthesizing the core, diversifying it using the reactions described above, and then screening the resulting library of compounds for biological activity.

For example, in the development of kinase inhibitors, a common strategy is to attach a "hinge-binding" motif (often a substituted pyrimidine or purine) to the N4 position via N-arylation, while modulating solubility and off-target effects by oxidizing the S1 position to the sulfoxide or sulfone.[1]

G Figure 3: Drug Discovery Workflow using Thiomorpholine-3-one cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_screening Screening & Optimization S1 Synthesize This compound Core D1 N-Alkylation / N-Acylation (Target Binding Group) S1->D1 D2 S-Oxidation (Property Modulation) S1->D2 D3 C2-Alkylation (Scaffold Hopping) S1->D3 SC1 Create Compound Library D1->SC1 D2->SC1 D3->SC1 SC2 In Vitro Biological Screening (e.g., Kinase Assays) SC1->SC2 SC3 Lead Optimization SC2->SC3

Caption: A typical workflow illustrating the central role of thiomorpholine-3-one reactivity in a drug discovery program.

Summary Data Table

The following table summarizes the key transformations of the thiomorpholine-3-one ring discussed in this guide.

Reactive Site Transformation Key Reagents Product Functional Group Relevance in Drug Design
Sulfur (S1) Oxidationm-CPBA, H₂O₂, Oxone®Sulfoxide, SulfoneModulates polarity, solubility, and metabolic stability.[2]
Nitrogen (N4) AlkylationNaH, Alkyl HalideTertiary AmideAttaches key binding motifs or steric bulk.
Nitrogen (N4) AcylationAcyl Chloride, ThioesterImideIntroduces diverse side chains for SAR exploration.[8]
Carbonyl (C3) ReductionLiAlH₄Secondary AmineAccess to the thiomorpholine scaffold.[5][6]
α-Carbon (C2) AlkylationLDA, Alkyl Halideα-Substituted LactamScaffold modification and introduction of new chiral centers.

Conclusion

The thiomorpholine-3-one ring is far more than a simple heterocyclic compound; it is a highly versatile and strategically important platform in modern medicinal chemistry. Its value is derived from a predictable and controllable reactivity profile, allowing for selective modification at its sulfur, nitrogen, and carbon centers. By understanding the underlying electronic principles and leveraging the robust protocols for its transformation—from sulfur oxidation to N-functionalization and carbonyl reduction—researchers can efficiently generate libraries of complex molecules. This capability to fine-tune physicochemical properties and explore structure-activity relationships makes the thiomorpholine-3-one core an enduring and powerful tool in the quest for novel therapeutics.

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Public
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. (2022). www.ncbi.nlm.nih.gov. [Link]
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (2021). jchemrev.com. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022). chemrxiv.org. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022). www.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021). www.
  • Synthesis of thiomorpholin‐3‐ones. | Download Scientific Diagram - ResearchGate. (n.d.). www.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). www.beilstein-journals.org. [Link]
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The Strategic Synthesis of Sutezolid: A Technical Guide Leveraging Thiomorpholin-3-one as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutezolid (PNU-100480) represents a significant advancement in the oxazolidinone class of antibiotics, demonstrating potent activity against multi-drug-resistant strains of Mycobacterium tuberculosis.[1] A structural analogue of linezolid, sutezolid's distinction lies in the replacement of the morpholine ring's oxygen with a sulfur atom, a modification that favorably impacts its metabolic profile and efficacy.[2][3] This guide provides an in-depth technical exploration of a viable and efficient synthetic pathway to sutezolid, strategically employing thiomorpholin-3-one as a foundational precursor. We will delve into the mechanistic underpinnings of each synthetic step, from the initial reduction of the this compound core to the final stereospecific construction of the active pharmaceutical ingredient. This document is intended to serve as a comprehensive resource, offering not only detailed experimental protocols but also the scientific rationale that informs the synthetic strategy, empowering researchers in the ongoing development of novel antitubercular agents.

Introduction: The Imperative for Advanced Oxazolidinones

The rise of drug-resistant tuberculosis necessitates the development of new classes of antibiotics with novel mechanisms of action.[4] Oxazolidinones, such as the FDA-approved linezolid, have emerged as a critical therapeutic option.[5] They function by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from other ribosome-targeting antibiotics.[3] Sutezolid, an investigational new drug, has shown promise with superior bactericidal activity against M. tuberculosis in preclinical models compared to linezolid.[1][6]

The thiomorpholine moiety is a crucial component of sutezolid's structure.[7] However, the synthesis of thiomorpholine itself can be a costly and complex process, impacting the overall economic viability of sutezolid production.[8] This guide focuses on a synthetic route that begins with the readily available and structurally related precursor, this compound.

The Synthetic Blueprint: From this compound to Sutezolid

The overarching synthetic strategy is a multi-step process that hinges on the initial transformation of this compound into the core thiomorpholine heterocycle. This is followed by a series of well-established reactions to build the final sutezolid molecule.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Aryl Scaffolding cluster_2 Stage 3: Core Functionalization cluster_3 Stage 4: Final Product Assembly A This compound B Thiomorpholine A->B Reduction D 4-(3-Fluoro-4-nitrophenyl)thiomorpholine B->D C 3,4-Difluoronitrobenzene C->D Nucleophilic Aromatic Substitution (SNAr) E 3-Fluoro-4-thiomorpholin-4-ylaniline D->E Nitro Reduction F (S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine E->F Oxazolidinone Ring Formation G Sutezolid F->G Acetylation

Caption: Overall synthetic workflow from this compound to sutezolid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Reduction of this compound to Thiomorpholine

The inaugural and pivotal step is the reduction of the amide carbonyl in this compound to a methylene group, yielding the thiomorpholine heterocycle. This transformation is critical as it prepares the foundational scaffold for subsequent arylation.

Protocol:

  • Reaction Setup: A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Precursor: A solution of this compound in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction is exothermic and the addition rate should be carefully controlled to maintain the temperature.

  • Reaction Progression: Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude thiomorpholine is then purified by distillation.

Expertise & Experience: The use of a powerful reducing agent like LiAlH₄ is necessary to achieve the complete reduction of the amide.[9] The careful, sequential quenching is a critical safety measure to manage the reactivity of the unreacted hydride. The choice of THF as a solvent is due to its ability to dissolve both the starting material and the hydride, as well as its suitable boiling point for reflux.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

With thiomorpholine in hand, the next stage involves its coupling with an activated aromatic ring. The fluorine atom para to the nitro group in 3,4-difluoronitrobenzene is highly susceptible to nucleophilic attack.

Protocol:

  • Reaction Setup: To a solution of thiomorpholine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, 3,4-difluoronitrobenzene and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) are added.

  • Reaction Conditions: The mixture is heated to promote the substitution reaction. The progress is monitored by HPLC or TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to yield 4-(3-fluoro-4-nitrophenyl)thiomorpholine.

Trustworthiness: The SNAr reaction is a well-established and reliable method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by an electron-withdrawing group like a nitro group. The regioselectivity is controlled by the activating effect of the nitro group, favoring substitution at the para position.

Step 3: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group, is now reduced to an amine. This amine is essential for the subsequent formation of the oxazolidinone ring.

Protocol:

  • Catalytic Hydrogenation: The 4-(3-fluoro-4-nitrophenyl)thiomorpholine is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis for the disappearance of the starting material.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude 3-fluoro-4-thiomorpholin-4-ylaniline, which can often be used in the next step without further purification.

Authoritative Grounding: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. It typically proceeds with high yield and avoids the use of stoichiometric metal reductants, which can complicate purification.

Step 4: Formation of the Chiral Oxazolidinone Ring

This is a stereochemically critical step where the chiral center of sutezolid is established. The (S)-enantiomer is the pharmacologically active form. This is often achieved using a chiral building block derived from (R)-glycidol.

G cluster_0 Aniline Activation and Ring Opening cluster_1 Cyclization and Deprotection cluster_2 Functional Group Interconversion A 3-Fluoro-4-thiomorpholin-4-ylaniline C Intermediate Amino Alcohol A->C B (R)-Glycidyl butyrate B->C Ring Opening D Carbamate Intermediate C->D Carbamate Formation E (S)-5-(Hydroxymethyl)oxazolidinone D->E Cyclization F (S)-5-(Azidomethyl)oxazolidinone E->F Mesylation and Azide Displacement

Caption: Key transformations in the formation of the chiral oxazolidinone ring.

Protocol:

  • Formation of the Amino Alcohol: The aniline derivative is reacted with an (R)-glycidol derivative (e.g., (R)-glycidyl butyrate) to form the corresponding amino alcohol.

  • Carbamate Formation and Cyclization: The amino alcohol is then treated with a carbonylating agent, such as carbonyldiimidazole (CDI) or a phosgene equivalent, to form a carbamate intermediate which then cyclizes to form the oxazolidinone ring.

  • Functional Group Manipulation: The resulting hydroxymethyl group on the oxazolidinone is converted to a more suitable leaving group, such as a mesylate or tosylate, and then displaced with an azide.

  • Reduction of the Azide: The azide is then reduced to the primary amine, typically via catalytic hydrogenation or using Staudinger conditions.

Expertise & Experience: The choice of the (R)-glycidol derivative is crucial for establishing the correct stereochemistry at the C5 position of the oxazolidinone ring. The multi-step sequence of mesylation, azide displacement, and subsequent reduction is a robust and widely used method for converting a hydroxyl group to an amino group with inversion of configuration, which is often necessary to achieve the desired stereochemistry.

Step 5: Final Acetylation

The final step in the synthesis is the acylation of the primary amine to form the acetamide group present in sutezolid.

Protocol:

  • Reaction: The amino-oxazolidinone intermediate is dissolved in a suitable solvent, such as dichloromethane or ethyl acetate. Acetic anhydride and a base (e.g., triethylamine or pyridine) are added.

  • Completion and Purification: The reaction is typically rapid and can be monitored by TLC. Once complete, the reaction is quenched, and the product is extracted. The crude sutezolid is then purified by recrystallization or column chromatography to yield the final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1This compoundLiAlH₄, THFThiomorpholine70-85
2Thiomorpholine3,4-Difluoronitrobenzene, K₂CO₃4-(3-Fluoro-4-nitrophenyl)thiomorpholine90-95
34-(3-Fluoro-4-nitrophenyl)thiomorpholineH₂, Pd/C3-Fluoro-4-thiomorpholin-4-ylaniline>95
43-Fluoro-4-thiomorpholin-4-ylaniline(R)-Glycidyl butyrate, CDI(S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine(Multi-step) 50-60
5(S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amineAcetic anhydride, Et₃NSutezolid85-95

Conclusion

The synthetic route to sutezolid commencing from this compound offers a practical and efficient pathway for the production of this vital antitubercular agent. By leveraging a strategic reduction of the readily available this compound, this approach addresses potential cost and accessibility issues associated with the direct use of thiomorpholine. The subsequent steps, involving well-understood and high-yielding reactions, provide a robust framework for the synthesis. This guide has outlined the key experimental considerations and the underlying chemical principles, providing a solid foundation for researchers and drug development professionals working to combat drug-resistant tuberculosis. Further optimization of reaction conditions and exploration of greener synthetic methodologies will continue to enhance the viability of sutezolid as a key component in future tuberculosis treatment regimens.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
  • Baranava, A., et al. (2021). Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
  • Chaudhari, P. R., et al. (2022). The synthesis of sutezolid and eperezolid using proline catalyzed α-aminoxylation of an aldehyde.
  • Kalmode, H. P., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. [Link]
  • New Drug Approvals. (2014).
  • Chen, R. H., et al. (2024). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. Pharmaceutics, 16(6), 818. [Link]
  • ResearchGate. (n.d.). Structure of thiomorpholine and sutezolid. [Link]
  • Wikipedia. (2024). Sutezolid. [Link]
  • Wallis, R. S., et al. (2014). Mycobactericidal activity of sutezolid (PNU-100480) in sputum (EBA) and blood (WBA) of patients with pulmonary tuberculosis. PLoS One, 9(4), e94462. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
  • Belskaya, N., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 25(21), 5039. [Link]
  • ResearchGate. (n.d.). Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine). [Link]
  • Singh, A., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982. [Link]
  • Ford, C. W., et al. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current drug targets. Infectious disorders, 1(2), 181–199. [Link]
  • Wikipedia. (n.d.). Thiomorpholine. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Organic process research & development, 26(8), 2532–2539. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]
  • DiMasi, J. A., et al. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current drug targets. Infectious disorders, 1(2), 181-99. [Link]
  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. Lancet (London, England), 358(9297), 1975–1982. [Link]

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The Thiomorpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thiomorpholine scaffold, a heterocyclic motif that has garnered significant attention in medicinal chemistry. We will delve into its fundamental properties, synthetic strategies, and its remarkable versatility in targeting a wide array of biological processes. This document is intended to be a valuable resource for professionals in drug discovery and development, offering not only a thorough review of the existing literature but also actionable insights into the practical application of this privileged scaffold.

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutics.[1][2] The morpholine ring has long been celebrated as such a scaffold; however, its sulfur analog, thiomorpholine, has emerged as a powerful contender, exhibiting a broad spectrum of pharmacological activities.[1][3]

The simple substitution of an oxygen atom with sulfur in the morpholine ring profoundly alters the physicochemical properties of the heterocycle.[1][4] This modification influences its size, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] Thiomorpholine is a saturated six-membered ring containing both a sulfur and a nitrogen atom.[4] This unique arrangement allows for a diverse range of chemical modifications, further expanding its utility in drug design.[3][5]

The versatility of the thiomorpholine scaffold is underscored by its presence in a multitude of compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic agents.[1][2][5] This guide will explore the key attributes of the thiomorpholine moiety that contribute to its biological significance and provide a detailed overview of its applications in modern drug discovery.

Physicochemical Properties and Synthetic Strategies

The strategic incorporation of the thiomorpholine scaffold into a drug candidate is often driven by its unique physicochemical properties, which can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and unfavorable pharmacokinetic profiles.[4]

Key Physicochemical Characteristics
  • Lipophilicity: The presence of the sulfur atom generally increases the lipophilicity of the thiomorpholine ring compared to its oxygen counterpart, morpholine. This can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Metabolic Stability: The thiomorpholine ring can serve as a site for metabolic modification, particularly oxidation of the sulfur atom to a sulfoxide or sulfone. This metabolic susceptibility can be strategically employed to modulate the drug's half-life and clearance.[4]

  • Pharmacophoric Interactions: The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[4]

Synthetic Methodologies: A Gateway to Chemical Diversity

The accessibility of the thiomorpholine scaffold through various synthetic routes has been a key driver of its widespread adoption in medicinal chemistry. Several established methods for the synthesis of the thiomorpholine ring are available, often starting from readily available precursors and involving cyclization reactions.[1]

A prevalent and efficient method involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system. This approach offers a safe and scalable route to thiomorpholine from low-cost starting materials like cysteamine hydrochloride and vinyl chloride.[6]

Caption: Continuous flow synthesis of thiomorpholine.

This protocol outlines a two-step telescoped procedure for the continuous flow synthesis of thiomorpholine.

Step 1: Photochemical Thiol-Ene Reaction

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1–0.5 mol% of 9-fluorenone as a photocatalyst in methanol.

  • System Setup: Utilize a continuous flow photoreactor equipped with a 365 nm LED. Set the reactor temperature to 20°C.

  • Reaction Execution: Pump the feed solution and vinyl chloride gas into the photoreactor. The residence time for this step is approximately 20 minutes. The output will be the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

Step 2: Base-Mediated Cyclization

  • System Setup: The output from the photoreactor is fed into a T-mixer. A separate pump delivers N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the T-mixer.

  • Reaction Execution: The combined streams are passed through a heated coil (100°C) to facilitate cyclization. The residence time for this step is approximately 5 minutes.

  • Product Isolation: The final product, thiomorpholine, can be isolated via distillation.

This continuous flow method provides a robust and scalable approach to the synthesis of the core thiomorpholine scaffold, which can then be further functionalized to generate a diverse library of derivatives.[6]

Biological Significance and Therapeutic Applications

The thiomorpholine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules, demonstrating its therapeutic potential across multiple disease areas.[2][5]

Anticancer Activity

Thiomorpholine derivatives have emerged as promising anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the thiomorpholine ring and appended aromatic systems are crucial for potent and selective PI3K inhibition. For instance, certain substitutions can enhance interactions with specific isoforms of PI3K, leading to improved therapeutic profiles.[5]

Table 1: Anticancer Activity of Representative Thiomorpholine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Compound A PI3KαUO-31 (Renal)120[5]
Compound B PI3KαUO-31 (Renal)151[5]
Thiazolyl thiomorpholine 10c -A549 (Lung)10.1[7]
Thiazolyl thiomorpholine 10c -HeLa (Cervical)30.0[7]

This protocol outlines a general workflow for the initial in vitro screening of thiomorpholine derivatives for anticancer activity.

  • Cell Culture: Maintain the desired cancer cell lines (e.g., A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent, such as DMSO, to create stock solutions. Prepare serial dilutions of the stock solutions in culture medium.

  • Cell Viability Assay (MTT Assay):

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

The thiomorpholine scaffold has been successfully incorporated into potent antibacterial agents, most notably in the development of oxazolidinone antibiotics.

Sutezolid (PNU-100480) is a thiomorpholine-containing oxazolidinone antibiotic that has shown significant promise in the treatment of tuberculosis, including multidrug-resistant strains.[4][6] It is a structural analog of the FDA-approved drug Linezolid, with the morpholine ring being replaced by a thiomorpholine moiety.[4][6]

Mechanism of Action: Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[4]

Efficacy: Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis, often with minimum inhibitory concentration (MIC) values superior to Linezolid.[4]

Table 2: Antitubercular Activity of Thiomorpholine-Containing Compounds

CompoundOrganismMIC (µg/mL)Reference
Sutezolid (PNU-100480) M. tuberculosis H37Rv0.06 - 0.25[4]
Thiomorpholine derivative 7b M. smegmatis7.81[2][5]
Schiff base 7c M. smegmatis7.81[2][5]
Other Therapeutic Applications

The versatility of the thiomorpholine scaffold extends to a wide range of other therapeutic areas:[2][5]

  • Antidiabetic Agents: Thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1][4][5]

  • Antioxidant and Hypolipidemic Agents: Certain thiomorpholine derivatives have demonstrated the ability to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models, suggesting their potential in combating oxidative stress and dyslipidemia.[5]

  • Anti-inflammatory and Analgesic Agents: The thiomorpholine scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties.[2][5]

The Thiomorpholine Scaffold as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The thiomorpholine ring is often employed as a bioisostere for the morpholine moiety.[4]

The substitution of oxygen with sulfur can lead to:

  • Altered Lipophilicity: As previously mentioned, this can impact the ADME profile of a drug.[4]

  • Modified Metabolic Stability: The sulfur atom provides a "soft spot" for metabolism, which can be advantageous in designing drugs with a desired half-life.[4]

  • Novel Receptor Interactions: The different electronic and steric properties of sulfur compared to oxygen can lead to new or enhanced interactions with the target protein.[4]

Conclusion and Future Perspectives

The thiomorpholine scaffold has unequivocally established itself as a privileged and versatile building block in modern medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and broad range of biological activities have made it an invaluable tool for drug discovery and development professionals. The successful application of this scaffold in the development of clinical candidates for a variety of diseases, including tuberculosis and cancer, highlights its immense therapeutic potential.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider range of structurally diverse thiomorpholine derivatives. The continued exploration of this scaffold in combination with other pharmacophores and the application of computational and high-throughput screening methods will undoubtedly lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The journey of the thiomorpholine scaffold from a simple heterocyclic curiosity to a cornerstone of drug design is a testament to the power of scaffold-based approaches in the relentless pursuit of new medicines to address unmet medical needs.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
  • Journal of Chemical Reviews. (2021). Articles List. Journal of Chemical Reviews. [Link]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
  • ResearchGate. (n.d.).
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
  • Reddy, P. R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 221-228. [Link]
  • ResearchGate. (n.d.). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

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The Emergence of a Heterocyclic Keystone: A Technical History of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiomorpholin-3-one, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, represents a cornerstone in the synthesis of a multitude of pharmacologically significant molecules. While often viewed as a mere intermediate, its strategic importance in the construction of the thiomorpholine scaffold warrants a dedicated exploration of its discovery and the evolution of its synthesis. This in-depth technical guide traces the historical origins of this compound, elucidates the key synthetic transformations that have defined its preparation, and provides a detailed, field-proven protocol for its synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction: The Unsung Hero of the Thiomorpholine Scaffold

The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive compounds.[1] Its unique conformational properties and the presence of both a secondary amine and a thioether moiety allow for versatile functionalization and interaction with biological targets. At the heart of many synthetic routes to this valuable scaffold lies a less conspicuous, yet indispensable precursor: this compound.

This guide will illuminate the path of discovery of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of the chemical logic that has driven its synthesis over the decades. By understanding its history, researchers can better appreciate the nuances of its preparation and its pivotal role in the development of novel therapeutics.

The Genesis of this compound: A Mid-20th Century Discovery

The first documented synthesis of a this compound derivative, and by extension the conceptual discovery of this heterocyclic system, can be traced back to the mid-1950s. In their 1954 paper in the Journal of the American Chemical Society, Armiger H. Sommers and Bruce W. Horrom reported on new syntheses of thiamorpholine, focusing on the reduction of what they termed "mono- and diketothiazanes."[1][2] It is within this work that the synthesis of the parent this compound is implicitly described as a key intermediate.

The primary motivation for Sommers and Horrom's work was the development of efficient routes to thiamorpholine (now more commonly known as thiomorpholine). Their investigation into the lithium aluminum hydride reduction of cyclic thioamides and thioimides led them to synthesize the necessary precursors, including the monot-ketothiazane, which is this compound.

Evolution of a Synthesis: From Early Explorations to Modern Methodologies

The foundational synthesis of this compound has proven to be remarkably robust, with the core strategy remaining relevant for over half a century. The evolution of its synthesis has been characterized by refinements in reaction conditions, improvements in yield, and adaptation to new synthetic technologies.

The Seminal Approach: Reaction of Ethyl Mercaptoacetate and Aziridine

The most historically significant and enduring method for the preparation of this compound involves the condensation of ethyl mercaptoacetate with aziridine. This reaction elegantly constructs the six-membered ring in a single, efficient step.

The causality behind this experimental design is rooted in the fundamental principles of nucleophilic addition and intramolecular cyclization. The secondary amine of aziridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl mercaptoacetate. This is followed by an intramolecular cyclization, where the thiol group attacks the aziridine ring, leading to its opening and the formation of the stable six-membered thiomorpholinone ring.

Later work, notably by Asinger and his colleagues in the late 1970s, further explored the reactivity of thiomorpholine and its derivatives, solidifying the importance of these early synthetic routes.[3]

Visualizing the Core Synthesis

The logical flow of the classical synthesis of this compound can be represented as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Mercaptoacetate Ethyl Mercaptoacetate Nucleophilic\nAddition Nucleophilic Addition Ethyl Mercaptoacetate->Nucleophilic\nAddition Aziridine Aziridine Aziridine->Nucleophilic\nAddition Intramolecular\nCyclization Intramolecular Cyclization Nucleophilic\nAddition->Intramolecular\nCyclization This compound This compound Intramolecular\nCyclization->this compound

Caption: Classical synthesis of this compound.

A Self-Validating Protocol: The Synthesis of this compound

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on the foundational principles established in the historical literature. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl mercaptoacetate≥98%Sigma-Aldrich
Aziridine≥98%TCI ChemicalsCaution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
EthanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Sodium sulfateAnhydrousVWR
Experimental Workflow

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction Progression cluster_workup Work-up and Isolation cluster_purification Purification A 1. Dissolve Ethyl Mercaptoacetate in Ethanol B 2. Cool solution to 0°C A->B C 3. Slowly add Aziridine dropwise B->C D 4. Stir at 0°C for 1 hour C->D E 5. Allow to warm to room temperature D->E F 6. Stir for 12 hours E->F G 7. Concentrate under reduced pressure F->G H 8. Dissolve residue in Diethyl Ether G->H I 9. Wash with brine H->I J 10. Dry over Sodium Sulfate I->J K 11. Filter and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Experimental workflow for this compound synthesis.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl mercaptoacetate (1.0 eq) in anhydrous ethanol (5 mL per mmol of ethyl mercaptoacetate).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add aziridine (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Initial Reaction: Stir the reaction mixture at 0°C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Completion: Continue stirring at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in diethyl ether.

  • Washing: Wash the organic layer with brine to remove any water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Conclusion: A Legacy of Versatility

The discovery of this compound, born out of the pursuit of efficient synthetic routes to thiomorpholine, stands as a testament to the importance of fundamental heterocyclic chemistry. From its initial description in the mid-20th century to its continued use in modern drug discovery, the synthesis of this key intermediate has remained a cornerstone of thiomorpholine chemistry. The methodologies detailed in this guide, grounded in historical precedent and refined by decades of practical application, provide a robust foundation for researchers seeking to harness the synthetic potential of this versatile heterocyclic building block.

References

  • Sommers, A. H., & Horrom, B. W. (1954). New Syntheses of Thiamorpholine. The Reduction of Mono- and Diketothiazanes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 76(4), 1187–1188. [Link][1][2]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
  • Asinger, F., Saus, A., Hartig, J., Rasche, P., & Wilms, E. (1979). Zur Kenntnis der Reaktionsfähigkeit des unsubstituierten Thiomorpholins und alkylsubstituierter Thiomorpholine. Monatshefte für Chemie, 110(4), 767–789. [Link][3]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link][1]

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An In-depth Technical Guide to the Stability and Storage of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of research and the quality of the final product. Thiomorpholin-3-one, a key heterocyclic building block, is no exception. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and best practices for its storage and handling. By synthesizing established chemical principles with practical, field-proven insights, this document aims to be an essential resource for ensuring the long-term viability of this important compound.

Chemical Profile of this compound

This compound is a cyclic thioamide, also known as a thiolactam. Its structure incorporates a six-membered ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl group. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability.

The key structural features to consider are:

  • The Thioamide Bond (-C(=S)-N-): This functional group is central to the molecule's chemistry. While structurally related to an amide bond, the presence of sulfur instead of oxygen imparts distinct properties.

  • The Thioether Linkage (-S-): The sulfur atom within the heterocyclic ring is a potential site for oxidation.

  • The Secondary Amine (-NH-): The nitrogen atom is part of the thioamide linkage and contributes to its electronic properties.

Understanding these features allows for a predictive approach to the stability of this compound under various environmental conditions.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are of concern: hydrolysis and oxidation.

Hydrolysis of the Thioamide Bond

The thioamide bond in this compound can undergo hydrolysis, leading to the opening of the heterocyclic ring. This reaction is analogous to the hydrolysis of lactams (cyclic amides). The reaction can be catalyzed by both acid and base.

Under acidic conditions, the nitrogen atom is protonated, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the thiocarbonyl carbon.

It is noteworthy that thioamides are generally more resistant to hydrolysis than their corresponding amides. The rate of hydrolysis for a thioamide in an aqueous potassium hydroxide solution has been observed to be ten times slower than that of the analogous amide[1]. However, long-term storage, especially in the presence of moisture and acidic or basic contaminants, can lead to the slow cleavage of the thioamide linkage[2].

Caption: Postulated hydrolytic degradation of this compound.

Oxidation of the Sulfur Atom

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for molecules containing a thioether linkage. Oxidizing agents, including atmospheric oxygen over prolonged periods, can initiate this process. The thioamide sulfur is generally less prone to oxidation than the thioether sulfur.

Oxidation can significantly alter the polarity and biological activity of the molecule. Therefore, protecting this compound from strong oxidizing agents and minimizing exposure to air is crucial for maintaining its integrity.

Caption: Potential oxidative degradation pathway of this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation, the following storage and handling conditions are recommended. These are based on general best practices for thioamides and thioethers and are designed to protect the compound from the primary degradation pathways.

ParameterRecommendationRationale
Temperature Store in a cool environment, preferably refrigerated (2-8 °C).Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the sulfur atom.
Moisture Keep in a tightly sealed container in a dry location. The use of a desiccator is recommended.Prevents hydrolysis of the thioamide bond. This compound may be hygroscopic.
Light Protect from light by using an amber vial or by storing in a dark place.While specific data on photostability is limited, many organic molecules can be degraded by UV light.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.These substances can directly promote the degradation of this compound through oxidation or hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed experimental plan. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method[3][4].

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state) start->thermal Expose to photo Photolytic Stress (e.g., ICH Q1B conditions) start->photo Expose to analysis Analyze Samples by Stability-Indicating Method (HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile - Identify Degradants - Determine Degradation Pathways analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Store a sample of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the sample in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to light under conditions specified in ICH guideline Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute any non-polar degradants, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound, which should be determined experimentally.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

Conclusion

The stability of this compound is governed by the reactivity of its thioamide and thioether functional groups. While relatively stable, it is susceptible to hydrolysis and oxidation, particularly under harsh conditions or during long-term storage if not handled properly. By implementing the recommended storage conditions and utilizing robust analytical methods for stability assessment, researchers and drug development professionals can ensure the quality and integrity of this valuable chemical intermediate. A thorough understanding of its stability profile is a critical step in the successful development of new chemical entities and pharmaceutical products.

References

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Introduction: The Strategic Importance of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of Thiomorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a sulfur-containing analog of morpholin-3-one, it serves as a versatile precursor for the synthesis of a wide range of biologically active compounds. The thiomorpholine scaffold itself is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][2][3] The incorporation of the thiomorpholine moiety, often derived from intermediates like this compound, can favorably modulate the physicochemical properties of a drug candidate, including its lipophilicity, metabolic stability, and receptor-binding interactions.[1][3]

A prominent example underscoring its importance is the role of thiomorpholine (often synthesized from this compound) as a key structural component in advanced drug candidates like Sutezolid.[4][5][6] Sutezolid is an oxazolidinone antibiotic investigated for treating multidrug-resistant tuberculosis and is considered a promising successor to the FDA-approved drug Linezolid.[4][5] The synthesis of such complex molecules often relies on the availability and reactivity of foundational synthons like this compound.

This guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis, and explores its applications, offering a technical resource for professionals engaged in chemical research and drug development.

Commercial Availability and Sourcing

This compound and its closely related derivatives are available from a variety of specialized chemical suppliers. The availability of this compound is crucial for researchers who require it as a starting material for multi-step syntheses. When sourcing, it is critical to consider factors such as purity, available quantities, and the supplier's reliability. The table below summarizes key information for this compound and its common carboxylic acid precursor.

Table 1: Commercial Suppliers of this compound and Related Precursors

SupplierProduct NameCAS NumberPurityAvailable Quantities
Dabos This compoundNot specifiedNot specified1g
Apollo Scientific Thiomorpholine123-90-098%5g, 25g
Apollo Scientific Thiomorpholine-3-carboxylic acid hydrochloride96612-95-297%250mg, 1g, 5g, 25g
Chem-Impex R-Thiomorpholine-3-carboxylic acid65527-54-0≥ 99%100mg, 250mg, 1g
CP Lab Safety Thiomorpholine-3-carboxylic acid20960-92-3min 95%1g
Santa Cruz Biotechnology Thiomorpholine-3-carboxylic acid hydrochloride96612-95-2Research GradeInquire
BLD Pharm (S)-Thiomorpholine-3-carboxylic acid73401-53-3Not specifiedInquire
Sigma-Aldrich Morpholin-3-one (Oxygen analog)109-11-5Not specified1g, 25g, 50g

Note: The availability and pricing of chemical compounds are subject to change. Researchers should verify the information directly with the suppliers.

Synthetic Routes to Thiomorpholine-3-one and its Derivatives

The synthesis of the thiomorpholine core is a well-established area of organic chemistry, with several routes available. This compound itself is often synthesized and then utilized as an intermediate. One of the common strategies involves the reaction of ethyl mercaptoacetate with aziridine, which leads to the formation of the thiomorpholine ring system. This intermediate can then be subjected to further transformations.[4][5][6]

For instance, the resulting this compound can be reduced using a reducing agent like Lithium Aluminium Hydride (LiAlH₄) to yield thiomorpholine, the saturated heterocyclic compound that is a key component of many pharmaceuticals.[4][5][6]

Below is a generalized workflow for the synthesis of thiomorpholine, highlighting the role of this compound as a critical intermediate.

G cluster_0 Synthesis of this compound cluster_1 Reduction to Thiomorpholine cluster_2 Application A Ethyl Mercaptoacetate C This compound A->C B Aziridine B->C D Reduction (e.g., LiAlH₄) C->D E Thiomorpholine D->E F Further Functionalization E->F G Active Pharmaceutical Ingredient (e.g., Sutezolid) F->G

Caption: Synthesis workflow from starting materials to Thiomorpholine via the this compound intermediate.

Key Applications in Drug Discovery and Development

The true value of this compound lies in its role as a precursor to the thiomorpholine scaffold, which is integral to a variety of therapeutic agents. The sulfur atom in the ring, which can exist in different oxidation states (sulfide, sulfoxide, and sulfone), allows for fine-tuning of a molecule's properties.[1]

  • Antibiotics: As previously mentioned, the most cited application is in the synthesis of sutezolid, an antibiotic for tuberculosis.[4][5] The thiomorpholine ring is a critical part of its pharmacophore, contributing to its potent activity against Mycobacterium tuberculosis.[1]

  • Kinase Inhibitors: The thiomorpholine moiety has been successfully incorporated into numerous kinase inhibitors, which are a cornerstone of targeted cancer therapy. It is often used as a bioisosteric replacement for the morpholine ring found in many phosphatidylinositol 3-kinase (PI3K) inhibitors, a pathway frequently dysregulated in cancer.[1][3]

  • Other Therapeutic Areas: Thiomorpholine derivatives have also shown potential as antimalarial, antioxidant, hypolipidemic, and antiprotozoal agents.[2][4] Furthermore, they have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2]

The logical flow from a simple building block to a complex, life-saving drug highlights the importance of foundational chemical synthesis.

G cluster_0 Building Block cluster_1 Core Scaffold cluster_2 Final Product node_A This compound CAS: 39755-53-0 (example) Precursor Molecule node_B Thiomorpholine Privileged Scaffold Key Intermediate node_A->node_B Reduction node_C Sutezolid Antibiotic Drug Candidate node_B->node_C Multi-step Synthesis

Caption: Logical progression from this compound to a final drug candidate.

Experimental Protocol: Reduction of this compound to Thiomorpholine

This protocol is a representative procedure based on established chemical transformations for the reduction of a cyclic thioamide to its corresponding amine.[4][5][6]

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a properly equipped laboratory with all necessary safety precautions in place.

Objective: To reduce this compound to Thiomorpholine.

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Lithium Aluminium Hydride (LiAlH₄) in anhydrous THF. Cool the suspension in an ice bath.

  • Addition of Substrate: Dissolve this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture back down in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filtration: A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with THF.

  • Extraction and Drying: Combine the filtrate and washes. If an aqueous layer is present, separate it using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Thiomorpholine.

  • Purification: The crude product can be purified by distillation or chromatography as required to obtain pure Thiomorpholine.

Safety, Handling, and Storage

Chemicals like this compound and its derivatives require careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[7][8][9][10]

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[7][9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its commercial availability from various suppliers provides researchers with the necessary starting point to construct complex molecular architectures. Understanding its synthesis and the strategic role of its derivatives, particularly the thiomorpholine scaffold, is essential for developing next-generation therapeutics targeting a wide range of diseases, from bacterial infections to cancer.

References

  • Dabos. (n.d.). THIOMORPHOLINE-3-CARBOXYLIC ACID 1G - OR6324-1G.
  • ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • National Institutes of Health (NIH). (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC.
  • ResearchGate. (n.d.). Synthesis of thiomorpholin‐3‐ones.
  • Capot Chemical. (2025, December 20). MSDS of Thiomorpholine-3-carboxylic acid hydrochloride.
  • CP Lab Safety. (n.d.). Thiomorpholine-3-carboxylic acid, min 95%, 1 gram.
  • ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • National Institutes of Health (NIH). (n.d.). 3-Morpholinone.

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A Theoretical Guide to the Conformational Landscape of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholin-3-one and its derivatives represent a critical scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules.[1][2] Understanding the three-dimensional structure and conformational preferences of this heterocyclic system is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the theoretical methodologies used to investigate the conformational landscape of this compound. We will delve into the fundamental principles of conformational analysis, detail established computational workflows, and provide expert insights into the interpretation of theoretical data, bridging the gap between computational prediction and experimental reality.

Introduction: The Significance of this compound in Drug Discovery

The thiomorpholine core, a six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in the development of therapeutic agents.[1] The introduction of a carbonyl group at the 3-position to form this compound creates a lactam functionality, which further enhances its potential for biological interactions. This structural motif is found in compounds with a wide range of activities, including potent inhibitors of various enzymes and receptor modulators. The conformational flexibility of the this compound ring directly influences the spatial orientation of its substituents, thereby dictating its binding affinity and selectivity for biological targets. A thorough understanding of its conformational preferences is therefore not merely an academic exercise but a crucial component of modern drug discovery pipelines.

Fundamental Conformational Principles of Six-Membered Heterocycles

Like cyclohexane, the this compound ring is not planar and adopts a puckered conformation to alleviate ring strain. The most stable conformations for six-membered rings are typically the chair, boat, and twist-boat forms.

  • Chair Conformation: This is generally the most stable conformation, as it minimizes both angular and torsional strain by having all C-C bonds in a staggered arrangement. Substituents on a chair conformation can occupy either axial or equatorial positions.

  • Boat Conformation: This is a higher energy conformation due to eclipsing interactions between hydrogens at the "bow" and "stern" and a "flagpole" interaction between the two upward-pointing hydrogens.

  • Twist-Boat (or Skew-Boat) Conformation: This conformation is of intermediate energy between the chair and the boat. It is more stable than the boat because it relieves some of the torsional and flagpole strain.

The presence of heteroatoms (sulfur and nitrogen) and a carbonyl group in the this compound ring introduces additional factors that influence the relative energies of these conformations, such as bond lengths, bond angles, and electrostatic interactions.

Theoretical Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational space of molecules like this compound.[3] The primary theoretical methods employed include:

  • Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and well-suited for initial conformational searches of large molecules. Force fields like MMFF94 and AMBER are commonly used.

  • Quantum Mechanics (QM): These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule.

    • Ab initio methods: These are highly accurate but computationally expensive.

    • Density Functional Theory (DFT): This is a widely used QM method that offers a good balance between accuracy and computational cost. Functionals like B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are standard for conformational analysis.

A Validated Workflow for the Conformational Analysis of this compound

The following protocol outlines a robust and self-validating computational workflow for investigating the conformational landscape of this compound and its derivatives.

Step 1: Initial 3D Structure Generation

The first step is to generate an initial three-dimensional structure of the this compound molecule. This can be done using any molecular modeling software. It is crucial to start with a reasonable initial geometry, although the subsequent conformational search will explore a wide range of possibilities.

Step 2: Conformational Search

A systematic or stochastic conformational search should be performed to identify all low-energy conformers. This is typically done using a molecular mechanics force field due to its computational efficiency. The search algorithm will systematically rotate rotatable bonds and explore different ring puckering to generate a diverse set of conformers.

G cluster_workflow Conformational Analysis Workflow Start Start Generate_3D_Structure Generate Initial 3D Structure Start->Generate_3D_Structure Conformational_Search Perform Conformational Search (MM) Generate_3D_Structure->Conformational_Search Filter_and_Cluster Filter and Cluster Conformers Conformational_Search->Filter_and_Cluster Optimize_Geometries Optimize Geometries (DFT) Filter_and_Cluster->Optimize_Geometries Calculate_Energies Calculate Single-Point Energies (DFT) Optimize_Geometries->Calculate_Energies Analyze_Results Analyze Results and Compare with Experiment Calculate_Energies->Analyze_Results End End Analyze_Results->End

Caption: A typical workflow for computational conformational analysis.

Step 3: Filtering and Clustering

The conformational search can generate a large number of redundant structures. Therefore, the resulting conformers should be filtered based on a relative energy window (e.g., within 10 kcal/mol of the global minimum) and then clustered based on their root-mean-square deviation (RMSD) to identify unique conformations.

Step 4: Geometry Optimization with Quantum Mechanics

The unique, low-energy conformers identified in the previous step should then be subjected to full geometry optimization using a more accurate quantum mechanical method, such as DFT. This will refine the structures and provide more reliable geometries and relative energies. Experimental evidence from X-ray crystallography of related compounds, such as 4-(4-nitrophenyl)thiomorpholine, strongly suggests that the chair conformation is the most stable for the thiomorpholine ring.[4] Therefore, particular attention should be paid to chair-like conformers during optimization.

Step 5: Vibrational Frequency Analysis

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, a vibrational frequency analysis should be performed. The absence of imaginary frequencies confirms a stable conformer.

Step 6: Calculation of Thermodynamic Properties

From the vibrational frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated. The relative populations of the different conformers at a given temperature can then be determined using the Boltzmann distribution.

Interpreting the Results: The Conformational Preference of this compound

Based on studies of related thiomorpholine derivatives, the chair conformation is expected to be the most stable for the this compound ring.[4][5] The presence of the sp2-hybridized carbonyl carbon at the 3-position will lead to a slight flattening of the ring in that region.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.0C2-N-C6-C5: ~ -60, C5-S-C2-N: ~ 60
Twist-Boat5-7Varies
Boat> 10C2-N-C6-C5: ~ 0, C5-S-C2-N: ~ 0

Note: These are estimated values and should be confirmed by quantum chemical calculations.

The puckering parameters of the ring, such as the Cremer-Pople parameters, can be calculated to quantitatively describe the shape of the ring in each conformation.

Experimental Validation: The Synergy of Theory and Practice

Theoretical predictions of conformational preferences should always be validated against experimental data whenever possible.

  • X-ray Crystallography: Provides the definitive solid-state conformation of a molecule. Crystal structures of N-aryl-thiomorpholine-3,5-diones have confirmed the chair conformation of the heterocyclic ring.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the time-averaged conformation in solution. Variable-temperature NMR studies can be used to investigate the dynamics of conformational interconversion.[5] The 1H NMR spectrum of this compound is available and can be used for comparison with theoretically predicted chemical shifts.[6]

G cluster_validation Validation of Theoretical Predictions Theoretical_Predictions Theoretical Conformational Predictions (Energies, Geometries, NMR Shifts) Comparison Comparison and Refinement Theoretical_Predictions->Comparison Experimental_Data Experimental Data (X-ray, NMR) Experimental_Data->Comparison Validated_Model Validated Conformational Model Comparison->Validated_Model

Caption: The iterative process of validating theoretical models with experimental data.

Conclusion and Future Outlook

The theoretical study of this compound conformation is a powerful tool for understanding the structure-activity relationships of this important medicinal chemistry scaffold. By employing a robust computational workflow, researchers can gain valuable insights into the preferred three-dimensional structures of these molecules, which can guide the design of new and more potent therapeutic agents. Future work in this area could involve the use of molecular dynamics simulations to explore the conformational dynamics of this compound in different solvent environments and in the presence of biological macromolecules.

References

  • a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... | Download Scientific Diagram. (n.d.).
  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. (2005). Journal of Molecular Structure, 741(1-3), 143-152.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). Molbank, 2024(1), M1795.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). Organic Process Research & Development, 26(8), 2355-2361.
  • Thiomorpholine | C4H9NS | CID 67164. (n.d.). PubChem.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 247-271.
  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. (2018). The Journal of Physical Chemistry A, 122(15), 3845-3854.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2015). Baghdad Science Journal, 12(2).
  • Synthesis of thiomorpholin‐3‐ones. | Download Scientific Diagram. (n.d.).
  • Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159. (n.d.). PubChem.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 34-46.
  • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. (2015).
  • CH-105 - (3) Conformational Analysis | PDF. (n.d.). Scribd.
  • Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2023). Molecules, 28(13), 5123.
  • Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759. (n.d.). PubChem.
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020).

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The Pharmacological Profile of Thiomorpholines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry, representing a pivotal structural motif in the design of novel therapeutic agents. As the thio-analog of the well-established morpholine ring, the substitution of oxygen with a sulfur atom imparts unique physicochemical properties, profoundly influencing the lipophilicity, metabolic stability, and target-binding interactions of derivative compounds.[1][2] This guide provides an in-depth exploration of the pharmacological profile of thiomorpholines, synthesizing technical data with field-proven insights. We will delve into the diverse biological activities, elucidate key mechanisms of action and modulated signaling pathways, and present detailed experimental protocols for the evaluation of this versatile scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Thiomorpholine Core: A Privileged Scaffold in Medicinal Chemistry

Thiomorpholine is a six-membered saturated heterocycle containing both a nitrogen and a sulfur atom.[3][4] This structural feature distinguishes it from its oxygen-containing counterpart, morpholine, and provides a unique set of properties that are highly advantageous in drug design. The presence of the sulfur atom can increase lipophilicity, which can in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), offering opportunities to fine-tune the electronic and steric properties of a drug candidate.[3]

The thiomorpholine moiety is often incorporated into drug candidates to serve as a bioisostere for the morpholine ring, a common feature in many FDA-approved drugs. This substitution can lead to altered metabolic stability and unique interactions with biological targets.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions, further contributing to the diverse pharmacological activities of its derivatives.[3]

Diagram 1: The Thiomorpholine Core Structure

Caption: The core chemical structure of thiomorpholine.

Diverse Biological Activities of Thiomorpholine Derivatives

The versatility of the thiomorpholine scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][3]

Anticancer Activity

Thiomorpholine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3]

A notable example is a series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives, which have been evaluated for their cytotoxicity against the A549 human lung carcinoma cell line. Several of these compounds exhibited greater inhibitory activity than the standard chemotherapy drug, cisplatin. Importantly, these derivatives displayed a favorable selectivity profile, with significantly lower toxicity towards healthy L929 murine fibroblast cells.[5]

Table 1: Anticancer Activity of Thiazolyl-Thiomorpholine Derivatives

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]
3aH10.32>500
3b4-F9.85>500
3c4-Cl7.61>500
3d4-Br6.93>500
3e4-OCH38.47>500
3f4-CH33.72>500
Cisplatin-12.50Not Reported

Data sourced from BenchChem.[5]

The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the phenyl ring of the thiazole moiety significantly influence their anticancer potency, with the 4-methylphenyl substitution (compound 3f) yielding the most potent derivative.[5][6][7]

Antitubercular Activity

The thiomorpholine scaffold is a key component of Sutezolid (PNU-100480), an oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains. Sutezolid is a thiomorpholine analog of the FDA-approved drug Linezolid and functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[8] A series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have also been identified as potent antitubercular agents against Mycobacterium tuberculosis H37Rv, with some derivatives showing a minimum inhibitory concentration (MIC) of 1.56 µg/mL.[9]

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[3] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors. For instance, a series of thiomorpholine-bearing compounds synthesized from natural and non-natural L-amino acids demonstrated significant in vitro inhibition of DPP-IV, with IC50 values in the low micromolar range.[1]

Table 2: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives

CompoundTargetAssayIC50 [µmol/L]
16aDPP-IVEnzyme Inhibition6.93
16bDPP-IVEnzyme Inhibition6.29
16cDPP-IVEnzyme Inhibition3.40

Data sourced from the Journal of Chemical Reviews.[1]

Antioxidant and Hypolipidemic Activities

Thiomorpholine derivatives have also been investigated for their potential to combat oxidative stress and dyslipidemia.[2][10][11] A series of N-substituted thiomorpholines incorporating an antioxidant moiety were found to inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membranes, with IC50 values as low as 7.5 µM.[1][10]

In vivo studies using Triton WR-1339-induced hyperlipidemic rats have demonstrated the potent hypolipidemic effects of certain thiomorpholine derivatives. The most active compounds significantly reduced plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL).[2][10]

Table 3: Hypolipidemic and Antioxidant Activity of a Lead Thiomorpholine Derivative

ActivityParameterResult
Hypolipidemic (in vivo)% Reduction in Triglycerides80%
% Reduction in Total Cholesterol78%
% Reduction in LDL76%
Antioxidant (in vitro)Lipid Peroxidation Inhibition IC507.5 µM

Data sourced from PubMed.[10]

Key Signaling Pathways Modulated by Thiomorpholines

The therapeutic effects of thiomorpholine derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3] Several thiomorpholine-based compounds have been explored as inhibitors of this pathway.[3] By targeting key kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway and Thiomorpholine Inhibition

PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Thiomorpholine_Inhibitor Thiomorpholine Inhibitor Thiomorpholine_Inhibitor->PI3K Inhibits

Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.

Cholesterol Biosynthesis Pathway

The hypolipidemic effects of some thiomorpholine derivatives are postulated to involve the inhibition of key enzymes in the cholesterol biosynthesis pathway. One such target is squalene synthase, which catalyzes a critical step in cholesterol production.[2][10] By inhibiting this enzyme, thiomorpholine-based compounds can effectively lower cholesterol levels.

Diagram 3: Cholesterol Biosynthesis and Potential Inhibition by Thiomorpholines

Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP ... Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... Squalene_Synthase->Squalene Thiomorpholine_Derivative Thiomorpholine Derivative Thiomorpholine_Derivative->Squalene_Synthase Inhibits

Caption: Overview of the cholesterol biosynthesis pathway highlighting the potential inhibition of squalene synthase by thiomorpholine derivatives.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the pharmacological profile of thiomorpholine derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess the cytotoxic effects of thiomorpholine derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549) and appropriate culture medium

  • 96-well microplates

  • Thiomorpholine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[5]

DPP-IV Inhibitor Screening: Fluorescence-Based Assay

This protocol outlines a fluorescence-based method for screening thiomorpholine derivatives as potential DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., H-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Thiomorpholine derivatives

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, substrate, and thiomorpholine derivatives in assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the thiomorpholine derivative solution to each well. For control wells, add solvent instead of the inhibitor. Incubate for 10-30 minutes at 37°C.[12][13][14]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the DPP-IV substrate solution to each well.[12][13][14]

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13][14]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC50 value from the dose-response curve.[12][13]

PI3K/Akt/mTOR Pathway Analysis: Western Blot

This protocol details the Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway to investigate the mechanism of action of thiomorpholine derivatives.

Materials:

  • Cancer cell line

  • Thiomorpholine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the thiomorpholine derivative for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software.

Diagram 4: Experimental Workflow for In Vitro Anticancer Drug Screening

In Vitro Anticancer Drug Screening Workflow Start Start: Thiomorpholine Derivative Library Cell_Culture Cell Culture (e.g., A549) Start->Cell_Culture Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Hit_Identification->Mechanism_Study Potent & Selective Compounds End End: Lead Compound Mechanism_Study->End

Caption: A typical workflow for the in vitro screening of thiomorpholine derivatives for anticancer activity.

Conclusion

The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas, including cancer, tuberculosis, and diabetes. The ability of thiomorpholine derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and cholesterol biosynthesis pathways, underscores their significance as a versatile platform for the design of novel targeted therapies. This guide has provided a comprehensive overview of the pharmacological profile of thiomorpholines, from their fundamental properties to their diverse biological activities and underlying mechanisms of action. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the thiomorpholine scaffold promises to yield new and improved therapeutic agents for the treatment of a multitude of human diseases.

References

  • Tooulia, E. M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(7), 496–505. [Link]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
  • Request PDF. (2025). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
  • U.S. National Library of Medicine. (n.d.). Sutezolid. PubChem. [Link]
  • Rekka, E. A., Gavalas, A. M., & Kourounakis, P. N. (2002). Hypocholesterolemic and hypolipidemic activity of some novel morpholine derivatives with antioxidant activity. Journal of medicinal chemistry, 45(2), 437–441. [Link]
  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
  • E3S Web of Conferences. (2024).
  • ResearchGate. (n.d.). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. [Link]

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An In-depth Technical Guide to the Lithium Aluminum Hydride (LAH) Reduction of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism and experimental considerations for the reduction of thiomorpholin-3-one to thiomorpholine using lithium aluminum hydride (LiAlH₄ or LAH). This transformation is a cornerstone in the synthesis of the thiomorpholine scaffold, a privileged structure in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental reaction.

Introduction: The Significance of Thiomorpholine Synthesis

The thiomorpholine moiety is a key structural component in numerous bioactive molecules, including antibiotics and antimalarial agents.[2] Its synthesis is therefore of considerable interest. One of the most direct and efficient methods to produce thiomorpholine is through the reduction of its corresponding lactam, this compound.[3][4][5] Lithium aluminum hydride has emerged as the reagent of choice for this transformation due to its high reactivity and efficacy in reducing amides.[6]

The Reaction Mechanism: A Step-by-Step Analysis

The reduction of this compound, a cyclic amide (lactam), to thiomorpholine by LiAlH₄ proceeds through a well-established mechanism for amide reduction.[7][8][9] The overall transformation involves the conversion of the carbonyl group into a methylene group.[7][10] The reaction requires two equivalents of hydride from the reducing agent.[7]

The mechanism can be elucidated in the following key steps:

Step 1: Nucleophilic Attack by Hydride

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of this compound.[7][8] This attack leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge.[7]

Step 2: Coordination and Formation of an Aluminate Complex

The negatively charged oxygen atom of the tetrahedral intermediate coordinates with the Lewis acidic aluminum species (AlH₃), forming a stable aluminate complex.[7][10] This coordination makes the oxygen a better leaving group for the subsequent step.

Step 3: Elimination and Iminium Ion Formation

The tetrahedral intermediate collapses, and in a crucial departure from the reduction of esters, the oxygen atom is eliminated as a metal alkoxide species, rather than the nitrogen atom.[6][9] This is facilitated by the lone pair of electrons on the nitrogen atom, which forms a double bond with the adjacent carbon, resulting in the formation of a transient, highly reactive iminium ion intermediate.[7][9]

Step 4: Second Hydride Attack

A second hydride ion from another molecule of LiAlH₄ then attacks the electrophilic carbon of the iminium ion.[7][9][10] This final nucleophilic addition results in the formation of the neutral thiomorpholine product.

The Role of the Thioether

The thioether (sulfur) moiety within the this compound ring is generally stable under the conditions of LiAlH₄ reduction. LAH is a powerful nucleophilic reducing agent that primarily targets polar multiple bonds like carbonyls and does not typically cleave unactivated C-S bonds.[11]

Below is a DOT language representation of the reaction mechanism.

LiAlH4_Reduction_Mechanism thiomorpholinone This compound tetrahedral_intermediate Tetrahedral Intermediate thiomorpholinone->tetrahedral_intermediate 1. H⁻ attack LiAlH4 LiAlH₄ LiAlH4->tetrahedral_intermediate thiomorpholine Thiomorpholine LiAlH4->thiomorpholine aluminate_complex Aluminate Complex tetrahedral_intermediate->aluminate_complex Coordination with AlH₃ iminium_ion Iminium Ion aluminate_complex->iminium_ion 2. Elimination of [H₃Al-O]⁻ iminium_ion->thiomorpholine 3. H⁻ attack

Caption: Mechanism of LiAlH₄ Reduction of this compound.

Field-Proven Experimental Protocol

The following protocol is a synthesis of established procedures for LiAlH₄ reductions of amides and lactams.[12]

Materials and Equipment:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)[11][13]

  • Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice-water bath

  • Distilled water

  • 15% (w/v) aqueous sodium hydroxide solution[14][15]

  • Celite® or anhydrous magnesium sulfate[14][15]

Step-by-Step Procedure:

  • Reaction Setup: Assemble the oven-dried glassware under an inert atmosphere. To a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in the round-bottom flask, cool the mixture to 0 °C using an ice-water bath.[12]

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture can be slowly warmed to room temperature and then heated to reflux to ensure the reaction goes to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Fieser Method): This is a critical and potentially hazardous step that must be performed with extreme caution due to the violent reaction of excess LiAlH₄ with water.[6][14]

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.[15]

    • For every 'X' grams of LiAlH₄ used, slowly and sequentially add:

      • 'X' mL of water[14][15][16]

      • 'X' mL of 15% aqueous NaOH[14][15][16]

      • '3X' mL of water[14][15][16]

    • This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[14]

  • Product Isolation: Allow the mixture to warm to room temperature and stir for at least 30 minutes.[15][16] Filter the resulting slurry through a pad of Celite® or anhydrous magnesium sulfate to remove the inorganic salts.[14] Wash the filter cake thoroughly with THF or another suitable organic solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude thiomorpholine can then be purified by distillation or chromatography as needed.

Quantitative Data and Reaction Parameters

While specific yield data for the reduction of this compound can vary based on scale and specific conditions, the reduction of amides and lactams with LiAlH₄ generally proceeds in high yield.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or Diethyl EtherThese aprotic ethereal solvents are unreactive towards LiAlH₄ and effectively solvate the reactants.[11][13]
Temperature Initial addition at 0 °C, then refluxControls the initial exothermic reaction and ensures completion.
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄An excess of the reducing agent is used to drive the reaction to completion and account for any moisture.[13]
Work-up Fieser MethodA well-established and safe procedure for quenching LiAlH₄ reactions and simplifying product isolation.[14][15]

Troubleshooting and Safety Considerations

  • Safety: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[13][14] All operations must be conducted in a fume hood under an inert atmosphere with appropriate personal protective equipment.

  • Emulsions during Work-up: The formation of gelatinous aluminum salts can lead to difficult-to-filter emulsions.[6][14] Strict adherence to the Fieser work-up ratios helps to mitigate this issue.

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents are scrupulously dried. The activity of LiAlH₄ can be compromised by moisture.

Conclusion

The reduction of this compound with lithium aluminum hydride is a robust and high-yielding method for the synthesis of thiomorpholine. A thorough understanding of the reaction mechanism, coupled with careful execution of the experimental protocol, particularly the work-up procedure, is essential for a successful and safe outcome. This guide provides the foundational knowledge for researchers to confidently employ this important transformation in their synthetic endeavors.

References

  • Amides to Amines: LiAlH4 Reduction. (2025). JoVE.
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.
  • Conversion of Amides into Amines with LiAlH4. (2023). Chemistry LibreTexts.
  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry.
  • Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps.
  • Mechanisms of Amide Reduction by LiAlH4. (2011). YouTube.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). PMC - NIH.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Reagent Guide.
  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv.
  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate.
  • Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.
  • Preparation of alcohols using LiAlH4. (n.d.). Khan Academy.
  • Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary.

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An In-depth Technical Guide to the Core Principles of Thiomorpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its unique stereoelectronic properties and its role as a bioisostere for the morpholine moiety have cemented its importance in the development of novel therapeutics.[1] This guide provides an in-depth exploration of the fundamental principles governing thiomorpholine ring formation. We will dissect the core synthetic strategies, from classical cyclization reactions to modern continuous flow methodologies. Each section will elucidate the underlying reaction mechanisms, provide field-proven experimental protocols, and offer expert insights into the causal factors influencing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thiomorpholine synthesis.

The Strategic Importance of the Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The substitution of the oxygen atom in morpholine with sulfur significantly alters the physicochemical properties of the ring, impacting its size, lipophilicity, and metabolic stability.[1] These modifications can be strategically leveraged in drug design to enhance potency, selectivity, and pharmacokinetic profiles.

Notably, the sulfur atom can exist in three oxidation states: sulfide, sulfoxide, and sulfone (thiomorpholine-1,1-dioxide). This provides a valuable handle for fine-tuning the electronic and steric properties of drug candidates. Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. A prominent example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety that has been investigated for the treatment of multidrug-resistant tuberculosis.

Foundational Synthetic Strategies for Thiomorpholine Ring Construction

The construction of the thiomorpholine ring is primarily achieved through cyclization reactions of bifunctional precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, scalability, and safety considerations. Herein, we discuss the most prevalent and mechanistically distinct approaches.

Synthesis from Diethanolamine: A Classical and Cost-Effective Approach

One of the most established and economically viable methods for synthesizing thiomorpholine involves a two-step process starting from readily available diethanolamine.[2][3][4] This strategy relies on the initial conversion of the hydroxyl groups to leaving groups, typically chlorides, followed by cyclization with a sulfide source.

Mechanism:

The reaction proceeds through the formation of a bis(2-chloroethyl)amine intermediate, a nitrogen mustard. The hydroxyl groups of diethanolamine are activated by a chlorinating agent, such as thionyl chloride (SOCl₂), which converts them into good leaving groups. The subsequent intramolecular cyclization is achieved by the introduction of a nucleophilic sulfide source, like sodium sulfide (Na₂S), which displaces the chlorides in a double SN2 reaction to form the thiomorpholine ring.

G Diethanolamine Diethanolamine Intermediate Bis(2-chloroethyl)amine (Nitrogen Mustard Intermediate) Diethanolamine->Intermediate Chlorination ThionylChloride SOCl₂ Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Intramolecular Sₙ2 Cyclization SodiumSulfide Na₂S G PrimaryAmine Primary Amine (R-NH₂) Intermediate Mono-alkylated Intermediate PrimaryAmine->Intermediate Intermolecular Sₙ2 Dielectrophile Bis(2-haloethyl)sulfide Thiomorphine N-Substituted Thiomorpholine Intermediate->Thiomorphine Intramolecular Sₙ2 (Base-mediated)

Caption: Double Alkylation Route to N-Substituted Thiomorpholines.

Generalized Experimental Protocol:

  • Materials: Primary amine, Bis(2-chloroethyl)sulfide, a suitable base (e.g., K₂CO₃, Et₃N), a suitable solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • To a solution of the primary amine in the chosen solvent, add the base.

    • Add the bis(2-chloroethyl)sulfide dropwise at room temperature.

    • Stir the reaction mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by TLC.

    • Upon completion, the reaction is worked up by filtration to remove inorganic salts, followed by solvent evaporation and purification of the residue, typically by column chromatography or distillation.

Reductive Amination of Thiodiglycolaldehyde

Reductive amination offers another versatile route to the thiomorpholine ring. This method involves the reaction of an amine with thiodiglycolaldehyde (the dialdehyde derivative of thiodigycol) to form a di-imine or a related intermediate, which is then reduced to yield the saturated heterocycle.

Mechanism:

The reaction begins with the condensation of the amine with the two aldehyde functionalities of thiodiglycolaldehyde to form a cyclic di-imine or a related intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the thiomorpholine ring. The choice of a mild reducing agent is crucial to selectively reduce the imine functionalities without affecting the aldehyde groups of the starting material.

G Thiodiglycolaldehyde Thiodiglycolaldehyde Diimine Cyclic Di-imine Intermediate Thiodiglycolaldehyde->Diimine Condensation Amine Amine (R-NH₂) Thiomorpholine N-Substituted Thiomorpholine Diimine->Thiomorpholine Reduction ReducingAgent Reducing Agent (e.g., NaCNBH₃)

Caption: Reductive Amination Pathway to Thiomorpholine.

Generalized Experimental Protocol:

  • Materials: Thiodiglycolaldehyde, Primary amine or ammonia source (e.g., ammonium acetate), Reducing agent (e.g., NaCNBH₃), a suitable solvent (e.g., methanol, dichloroethane).

  • Procedure:

    • Dissolve the thiodiglycolaldehyde and the amine source in the chosen solvent.

    • Add the reducing agent portion-wise at a controlled temperature (often 0°C to room temperature).

    • Stir the reaction mixture until the formation of the product is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

    • The reaction is then quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent.

    • The organic extracts are combined, dried, and concentrated to give the crude product, which is then purified.

Modern Continuous Flow Synthesis: A Photochemical Approach

Recent advancements have led to the development of a continuous flow synthesis of thiomorpholine, which offers significant advantages in terms of safety, scalability, and efficiency. [2][5]This method utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. [2][5] Mechanism:

The synthesis begins with a photochemical thiol-ene reaction between cysteamine and vinyl chloride. [2][5]This free-radical reaction, initiated by a photocatalyst (e.g., 9-fluorenone) and UV light, forms a 2-(2-chloroethylthio)ethylamine intermediate. [2][5]This intermediate is then subjected to a base-mediated intramolecular cyclization in a continuous flow reactor, where the amine displaces the chloride to form the thiomorpholine ring. [2][5]

G Cysteamine Cysteamine Intermediate 2-(2-chloroethylthio)ethylamine Cysteamine->Intermediate Photochemical Thiol-Ene Reaction VinylChloride Vinyl Chloride Photocatalyst Photocatalyst (hv) Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Base-Mediated Cyclization Base Base

Caption: Continuous Flow Synthesis of Thiomorpholine.

Experimental Protocol: Telescoped Continuous Flow Synthesis of Thiomorpholine [3]

  • Step 1: Photochemical Thiol-Ene Reaction

    • Reagents: Cysteamine hydrochloride, 9-fluorenone, Methanol, Vinyl chloride.

    • Procedure:

      • Prepare a 4 M solution of cysteamine hydrochloride and 0.1–0.5 mol % of 9-fluorenone in methanol.

      • Pump this solution and vinyl chloride gas into a continuous flow photoreactor.

      • Irradiate the mixture with a 365 nm LED light source. The residence time is typically around 20 minutes.

      • The output stream containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate is then directed to the next step.

  • Step 2: Base-Mediated Cyclization

    • Reagents: Output stream from Step 1, N,N-diisopropylethylamine (DIPEA).

    • Procedure:

      • The output stream from the photoreactor is mixed with a stream of DIPEA (2 equivalents) using a T-mixer.

      • The combined stream is passed through a heated reactor coil (e.g., 100°C) to facilitate the cyclization.

      • The resulting mixture is collected for work-up and purification.

    • Work-up and Purification:

      • Add 1 M HCl and EtOAc to the collected fractions.

      • Separate the phases and wash the organic phase with 1 M HCl.

      • Combine the aqueous phases and basify with ~4 M NaOH until the pH is >13.

      • Extract the aqueous phase multiple times with dichloromethane (DCM).

      • Combine the organic fractions, dry over Na₂SO₄, filter, and remove the solvent by evaporation to yield thiomorpholine.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for thiomorpholine depends on a multitude of factors. The following table provides a comparative overview of the discussed methods.

FeatureDiethanolamine RouteDouble AlkylationReductive AminationContinuous Flow
Starting Materials Readily available, low costAvailability of dielectrophile can varyRequires synthesis of dialdehydeReadily available, low cost
Scalability Well-established for large scaleGood scalabilityModerate scalabilityExcellent scalability
Safety Concerns Involves nitrogen mustards (hazardous)Potential for over-alkylationUse of metal hydrides requires careEnhanced safety due to small reactor volumes
Typical Yields 44-81%Variable, depends on substratesGood to excellent54% overall isolated yield [5]
Key Advantages Cost-effective, uses simple reagentsVersatility in N-substitutionGood functional group toleranceHigh throughput, automation potential, enhanced safety
Key Disadvantages Generation of hazardous intermediatesSide reactions, purification challengesAvailability of starting materialsHigher initial equipment cost

Synthesis of Thiomorpholine-1,1-dioxide

The thiomorpholine-1,1-dioxide scaffold is also of significant interest in medicinal chemistry. It is typically synthesized by the oxidation of the sulfur atom in the pre-formed thiomorpholine ring.

Mechanism:

The sulfide in the thiomorpholine ring is oxidized to a sulfone using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent, and the conditions are controlled to avoid over-oxidation or degradation of the molecule.

G Thiomorpholine Thiomorpholine Dioxide Thiomorpholine-1,1-dioxide Thiomorpholine->Dioxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂, KMnO₄)

Caption: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide.

Generalized Experimental Protocol: [5][6]

  • Materials: Thiomorpholine, Oxidizing agent (e.g., hydrogen peroxide), a suitable solvent (e.g., acetic acid, water).

  • Procedure:

    • Dissolve thiomorpholine in the chosen solvent.

    • Add the oxidizing agent dropwise at a controlled temperature, often with cooling to manage the exothermic reaction.

    • Stir the reaction mixture until the oxidation is complete, as indicated by TLC or other analytical methods.

    • The reaction is then worked up, which may involve quenching any excess oxidizing agent, followed by extraction and purification of the product, often by crystallization.

Conclusion

The synthesis of the thiomorpholine ring is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. Classical approaches starting from diethanolamine remain cost-effective for large-scale production, despite the safety concerns associated with nitrogen mustard intermediates. Double alkylation and reductive amination offer greater flexibility for the introduction of diverse substituents. The advent of continuous flow technology represents a significant advancement, providing a safer, more efficient, and highly scalable alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the scale of the synthesis, and the available resources. This guide has provided a comprehensive overview of the core principles and practical considerations for the formation of this important heterocyclic scaffold, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. (URL: [Link])
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv. (URL: [Link])
  • Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. (URL: not available)
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustrads. Oriental Journal of Chemistry, 26(2), 643-648. (URL: [Link])

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Thiomorpholin-3-one Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine heterocycle has cemented its status as a privileged scaffold in medicinal chemistry, valued for its unique stereoelectronic properties and its ability to favorably modulate the physicochemical characteristics of bioactive molecules.[1][2][3] As a bioisosteric analog of the widely used morpholine ring, the substitution of oxygen with sulfur introduces nuanced changes in lipophilicity, metabolic stability, and hydrogen bonding capacity, which can be strategically leveraged in drug design.[1][2][4] This guide focuses specifically on the thiomorpholin-3-one core, a pivotal intermediate and a pharmacologically significant entity in its own right. We present a detailed exploration of robust synthetic methodologies, step-by-step experimental protocols, and key derivatization strategies aimed at generating compound libraries for drug discovery programs. The discussion is grounded in field-proven insights, explaining the causal relationships behind experimental choices and providing a framework for the rational design of novel therapeutics targeting a spectrum of diseases, including cancer, diabetes, and infectious diseases.[1][5]

The this compound Scaffold: A Strategic Asset in Medicinal Chemistry

The strategic value of the this compound scaffold lies in its dual functionality. It serves as a versatile building block for more complex thiomorpholine-containing drugs, such as the antibiotic Sutezolid, where the lactam can be reduced.[6][7][8] Simultaneously, the inherent lactam structure of this compound provides a rigidified framework with specific hydrogen bond donor and acceptor sites, making it an attractive pharmacophore for direct interaction with biological targets.

The introduction of a sulfur atom in place of an oxygen (as in morpholin-3-one) significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.[2][9] Furthermore, the sulfur atom is a site for metabolic oxidation to the corresponding sulfoxide and sulfone, offering a handle to fine-tune the polarity, solubility, and pharmacokinetic properties of a drug candidate.[2][9]

The thiomorpholine moiety has been successfully incorporated into molecules demonstrating a wide array of biological activities, including:

  • Antitubercular [5][10]

  • Anticancer (e.g., PI3K/Akt/mTOR pathway inhibition)[1]

  • Antidiabetic (e.g., DPP-IV inhibitors)[1][5]

  • Antioxidant and Hypolipidemic [5][11]

  • Antimalarial and Antiprotozoal [5][6]

This documented versatility underscores the importance of developing efficient and scalable synthetic routes to access novel this compound derivatives.

Core Synthetic Strategies for the this compound Ring

The construction of the this compound core is typically achieved through cyclization reactions of bifunctional linear precursors. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Strategy A: Condensation of Amino Thiols with α-Halo Esters or Acyl Halides

This is one of the most direct and widely employed methods. The reaction proceeds via a two-step, one-pot sequence: (1) S-alkylation of the amino thiol with the α-halo electrophile, followed by (2) intramolecular amide bond formation.

  • Mechanism Rationale: The thiol is a more potent nucleophile than the amine under neutral or slightly basic conditions, ensuring that the initial attack occurs selectively at the sulfur atom. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is then used to neutralize the generated acid (HX) and facilitate the subsequent cyclization by deprotonating the ammonium intermediate, which allows the free amine to attack the ester carbonyl.

  • Experimental Causality: Using an α-haloacetyl halide (e.g., chloroacetyl chloride) leads to a more rapid reaction but requires careful control of stoichiometry and temperature due to its high reactivity. The use of an α-halo ester (e.g., ethyl bromoacetate) offers a more controlled reaction profile, which is often preferable for library synthesis.

Strategy B: Ring-Opening of Aziridines with Mercaptoacetates

This approach leverages the reactivity of strained aziridine rings. The reaction of an N-substituted aziridine with a mercaptoacetate ester provides a linear intermediate that readily cyclizes to form the this compound ring.

  • Mechanism Rationale: The thiol of the mercaptoacetate attacks and opens the aziridine ring. This is followed by an intramolecular aminolysis of the ester, where the newly liberated secondary amine attacks the ester carbonyl to form the six-membered lactam.

  • Advantages: This method is particularly useful for synthesizing N-substituted thiomorpholin-3-ones, as the substituent is introduced early from the corresponding aziridine starting material. The synthesis of thiomorpholine itself can be achieved via the reduction of a this compound intermediate generated from ethyl mercaptoacetate and aziridine.[6][7][8]

Workflow Visualization: General Synthesis & Derivatization

The following diagram illustrates the general workflow, starting from common precursors to the N-functionalized this compound derivatives.

G cluster_0 Core Synthesis cluster_1 N-Derivatization A Amino Thiol (e.g., Cysteamine) C This compound Core A->C Base, Solvent B α-Halo Ester (e.g., Ethyl Bromoacetate) B->C D N-Alkylation (R-X, Base) C->D G Diverse Library of N-Substituted Derivatives D->G E N-Arylation (Ar-X, Pd-catalyst) E->G F N-Acylation (RCOCl, Base) F->G

Caption: General workflow for the synthesis and derivatization of thiomorpholin-3-ones.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent this compound ring system using the condensation of cysteamine hydrochloride with ethyl chloroacetate. This method is robust and serves as a foundational procedure for accessing the core scaffold.

Self-Validation: Each step includes checkpoints and expected observations. Successful formation of the product is confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to final characterization.

Materials and Reagents:

  • Cysteamine hydrochloride (1.0 eq)

  • Ethyl chloroacetate (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add cysteamine hydrochloride (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise. The first equivalent of TEA neutralizes the hydrochloride salt, and the subsequent amount acts as the base for the reaction. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add ethyl chloroacetate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C for MeOH).

    • Causality Note: Heating is required to drive the intramolecular cyclization (lactam formation), which is significantly slower than the initial S-alkylation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol. b. Redissolve the resulting residue in dichloromethane (DCM) and water. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts and excess TEA salts) and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield this compound as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Strategies for Library Development

With the this compound core in hand, the secondary amine at the N-4 position is the primary site for introducing molecular diversity.

Derivatization MethodReagents & ConditionsRationale & Mechanistic Insight
N-Alkylation Alkyl halide (R-X), Base (K₂CO₃, NaH), Solvent (DMF, ACN)A standard Sɴ2 reaction. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the lactam nitrogen, facilitating a clean reaction with the electrophile.
N-Arylation Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base (e.g., Cs₂CO₃)Buchwald-Hartwig or Ullmann cross-coupling. This powerful method allows for the introduction of diverse (hetero)aromatic systems. The palladium catalyst, in conjunction with a specialized ligand, facilitates the reductive elimination that forms the crucial C-N bond.[9]
N-Acylation Acyl chloride (RCOCl) or Anhydride, Base (TEA, Pyridine)Forms an N-acyl derivative (an imide). This reaction is typically fast and high-yielding. Pyridine or TEA acts as both a base to quench the generated HCl and a nucleophilic catalyst.
Reductive Amination Aldehyde/Ketone (RCHO), Reducing agent (NaBH(OAc)₃, NaBH₃CN)A two-step, one-pot reaction where the amine first forms an iminium ion with the carbonyl compound, which is then immediately reduced in situ to form the N-alkylated product. Sodium triacetoxyborohydride is a preferred reagent as it is mild and tolerant of many functional groups.

Applications in Drug Discovery: Targeting Disease Pathways

This compound derivatives and their parent scaffold are integral to compounds targeting critical disease pathways.

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes

DPP-IV is a serine protease that deactivates incretin hormones responsible for regulating glucose homeostasis. Its inhibition is a validated strategy for treating type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[1][5]

G Compound Thiomorpholine Derivative (Inhibitor) DPPIV DPP-IV Enzyme Serine Protease Active Site Compound->DPPIV Binds & Inhibits Inactive Inactive Metabolites DPPIV->Inactive Deactivates Incretins Active Incretins (GLP-1, GIP) Incretins->DPPIV Glucose Improved Glucose Control Incretins->Glucose Promotes

Sources

Application Notes and Protocols: The Strategic Use of Thiomorpholin-3-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiomorpholin-3-one Scaffold

The thiomorpholine heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] Its thio-ether and secondary amine functionalities provide strategic vectors for molecular elaboration, making it an attractive core for combinatorial library synthesis. This compound, a derivative featuring a carbonyl group, offers a rigidified conformation and an additional site for chemical diversification.

This guide provides a comprehensive overview and detailed protocols for the integration of the this compound scaffold into solid-phase synthesis (SPS) workflows. By immobilizing this versatile building block onto a solid support, researchers can efficiently generate libraries of N-substituted this compound derivatives, streamlining the drug discovery and development process. The methodologies described herein are designed for reproducibility and scalability, with a focus on the chemical rationale behind each procedural step.

Foundational Concepts: Properties and Safety

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is fundamental to its successful application. The molecule contains a secondary amine, which serves as the primary attachment point to the solid support and the site for subsequent diversification. The thioether linkage is generally stable to standard SPS conditions but requires consideration during the final cleavage step to prevent unwanted side reactions.

Table 1: Properties of this compound

Property Value Source
CAS Number 20196-21-8 [2]
Molecular Formula C₄H₇NOS [2]
Molecular Weight 117.17 g/mol [2]
Appearance Typically an off-white to yellow solid N/A

| Key Features | Secondary amine, Thioether, Lactam | N/A |

Critical Safety & Handling Protocols

Safe laboratory practice is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on analogous structures like Thiomorpholine are imperative.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Handling: Prevent skin and eye contact.[6] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]

The Solid-Phase Synthesis Workflow

The strategic advantage of solid-phase synthesis lies in its efficiency. By anchoring the this compound scaffold to an immobile resin, excess reagents and by-products from subsequent reaction steps can be easily removed by simple filtration and washing, obviating the need for complex chromatographic purification until the final cleavage step.

sps_workflow cluster_resin On-Resin Operations cluster_solution Solution Phase Resin 1. Resin Support (e.g., 2-ClTrt-Cl) Immobilized 2. Immobilized Scaffold Resin->Immobilized  this compound,  DIPEA, DCM Functionalized 3. N-Functionalization Immobilized->Functionalized  R-X or R-COOH,  Coupling Reagents Cleaved 4. Cleaved Product Functionalized->Cleaved  Cleavage Cocktail  (e.g., TFA/TIS/H₂O)

Caption: High-level workflow for the solid-phase synthesis of a this compound library.

Detailed Experimental Protocols

These protocols are designed for a 0.1 mmol synthesis scale but can be adjusted accordingly. The choice of 2-chlorotrityl chloride (2-ClTrt-Cl) resin is strategic; it permits the mild cleavage of the final product, preserving acid-sensitive functionalities.[8]

Protocol I: Immobilization of this compound

Principle: The secondary amine of this compound displaces the chloride on the 2-ClTrt-Cl resin via an SN1 mechanism, facilitated by a non-nucleophilic base, to form a stable covalent bond.

Materials:

  • 2-Chlorotrityl chloride resin (1.5 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place 67 mg of 2-ClTrt-Cl resin (0.1 mmol) in the synthesis vessel. Add 2 mL of anhydrous DCM and allow the resin to swell for 20 minutes with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve 23.4 mg of this compound (0.2 mmol, 2 eq) and 68 µL of DIPEA (0.4 mmol, 4 eq) in 1 mL of anhydrous DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the solution from Step 2 to the resin.

  • Agitation: Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chloride sites, add 200 µL of MeOH and agitate for an additional 30 minutes. This prevents unwanted side reactions in subsequent steps.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 2 mL), DIPEA/DCM/MeOH (1:8:1, 3 x 2 mL), DCM (3 x 2 mL), and finally Methanol (2 x 2 mL).

  • Drying: Dry the resin under a high vacuum for at least 2 hours.

Protocol II: On-Resin N-Functionalization

Principle: The immobilized secondary amine is now available for diversification. This protocol provides two common pathways: N-acylation to form amides and N-alkylation to form tertiary amines.

A. N-Acylation (Peptide Coupling Conditions)

Materials:

  • Immobilized this compound resin (from Protocol I)

  • Carboxylic acid of choice (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in 2 mL of NMP for 20 minutes.

  • Activation: In a separate vial, dissolve the carboxylic acid (0.3 mmol, 3 eq) and HOBt (0.3 mmol, 3 eq) in 1 mL of NMP. Add DIC (0.3 mmol, 3 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the NMP from the resin and add the activated carboxylic acid solution.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. A Kaiser test can be used to monitor the reaction for completion (disappearance of the free amine).

  • Washing: Drain the solution and wash the resin thoroughly with NMP (5 x 2 mL) and DCM (5 x 2 mL).

  • Drying: Dry the resin under a high vacuum.

B. N-Alkylation

Materials:

  • Immobilized this compound resin (from Protocol I)

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • DIPEA

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in 2 mL of DMF for 20 minutes.

  • Reaction Mixture: To the swollen resin, add the alkyl halide (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq) in 1 mL of DMF.

  • Reaction: Agitate the mixture at 50 °C for 12-18 hours.

  • Washing: Allow the vessel to cool to room temperature. Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Drying: Dry the resin under a high vacuum.

Protocol III: Cleavage from the Solid Support

Principle: A strong acid, Trifluoroacetic acid (TFA), is used to cleave the bond linking the product to the resin. A scavenger, Triisopropylsilane (TIS), is critically important to quench reactive carbocations generated during cleavage and to prevent re-alkylation or oxidation of the thioether sulfur.[9][10]

WARNING: TFA is extremely corrosive and volatile. This procedure must be performed in an efficient fume hood while wearing appropriate PPE.[9]

Materials:

  • Functionalized resin (from Protocol II)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether (Et₂O)

Procedure:

  • Preparation: Place the dry, functionalized resin in a clean synthesis vessel.

  • Cleavage: Prepare 2 mL of the cleavage cocktail and add it to the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Filtration: Filter the cleavage solution through the resin's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).

  • Resin Wash: Wash the resin with an additional 1 mL of fresh TFA to recover any remaining product. Combine the filtrates.

  • Concentration: (Optional but recommended) Reduce the volume of the TFA filtrate to ~0.5 mL under a gentle stream of nitrogen.

  • Precipitation: Add the concentrated TFA solution dropwise into 10 mL of ice-cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture (e.g., 4000 rpm for 5 minutes), decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying: After the final wash, dry the crude product pellet under a high vacuum.

Product Analysis and Troubleshooting

Characterization

The identity and purity of the final, cleaved product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

Troubleshooting Guide

Table 2: Common Issues and Solutions in this compound SPS

Problem Potential Cause(s) Recommended Solution(s)
Low Loading on Resin 1. Incomplete swelling of resin. 2. Insufficient reaction time or base. 3. Moisture in reagents/solvents. 1. Ensure resin is fully swollen before adding reagents. 2. Increase reaction time to 4 hours; ensure 4 eq of DIPEA are used. 3. Use anhydrous solvents and fresh reagents.
Incomplete N-Functionalization 1. Steric hindrance from bulky reagents. 2. Poor activation of carboxylic acid. 3. Insufficient reaction time/temperature. 1. For bulky groups, increase equivalents of reagents and reaction time. Consider alternative coupling agents like HATU. 2. Ensure pre-activation step is performed correctly. 3. Increase reaction time and monitor with a Kaiser test. For alkylations, ensure temperature is maintained.
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Product degradation during cleavage. 3. Loss of product during precipitation/wash. 1. Increase cleavage time to 3 hours. Ensure fresh TFA is used. 2. Crucial: Always use a scavenger like TIS to protect the thioether. 3. Ensure ether is ice-cold for efficient precipitation. Minimize the number of washes.

| Multiple Peaks in HPLC | 1. Incomplete capping of the resin. 2. Side reactions during cleavage (e.g., thioether oxidation). 3. Racemization during N-acylation. | 1. Ensure the methanol capping step (Protocol I, Step 5) is performed. 2. Increase the amount of TIS in the cleavage cocktail to 5%. 3. Use an epimerization-suppressing additive like HOBt or Oxyma Pure during coupling. |

Conclusion

This compound is a highly valuable scaffold for solid-phase synthesis, enabling the rapid and efficient generation of diverse chemical libraries. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers in drug discovery and medicinal chemistry can effectively leverage this building block to accelerate their research programs. The keys to success are meticulous attention to anhydrous conditions during on-resin steps and the judicious use of scavengers during the final cleavage.

References

  • Monir, D. K. B. (2018). Synthetic studies on Thiomorpholinones for the application in peptide coupling. University of Reading. [Link]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
  • Sharma, A., Kumar, V., & Kumar, P. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(4), 257-278. [Link]
  • Mező, G., et al. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules, 23(9), 2329. [Link]
  • Bonetti, A., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Aapptec. (n.d.). Cleavage Cocktails. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Thiomorpholin-3-one Compound Libraries

Sources

Development of Thiomorpholin-3-one-based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The thiomorpholine heterocyclic ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] A derivative of particular interest is thiomorpholin-3-one, which serves as a versatile core for the design of potent and selective enzyme inhibitors. This scaffold's utility stems from its unique stereochemical and electronic properties, which allow for precise interactions with enzyme active sites. Specifically, the this compound core has been successfully employed in the development of irreversible covalent inhibitors, a class of compounds that form a stable, covalent bond with their target enzyme, leading to prolonged and efficient inhibition.[2][3]

This guide provides a comprehensive overview of the principles and methodologies for developing this compound-based enzyme inhibitors, with a focus on targeting cysteine proteases. These enzymes, which include caspases, cathepsins, and viral proteases, play critical roles in cellular processes and are implicated in numerous diseases, making them high-value therapeutic targets.[4][5][6] We will detail the underlying mechanism of action, provide step-by-step protocols for synthesis and enzymatic evaluation, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

This compound inhibitors are often designed as targeted covalent inhibitors (TCIs).[7] The inhibitory mechanism involves a two-step process: an initial, reversible binding event followed by an irreversible covalent bond formation.[8]

  • Initial Non-covalent Binding (E•I Complex): The inhibitor first binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E•I). This initial binding is driven by specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor's substituents and the enzyme's binding pockets (S1, S2, etc.). This step confers specificity and positions the reactive moiety, or "warhead," in close proximity to a nucleophilic residue in the active site.[9]

  • Irreversible Covalent Modification (E-I Complex): The key to the irreversible inhibition lies in the reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue in the enzyme's active site.[8] For cysteine proteases, the target is the catalytic cysteine residue.[5] The thiol group (-SH) of the cysteine acts as a potent nucleophile, attacking an electrophilic center on the inhibitor, often an α,β-unsaturated carbonyl system (a Michael acceptor), leading to the formation of a stable thioether bond.[10] This covalent modification permanently inactivates the enzyme.[2]

The overall potency of a covalent inhibitor is defined by the second-order rate constant, kinact/KI, which accounts for both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[11]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Pathway Enzyme Cysteine Protease (E) with Active Site Cys-SH EI Reversible E•I Complex Enzyme->EI k_on (Initial Binding) Inhibitor This compound Inhibitor (I) with Electrophilic Warhead Inhibitor->EI EI->Enzyme k_off (Dissociation) E_I Irreversible Covalent E-I Complex (Inactive Enzyme) EI->E_I k_inact (Covalent Bond Formation)

Figure 1. Mechanism of irreversible inhibition of a cysteine protease.

Core Protocols

Protocol 1: General Synthesis of a 4-Acyl-thiomorpholin-3-one Scaffold

This protocol describes a general method for the synthesis of a this compound core functionalized with an acryloyl group, a common Michael acceptor warhead used for targeting cysteine proteases.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent). Dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA or DIPEA (1.2 equivalents) to the solution dropwise while stirring.

  • Acylation: Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Hexanes/EtOAc as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: Acryloyl chloride is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

Protocol 2: Enzymatic Assay for Determining Inhibitor Potency (IC₅₀ and kinact/KI)

This protocol outlines a fluorometric assay to determine the inhibitory potency of a this compound compound against a model cysteine protease, such as Caspase-3. Caspases are a family of proteases crucial for apoptosis (programmed cell death).[12][13]

Materials:

  • Recombinant human Caspase-3, active

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4. (Note: The choice of reducing agent can impact results[14]).

  • Fluorogenic Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Test Inhibitor (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

G cluster_workflow Enzymatic Assay Workflow A Prepare Reagents: Enzyme, Buffer, Substrate, Inhibitor Dilutions B Pre-incubation: Enzyme + Inhibitor (Time-course) A->B C Initiate Reaction: Add Fluorogenic Substrate B->C D Kinetic Measurement: Read Fluorescence over Time C->D E Data Analysis: Calculate Initial Velocities D->E F Determine Kinetic Parameters: IC50 or k_obs E->F G Calculate k_inact/K_I F->G Plot k_obs vs [I]

Figure 2. Workflow for determining covalent inhibitor kinetic parameters.

Part A: IC₅₀ Determination (Time-Dependent)

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Plate Layout: In a 96-well plate, add the diluted inhibitor solutions.

  • Enzyme Addition: Add Caspase-3 solution to each well (except for no-enzyme controls) to a final concentration that gives a linear reaction rate over 30-60 minutes.

  • Pre-incubation: Incubate the plate at a set temperature (e.g., 37 °C) for a fixed time (e.g., 30 minutes). This step is crucial for covalent inhibitors to allow time for the reaction to occur.

  • Initiate Reaction: Add the fluorogenic substrate (Ac-DEVD-AMC) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Kₘ value.[15]

  • Measure Fluorescence: Immediately place the plate in the reader and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part B: Determination of kinact and KI

  • Experimental Setup: This experiment measures the rate of enzyme inactivation at different inhibitor concentrations.

  • Incubation: Incubate the enzyme with various concentrations of the inhibitor in the assay buffer.

  • Time-Point Sampling: At different time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing a high concentration of the fluorogenic substrate. This dilution effectively stops further inactivation by lowering the inhibitor concentration.

  • Measure Residual Activity: Immediately measure the initial velocity of the substrate cleavage for each time point.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I])

    • This analysis will yield the maximal inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The overall potency is then reported as kinact/KI.[11]

Data Presentation and Interpretation

Structure-Activity Relationship (SAR) data is crucial for optimizing inhibitor design.[1] It is best presented in a tabular format.

Compound IDR-Group ModificationTarget EnzymePre-incubation Time (min)IC₅₀ (nM)kinact/KI (M⁻¹s⁻¹)
T3O-001HCaspase-3305,2001,500
T3O-0024-F-PhenylCaspase-33075012,000
T3O-0032-NaphthylCaspase-33012085,000
T3O-0044-F-PhenylCathepsin B30>10,000Not Determined

Interpretation:

  • IC₅₀: The IC₅₀ value for irreversible inhibitors is time-dependent. A lower IC₅₀ after a fixed pre-incubation time indicates higher potency. In the table, adding substituents (T3O-002, T3O-003) significantly improves potency compared to the unsubstituted parent compound (T3O-001).

  • kinact/KI: This is the most rigorous measure of covalent inhibitor efficiency.[11] A higher value signifies a more efficient inhibitor. The trend in kinact/KI should correlate with the IC₅₀ data.

  • Selectivity: Comparing potency against different enzymes (e.g., T3O-004 vs. T3O-002) is essential to establish inhibitor selectivity and minimize potential off-target effects.[8]

Troubleshooting

  • Poor Inhibitor Solubility: If the compound precipitates in the aqueous assay buffer, try increasing the maximum percentage of DMSO (typically up to 1-2%), adding a surfactant like Tween-20, or modifying the compound to improve solubility.

  • No Inhibition Observed:

    • Confirm the structural integrity and purity of the synthesized inhibitor.

    • Verify the activity of the enzyme with a known control inhibitor.

    • Increase the pre-incubation time, as covalent bond formation may be slow.

  • High Background Fluorescence: The inhibitor itself might be fluorescent. Always run controls with the inhibitor and substrate but without the enzyme to subtract any background signal.

  • Non-linear Reaction Progress Curves: This could indicate substrate depletion, photobleaching, or instability of the enzyme or inhibitor. Ensure the assay is conducted within the initial velocity phase.

Conclusion

The this compound scaffold represents a powerful and adaptable platform for the design of covalent enzyme inhibitors. By combining rational design, robust synthetic protocols, and rigorous kinetic analysis, researchers can develop potent and selective inhibitors for a range of therapeutic targets, particularly within the cysteine protease family. The methodologies outlined in this guide provide a solid foundation for drug development professionals to explore and optimize this promising class of compounds.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • ACS Publications. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
  • PubMed. (2011-02-24). 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1) based molecules as potent, dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). [Link]
  • NCBI Bookshelf. (2012-05-01). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
  • PMC - NIH. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]
  • ResearchGate. (n.d.). Synthesis of thiomorpholin-3-ones. [Link]
  • ChemRxiv. (2022-05-19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
  • ResearchGate. (n.d.). Reaction schemes for the inhibition mechanism of cysteine protease by.... [Link]
  • MDPI. (n.d.). The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor. [Link]
  • PMC - NIH. (n.d.). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. [Link]
  • PubMed Central. (n.d.). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. [Link]
  • PubMed - NIH. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]
  • PMC - NIH. (n.d.). Recent advances in the development of covalent inhibitors. [Link]
  • PubChem - NIH. (n.d.).
  • Cambridge MedChem Consulting. (n.d.). Cysteine Protease Inhibitors. [Link]
  • Medicinal Chemistry - University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. [Link]
  • ResearchGate. (n.d.). Enzymes: Irreversible Inhibition. [Link]
  • PubMed. (2024-08-29).
  • PMC. (n.d.). Cysteine proteases as therapeutic targets: does selectivity matter?
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • PubChem - NIH. (n.d.). Thiomorpholine. [Link]
  • SAGE Journals. (n.d.). Screening for Caspase-3 Inhibitors: Effect of a Reducing Agent on Identified Hit Chemotypes. [Link]
  • PMC - NIH. (n.d.).
  • MDPI. (2022-11-27). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. [Link]
  • YouTube. (2022-03-23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

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Application Notes & Protocols: Thiomorpholin-3-one in Antimycobacterial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line treatments ineffective, creating an urgent need for novel therapeutic agents. In this context, medicinal chemists are increasingly turning to "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The thiomorpholine moiety is one such scaffold, recognized for its presence in a variety of bioactive molecules and its ability to favorably modulate physicochemical properties.[1][2][3] A key example is Sutezolid, a thiomorpholine-containing oxazolidinone antibiotic that has been investigated for treating tuberculosis.[1][4]

This guide focuses on a specific, underexplored derivative: thiomorpholin-3-one . The introduction of a carbonyl group at the 3-position of the thiomorpholine ring offers a unique opportunity to fine-tune properties such as metabolic stability, polarity, and hydrogen bonding capacity. While a morpholin-3-one analog in one study showed improved microsomal stability at the cost of potency, this highlights the profound impact of this modification and warrants a systematic investigation within the antimycobacterial domain.[5] This document provides the scientific rationale, synthetic strategies, and detailed screening protocols for leveraging the this compound scaffold in the design of novel antitubercular agents.

The this compound Scaffold: A Strategic Design Element

The decision to incorporate the this compound core is a deliberate design choice aimed at modulating the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Compared to the parent thiomorpholine scaffold, the ketone functionality introduces several key changes:

  • Metabolic Stability: The C-3 position adjacent to the sulfur atom can be a site of metabolic oxidation. Introducing a carbonyl group at this position blocks this metabolic pathway, potentially increasing the compound's half-life and bioavailability. This is a critical consideration in designing long-acting therapeutics for tuberculosis, where patient adherence is a major challenge.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction point with the biological target. This can significantly alter binding affinity and specificity compared to unsubstituted thiomorpholine analogs.

  • Conformational Rigidity: The presence of the sp²-hybridized carbonyl carbon can introduce a degree of planarization and conformational constraint to the otherwise flexible six-membered ring. This rigidity can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding to its target.

  • Synthetic Handle: The ketone provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of a library of this compound derivatives is foundational to exploring its potential. The following protocol outlines a general and robust two-stage approach: first, the construction of the core scaffold, and second, its diversification.

Protocol 2.1: Synthesis of the this compound Core

This protocol is based on the cyclization of bifunctional precursors, a common and effective strategy for heterocycle synthesis.[4][6]

Objective: To synthesize the core N-unsubstituted this compound ring.

Materials:

  • Ethyl 2-mercaptoacetate

  • Aziridine (Caution: Highly toxic and reactive. Handle only in a certified fume hood with appropriate personal protective equipment.)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-mercaptoacetate (1.0 eq) in anhydrous ethanol (100 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Rationale: The ethoxide acts as a base to deprotonate the thiol, forming a thiolate anion. This highly nucleophilic species is necessary for the subsequent ring-opening reaction.

  • Aziridine Addition: While maintaining the temperature at 0 °C, add aziridine (1.0 eq) dropwise to the reaction mixture over 30 minutes.

    • Rationale: The thiolate attacks the aziridine ring in an Sₙ2 reaction, opening the strained three-membered ring to form an aminoethyl thioether intermediate. Careful temperature control is crucial to manage the exothermic reaction and prevent unwanted side reactions.

  • Intramolecular Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating promotes the intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon of the ester, displacing the ethoxide leaving group to form the stable six-membered this compound ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a slight excess of acetic acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_0 Core Synthesis Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate Thiolate Formation Thiolate Formation Ethyl 2-mercaptoacetate->Thiolate Formation NaOEt, EtOH Aziridine Aziridine Ring Opening Ring Opening Aziridine->Ring Opening Thiolate Formation->Ring Opening Cyclization Cyclization Ring Opening->Cyclization Reflux This compound Core This compound Core Cyclization->this compound Core

Diagram 1: General synthesis scheme for the this compound core.
Protocol 2.2: Diversification via N-Alkylation/Arylation

Objective: To create a library of N-substituted this compound analogs for SAR studies.

Materials:

  • This compound core (from Protocol 2.1)

  • A library of alkyl or aryl halides (e.g., benzyl bromide, substituted benzoyl chlorides)

  • A non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the this compound core (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at 0 °C.

    • Rationale: The base deprotonates the nitrogen atom of the amide, forming an anion that is a potent nucleophile for the subsequent substitution reaction. NaH is a strong, irreversible base suitable for this purpose.

  • Electrophile Addition: Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl/aryl halide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified via column chromatography to yield the final N-substituted derivative.

Antimycobacterial Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates. This cascade typically involves a primary screen for whole-cell activity, followed by a cytotoxicity assessment to determine selectivity.

G cluster_workflow Screening Workflow start Synthesized Compound Library primary_screen Primary Screen: MABA Assay (Determine MIC vs. M. tb H37Rv) start->primary_screen decision1 MIC < 10 µg/mL? primary_screen->decision1 cytotox Cytotoxicity Assay (Determine CC50 vs. Vero cells) decision1->cytotox Yes inactive Inactive / Discard decision1->inactive No decision2 Calculate Selectivity Index (SI = CC50/MIC > 10?) cytotox->decision2 hit_compound Promising Hit Compound decision2->hit_compound Yes toxic Toxic / Discard decision2->toxic No

Diagram 2: Workflow for antimycobacterial screening and hit identification.
Protocol 3.1: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used, reliable, and low-cost colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[7][8][9] The principle relies on the reduction of the blue, non-fluorescent indicator Alamar Blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • Sterile 96-well microplates (flat bottom)

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (media only)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture with broth to a McFarland standard of 1.0, then prepare a 1:50 dilution. This will be the final inoculum.

  • Plate Preparation:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound solution (in duplicate) to the first column of wells, resulting in a 2x starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient across the plate.

    • Set up wells for a positive control drug (e.g., Isoniazid) and a negative control (no drug, media only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the negative control wells (add 100 µL of sterile broth instead). The final volume in each well is 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37 °C for 5-7 days.

    • Rationale: This incubation period allows for sufficient growth of the slow-growing M. tuberculosis in the drug-free control wells.

  • Addition of Alamar Blue: After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[9]

  • Final Incubation and Reading: Re-seal the plates and incubate for another 24 hours at 37 °C.

  • Result Interpretation:

    • Blue color: No bacterial growth (inhibition).

    • Pink color: Bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

Structure-Activity Relationship (SAR) and Data Interpretation

The goal of the screening cascade is to generate data that informs a robust SAR. By systematically modifying the N-substituent on the this compound core, researchers can deduce which chemical features are critical for antimycobacterial activity and which are detrimental.

Diagram 3: Logical framework for a Structure-Activity Relationship (SAR) study.
Hypothetical SAR Data Table

The table below illustrates how data from the screening cascade would be organized to facilitate SAR analysis. The Selectivity Index (SI), calculated as CC₅₀/MIC, is a critical parameter for prioritizing hits; a higher SI value indicates a greater therapeutic window.

Compound IDN-Substituent (R-Group)MIC vs. Mtb H37Rv (µM)CC₅₀ vs. Vero Cells (µM)Selectivity Index (SI)
TH-01 Benzyl8.5>100>11.8
TH-02 4-Chlorobenzyl1.28570.8
TH-03 4-Methoxybenzyl15.6>100>6.4
TH-04 4-Trifluoromethylbenzyl0.92527.8
TH-05 3-Pyridylmethyl4.3>100>23.2

Interpretation of Hypothetical Data:

  • Electronic Effects: Comparing TH-01 , TH-02 , and TH-03 , the introduction of an electron-withdrawing group (Cl) at the 4-position of the benzyl ring (TH-02 ) dramatically improves potency over the unsubstituted analog (TH-01 ) and the electron-donating group (OCH₃) analog (TH-03 ). This suggests that reduced electron density in the aromatic ring is favorable for activity.

  • Lipophilicity and Potency: The highly lipophilic and electron-withdrawing trifluoromethyl group (TH-04 ) yields the most potent compound. However, this increased potency comes at the cost of higher cytotoxicity, resulting in a lower (though still acceptable) SI compared to TH-02 . This highlights the classic trade-off between potency and toxicity that must be balanced during lead optimization.

  • Pharmacophore Elements: The activity of the pyridyl analog (TH-05 ) suggests that a heteroaromatic ring is tolerated and can maintain good activity while exhibiting low cytotoxicity, making it an interesting avenue for further exploration.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising, yet largely untapped, framework for the development of novel antimycobacterial agents. Its inherent chemical features offer strategic advantages for improving metabolic stability and introducing new target interactions. The protocols detailed in this guide provide a comprehensive roadmap for the synthesis, screening, and initial SAR analysis of this compound derivatives.

Future work on promising hits identified from this workflow should focus on:

  • Mechanism of Action Studies: Elucidating the molecular target through techniques like spontaneous resistant mutant generation followed by whole-genome sequencing.

  • In Vivo Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in animal models.

  • In Vivo Efficacy: Evaluating the therapeutic potential of optimized compounds in a murine model of tuberculosis infection.

By systematically applying these principles and protocols, researchers can effectively explore the chemical space around the this compound core and contribute to the critical pipeline of next-generation antitubercular drugs.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292.
  • Semantic Scholar. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-369.
  • R Discovery. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
  • Jones, A. M., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 61(23), 10635-10651.
  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF.
  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 73(10), 1023-1034.
  • Yadav, G., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-311.
  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 346-356.
  • Shaik, M., et al. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 115, 105133.
  • De Souza, A. O., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases, 6(7), 1951-1964.
  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2013, 1-14.
  • Phetsuksiri, B., et al. (2003). Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(51), 51224-51230.
  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2429-2435.
  • ResearchGate. (n.d.). Synthesis of thiomorpholin‐3‐ones. Scientific Diagram.

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Application Notes & Protocols: Thiomorpholin-3-one as a Versatile Scaffold for Novel Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has spurred a continuous search for novel antioxidant agents with improved efficacy and favorable pharmacokinetic profiles. The thiomorpholine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, valued for its unique stereoelectronic properties and its presence in a wide array of biologically active molecules.[2][3] This guide focuses on the thiomorpholin-3-one core, a specific and functionalized variant, as a foundational structure for the rational design and synthesis of potent antioxidant compounds. We provide a detailed exploration of synthetic methodologies, robust protocols for evaluating antioxidant efficacy, and the underlying scientific principles that guide experimental design in this promising area of drug discovery.

The Rationale: Why this compound?

The selection of a molecular scaffold is a critical first step in drug discovery. The thiomorpholine ring, a sulfur analog of morpholine, offers several advantages.[3][4] The substitution of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing a distinct chemical space for exploration.[3] The sulfur atom itself is a key feature, capable of existing in multiple oxidation states (sulfide, sulfoxide, sulfone), which can be exploited to fine-tune the molecule's properties.

The this compound structure specifically incorporates a lactam (a cyclic amide) functionality. This provides several strategic benefits:

  • Synthetic Handle: The nitrogen atom of the lactam can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Hydrogen Bonding: The carbonyl group and the N-H group (if unsubstituted) can participate in hydrogen bonding, a crucial interaction for binding to biological targets.

  • Conformational Rigidity: The ring system provides a degree of conformational constraint, which can be advantageous for achieving selective binding to target proteins.

Numerous studies have already demonstrated that derivatives of the parent thiomorpholine scaffold possess significant antioxidant and radical scavenging activities.[5][6][7] These findings provide a strong validation for its use as a foundational element in the design of new antioxidant therapies.

Strategic Workflow for Antioxidant Discovery

The development of novel antioxidant compounds from the this compound scaffold follows a logical, multi-stage process. This workflow ensures a systematic progression from initial concept to a validated lead compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Validation synthesis Scaffold Synthesis (this compound) derivatization Library Derivatization (N-functionalization) synthesis->derivatization purification Purification & Analysis (HPLC, NMR, MS) derivatization->purification dpph DPPH Radical Scavenging Assay purification->dpph Test Compounds lipid_perox Lipid Peroxidation Inhibition Assay dpph->lipid_perox abts ABTS Radical Scavenging Assay abts->lipid_perox sar SAR Analysis & Lead Optimization lipid_perox->sar Active Hits metal_chel Metal Chelation Assay cellular Cell-based Assays (e.g., ROS in RAW264.7 cells) sar->cellular invivo In Vivo Models (e.g., Oxidative Stress in Rats) cellular->invivo

Caption: High-level workflow for the discovery of this compound based antioxidants.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization are foundational to building a library of compounds for screening. The following protocols outline a general and adaptable approach.

Protocol: Synthesis of the Core this compound Scaffold

One common approach to synthesizing the this compound ring involves the reaction of a β-aminothiol with a haloacetyl halide. This protocol is based on established synthetic routes for related heterocyclic systems.[8][9]

Principle: This reaction is a tandem cyclization. The more nucleophilic amine first displaces the halide on the chloroacetyl chloride. The resulting intermediate then undergoes an intramolecular cyclization where the thiol group displaces the remaining chloride, forming the six-membered ring.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanethiol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise. The reaction is exothermic and addition should be slow to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol: N-Functionalization of the this compound Scaffold

The nitrogen atom of the lactam is the primary point for introducing chemical diversity. This protocol describes a standard N-alkylation or N-acylation.

Principle: The N-H proton of the lactam is weakly acidic and can be removed by a strong base to generate a nucleophilic anion. This anion can then react with an electrophile (e.g., an alkyl halide or acyl chloride) to form a new C-N or N-acyl bond.

Step-by-Step Protocol:

  • Anion Formation: Dissolve the this compound scaffold (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir for 30-60 minutes at 0 °C.

  • Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide, acetyl chloride) (1.1 eq) dropwise.

  • Reaction & Monitoring: Allow the reaction to proceed at room temperature (or with gentle heating if necessary) for 2-16 hours, monitoring by TLC.

  • Workup & Purification: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final compound via column chromatography.

Evaluating Antioxidant Activity: In Vitro Assays

A panel of assays should be used to comprehensively evaluate the antioxidant potential of the synthesized compounds. Relying on a single assay can be misleading, as different assays measure different aspects of antioxidant activity (e.g., hydrogen atom donation vs. electron transfer).[10][11]

The Mechanism of Radical Scavenging

The primary mechanism by which many antioxidants neutralize free radicals is through radical scavenging.[12] This can occur via two main pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[1] The this compound derivatives likely act through these mechanisms, where an electron or hydrogen atom is donated to stabilize a reactive oxygen species.

G compound This compound Derivative (Ar-NH-R) stabilized_compound Stabilized Derivative (Ar-N•-R) compound->stabilized_compound H• donation (HAT) radical Free Radical (R•) neutralized_radical Neutralized Species (R-H) radical->neutralized_radical

Caption: Simplified mechanism of free radical scavenging via Hydrogen Atom Transfer (HAT).

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[12][13] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of your test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol or DMSO at a known concentration (e.g., 10 mM).

    • Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of your test compound dilution (or standard/blank) to the wells. The blank should contain only methanol.

    • The final volume in each well is 200 µL.

  • Incubation & Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance with the test compound.

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[12]

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants capable of donating an electron or hydrogen atom will reduce the ABTS•⁺ back to its colorless neutral form.[14] The reduction in absorbance at ~734 nm is measured. This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•⁺ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of your test compounds and a standard (e.g., Trolox).

    • Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of each test compound dilution.

  • Incubation & Measurement:

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol: Ferrous/Ascorbate-Induced Lipid Peroxidation Inhibition Assay

Principle: This assay mimics the oxidative damage to cell membranes. A lipid-rich source, such as rat liver microsomes or a linoleic acid emulsion, is subjected to oxidation induced by a Fenton-like reaction (Fe²⁺/ascorbate).[5] Lipid peroxidation generates products like malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm. An effective antioxidant will inhibit this process, leading to less color formation.

Step-by-Step Protocol:

  • Microsome Preparation (if applicable): Isolate liver microsomes from rats via differential centrifugation (requires appropriate ethical approvals and facilities).

  • Reaction Mixture: In a test tube, combine:

    • Phosphate buffer (pH 7.4)

    • Microsomal protein suspension (or lipid emulsion)

    • Test compound at various concentrations

  • Initiation of Peroxidation: Add ferrous sulfate (FeSO₄) and ascorbic acid to initiate the reaction.

  • Incubation: Incubate the mixture in a shaking water bath at 37 °C for a set time (e.g., 60 minutes).

  • Termination & Color Development:

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA) and TBA.

    • Heat the tubes (e.g., at 95 °C for 30 minutes) to allow the MDA-TBA adduct to form.

    • Cool the tubes and centrifuge to pellet precipitated proteins.

  • Measurement & Calculation:

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation relative to a control without the test compound and determine the IC₅₀ value. Studies have shown thiomorpholine derivatives can have IC₅₀ values as low as 7.5 µM in this assay.[5][7]

Data Interpretation and Lead Selection

The data gathered from the in vitro assays must be carefully analyzed to identify promising lead compounds for further development.

Data Summary:

Derivative IDModification on NDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Lipid Peroxidation IC₅₀ (µM)
Standard Trolox45.515.28.5
TM-01 H>200>200150.3
TM-02 Benzyl85.140.725.6
TM-03 4-Hydroxybenzyl30.218.59.1
TM-04 3,5-di-tert-butyl-4-hydroxybenzyl15.89.37.2

Note: Data are hypothetical for illustrative purposes but reflect expected trends where phenolic substituents enhance antioxidant activity.

Analysis:

  • Structure-Activity Relationship (SAR): From the table, a clear SAR emerges. The unsubstituted core (TM-01) is inactive. Adding a simple aromatic ring (TM-02) confers some activity. Introducing a phenolic hydroxyl group (TM-03), a known antioxidant pharmacophore, significantly boosts activity. Adding sterically hindering tert-butyl groups adjacent to the phenol (TM-04) further enhances potency, likely by increasing the stability of the resulting radical after hydrogen donation.

  • Lead Selection: Compound TM-04 would be selected as a lead candidate. It shows potent activity across all three assays, with its lipid peroxidation inhibition rivaling or exceeding that of the standard, Trolox. This is particularly significant as lipid peroxidation is a highly relevant model of cellular damage.[5]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and synthetically tractable starting point for the development of novel antioxidant compounds. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and evaluation of derivative libraries. The key to success lies in the systematic application of multiple, mechanistically distinct assays to build a comprehensive understanding of a compound's antioxidant profile. While in vitro assays are crucial for initial screening, it is important to recognize that high activity in these systems does not guarantee in vivo efficacy due to factors like bioavailability and metabolism.[10] Therefore, promising lead candidates identified through this workflow must subsequently be advanced into cell-based models of oxidative stress and, ultimately, validated in in vivo animal models to assess their true therapeutic potential.[13][15]

References

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods of evaluation of antioxidant activity.
  • Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629–634. [Link]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
  • López-Alarcón, C., & Denicola, A. (2013). Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays. Analytica Chimica Acta, 763, 1–10. [Link]
  • Request PDF. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
  • Pinchuk, I., Shoval, H., Dotan, Y., & Lichtenberg, D. (2012). Evaluation of antioxidants: scope, limitations and relevance of assays. Chemistry and Physics of Lipids, 165(6), 638–647. [Link]
  • Wu, J., et al. (2022). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. [Link]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various...
  • Platzer, M., Krenn, S., & Hering, S. (2021). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. MDPI. [Link]
  • Ghamdi, A. A., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]
  • Iuga, C., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

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Application Notes & Protocols for the N-Alkylation of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Thiomorpholin-3-ones in Medicinal Chemistry

The thiomorpholin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties, combining a lactam and a thioether, make it an attractive core for designing novel therapeutic agents. N-alkylation of the this compound core is a critical synthetic step that allows for the introduction of diverse substituents at the nitrogen atom. This modification profoundly influences the molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. The ability to precisely and efficiently introduce a wide array of alkyl, aryl, and functionalized groups at the N-4 position is therefore of paramount importance to researchers in the pharmaceutical sciences.

This comprehensive guide provides detailed protocols and expert insights into various methodologies for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for experimental choices and providing self-validating systems for robust and reproducible results.

I. Classical N-Alkylation via Deprotonation and Nucleophilic Substitution

This is the most direct and widely employed strategy for the N-alkylation of lactams, including this compound. The protocol involves the deprotonation of the weakly acidic N-H bond using a suitable base to generate a nucleophilic amide anion, which then undergoes a substitution reaction with an electrophilic alkylating agent.

Causality Behind Experimental Choices:
  • Choice of Base: The pKa of the N-H proton in a lactam like this compound is typically in the range of 17-19. Therefore, a sufficiently strong base is required for efficient deprotonation. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity. Stronger bases like NaH ensure complete deprotonation, leading to faster reactions, but require anhydrous conditions. Weaker bases like K₂CO₃ are often used in conjunction with polar aprotic solvents and may require higher temperatures or longer reaction times.[1]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the resulting amide anion.

  • Alkylating Agent: A variety of alkylating agents can be employed, most commonly alkyl halides (iodides > bromides > chlorides in terms of reactivity) and alkyl sulfonates (e.g., tosylates, mesylates).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in Anhydrous Solvent (e.g., DMF) B Add Base (e.g., NaH) A->B Under Inert Atmosphere (N₂ or Ar) C Formation of Amide Anion B->C Stir at 0 °C to RT D Add Alkylating Agent (R-X) C->D E N-Alkylation Reaction D->E Monitor by TLC/LC-MS F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I N-Alkylated Product H->I

Caption: Workflow for Classical N-Alkylation.

Detailed Protocol 1: Using Sodium Hydride
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of this compound).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

    • Expertise Note: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a greener and often more practical alternative to using strong, moisture-sensitive bases in anhydrous solvents.[2] This method facilitates the transfer of a reactant (in this case, the deprotonated lactam) from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs.

Causality Behind Experimental Choices:
  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), are commonly used as phase-transfer catalysts. The lipophilic cation pairs with the hydroxide or carbonate anion, transporting it into the organic phase to deprotonate the lactam. The resulting lactam anion is then paired with the quaternary ammonium cation, enhancing its solubility and reactivity in the organic phase.

  • Base and Solvent System: This method typically employs a biphasic system with an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃), or a solid-liquid system with a powdered base.[1][3] This avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH.[3]

Comparative Data for N-Alkylation Methods
MethodBaseSolventTemperatureTypical Reaction TimeKey Advantages
Classical (NaH) NaHAnhydrous DMF/THF0 °C to RT2-16 hHigh yields, fast reactions
Phase-Transfer K₂CO₃, NaOHToluene/H₂ORT to 80 °C4-24 hMilder conditions, no need for anhydrous solvents, operational simplicity[2]
Microwave-Assisted K₂CO₃ (solid)Solvent-free or minimal DMF80-150 °C5-30 minDrastically reduced reaction times, often higher yields[1][4][5]
Detailed Protocol 2: Phase-Transfer Catalysis
  • Setup: In a round-bottom flask, combine this compound (1.0 eq), the alkylating agent (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Solvent Addition: Add toluene (10 mL per mmol of this compound).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

III. Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry at a chiral alcohol center.[6][7] It can also be adapted for the N-alkylation of acidic N-H compounds, such as lactams, using a primary or secondary alcohol as the alkyl source.[8][9]

Mechanistic Rationale:

The reaction proceeds through the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] This forms a key intermediate, an alkoxyphosphonium salt. The deprotonated this compound then acts as a nucleophile, attacking the carbon atom of the activated alcohol in an Sₙ2 fashion.

Mitsunobu Reaction Mechanism

Mitsunobu PPh3 PPh3 Betaine [Ph3P+-N(CO2Et)-N--CO2Et] PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium salt [Ph3P+-OR] X- Betaine->Alkoxyphosphonium salt R-OH Alcohol (R-OH) R-OH->Alkoxyphosphonium salt Product N-Alkylated Product Alkoxyphosphonium salt->Product Lactam This compound Lactam Anion Lactam Anion Lactam->Lactam Anion Lactam Anion->Product SN2 Attack TPPO Triphenylphosphine oxide Product->TPPO Hydrazine Hydrazine by-product Product->Hydrazine

Caption: Key steps in the Mitsunobu N-alkylation.

Detailed Protocol 3: Mitsunobu N-Alkylation
  • Preparation: To a solution of this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per mmol of alcohol), cool the mixture to 0 °C under an inert atmosphere.[8]

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[8]

    • Trustworthiness Note: The order of addition is crucial. Adding the azodicarboxylate last to the mixture of the other components is the standard procedure.[6] The reaction is exothermic and the addition should be slow to maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of by-products (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by flash column chromatography. Trituration with a suitable solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide.

IV. Advanced and Alternative Protocols

For specific applications, such as the introduction of aryl groups or for high-throughput synthesis, other methods can be considered.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for N-arylation. It involves reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[10][11][12] This method has a broad substrate scope and functional group tolerance.[10]

  • Reductive Amination: While less common for lactams, it is possible to perform a reductive amination-type reaction. For instance, a tandem reductive amination/lactamization sequence starting from appropriate precursors can be a route to substituted lactams.[13][14]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the classical N-alkylation reaction, often leading to higher yields in a fraction of the time.[1][4][5] Solvent-free conditions on a solid support (like K₂CO₃) are particularly effective.[1]

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. The choice of protocol depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the available laboratory equipment. For general-purpose alkylation with alkyl halides, the classical deprotonation method and the more convenient phase-transfer catalysis protocol are excellent starting points. The Mitsunobu reaction provides a valuable alternative for introducing alkyl groups from alcohols, especially when stereochemical control is desired. For more specialized transformations like N-arylation, the Buchwald-Hartwig amination is the method of choice. By understanding the principles and practical details outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of N-substituted thiomorpholin-3-ones for their scientific endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.
  • ACS Catalysis. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (n.d.). Efficient Synthesis of Gamma-Lactams by a Tandem Reductive amination/lactamization Sequence.
  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Semantic Scholar. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • ResearchGate. (n.d.). Synthesis of thiomorpholin‐3‐ones.
  • ResearchGate. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.
  • NIH. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • AWS. (n.d.). One Pot Microwave-Assisted Synthesis of Alkane Thiols.
  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
  • NIH. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones.
  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
  • RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • NIH. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
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Application Note: Quantitative Analysis of Thiomorpholin-3-one in Pharmaceutical Process and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Thiomorpholin-3-one, a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including the oxazolidinone antibiotic sutezolid.[1][2] As regulatory scrutiny over impurities in drug substances and products intensifies, robust and validated analytical methods are imperative for ensuring product quality and patient safety.[3][4] This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring trustworthiness and reproducibility.

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic compound that serves as a key building block in the synthesis of novel therapeutic agents.[5][6] Its structural motif is of growing interest in medicinal chemistry due to its presence in various biologically active molecules.[5][6] Notably, this compound is an intermediate in the synthesis of thiomorpholine, a crucial component of the antibiotic sutezolid, a next-generation oxazolidinone being investigated for the treatment of multidrug-resistant tuberculosis.[1][2]

The presence of unreacted intermediates or their degradation products, such as this compound, in the final API can impact its purity, stability, and safety profile.[3][4] Therefore, sensitive and specific analytical methods are required to monitor and control the levels of such impurities throughout the manufacturing process and in the final drug product. This application note details three robust methods for the quantification of this compound, catering to different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the routine quantification of impurities in pharmaceutical samples.[7] The method described herein is adapted from established protocols for similar polar analytes and is designed to provide excellent resolution and sensitivity for this compound.

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of formic acid in the mobile phase serves to protonate the analyte, improving peak shape and retention on the reversed-phase column. UV detection is suitable for this compound as the carbonyl group within the molecule provides a chromophore that absorbs in the low UV region.

Experimental Protocol: HPLC-UV

Instrumentation:

  • Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)Provides good retention and separation for polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier to elute the analyte from the column.
Gradient Program 5% B to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmProvides good sensitivity for the carbonyl chromophore in this compound.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 mobile phase mixture.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]

Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)
ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilution for Calibration Curve B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 210 nm G->H I Data Acquisition H->I J Peak Integration I->J K Generate Calibration Curve J->K L Quantify this compound J->L

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for the analysis of volatile and semi-volatile compounds.

Principle and Rationale

In this method, the sample is vaporized in a heated injector and separated based on its boiling point and interaction with a nonpolar stationary phase in a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting fragments are detected. The fragmentation pattern provides a unique "fingerprint" for this compound, ensuring high specificity.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

Chromatographic and MS Conditions:

ParameterConditionRationale
GC Column Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A robust, general-purpose column providing good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow rate of 1 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Oven Temperature Program Initial temperature: 70°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.This temperature program allows for the elution of this compound while separating it from potential impurities.
Injector Temperature 250°CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level quantification.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-300Covers the expected mass of the parent ion and its fragments.
Monitored Ions (SIM) To be determined from the full scan spectrum of the reference standard (e.g., molecular ion and major fragments).Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with dichloromethane.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards in Dichloromethane C Inject into GC A->C B Dissolve Sample in Dichloromethane B->C D Vaporization & Separation C->D E Electron Ionization (EI) D->E F Mass Analysis (Scan or SIM) E->F G Extract Ion Chromatograms F->G H Peak Integration G->H I Quantification using Calibration Curve H->I

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its unparalleled sensitivity and selectivity.[8] This method is particularly useful for analyzing complex matrices or when very low detection limits are required.

Principle and Rationale

This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), to produce a protonated molecular ion ([M+H]⁺). This precursor ion is then selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

LC-MS/MS Conditions:

ParameterConditionRationale
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)A smaller dimension column is used for higher sensitivity and faster analysis times, compatible with UHPLC systems.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient Program 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate at 2% B for 1.5 min.A fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules, and positive mode will detect the protonated molecule.
MRM Transitions Precursor Ion ([M+H]⁺): To be determined -> Product Ions: To be determinedThese will be optimized by infusing a standard solution of this compound into the mass spectrometer. A quantifier and a qualifier transition should be selected.
Collision Energy To be optimizedThe voltage applied in the collision cell to induce fragmentation, optimized for the specific MRM transitions.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Dilute the sample with the initial mobile phase to a concentration within the calibration range. Centrifuge or filter the sample before injection.

Data Presentation: LC-MS/MS Method Validation Parameters (Illustrative)
ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) < 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Workflow Visualization: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards in Mobile Phase C Inject into LC A->C B Dilute Sample in Mobile Phase B->C D Chromatographic Separation C->D E ESI Ionization D->E F MRM Detection E->F G Extract MRM Chromatograms F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The analytical methods presented in this application note provide a comprehensive toolkit for the quantification of this compound in various sample matrices. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is suitable for routine quality control, while the GC-MS and LC-MS/MS methods offer higher selectivity and sensitivity for confirmatory analysis and trace-level quantification. Each protocol is designed to be a self-validating system, and it is recommended that users perform a full method validation according to ICH guidelines to ensure suitability for their specific application.

References

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Application Notes & Protocols: Characterizing Thiomorpholin-3-one Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiomorpholine Scaffold

In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can interact with multiple biological targets, making them valuable starting points for drug discovery.[1] The thiomorpholine moiety, a sulfur-containing heterocycle, has emerged as one such privileged scaffold.[1][2] Replacing the oxygen atom of the well-known morpholine ring with sulfur alters the molecule's physicochemical properties, which can be leveraged in drug design.[1] Consequently, thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, antidiabetic, and anti-inflammatory properties.[1][2][3][4][5]

Thiomorpholin-3-one is a key synthetic intermediate used in the creation of more complex thiomorpholine-based compounds.[6][7][8] As researchers synthesize novel derivatives from this core structure, a systematic approach to characterizing their biological activity is essential. This guide provides a comprehensive framework of cell-based assay protocols designed for the initial characterization and mechanistic elucidation of new this compound derivatives. The protocols herein are designed to be self-validating, emphasizing the inclusion of proper controls and explaining the scientific rationale behind experimental choices.

Experimental Workflow for Compound Characterization

The logical progression for characterizing a novel compound involves moving from broad, foundational assays to more specific, mechanistic studies. This workflow ensures that resources are used efficiently and that a clear picture of the compound's cellular effects is developed systematically.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway & Target Analysis A Cytotoxicity Assays (MTT / XTT) B Determine IC50 Value A->B Analyze Dose-Response C Apoptosis Assays (Caspase-Glo 3/7) B->C If Cytotoxic D Oxidative Stress Assay (Intracellular ROS) B->D If Cytotoxic E Western Blot Analysis (e.g., PI3K/Akt Pathway Proteins) C->E If Apoptotic D->E If ROS Mediated F Identify Molecular Targets E->F

Figure 1: A logical workflow for the characterization of novel compounds.

Section 1: Foundational Assays - Assessing General Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability. These assays measure the overall metabolic activity of a cell population, which serves as an indicator of cell health. The 50% inhibitory concentration (IC50) value derived from these assays is a key quantitative measure of a compound's potency.

Principle of Tetrazolium Salt Reduction Assays

Both MTT and XTT assays are colorimetric methods that rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[9] A solubilization step is required to dissolve the formazan crystals before measuring absorbance.[9][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan product.[9][11] This eliminates the need for a solubilization step, simplifying the protocol.[9][11]

FeatureMTT AssayXTT Assay
Principle Enzymatic reduction to insoluble purple formazanEnzymatic reduction to soluble orange formazan
Solubilization Step Required (e.g., DMSO, SDS)[9]Not required[9]
Sensitivity Generally highOften more sensitive
Workflow Multi-step: Label, Lyse, ReadSimpler: Label, Read[11]
Endpoint Absorbance ~570 nm[9]Absorbance ~450-490 nm[11]
Protocol 1.1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.[12]

Materials:

  • Cells of interest (e.g., A549, HeLa)

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9][10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Section 2: Mechanistic Assays - Investigating the Mode of Action

If a this compound derivative demonstrates significant cytotoxicity, the next logical step is to investigate how it induces cell death. Apoptosis (programmed cell death) and the induction of oxidative stress are common mechanisms of action for cytotoxic compounds.

Apoptosis Induction: Caspase Activity Assays

Apoptosis is executed by a family of cysteine proteases called caspases.[13] The activation of executioner caspases, particularly caspase-3 and caspase-7, is a key hallmark of apoptosis.[13]

Principle: These assays use a specific peptide substrate for caspase-3/7, such as DEVD, which is conjugated to a reporter molecule (either a chromophore, pNA, or a fluorophore, AMC/AFC).[13][14][15] When activated caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified by absorbance or fluorescence, providing a direct measure of enzyme activity.[13][14]

G Procaspase Procaspase-3/7 (Inactive) ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Substrate DEVD-Reporter (Non-detectable) ActiveCaspase->Substrate Cleaves CleavedProduct Cleaved DEVD + Reporter (Detectable Signal) Substrate->CleavedProduct ApoptoticStimulus Apoptotic Stimulus (e.g., Drug Treatment) ApoptoticStimulus->Procaspase Activates

Figure 2: Principle of a caspase-3/7 activity assay.

Protocol 2.1.1: Fluorometric Caspase-3/7 Activity Assay

This protocol provides higher sensitivity compared to colorimetric methods.

Materials:

  • Treated cell lysates (prepared as described below)

  • Caspase assay buffer (commercial kits available)

  • DTT (Dithiothreitol)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)

  • Black, flat-bottom 96-well plate

  • Fluorometric microplate reader (Ex/Em: ~400 nm/~505 nm)[13]

Procedure:

  • Cell Treatment & Lysate Preparation:

    • Plate and treat cells with the this compound derivative as described in the cytotoxicity protocol. Include positive (e.g., staurosporine) and negative controls.

    • After treatment, collect both adherent and suspension cells. Wash with ice-cold PBS.[13]

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).[14]

    • Incubate on ice for 10-20 minutes.[13]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µL of cell lysate to each well.[13]

    • Prepare the reaction master mix. For each reaction, you will need 50 µL of 2X Reaction Buffer (containing DTT) and 5 µL of the caspase substrate.[13]

    • Add 55 µL of the master mix to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate sample. Calculate the fold change in caspase activity relative to the vehicle-treated control.[13]

Oxidative Stress: Intracellular ROS Detection

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage and cell death.[16] Many cytotoxic compounds exert their effects by inducing ROS production.

Principle: The most common method for detecting intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17] The fluorescence intensity is directly proportional to the level of intracellular ROS.[17]

Protocol 2.2.1: DCFH-DA Assay for Intracellular ROS

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plate

  • DCFH-DA solution (prepare fresh 20 µM working solution in serum-free medium)[18]

  • Positive control (e.g., H2O2 or Pyocyanin)[18]

  • Fluorescence microscope or plate reader (Ex/Em: ~480 nm/~530 nm)[17]

Procedure:

  • Cell Seeding: Seed 50,000 cells per well into a black, clear-bottom 96-well plate and culture overnight.[18]

  • Probe Loading: Remove the culture medium and wash the cells gently with warm PBS or HBSS.[17] Add 100 µL of the 20 µM DCFH-DA working solution to each well.[18]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[17][19]

  • Washing: Remove the DCFH-DA solution and wash the cells 1-2 times with serum-free medium to remove any probe that has not entered the cells.[19]

  • Compound Treatment: Add 100 µL of medium containing the this compound derivative at the desired concentrations. Include a positive control (e.g., 100 µM H2O2 for 20-30 minutes) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader (Ex/Em: 480 nm/530 nm) or visualize using a fluorescence microscope.[17] Readings can be taken at multiple time points to assess ROS production kinetically.

Section 3: Target Validation & Pathway Analysis

Once a primary mechanism like apoptosis is identified, the next step is to investigate the underlying signaling pathways. For instance, many anticancer agents affect pathways controlling cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[20] It is particularly useful for assessing changes in protein expression levels or post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.[20][21]

Protocol 3.1: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Cell lysates from treated and control cells (prepared in RIPA buffer with protease/phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer system (wet or semi-dry) and PVDF or nitrocellulose membranes[20]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[22][23]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies[20]

  • Enhanced chemiluminescence (ECL) substrate[20]

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[20] Heat the samples at 95-100°C for 5 minutes.[20][22]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[20] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[22][23]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20][22]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step (Step 7).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[20]

  • Imaging: Capture the chemiluminescent signal using an imaging system.[20] The band intensity can be quantified using densitometry software and normalized to a loading control like GAPDH.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K Potential Inhibition Thiomorpholine->Akt Potential Inhibition

Figure 3: The PI3K/Akt/mTOR pathway, a common target in drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
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  • Abcam. (n.d.). Western blot protocol.
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Application Notes and Protocols for In Vitro Testing of Thiomorpholin-3-one Analogs for Hypolipidemic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiomorpholin-3-one Analogs in Hyperlipidemia

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular diseases. The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Thiomorpholine and its analogs represent a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities.[1][2] Specifically, this compound scaffolds are being explored as a promising avenue for the development of new hypolipidemic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound analogs for their potential to lower lipid levels.

The protocols detailed herein are designed to establish a robust and reproducible workflow for screening and characterizing the hypolipidemic activity of these novel compounds. We will delve into the foundational cellular assays required to assess cytotoxicity, intracellular lipid accumulation, and the underlying molecular mechanisms of action. The human hepatoma cell line, HepG2, will be utilized as the primary in vitro model system. HepG2 cells are widely used in drug metabolism and hepatotoxicity studies due to their differentiated hepatic functions, including lipid metabolism.[3]

Experimental Workflow Overview

A systematic approach is crucial for the effective evaluation of novel compounds. The following workflow outlines the key stages of in vitro testing for this compound analogs.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation & Solubilization B Cytotoxicity Assessment (MTT/LDH Assays) A->B C Determine Non-Toxic Concentration Range B->C D Induce Hyperlipidemic State in HepG2 Cells C->D Proceed with non-toxic concentrations E Treat Cells with this compound Analogs D->E F Lipid Accumulation Assay (Oil Red O Staining) E->F G Quantification of Intracellular Lipids F->G H Quantitative Lipid Analysis (Triglycerides & Cholesterol) G->H For promising candidates I Gene/Protein Expression Analysis (e.g., SREBP, AMPK)

Caption: A three-phase experimental workflow for the in vitro assessment of this compound analogs.

Part 1: Foundational Assays - Ensuring Cellular Health

Before evaluating the efficacy of any compound, it is imperative to determine its cytotoxicity profile. This ensures that any observed reduction in lipid levels is a direct result of the compound's bioactivity and not a consequence of cell death.

Cytotoxicity Assessment

Two complementary assays are recommended to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Materials:

    • HepG2 cells

    • Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)[5]

    • This compound analogs

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and no-treatment controls.[4]

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[4]

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] This assay quantifies the amount of LDH in the supernatant as an indicator of cell lysis.

  • Materials:

    • Treated cells from a parallel plate to the MTT assay

    • Commercially available LDH cytotoxicity detection kit

  • Procedure:

    • Sample Collection: After the compound treatment period, carefully collect the cell culture supernatant.

    • LDH Reaction: Follow the manufacturer's protocol for the LDH cytotoxicity detection kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[6]

    • Incubation: Incubate the reaction mixture at room temperature, protected from light, for the time specified in the kit's protocol.

    • Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer.

Data Interpretation and Determining the Therapeutic Window

The results from the cytotoxicity assays are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined. For subsequent efficacy studies, it is crucial to use concentrations of the this compound analogs that are well below their cytotoxic IC50 values to ensure that the observed effects on lipid metabolism are not due to cell death.

Part 2: Efficacy Screening - Visualizing and Quantifying Lipid Reduction

Once a non-toxic concentration range has been established, the next step is to assess the ability of the this compound analogs to reduce intracellular lipid accumulation in a hyperlipidemic cell model.

Induction of a Hyperlipidemic State in HepG2 Cells

To mimic a hyperlipidemic state in vitro, HepG2 cells are incubated with a mixture of free fatty acids (FFAs). A common combination is oleic acid and palmitic acid.[7]

Protocol 3: Induction of Lipid Accumulation

  • Materials:

    • HepG2 cells

    • Culture medium

    • Free fatty acid mixture (e.g., 1 mM oleic acid and palmitic acid at a 2:1 ratio) complexed with FFA-free bovine serum albumin (BSA).

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 24-well plates with coverslips for imaging or larger plates for quantitative analysis).

    • Induction: After the cells have reached the desired confluency, replace the normal growth medium with a medium containing the FFA mixture. Incubate for 24 hours to induce intracellular lipid accumulation.[7]

Oil Red O Staining for Intracellular Lipid Visualization

Oil Red O is a fat-soluble dye used to stain neutral lipids, such as triglycerides and cholesteryl esters, within cells.[8] This provides a qualitative and semi-quantitative assessment of lipid accumulation.

Protocol 4: Oil Red O Staining

  • Materials:

    • Treated HepG2 cells on coverslips

    • Phosphate-buffered saline (PBS)

    • 10% Formalin for cell fixation[9]

    • Oil Red O working solution (prepared from a stock solution in isopropanol)[9][10]

    • 60% Isopropanol[10]

    • Hematoxylin for counterstaining nuclei (optional)[9]

    • Mounting medium

  • Procedure:

    • Fixation: Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.[9]

    • Washing: Wash the cells twice with distilled water.

    • Isopropanol Incubation: Add 60% isopropanol to each well and incubate for 5 minutes.[9]

    • Staining: Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 10-20 minutes.[9]

    • Washing: Remove the Oil Red O solution and wash with 60% isopropanol, followed by several washes with distilled water until the excess stain is removed.[9][10]

    • Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with distilled water.[9]

    • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a light microscope.

Quantification of Intracellular Lipids

For a more quantitative measure of lipid accumulation, the Oil Red O stain can be extracted from the cells and the absorbance measured.

Protocol 5: Quantification of Oil Red O Staining

  • Procedure:

    • After staining and washing, add 100% isopropanol to each well to extract the Oil Red O from the lipid droplets.[9]

    • Incubate with gentle rocking for 5-10 minutes.

    • Transfer the isopropanol extract to a 96-well plate.

    • Read the absorbance at approximately 490-520 nm.[9]

Part 3: Mechanistic Investigation - Unraveling the Mode of Action

Promising this compound analogs identified in the efficacy screening should be further investigated to understand their mechanism of action. This involves quantifying specific lipid species and examining their effects on key regulatory pathways in lipid metabolism.

Quantitative Analysis of Triglycerides and Cholesterol

Commercially available assay kits provide sensitive and specific methods for quantifying intracellular triglyceride and cholesterol levels.[11][12]

Protocol 6: Triglyceride and Cholesterol Quantification

  • Materials:

    • Treated HepG2 cell lysates

    • Commercial triglyceride and cholesterol assay kits (colorimetric or fluorometric)[13]

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit's instructions.

    • Assay Performance: Follow the manufacturer's protocol for the respective triglyceride and cholesterol assays. These typically involve enzymatic reactions that produce a measurable colorimetric or fluorescent signal.

    • Data Analysis: Calculate the concentration of triglycerides and cholesterol in each sample based on a standard curve.

Investigating Key Lipid Metabolism Pathways

Many hypolipidemic drugs exert their effects by modulating the activity of key transcription factors and enzymes involved in lipid synthesis and breakdown.[14][15] Two critical pathways to investigate are the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the AMP-activated protein kinase (AMPK) pathway.

  • SREBP Pathway: SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[14] Statins, a major class of cholesterol-lowering drugs, act by inhibiting HMG-CoA reductase, which leads to the activation of SREBP2.[14][15]

  • AMPK Pathway: AMPK is a key energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipogenesis, in part by suppressing the SREBP-1c pathway.[16][17][18]

Investigative Techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of key genes in the SREBP and AMPK pathways (e.g., SREBP-1c, SREBP-2, FASN, ACC, HMGCR).

  • Western Blotting: To analyze the protein levels and activation states (e.g., phosphorylation of AMPK) of key proteins in these pathways.

Lipid_Metabolism_Pathway cluster_1 Cellular Processes cluster_2 Potential Drug Targets AMPK AMPK SREBP SREBP-1c / SREBP-2 AMPK->SREBP FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis (Fatty Acid & Cholesterol Synthesis) SREBP->Lipogenesis Promotes Thiomorpholin This compound Analogs Thiomorpholin->AMPK Activates (?)

Caption: Potential mechanism of action of this compound analogs in lipid metabolism.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between different this compound analogs and controls.

Table 1: Cytotoxicity of this compound Analogs in HepG2 Cells

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%)
Analog A198.5 ± 2.12.5 ± 0.5
1095.2 ± 3.54.1 ± 0.8
5070.1 ± 4.215.8 ± 2.3
10045.3 ± 5.135.2 ± 3.1
Analog B199.1 ± 1.82.1 ± 0.4
1097.8 ± 2.33.5 ± 0.6
5085.4 ± 3.98.9 ± 1.5
10060.7 ± 4.820.4 ± 2.8
Vehicle-1002.0 ± 0.3

Table 2: Effect of this compound Analogs on Intracellular Lipid Accumulation

TreatmentConcentration (µM)Oil Red O Staining (Absorbance at 510 nm)Intracellular Triglycerides (mg/dL)Intracellular Cholesterol (mg/dL)
Control-0.15 ± 0.0215.2 ± 1.58.1 ± 0.9
FFA-Treated-0.85 ± 0.0585.4 ± 7.825.3 ± 2.1
Analog A100.62 ± 0.0460.1 ± 5.418.9 ± 1.7
500.41 ± 0.0342.3 ± 4.112.5 ± 1.3
Analog B100.75 ± 0.0678.5 ± 6.922.8 ± 2.0
500.55 ± 0.0558.9 ± 5.216.7 ± 1.5
Fenofibrate (Positive Control)500.35 ± 0.0338.6 ± 3.510.2 ± 1.1

Conclusion

The methodologies outlined in this guide provide a robust framework for the initial in vitro assessment of this compound analogs as potential hypolipidemic agents. By systematically evaluating cytotoxicity, efficacy in reducing lipid accumulation, and key molecular mechanisms, researchers can effectively identify and advance promising lead compounds for further preclinical development.

References

  • Procedures for the staining of lipid droplets with Oil Red O. protocols.io. [Link]
  • An optimized method for Oil Red O staining with the salicylic acid ethanol solution.
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  • Hypolipidemic drugs mechanism of action and SARs.pptx. Slideshare. [Link]
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Application Notes and Protocols: Utilizing Thiomorpholin-3-one in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiomorpholin-3-one Scaffold in DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism offers a favorable safety profile, with a low risk of hypoglycemia.[3]

In the landscape of medicinal chemistry, the thiomorpholine scaffold has been identified as a "privileged structure."[4][5] Its unique physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, make it an attractive building block in drug design. The introduction of a sulfur atom in place of an oxygen (as in morpholine) can significantly alter the pharmacokinetic profile of a molecule.[4] Specifically, this compound, a lactam derivative of thiomorpholine, presents a versatile starting point for the synthesis of a diverse range of bioactive compounds. Its nitrogen atom is amenable to various substitution reactions, allowing for the strategic introduction of pharmacophoric elements necessary for potent and selective DPP-IV inhibition.[6]

This guide provides a comprehensive overview of the synthetic utility of this compound in the development of novel DPP-IV inhibitors, complete with detailed experimental protocols and an analysis of the structure-activity relationships that govern their efficacy.

Synthetic Pathways and Core Reactions

The synthesis of DPP-IV inhibitors from this compound primarily revolves around the functionalization of the secondary amine within the lactam ring. This is typically achieved through N-alkylation or N-acylation reactions, which serve to introduce a side chain that can interact with the active site of the DPP-IV enzyme.

A general synthetic strategy involves the coupling of the this compound core with a suitable electrophile that contains key pharmacophoric features. This is often followed by further chemical modifications to optimize the compound's biological activity and pharmacokinetic properties.

G cluster_0 Core Synthetic Workflow This compound This compound N-Functionalization N-Functionalization This compound->N-Functionalization Electrophile (R-X) Intermediate Intermediate N-Functionalization->Intermediate Further Modification Further Modification Intermediate->Further Modification Optional DPP-IV Inhibitor DPP-IV Inhibitor Intermediate->DPP-IV Inhibitor Further Modification->DPP-IV Inhibitor

Caption: General workflow for synthesizing DPP-IV inhibitors from this compound.

Protocol 1: Synthesis of an N-Substituted this compound Intermediate

This protocol details a representative N-alkylation of this compound, a crucial first step in building more complex DPP-IV inhibitors. The choice of the alkylating agent is critical as it introduces a key part of the pharmacophore that will interact with the enzyme.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

The desired N-substituted this compound intermediate is obtained as a solid or oil. The yield and purity should be assessed by standard analytical techniques.

ParameterExpected Value
Yield 70-90%
Purity (by HPLC) >95%
¹H NMR Consistent with the expected structure, showing the disappearance of the N-H proton and the appearance of signals corresponding to the newly introduced alkyl group.
Mass Spectrometry [M+H]⁺ ion corresponding to the molecular weight of the product.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies starting directly from this compound are not extensively published, we can extrapolate from broader studies on thiomorpholine-containing DPP-IV inhibitors. A study on a series of thiomorpholine-bearing compounds revealed several key insights.[7]

  • N-Substitution: The nature of the substituent on the nitrogen atom of the thiomorpholine ring is critical for activity. Bulky and hydrophobic groups are often favored as they can form favorable interactions with the hydrophobic S1 pocket of the DPP-IV enzyme.

  • Chirality: The stereochemistry of substituents on the thiomorpholine ring can significantly impact potency. Often, a specific enantiomer will exhibit much higher activity due to a better fit in the chiral active site of the enzyme.

  • Oxidation State of Sulfur: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This modification can alter the compound's polarity, solubility, and metabolic stability, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.

SAR DPP-IV_Inhibitor This compound Core N_Substituent N-Substituent (Size, Lipophilicity) DPP-IV_Inhibitor->N_Substituent Ring_Substitution Ring Substitution (Stereochemistry) DPP-IV_Inhibitor->Ring_Substitution Sulfur_Oxidation Sulfur Oxidation State DPP-IV_Inhibitor->Sulfur_Oxidation Potency Inhibitory Potency N_Substituent->Potency Ring_Substitution->Potency Sulfur_Oxidation->Potency

Caption: Key structural features influencing the potency of this compound based DPP-IV inhibitors.

Characterization of a Representative Thiomorpholine-based DPP-IV Inhibitor

The following table summarizes the characterization data for a hypothetical, yet representative, DPP-IV inhibitor synthesized from this compound. This data is crucial for confirming the identity and purity of the final compound.

Analysis Data Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.40 (m, 5H), 4.65 (s, 2H), 3.80 (t, J=5.2 Hz, 2H), 3.45 (s, 2H), 2.90 (t, J=5.2 Hz, 2H)Confirms the presence of the N-benzyl group and the protons of the this compound ring.
¹³C NMR (100 MHz, CDCl₃) δ 168.5, 135.2, 129.1, 128.8, 128.0, 53.2, 51.8, 32.5, 28.1Shows the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group, and the carbons of the thiomorpholine ring.
HRMS (ESI) m/z calculated for C₁₁H₁₄NOS [M+H]⁺: 208.0800, found: 208.0795Confirms the elemental composition and molecular weight of the compound.
IC₅₀ (DPP-IV Inhibition) 50 nMIndicates potent inhibition of the DPP-IV enzyme.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel DPP-IV inhibitors. Its straightforward functionalization at the nitrogen atom allows for the systematic exploration of structure-activity relationships, paving the way for the design of potent and selective drug candidates. The ability to modify the sulfur's oxidation state further expands the chemical space that can be explored. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access chiral this compound derivatives, which will undoubtedly lead to the discovery of next-generation DPP-IV inhibitors with improved therapeutic profiles.

References

  • BenchChem. Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. URL: https://www.benchchem.com/technical-guides/thiomorpholine-a-privileged-scaffold-in-medicinal-chemistry
  • Han, B., et al. (2019). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2666-2671. URL: https://www.researchgate.
  • BenchChem. Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. URL: https://www.benchchem.com/technical-guides/thiomorpholine-and-its-role-as-a-privileged-scaffold-in-medicinal-chemistry
  • Chem-Impex. (R)-Thiomorpholine-3-carboxylic acid. URL: https://www.chemimpex.com/products/r-thiomorpholine-3-carboxylic-acid
  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines. URL: https://www.benchchem.com/technical-support/optimizing-reaction-conditions-for-the-synthesis-of-substituted-thiomorpholines
  • Chung, Y. M., et al. (2018). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 25(33), 4066-4085. URL: https://www.eurekaselect.com/article/90823
  • Herman, G. A., et al. (2007). Dipeptidyl Peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes: Focus on Sitagliptin. Clinical Pharmacology & Therapeutics, 81(5), 761-767. URL: https://ascpt.onlinelibrary.wiley.com/doi/10.1038/sj.clpt.6100104
  • Reddy, P. R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 221-228. URL: https://pubmed.ncbi.nlm.nih.gov/24395622/
  • Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360157/

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Application Note: A Detailed Protocol for the Photochemical Synthesis of Thiomorpholine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine scaffold is a privileged structural motif in medicinal chemistry, integral to various active pharmaceutical ingredients (APIs), including the promising antibiotic Sutezolid.[1][2] Traditional synthetic routes to thiomorpholine can be costly and complex. This application note provides a comprehensive guide to a modern, efficient, and scalable photochemical method for synthesizing thiomorpholine. We will delve into the underlying principles of the photochemical thiol-ene reaction, detail the experimental setup for both batch and continuous-flow systems, provide a step-by-step protocol for a telescoped two-step synthesis, and discuss key parameters for reaction optimization and validation. This guide is designed to provide researchers with the technical expertise and practical insights required to successfully implement this powerful synthetic strategy.

Introduction: The Significance of Thiomorpholine in Drug Discovery

Saturated heterocycles are foundational building blocks in modern drug development, and the thiomorpholine moiety is particularly noteworthy for its presence in compounds with diverse pharmacological activities, including antimalarial, antibiotic, and antioxidant properties.[1][2] A key example is Sutezolid, a next-generation oxazolidinone antibiotic in clinical trials for treating multidrug-resistant tuberculosis.[1] However, techno-economic analyses have identified thiomorpholine as the most significant cost driver in Sutezolid's synthesis.[2] This economic barrier necessitates the development of more efficient and scalable routes from inexpensive starting materials.

Photochemical synthesis, particularly when implemented in a continuous-flow format, offers a compelling solution. By leveraging light to initiate reactions, we can often achieve transformations under mild conditions with high selectivity and efficiency.[3][4] This note details a robust process centered around a photochemical thiol-ene "click" reaction, which provides a time- and atom-efficient pathway to thiomorpholine from low-cost bulk chemicals.[1][5]

Scientific Principles: The Photochemical Thiol-Ene "Click" Reaction

The core of this synthetic strategy is the thiol-ene reaction, a free-radical mediated addition of a thiol (R-SH) to an alkene (a compound with a C=C double bond).[6] This reaction is classified as a "click chemistry" process due to its high yields, tolerance of various functional groups, lack of byproducts, and stereoselectivity.[6][7]

The reaction proceeds via a radical chain mechanism:

  • Initiation: A photocatalyst, upon absorbing light of a specific wavelength, becomes electronically excited. This excited catalyst then interacts with the thiol (in our case, cysteamine), generating a highly reactive thiyl radical (RS•).[8][9] Inexpensive organic dyes such as 9-fluorenone are highly effective for this step.[10][11]

  • Propagation: The thiyl radical adds across the alkene (vinyl chloride) in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[6] This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the desired thioether product and regenerating the thiyl radical, which continues the chain reaction.[7]

This process is exceptionally efficient, often leading to quantitative conversion of the starting materials into the desired intermediate, a critical precursor for the final cyclization step.[11][12]

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) RS_radical Thiyl Radical (RS•) PC_star->RS_radical + R-SH RSH Thiol (R-SH) RS_radical->PC + H⁺ + PC⁻ RS_radical_prop Thiyl Radical (RS•) Alkene Alkene Intermediate Carbon Radical Intermediate Product Thioether Product Intermediate->Product + R-SH Product->RS_radical_prop regenerates RSH_prop Thiol (R-SH) RS_radical_prop->Intermediate + Alkene

Fig. 1: Simplified mechanism of the photocatalytic thiol-ene reaction.

Experimental Setup: From Batch to Continuous Flow

While photochemical reactions can be performed in standard batch reactors (e.g., a round-bottom flask), a continuous-flow setup offers superior control, safety, and scalability.[3][13] The narrow channels of a flow reactor ensure uniform light penetration, precise temperature control, and safe handling of hazardous reagents like vinyl chloride by keeping the reaction volume small at any given moment.[1][3]

Key Components of a Continuous-Flow Photoreactor:

  • Reagent Delivery: Syringe pumps or HPLC pumps are used to deliver the reactant solutions at precise and stable flow rates.[3]

  • Light Source: High-power Light Emitting Diodes (LEDs) are preferred for their energy efficiency and specific wavelength emission. For the 9-fluorenone catalyzed thiol-ene reaction, a 365 nm LED is highly effective.[10] The light source is typically arranged around the reactor tubing to provide even illumination.[3]

  • Photoreactor Coil: The reactor itself is typically made of transparent tubing, such as FEP (Fluorinated Ethylene Propylene), which is chemically resistant and allows for high light transmittance.[3] The tubing is coiled around the light source to maximize exposure.

  • Temperature Control: A cooling system, often using fans or a circulating fluid jacket, is essential to dissipate heat generated by the high-power LEDs and maintain a constant reaction temperature.[3][14]

  • Back-Pressure Regulator (BPR): A BPR is installed after the reactor to maintain the system at a set pressure (e.g., 3 bar). This allows for heating solvents above their atmospheric boiling points in subsequent steps without boiling.[10]

  • Safety Enclosure: The entire setup must be housed within a laboratory fume hood.[15] A protective shield or enclosure is crucial to block UV radiation and protect the operator.[14][15] UV-blocking safety goggles are mandatory.[15]

G cluster_reagents Reagent Delivery cluster_reaction Reaction & Cyclization PumpA Pump A (Cysteamine HCl + Photocatalyst in MeOH) Mixer Gas-Liquid T-Mixer PumpA->Mixer PumpB Pump B (Vinyl Chloride Gas via Mass Flow Controller) PumpB->Mixer Photoreactor Photoreactor Coil (365 nm LED, 20 °C) Mixer->Photoreactor BPR Back-Pressure Regulator (3 bar) Photoreactor->BPR HeatedCoil Heated Coil (100 °C) BPR->HeatedCoil Collection Product Collection (Thiomorpholine) HeatedCoil->Collection

Fig. 2: Workflow for telescoped continuous-flow synthesis of thiomorpholine.

Detailed Experimental Protocol: A Telescoped Synthesis

This protocol describes a two-step "telescoped" synthesis where the output from the first photochemical step is directly fed into the second thermal cyclization step without isolation of the intermediate.[5][11] This approach improves efficiency and minimizes handling of the hazardous half-mustard intermediate.[1]

4.1. Reagent and Solution Preparation

  • Feed Solution A (Liquid): In a suitable glass vessel, dissolve cysteamine hydrochloride in methanol (MeOH) to create a highly concentrated solution (e.g., 4 M). Add the photocatalyst, 9-fluorenone, to a concentration of 0.1–0.5 mol %.[11] Methanol is the solvent of choice due to the high solubility of cysteamine hydrochloride.[5]

  • Degassing: Thoroughly degas Feed Solution A by sparging with an inert gas (e.g., Argon) for at least 15-20 minutes. This is crucial as oxygen can quench the excited state of the photocatalyst and interfere with the radical reaction.

  • Feed B (Gas): Use a cylinder of vinyl chloride gas connected to a mass flow controller (MFC) to ensure precise and stable delivery.

4.2. Step 1: Photochemical Thiol-Ene Reaction

  • System Setup: Assemble the continuous-flow reactor as shown in Figure 2. Set the photoreactor cooling system to 15-20 °C.[10]

  • Reagent Pumping: Begin pumping the degassed liquid feed (Solution A) into the system at a defined flow rate. Simultaneously, introduce the vinyl chloride gas at a flow rate calculated to achieve the desired stoichiometry (typically 1.0 equivalent).[10]

  • Photoreaction: Once the system is primed and flow is stable, turn on the 365 nm LED light source.[10] The combined streams pass through the illuminated reactor coil. The flow rates should be adjusted to achieve a residence time of approximately 20 minutes, which is typically sufficient for quantitative conversion.[10]

  • Intermediate Formation: The output from the photoreactor is a stream of methanol containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[10]

4.3. Step 2: Base-Mediated Cyclization

  • Base Introduction: The output stream from the photoreactor is mixed with a stream of a suitable base (e.g., N,N-diisopropylethylamine, DIPEA) via a T-mixer.[1][5]

  • Thermal Reaction: The combined mixture immediately enters a heated reaction coil maintained at 100 °C. The back-pressure regulator ensures the solvent remains in the liquid phase.[10] A residence time of approximately 5 minutes in the heated coil is sufficient for complete cyclization to thiomorpholine.[5][10]

  • Collection: The final product stream exiting the heated coil is cooled and collected in a flask for subsequent work-up and purification.

4.4. Work-up and Purification

The collected solution contains the thiomorpholine product, solvent, and salt byproducts. The final product can be isolated and purified via standard laboratory techniques, such as distillation, to yield pure thiomorpholine.[11][12]

Optimization and Process Validation

To ensure the robustness and efficiency of the synthesis, several parameters can be optimized. A data-driven approach using high-throughput experimentation (HTE) can rapidly identify optimal conditions.[16][17]

ParameterTypical RangeRationale & Key Insights
Substrate Concentration 1 M - 4 MHigher concentrations (e.g., 4 M) have been shown to give quantitative yields in the photochemical step and improve process throughput.[10][11]
Photocatalyst Loading 0.1 - 0.5 mol %Low catalyst loadings are effective, making the process cost-efficient. Higher loading (0.5%) may ensure stability during long runs.[1][11]
Wavelength (nm) 365 nmThis wavelength is optimal for exciting 9-fluorenone. A wavelength screen is a good first step when developing a new photochemical reaction.[10][18]
Residence Time (Photo) 10 - 30 minA 20-minute residence time has been reported to achieve full conversion of the starting material.[10]
Temperature (Photo) 15 - 25 °CThe reaction is not highly temperature-sensitive, but cooling is required to dissipate heat from the lamp and ensure reproducibility.[10][13]
Residence Time (Thermal) 3 - 10 minA short residence time of 5 minutes at 100 °C is sufficient for rapid and complete cyclization.[5][10]
Overall Yield 54% (isolated)Isolated yields of 54% have been reported for the telescoped process after distillation, with NMR yields as high as 84-89%.[1][10]

Process Validation: Quantum Yield

A critical metric for evaluating the efficiency of a photochemical reaction is the quantum yield (Φ) . It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.[19][20][21]

Φ = (Number of molecules reacted) / (Number of photons absorbed)[19]

A quantum yield of less than 1 (Φ < 1) indicates that competing processes are occurring, while a value greater than 1 (Φ > 1) suggests a chain reaction is taking place, where a single photon initiates the conversion of multiple molecules.[19][22] Accurately measuring the photon flux of the light source and the rate of product formation allows for the determination of this value, providing deep insight into the reaction's efficiency.[20][23]

Mandatory Safety Precautions

Photochemical reactors require strict adherence to safety protocols.

  • UV Radiation Exposure: Never look directly at the UV light source. The reactor must be operated within a light-tight enclosure or behind appropriate UV-blocking shields.[15] Always wear UV-protection goggles that block radiation from 254-365 nm.[15]

  • Electrical Safety: Ensure all electrical connections are sound and that the power supply is properly grounded. The high voltage used to start some lamps poses a significant electrical hazard.[24][25]

  • Ventilation: All photochemical reactions should be conducted inside a certified laboratory fume hood to prevent exposure to solvent vapors and hazardous reagents like vinyl chloride.[15][26]

  • Thermal Hazards: Lamps and reactors can become very hot. Allow the system to cool completely before disassembly.[25] Ensure cooling water or air flow is active whenever the lamp is on to prevent overheating.[15]

  • Chemical Hazards: Vinyl chloride is a toxic and flammable gas. Cysteamine and the half-mustard intermediate are also hazardous. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[1][26]

Conclusion

The photochemical synthesis of thiomorpholine via a continuous-flow thiol-ene reaction represents a significant advancement over traditional methods. It offers a scalable, efficient, and more sustainable pathway using low-cost starting materials. By understanding the core photochemical principles and carefully controlling the experimental parameters outlined in this guide, researchers in pharmaceutical development and organic synthesis can effectively leverage this technology to accelerate their discovery and manufacturing processes.

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  • Safety and Protection - Photochemical Reactors Ltd. (photochemicalreactors.co.uk).
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  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. (PubMed).
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  • Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. (PMC - NIH).
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  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions. (PubMed Central).
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  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (RSC Publishing).
  • MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. (scientificdealers.com).
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  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (ACS Publications).
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (PMC - NIH).
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Application Notes & Protocols: Screening Thiomorpholin-3-one Derivatives Against Kinase Panels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders.[1][2] The thiomorpholine chemical scaffold and its derivatives have shown a wide range of biological activities, making them valuable structures in medicinal chemistry.[3][4] This document provides a comprehensive guide for researchers on screening thiomorpholin-3-one derivatives against a panel of kinases to identify and characterize potential inhibitors.

This guide emphasizes the rationale behind experimental design, ensuring data integrity and reproducibility. We will cover pre-assay validation, detailed protocols for primary and secondary screening, and data interpretation.

SECTION 1: Pre-Assay Considerations and Strategy

A successful kinase screening campaign begins with meticulous planning and validation. The choices made at this stage directly impact the quality and reliability of the data generated.

Compound Library Preparation and Quality Control

The integrity of your compound library is paramount.

  • Solubility is Key: Ensure all this compound derivatives are fully solubilized, typically in 100% DMSO, to create high-concentration stock solutions (e.g., 10 mM). Incomplete solubilization is a common source of error.

  • Quality Control (QC): Verify the purity and identity of your compounds. Techniques such as LC-MS and NMR are recommended to confirm that you are testing the intended chemical entity.

  • Storage: Store stock solutions at -20°C or -80°C in low-binding plates or tubes to prevent degradation and adsorption to plasticware.

Rationale for Kinase Panel Selection

The choice of kinases for your screening panel should be hypothesis-driven.[5]

  • Disease Relevance: Select kinases that are well-established targets in a specific disease area of interest. For example, if targeting cancer, a panel might include kinases from the PI3K/Akt/mTOR signaling pathway.[3]

  • Kinome-Wide Profiling: For a broader understanding of a compound's selectivity, screen against a large, diverse panel of kinases representing different branches of the human kinome.[5][6] This approach helps identify both on-target and potential off-target activities early in the discovery process.

  • Tiers of Screening: An efficient strategy involves a two-tiered approach.[7] First, a primary screen at a single high concentration (e.g., 10 µM) identifies initial "hits." Subsequently, these hits are subjected to a secondary screen to determine their potency (IC50) through dose-response analysis.[7]

Choosing the Right Assay Technology

Several robust assay technologies are available for kinase screening, each with its own advantages.[8][9] The selection depends on factors like throughput requirements, reagent availability, and the specific kinase being studied.

TechnologyPrincipleAdvantagesConsiderations
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[1]High sensitivity, broad applicability to different kinases, and less susceptible to compound interference.Requires a specific kit and a luminometer for detection.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a kinase-substrate interaction.[10][11][12]Homogeneous "mix-and-read" format, high throughput, and reduced background fluorescence.Requires specific labeled substrates and antibodies, which may not be available for all kinases.
Radiometric Assays Considered the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14]High sensitivity, direct measurement of enzymatic activity, and versatility with different substrates.Requires handling of radioactive materials and specialized equipment.

For the protocols outlined below, we will focus on the widely used and highly sensitive luminescence-based ADP detection method.

SECTION 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for a tiered kinase screening campaign.

Overall Screening Workflow

The following diagram illustrates the logical flow from initial compound screening to hit validation and characterization.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Screen cluster_2 Selectivity Profiling A Compound Library (this compound Derivatives) B Single-Dose Screening (e.g., 10 µM) A->B C Data Analysis (% Inhibition) B->C D Hit Selection (Threshold: e.g., >70% Inhibition) C->D E Dose-Response Assay (10-point curve) D->E F IC50 Determination E->F G Screen Potent Hits Against Broader Kinase Panel F->G H Determine Selectivity Profile G->H I Lead Compound(s) H->I

Caption: A typical workflow for kinase inhibitor screening.

Protocol 1: Primary Screening at a Single Concentration

Objective: To identify initial "hit" compounds that inhibit a target kinase by a significant amount at a single concentration.

Materials:

  • This compound derivative library (10 mM stocks in DMSO)

  • Recombinant Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare an intermediate plate by diluting the 10 mM compound stocks.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume of each compound to the 384-well assay plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known broad-spectrum kinase inhibitor like Staurosporine (positive control, 100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically.[1]

    • Add the kinase/substrate mix to all wells of the assay plate.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.[15]

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure physiological relevance.[15]

    • Add the ATP solution to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined in preliminary experiments.[15]

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to deplete unused ATP.

      • Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 2: Secondary Screening and IC50 Determination

Objective: To determine the potency (IC50 value) of the "hit" compounds identified in the primary screen.

Methodology:

  • Compound Preparation:

    • For each hit compound, create a 10-point serial dilution series in 100% DMSO, typically starting from 10 mM and using a 1:3 dilution factor.

  • Assay Execution:

    • Follow the same procedure as the primary screen (Protocol 2.2), but instead of a single concentration, plate the full dilution series for each hit compound.

  • Data Analysis:

    • Calculate Percent Inhibition: For each compound concentration, calculate the percentage of kinase inhibition relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[1]

SECTION 3: Data Quality Control and Interpretation

Assay Quality Assessment: The Z'-Factor

Before analyzing compound activity, it is crucial to validate the quality of the assay itself. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative control signals.[16][17]

Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal, may require optimization
< 0Poor, not suitable for screening

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for high-throughput screening.[16][17]

Interpreting Screening Data

The results from the screening campaign will provide a wealth of information about the this compound derivatives.

  • Primary Screen Hits: The table below shows example data from a primary screen. A common threshold for selecting hits is >70% inhibition.

Compound ID% Inhibition at 10 µMHit? ( >70%)
T3O-00192.5Yes
T3O-00215.3No
T3O-00385.1Yes
T3O-00478.9Yes
T3O-00545.6No
  • IC50 Values and Potency: The secondary screen provides the IC50 values, which quantify the potency of each hit.

Compound IDKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
T3O-001251500>10,000
T3O-003550620>10,000
T3O-0048458500
Staurosporine (Control)51020
  • Selectivity Profile: By comparing the IC50 values across a panel of kinases, you can determine the selectivity of your compounds. Compound T3O-001, for instance, shows high selectivity for Kinase A over Kinases B and C. In contrast, Compound T3O-004 is a more potent but less selective inhibitor. Understanding this profile is crucial for predicting potential on- and off-target effects.[7][18]

Understanding the Mechanism of Inhibition

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[19][20] However, allosteric inhibitors, which bind to a different site on the kinase, are also of great interest.[19][20][21] The protocols described here can detect both types of inhibitors.[22] Further biochemical and structural studies would be required to elucidate the precise mechanism of action for any confirmed hits.

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth and survival, and it is frequently dysregulated in cancer. Thiomorpholine derivatives have been shown to inhibit key kinases in this pathway.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Conclusion

This application note provides a comprehensive framework for the systematic screening of this compound derivatives against kinase panels. By adhering to these detailed protocols and principles of robust assay design, researchers can confidently identify and characterize novel kinase inhibitors, paving the way for the development of new therapeutic agents. The tiered screening approach ensures efficiency, while rigorous data quality control and thoughtful interpretation of results are essential for the successful progression of promising compounds through the drug discovery pipeline.

References

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  • BenchChem. (2025).
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  • Wikipedia. (n.d.). Z-factor.
  • Martini, M., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Trends in Pharmacological Sciences.
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • Robers, M., et al. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Ahsan, M., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Structure.
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Application Notes and Protocols for Assessing the Metabolic Stability of Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for assessing the metabolic stability of thiomorpholine-containing compounds. This document offers both theoretical insights and detailed, actionable protocols to ensure robust and reliable experimental outcomes.

Introduction: The Significance of Thiomorpholine in Medicinal Chemistry and the Imperative of Metabolic Stability Assessment

The thiomorpholine moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. Its incorporation can modulate critical parameters such as lipophilicity, receptor binding, and overall bioactivity. However, the sulfur atom in the thiomorpholine ring also introduces a potential site for metabolic oxidation, making a thorough assessment of metabolic stability a critical step in the drug discovery and development process. Understanding a compound's metabolic fate is paramount, as poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately contributing to drug candidate failure.

This guide provides a detailed framework for evaluating the metabolic stability of thiomorpholine compounds, focusing on established in vitro methodologies that are predictive of in vivo outcomes.

Part 1: Theoretical Background: Metabolic Fates of the Thiomorpholine Ring

The metabolic landscape of thiomorpholine-containing compounds is primarily characterized by two key pathways:

  • S-Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). This process can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. The oxidation state of the sulfur atom can significantly alter the physicochemical properties of the molecule, impacting its solubility, polarity, and interaction with biological targets.

  • Ring Cleavage: Enzymatic cleavage of the C-N bond within the thiomorpholine ring can occur, leading to ring-opened metabolites. This metabolic route often results in more polar compounds that are more readily excreted from the body. Studies have implicated cytochrome P450 enzymes in initiating this C-N bond cleavage.

The following diagram illustrates the primary metabolic pathways of the thiomorpholine ring.

Thiomorpholine Metabolism Thiomorpholine Thiomorpholine (Parent Compound) Sulfoxide Thiomorpholine-S-oxide Thiomorpholine->Sulfoxide S-Oxidation (CYPs, FMOs) RingOpened Ring-Opened Metabolites (e.g., Thiodiglycolic acid) Thiomorpholine->RingOpened Ring Cleavage (CYPs) Sulfone Thiomorpholine-S,S-dioxide Sulfoxide->Sulfone Further Oxidation (CYPs)

Caption: Primary metabolic pathways of the thiomorpholine ring.

Part 2: In Vitro Assessment Protocols

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo clearance of a compound. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, particularly reactions mediated by cytochrome P450 enzymes. Liver microsomes are subcellular fractions that are rich in these enzymes.

Causality Behind Experimental Choices:

  • Microsomal Protein Concentration (e.g., 0.5 mg/mL): This concentration is chosen to provide sufficient enzymatic activity to observe metabolism of a wide range of compounds, from highly labile to moderately stable, within a typical incubation timeframe (e.g., 60 minutes). Lower concentrations may not be sufficient for compounds with low to moderate clearance, while higher concentrations can lead to very rapid metabolism of labile compounds, making it difficult to accurately determine their clearance rates.

  • Cofactor (NADPH): Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to assess for any non-enzymatic degradation of the test compound.

  • Test Compound Concentration (e.g., 1 µM): This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes. Working below Km ensures that the rate of metabolism is directly proportional to the compound concentration, simplifying the data analysis and calculation of intrinsic clearance.

Experimental Workflow for Microsomal Stability Assay

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Incubate Incubate Compound with Microsomes (37°C) Prep_Compound->Incubate Prep_Microsomes Prepare Microsomal Suspension Prep_Microsomes->Incubate Prep_NADPH Prepare NADPH Solution Start_Reaction Initiate Reaction with NADPH Incubate->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Quantify Parent Compound Analyze->Data_Processing Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Data_Processing->Calculate

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the thiomorpholine test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. For the negative control, add buffer instead of NADPH.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Presentation: Typical Microsomal Stability Assay Parameters

ParameterTypical ValueRationale
Test System Pooled Human Liver MicrosomesRepresents the average metabolic activity of the human population.
Protein Concentration 0.5 mg/mLBalances enzymatic activity with assay window.
Test Compound Conc. 1 µMTypically below Km for first-order kinetics.
Cofactor 1 mM NADPHEnsures cofactor is not rate-limiting.
Incubation Temperature 37°CMimics physiological temperature.
Time Points 0, 5, 15, 30, 45, 60 minAllows for the determination of the rate of metabolism.
Analysis Method LC-MS/MSProvides high sensitivity and selectivity for quantification.
Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered a more physiologically relevant in vitro model as it contains a full complement of both Phase I and Phase II metabolic enzymes and cofactors. It also accounts for cellular uptake and efflux processes.

Causality Behind Experimental Choices:

  • Hepatocyte Concentration (e.g., 0.5 x 10^6 viable cells/mL): This cell density is chosen to provide robust metabolic activity while minimizing cell stress and ensuring adequate oxygenation in a suspension culture. Higher densities can lead to rapid depletion of nutrients and oxygen, compromising cell viability and metabolic function.

  • Cryopreserved vs. Fresh Hepatocytes: Cryopreserved hepatocytes are widely used due to their convenience and the ability to pool donors, which averages out inter-individual variability in metabolic activity. Fresh hepatocytes may offer slightly higher metabolic activity but are less practical for routine screening.

Detailed Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

Data Presentation: Typical Hepatocyte Stability Assay Parameters

ParameterTypical ValueRationale
Test System Pooled Cryopreserved Human HepatocytesProvides a comprehensive assessment of Phase I and II metabolism.
Cell Density 0.5 x 10^6 viable cells/mLEnsures sufficient metabolic activity and cell health.
Test Compound Conc. 1 µMMinimizes potential for enzyme saturation.
Incubation Temperature 37°CPhysiological temperature.
Time Points 0, 15, 30, 60, 90, 120 minCaptures a wider range of metabolic rates.
Analysis Method LC-MS/MSGold standard for sensitive and specific quantification.

Part 3: Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for metabolic stability assays due to its high sensitivity, selectivity, and speed.

Key Considerations for LC-MS/MS Method Development:

  • Chromatographic Separation: A robust chromatographic method should be developed to separate the parent compound from potential metabolites and matrix components. Reversed-phase chromatography using a C18 column is commonly employed.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a specific precursor ion (the parent compound) and a specific product ion, which provides high selectivity.

  • Method Validation: The analytical method should be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.

Data Presentation: Typical LC-MS/MS Parameters for a Thiomorpholine Compound

ParameterExample Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., [M+H]+ → Product Ion

Part 4: Data Analysis and Interpretation

The primary goal of data analysis is to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Calculation of In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

  • The half-life is calculated using the following equation:

    • t½ = 0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint):

The formula for calculating CLint depends on the assay system:

  • Microsomal Stability:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in incubation)

  • Hepatocyte Stability:

    • CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume in µL / number of hepatocytes in millions)

Interpretation of Results:

The calculated CLint value provides a quantitative measure of the compound's susceptibility to metabolism. Compounds can be categorized based on their CLint values:

  • Low Clearance: High metabolic stability, likely to have a longer in vivo half-life.

  • Moderate Clearance: Intermediate metabolic stability.

  • High Clearance: Low metabolic stability, likely to be rapidly cleared in vivo.

These in vitro data are crucial for ranking compounds, guiding structure-activity relationship (SAR) studies, and for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

Part 5: In Vivo Assessment Strategies

While in vitro assays are powerful predictive tools, in vivo pharmacokinetic (PK) studies in animal models are essential for confirming the metabolic fate of a thiomorpholine compound. These studies involve administering the compound to animals (e.g., rats, mice) and collecting blood and other biological samples over time to determine the concentration of the parent drug and its metabolites.

Key Objectives of In Vivo PK Studies:

  • Determine key PK parameters such as clearance, volume of distribution, and bioavailability.

  • Identify the major circulating metabolites.

  • Establish a correlation between in vitro and in vivo data.

Conclusion

The assessment of metabolic stability is a non-negotiable aspect of modern drug discovery. For compounds containing the thiomorpholine scaffold, a systematic approach that combines robust in vitro assays with sophisticated analytical techniques is essential for characterizing their metabolic profile. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, reproducible data, thereby facilitating informed decision-making in the quest for novel and effective therapeutics.

References

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Introduction: The Renaissance of Covalent Inhibition and the Role of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The paradigm of drug discovery has traditionally favored non-covalent, reversible inhibitors. However, the last decade has witnessed a significant resurgence in the development of covalent inhibitors, propelled by the clinical success of drugs like ibrutinib (BTK inhibitor) and osimertinib (EGFR inhibitor).[1][2] Covalent drugs operate through a two-step mechanism: an initial, reversible binding event to the target protein, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[2][3] This irreversible or long-residence-time interaction can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets or overcome resistance mutations.[4][5]

Within this revitalized field, the selection of the core molecular scaffold is paramount. Privileged scaffolds are molecular frameworks capable of binding to multiple biological targets, serving as versatile starting points for drug design.[6] The thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen, has emerged as one such privileged scaffold.[7][8][9] Its thioether group can modulate lipophilicity and metabolic stability, while the nitrogen atom provides a convenient handle for synthetic elaboration.[6][7]

This guide focuses specifically on the thiomorpholin-3-one core, a derivative that combines the favorable properties of the thiomorpholine ring with a lactam functionality. This scaffold offers a structurally constrained and synthetically tractable platform for the rational design of targeted covalent inhibitors (TCIs).[10] We will provide a comprehensive overview of the design principles, detailed synthetic protocols, and robust characterization methodologies required to advance this compound-based covalent inhibitors from concept to validated lead compounds.

Part 1: Rational Design of this compound-Based Covalent Inhibitors

The design of a targeted covalent inhibitor is a modular process, requiring the strategic integration of three key components: a recognition element, a core scaffold, and a reactive warhead. The this compound core serves as an ideal central scaffold to link the recognition and reactive moieties.

The Design Blueprint

A successful covalent inhibitor must first recognize and bind to its intended target with high affinity and selectivity through non-covalent interactions. This initial binding event, governed by the equilibrium constant KI, positions the electrophilic warhead in close proximity to a targetable nucleophilic residue (most commonly cysteine).[11] This proximity then facilitates the second step: the formation of a covalent bond, characterized by the rate constant kinact. The overall potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI.[12][13]

The this compound scaffold provides a rigid, three-dimensional framework that helps to pre-organize the recognition moiety and the warhead, minimizing the entropic penalty upon binding and facilitating an optimal orientation for the covalent reaction.

cluster_Inhibitor This compound Covalent Inhibitor cluster_Target Target Protein (e.g., Kinase) Recognition Recognition Moiety (Provides Affinity & Selectivity) Scaffold This compound Core (Rigid Linker & Synthetic Hub) Recognition->Scaffold Attached at N4-position BindingPocket Binding Pocket Recognition->BindingPocket Non-covalent Binding (Ki) (H-bonds, van der Waals) Warhead Electrophilic Warhead (Reacts with Nucleophile) Scaffold->Warhead Tethered via Linker Nucleophile Nucleophilic Residue (e.g., Cysteine) Warhead->Nucleophile Covalent Bond Formation (kinact) (Irreversible)

Caption: Modular design of a this compound-based covalent inhibitor.

Key Components and Considerations
  • The this compound Scaffold : This core structure is key. The lactam nitrogen (N4) is an ideal attachment point for building out the recognition moiety that will confer target selectivity. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful strategy to fine-tune physicochemical properties such as solubility and cell permeability.[7]

  • The Electrophilic Warhead : The choice of warhead is critical. It must be reactive enough to form a bond with the target nucleophile but stable enough to avoid indiscriminate reactions with off-target biomolecules, such as glutathione (GSH).[14][15] The acrylamide group is the most widely used warhead in approved covalent drugs, reacting with cysteine residues via a Michael addition mechanism.[1][2] Other warheads, such as vinyl sulfonamides and cyanamides, can also be employed.

  • The Recognition Moiety : This component is responsible for the inhibitor's selectivity. Its design is target-specific and is typically based on known pharmacophores for the protein family of interest (e.g., the hinge-binding motifs for protein kinases). The goal is to maximize non-covalent interactions with the target's binding site to ensure a low KI.

Part 2: Chemical Synthesis Protocols

The synthesis of this compound-based inhibitors can be approached in a modular fashion, beginning with the construction of the core heterocycle, followed by its elaboration with the recognition and reactive functionalities.

Protocol 2.1: Synthesis of the this compound Core

Several routes exist for the synthesis of the this compound scaffold.[16][17] A common and effective method involves the cyclization of an N-substituted amino acid with a thiol-containing building block or the reaction of a mercaptoacetate derivative with an aziridine. The following protocol describes a general synthesis starting from ethyl mercaptoacetate and an appropriate aziridine.

Materials:

  • Ethyl mercaptoacetate

  • N-Boc-aziridine (or other suitably protected aziridine)

  • Base (e.g., Sodium ethoxide, EtONa)

  • Anhydrous solvent (e.g., Ethanol, EtOH)

  • Acid for deprotection (e.g., Trifluoroacetic acid, TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis, inert atmosphere setup (N2 or Ar), and magnetic stirrer.

Procedure:

  • Ring Opening: To a solution of ethyl mercaptoacetate (1.0 eq) in anhydrous ethanol under an inert atmosphere, add sodium ethoxide (1.1 eq) at 0 °C. Stir for 15 minutes.

  • Add N-Boc-aziridine (1.0 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Cyclization: Monitor the reaction by TLC or LC-MS. Upon completion of the ring-opening, the reaction mixture is heated to reflux (approx. 78 °C) for 4-6 hours to promote intramolecular cyclization and formation of the N-Boc-thiomorpholin-3-one.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-thiomorpholin-3-one.

  • Deprotection: Dissolve the purified N-Boc-thiomorpholin-3-one in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of this compound can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO3 solution) and extracted to yield the free amine.

Protocol 2.2: Elaboration to a Final Covalent Inhibitor (Example: Kinase Inhibitor)

This protocol describes the functionalization of the this compound core to install a generic kinase recognition motif and an acrylamide warhead.

Materials:

  • This compound (from Protocol 2.1)

  • A suitable aromatic halide or triflate (Recognition Moiety Precursor, e.g., 4-fluoro-3-nitrobenzonitrile)

  • Base (e.g., DIPEA, K2CO3)

  • Solvent (e.g., DMF, DMSO)

  • Reducing agent (e.g., Iron powder, SnCl2)

  • Acryloyl chloride

  • Standard synthesis and purification equipment.

Procedure:

  • N-Arylation (Installation of Recognition Moiety): In a sealed vial, combine this compound (1.0 eq), 4-fluoro-3-nitrobenzonitrile (1.1 eq), and a base such as K2CO3 (2.0 eq) in DMF. Heat the mixture to 80-100 °C for 4-12 hours. Monitor by LC-MS.

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography to yield the N-arylated this compound.

  • Reduction of Nitro Group: Suspend the purified product and iron powder (5.0 eq) in a mixture of ethanol and aqueous ammonium chloride. Heat to reflux for 1-3 hours until the nitro group is fully reduced to an aniline.

  • Filtration and Isolation: Filter the hot reaction mixture through a pad of Celite, washing with ethanol. Concentrate the filtrate and purify if necessary to obtain the aniline intermediate.

  • Acrylamide Formation (Installation of Warhead): Dissolve the aniline intermediate (1.0 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM at 0 °C. Add acryloyl chloride (1.1 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.

  • Final Purification: Quench the reaction with water and extract with DCM. Wash the organic layer, dry, and concentrate. Purify the final compound by column chromatography or preparative HPLC to yield the target this compound-based covalent inhibitor.

cluster_Biochem Biochemical Characterization cluster_Cellular Cellular Validation IntactMS Intact Protein MS PeptideMap Peptide Mapping IntactMS->PeptideMap Identifies Site Kinetics Enzyme Kinetics (kinact/KI) CellPotency Cellular Potency Assay (IC50) Washout Washout Experiment CellPotency->Washout Confirms Covalent MOA Selectivity Proteomic Selectivity (e.g., Chemoproteomics) Washout->Selectivity Assesses Off-Targets Inhibitor Synthesized Inhibitor Inhibitor->IntactMS Confirms Adduct Inhibitor->Kinetics Determines Potency Inhibitor->CellPotency Measures Cellular Effect

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving Thiomorpholin-3-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiomorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of this important heterocyclic compound. The thiomorpholine core is a valuable scaffold in medicinal chemistry, making efficient synthesis a critical goal.[1][2]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices. We will explore common synthetic pathways, address frequently encountered challenges in a direct question-and-answer format, and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of the this compound core is typically achieved through cyclization reactions. Two prevalent and effective strategies include:

  • Reaction of an α-haloacetamide with an ethyl thioglycolate: This is a widely used method involving the reaction of a compound like 2-chloroacetamide with ethyl thioglycolate. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the this compound ring.

  • Cyclization of Thiodiglycolic Acid with Ammonia: This route involves the reaction of thiodiglycolic acid or its derivatives with ammonia or an ammonia source. The reaction typically requires heat to drive the dehydration and cyclization, forming the lactam.

A related compound, thiomorpholine, can be synthesized from this compound via reduction, for example, using lithium aluminum hydride (LiAlH₄).[1][3][4]

Q2: What is a realistic target yield for this compound synthesis?

Reported yields for thiomorpholine and its derivatives can vary significantly, ranging from 44% to over 80%, depending on the synthetic route, scale, and purification method.[1][3] For the direct synthesis of this compound as an intermediate, optimizing reaction conditions is crucial to push yields towards the higher end of this range to ensure a cost-effective process, especially for large-scale production.

Q3: My reaction is complete, but I'm struggling with purification. What are the best practices?

Purification can be challenging due to the product's polarity and potential for degradation. Key strategies include:

  • Distillation under Reduced Pressure: This is often the preferred method for purifying the final product as it minimizes thermal degradation by lowering the boiling point.[5]

  • Column Chromatography: For smaller scales or when distillation is not feasible, silica gel column chromatography can be effective. A solvent system such as toluene-ethyl acetate may be a good starting point for elution.[6]

  • Milder Workup: Avoid prolonged exposure to harsh acidic or basic conditions during the workup phase, as this can lead to ring opening or other side reactions. Using buffered aqueous solutions can be beneficial.[5]

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My reaction resulted in a very low or no product yield.

A low or non-existent yield is a common but solvable issue. The root cause often lies in one of several key areas.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Starting Material Quality Impurities in reactants can inhibit the reaction or catalyze side reactions. Solution: Ensure the purity of your starting materials (e.g., chloroacetamide, ethyl thioglycolate). Use freshly opened reagents or purify them before use if their quality is suspect.[5][7]
Suboptimal Reaction Temperature The temperature may be too low for the reaction to proceed at a practical rate, or too high, causing decomposition of reactants or the desired product.[7] Solution: Systematically experiment with a range of temperatures. Monitor reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the optimal temperature that balances reaction rate with product stability.
Incorrect Stoichiometry or Concentration An improper ratio of reactants can lead to incomplete conversion or the formation of side products.[5] Highly dilute conditions may slow the reaction rate, while overly concentrated mixtures can promote polymerization.[5] Solution: Carefully control the stoichiometry. For bimolecular reactions, a slight excess (1.1-1.2 equivalents) of one reactant can sometimes drive the reaction to completion. Experiment with different concentrations to find the optimal balance.
Inefficient Mixing In heterogeneous reactions or as precipitates form, poor mixing can create localized concentration gradients, hindering the reaction and promoting side product formation.[5] Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider mechanical overhead stirring.
Problem 2: I've formed my product, but it's contaminated with significant byproducts.

The formation of byproducts is a frequent challenge that complicates purification and reduces the overall yield.

Logical Workflow for Troubleshooting Byproduct Formation

Caption: A troubleshooting workflow for addressing byproduct formation.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Polymerization or Tar Formation Often caused by excessive heat or high reactant concentrations, leading to uncontrolled side reactions.[5] Solution: Maintain strict temperature control, using an ice bath for exothermic reactions. Consider running the reaction at a more dilute concentration. The slow, dropwise addition of a key reagent can also maintain a low concentration of reactive intermediates, minimizing polymerization.[5]
Oxidation of Sulfur The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to the corresponding sulfoxide or sulfone.[5] Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Ensure all solvents and reagents are free from peroxides or other oxidizing impurities.
Dimerization/Oligomerization Intermolecular reactions can compete with the desired intramolecular cyclization, especially if the cyclization step is slow. Solution: Employ the principle of high dilution. Running the reaction at a lower concentration favors the intramolecular cyclization pathway over intermolecular reactions.

Optimized Experimental Protocol: Synthesis of this compound

This protocol describes a common and reliable method for the synthesis of this compound. The causality for each step is explained to provide a self-validating system.

Reaction Scheme

G R1 Ethyl Thioglycolate Intermediate R1->Intermediate + R2 2-Chloroacetamide R2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate in Solvent (e.g., DMF) P This compound End Start Intermediate->P Intramolecular Cyclization

Caption: General reaction scheme for this compound synthesis.

Materials & Reagents:

  • Ethyl thioglycolate

  • 2-Chloroacetamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents).

    • Causality: A flame-dried flask and inert nitrogen atmosphere prevent the introduction of water, which can lead to unwanted hydrolysis of the ester and amide functionalities. Anhydrous K₂CO₃ is a suitable base for this reaction; it is strong enough to deprotonate the thiol but not so strong as to cause significant side reactions.[6]

  • Addition of Reagents:

    • Add anhydrous DMF (sufficient volume to dissolve reactants, e.g., 5-10 mL per gram of limiting reagent). Begin stirring.

    • Add ethyl thioglycolate (1.0 equivalent) to the stirring suspension.

    • Add 2-chloroacetamide (1.05 equivalents).

    • Causality: DMF is an excellent polar aprotic solvent for this S_N2 reaction, effectively solvating the potassium cation and leaving the carbonate anion more reactive. Adding the chloroacetamide in slight excess can help drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.

    • Causality: Heating provides the necessary activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization. An overnight reaction time is often sufficient for completion.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., Toluene:Ethyl Acetate 9:1). Visualize spots using an appropriate stain (e.g., potassium permanganate).

    • Causality: Reaction monitoring is critical to avoid unnecessary heating that could lead to byproduct formation and to confirm the consumption of starting materials.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add toluene to the reaction mixture and wash with water several times to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the highly polar DMF and the K₂CO₃ base. Toluene is a good solvent for extraction as it is immiscible with water and effectively dissolves the product.[6]

  • Purification:

    • Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the pure this compound.

    • Causality: This final step is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent steps or analysis.

References

  • Steiner, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2456-2463. National Center for Biotechnology Information.
  • Jadhav, S. D., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(4), 556-560. PubMed.
  • Steiner, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
  • Steiner, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Steiner, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate.
  • Kaur, H., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-214.
  • ResearchGate. (n.d.). Synthesis of thiomorpholin-3-ones. ResearchGate.
  • PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. PrepChem.com.

Sources

Technical Support Center: Overcoming Low Solubility of Thiomorpholin-3-one Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of thiomorpholin-3-one derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your experimental data. Low solubility can significantly impact bioassay results, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This resource will equip you with the knowledge to proactively address and overcome these critical issues.

The thiomorpholine scaffold is a key component in a multitude of compounds with a wide range of therapeutic potential, including anticancer and antidiabetic properties.[3] However, the inherent physicochemical properties of many this compound derivatives can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo testing.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving common precipitation problems encountered during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Question: I've dissolved my this compound derivative in DMSO to create a stock solution. When I add it to my cell culture medium or assay buffer, a precipitate forms immediately. What is happening and how can I fix it?

Answer: This phenomenon, often referred to as "crashing out," is a frequent challenge with hydrophobic compounds.[4] It occurs when the compound, which is stable in a high concentration of organic solvent, rapidly becomes insoluble upon dilution into an aqueous environment. The key is to manage the transition from the organic solvent to the aqueous buffer more gradually and to ensure the final concentration does not exceed the compound's aqueous solubility limit.

Step-by-Step Troubleshooting Protocol:

  • Verify Stock Solution Integrity: Before troubleshooting dilutions, ensure your DMSO stock solution is fully dissolved. Insoluble compounds in the stock, especially after freeze-thaw cycles, will invariably lead to precipitation in the final assay.[5] If necessary, gently warm the stock solution and vortex to ensure complete dissolution.

  • Optimize the Dilution Technique:

    • Use Pre-warmed Media: Always use cell culture media or assay buffer that has been pre-warmed to the experimental temperature (e.g., 37°C). Adding a compound to cold media can significantly decrease its solubility.[6][7]

    • Perform Serial or Stepwise Dilutions: Instead of a single, large dilution, perform a series of dilutions.[4] This gradual reduction in solvent concentration minimizes the "solvent shock" that causes precipitation.[4] A recommended method is to first create an intermediate dilution in a smaller volume of pre-warmed media before making the final dilution.[6]

    • Slow Addition with Agitation: Add the compound stock solution dropwise to the media while gently vortexing or swirling.[4] This promotes rapid and uniform mixing, preventing localized high concentrations that can initiate precipitation.

  • Reduce the Final Concentration: The most direct solution is often to lower the final working concentration of your compound. It's crucial to determine the maximum soluble concentration of your this compound derivative under your specific assay conditions.[4]

    Protocol 1: Determining Maximum Soluble Concentration

    • Prepare a series of dilutions of your compound's stock solution in the final assay buffer or cell culture medium.

    • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

    • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mirrors your experiment's timeline.[6]

    • After incubation, re-examine the solutions for any delayed precipitation. The highest concentration that remains clear is your working maximum soluble concentration.[6]

Issue 2: Delayed Precipitation in the Incubator

Question: My assay plate looks fine immediately after adding my this compound derivative, but after several hours or days in the incubator, I observe a precipitate. What could be the cause?

Answer: Delayed precipitation can be due to several factors, including compound instability, interactions with media components, or changes in the media environment over time.

Troubleshooting Steps:

  • Assess Compound Stability: The compound may be degrading into less soluble byproducts under the incubation conditions.[4] Consider preparing fresh compound-containing media more frequently for long-term experiments.

  • Evaluate Media Interactions:

    • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.[4] Monitor the pH of your cultures, especially in dense cell populations, and consider more frequent media changes.

    • Serum Protein Binding: Components in fetal bovine serum (FBS), such as albumin, can bind to and help solubilize hydrophobic compounds.[4] If you are using low-serum or serum-free media, this could contribute to precipitation. Consider if increasing the serum percentage is a viable option for your assay.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect my this compound derivative has low solubility?

A1: The initial and most critical step is to determine the compound's maximum soluble concentration in your specific assay medium, as detailed in Protocol 1 . This will provide a clear upper limit for your experimental concentrations and prevent you from working with a supersaturated and unstable solution.[6] Low solubility can lead to underestimated activity and inaccurate SAR.[1][8]

Q2: I'm limited by the maximum tolerable DMSO concentration in my cell-based assay, but my compound is still not soluble enough. What are my other options?

A2: When you've reached the limit of your primary solvent, a systematic approach to solubility enhancement is necessary. Here are several strategies to consider, starting with the most common and moving to more advanced techniques:

Strategy Mechanism of Action Considerations
Co-solvents Water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[]Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[] Always determine the maximum tolerable concentration of the co-solvent in your specific assay to avoid off-target effects.[10]
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the compound to its more soluble ionized form.[]This is highly effective for compounds with acidic or basic functional groups.[11] However, it's crucial to ensure the adjusted pH is compatible with your biological system (e.g., cell health).[12]
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is more water-soluble.[13][14][]Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][] They are generally well-tolerated in cell-based assays.[16][17]
Surfactants For cell-free assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility.[18]These are generally not suitable for cell-based assays as they can be cytotoxic.[12]
Formulation Strategies Advanced methods include solid dispersions, lipid-based formulations, and nanoparticles.[19][20][21]These are typically employed in later stages of drug development but can be adapted for in vitro work if necessary.[19]

Q3: How can I be sure that the solubilizing agent itself isn't affecting my assay results?

A3: This is a critical point. Every new excipient or combination of excipients must be validated with a vehicle control experiment. This involves running your assay with the solubilizing agent(s) at the same concentration used in your experimental conditions, but without your this compound derivative.[10] Any significant effect observed in the vehicle control must be accounted for when interpreting your results.

Q4: Are there any specific properties of this compound derivatives I should be aware of regarding solubility?

A4: The thiomorpholine ring, with its sulfur atom, generally increases lipophilicity compared to its morpholine analog.[3] This can contribute to lower aqueous solubility. The presence of other functional groups on the derivative will also significantly influence its physicochemical properties, including its pKa and potential for ionization. Understanding these properties is key to selecting the most appropriate solubilization strategy.

Visualizing the Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting solubility issues with this compound derivatives.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solubility Enhancement Strategies cluster_3 Validation & Final Assay Start Precipitation Observed in Assay CheckStock 1. Verify Stock Solution Integrity Start->CheckStock OptimizeDilution 2. Optimize Dilution Technique (Pre-warmed media, slow addition) CheckStock->OptimizeDilution DetermineMaxSol 3. Determine Max Soluble Concentration OptimizeDilution->DetermineMaxSol CoSolvent A. Use Co-solvents (e.g., Ethanol, PEG) DetermineMaxSol->CoSolvent If solubility is still insufficient pH_Adjust B. Adjust pH (for ionizable compounds) CoSolvent->pH_Adjust If necessary VehicleControl Run Vehicle Control CoSolvent->VehicleControl Cyclodextrin C. Use Cyclodextrins (e.g., HP-β-CD) pH_Adjust->Cyclodextrin If necessary pH_Adjust->VehicleControl Formulation D. Advanced Formulations Cyclodextrin->Formulation Advanced cases Cyclodextrin->VehicleControl Formulation->VehicleControl FinalAssay Perform Final Assay VehicleControl->FinalAssay

Caption: Troubleshooting workflow for low solubility.

References

  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Additional details in the original source.
  • Tişler, B., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Tişler, B., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Singh, B., & Singh, R. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Patheon. Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
  • Al-kassimy, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • ResearchGate. (2012). Effects of Properties on Biological Assays. ResearchGate.
  • Khan, A., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Shinde, A. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Tzakos, A. G., et al. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • O'Neill, E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • O'Neill, E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Additional details in the original source.
  • National Center for Biotechnology Information. Thiomorpholine-3-carboxylate. PubChem.
  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications.
  • National Center for Biotechnology Information. 3-Morpholinone. PubChem.
  • Al-Amodi, O., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Abraham, P., et al. (1995). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed.
  • Tooulia, K.-K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
  • Wikipedia. Thiomorpholine. Wikipedia.

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Technical Support Center: Optimization of N-Substitution Reactions for Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the N-substitution of thiomorpholin-3-one, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting guides and FAQs in a comprehensive question-and-answer format to address specific experimental challenges.

As a core heterocyclic scaffold in medicinal chemistry, this compound is a valuable building block.[1] Its N-substitution allows for the introduction of diverse functionalities, profoundly influencing the pharmacological profile of the final molecule. However, what appears to be a straightforward substitution on the lactam nitrogen can present numerous challenges, from sluggish reactions to complex purification. This guide provides expert insights and practical solutions to navigate the optimization of both N-alkylation and N-arylation reactions.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers have when designing an N-substitution strategy for this compound.

Q1: What are the fundamental principles governing the N-substitution of this compound?

Answer: The N-H proton of the this compound lactam is weakly acidic. For a substitution reaction to occur, this proton must be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then attacks an electrophile (e.g., an alkyl halide or an aryl-metal complex) to form the new N-C bond. The success of the reaction hinges on a delicate balance between the strength of the base, the reactivity of the electrophile, and the stability of all components under the reaction conditions.

Q2: What are the two primary methods for N-substitution, and when should I choose one over the other?

Answer: The two main pathways are N-alkylation and N-arylation .

  • N-Alkylation: This is a classic nucleophilic substitution (typically SN2) reaction. It is the method of choice when you need to introduce an alkyl group (e.g., methyl, ethyl, benzyl). The reaction involves deprotonating the lactam with a base and then adding an alkyl halide (R-X).[2]

  • N-Arylation: This method is used to attach an aryl or heteroaryl group. It almost always requires a transition metal catalyst, such as palladium or copper, to facilitate the C-N bond formation.[3] Common methods include the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed).[4][5]

Choose N-alkylation for aliphatic chains and N-arylation for aromatic rings.

Q3: I am performing an N-alkylation. What are the critical starting parameters (Base, Solvent, Temperature)?

Answer: A robust starting point for N-alkylation is crucial. The interplay between the base, solvent, and temperature determines the reaction's efficiency.

ParameterRecommendationRationale & Causality
Base Strong, non-nucleophilic bases like Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃).[6]The lactam N-H is not highly acidic, so a sufficiently strong base is required for complete deprotonation. Non-nucleophilic bases are preferred to avoid competing reactions with the alkyl halide. NaH is very effective but requires anhydrous conditions. Carbonates are often easier to handle.
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO).[6][7]These solvents effectively dissolve the lactam salt and the base, promoting the SN2 mechanism. They do not have acidic protons that could quench the generated anion. Avoid protic solvents like alcohols.
Temperature Start at room temperature and gradually increase to 50-80 °C if the reaction is slow.N-alkylation reactions often require thermal energy to overcome the activation barrier, especially with less reactive alkyl halides (e.g., chlorides).[6] Monitoring by TLC or LC-MS is essential to avoid decomposition at excessive temperatures.
Q4: For N-arylation, what are the key components I need to consider?

Answer: N-arylation is more complex and involves a catalytic cycle. The choice between methods like Buchwald-Hartwig and Chan-Lam can depend on the substrate and desired conditions.

MethodCatalystLigandBaseArylating Agent
Buchwald-Hartwig Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)A biarylphosphine ligand (e.g., XPhos, SPhos)Strong, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃)Aryl Halide/Triflate
Chan-Lam Copper source (e.g., Cu(OAc)₂, CuI)Often ligandless, but sometimes a diamine ligand is used.Organic base (e.g., Pyridine, Et₃N)Arylboronic Acid

The Chan-Lam coupling is often considered milder, sometimes running at room temperature and open to the air, making it an attractive alternative to the more stringent conditions of palladium catalysis.[4]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems encountered during the optimization process.

Problem 1: Low or No Product Yield

Q: I have set up my N-alkylation reaction, but after several hours (or overnight), TLC/LC-MS analysis shows mostly unreacted starting material. What is going wrong?

Answer: Low conversion is a frequent issue and can be traced back to several key factors. A systematic approach is the best way to diagnose the problem.

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Checklist:

  • Re-evaluate Your Base: The pKa of the N-H in a lactam is higher than in a simple amine. A base like triethylamine (Et₃N) is often insufficient. If you are using a weaker base like potassium carbonate and seeing no reaction, consider switching to a stronger one like sodium hydride (NaH).[6]

  • Check Your Electrophile's Reactivity: The leaving group ability is critical for SN2 reactions. The order of reactivity is R-I > R-Br > R-Cl. If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[6] Alternatively, adding a catalytic amount of sodium iodide (NaI) can convert an alkyl chloride or bromide in-situ to the more reactive alkyl iodide (Finkelstein reaction).

  • Increase the Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing it to 50 °C or 80 °C.[6]

  • Ensure Solubility: If the reactants, especially the base, are not soluble in the solvent, the reaction will be extremely slow. While K₂CO₃ has low solubility in acetonitrile (ACN), it increases in DMF.[8] Full dissolution is not always necessary if the reaction is biphasic, but poor solubility can be a limiting factor.

Problem 2: Formation of Significant Side Products

Q: My reaction is working, but I am getting a major, unidentified side product. What could it be and how can I improve selectivity?

Answer: Side product formation compromises yield and complicates purification. Identifying the source is key to suppression.

  • Potential Side Reaction (O-Alkylation): Although the nitrogen anion is generally more nucleophilic, under certain conditions (e.g., with highly reactive alkylating agents like methyl iodide or in the presence of certain counter-ions), competitive O-alkylation at the carbonyl oxygen can occur.

    • Solution: Changing the solvent or counter-ion can alter the N- vs. O-selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.

  • Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the desired product.

    • Solution: Run the reaction at the lowest possible temperature that still provides a reasonable rate. If a high temperature is necessary, consider reducing the reaction time.

  • Elimination: If using a secondary or tertiary alkyl halide, the basic conditions can promote an E2 elimination reaction, forming an alkene instead of the desired N-alkylated product.

    • Solution: Use a less hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or switch to a primary alkyl halide if the molecular design allows.

For N-arylation reactions , side products can arise from catalyst decomposition or competing coupling reactions (e.g., homo-coupling of the boronic acid). Optimizing the catalyst loading, ligand-to-metal ratio, and temperature is critical for minimizing these pathways.[3]

Problem 3: Difficulty with Product Purification

Q: I have successfully synthesized my N-substituted this compound, but it is proving difficult to purify by standard silica gel chromatography. What should I do?

Answer: The nitrogen and sulfur atoms in the thiomorpholine ring can make these compounds polar and prone to tailing on silica gel.

  • Modify Your Eluent: To prevent peak tailing on silica gel, which is caused by the interaction of the basic nitrogen with acidic silanol groups, add a small amount of a basic modifier to your eluent.[9]

    • Add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase. This will neutralize the active sites on the silica and lead to sharper peaks.

  • Switch the Stationary Phase: If silica gel is ineffective, consider alternative stationary phases.[9]

    • Alumina (Basic or Neutral): Often works well for basic compounds where silica fails.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent alternative.

  • Use an Acid-Base Workup: This liquid-liquid extraction technique can be very effective for purifying basic compounds.[9]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous phase, leaving non-basic impurities behind.

    • Wash the aqueous phase with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous phase (e.g., with NaHCO₃ or NaOH) and re-extract the pure, neutral product into an organic solvent.

  • Crystallization: If your product is a solid, crystallization is a powerful purification technique that can be scaled up effectively.[9] Experiment with different solvent systems to find one that provides good quality crystals.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a typical N-alkylation using sodium hydride and an alkyl bromide.

Caption: Standard workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, gently heat the mixture to 50-80 °C.[6]

  • Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using one of the methods described in the troubleshooting section above.

References

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines.
  • BenchChem.
  • Sosnicki, J. G., et al. (2017).
  • Yadav, M. R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 121-147. [Link]
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Sustainable Chemistry & Engineering, 10(32), 10731-10738. [Link]
  • ACS Reagent Guide. N alkylation at sp3 Carbon. American Chemical Society. [Link]
  • Surrey, A. R., & Cutler, R. A. (1956). The Preparation of some N-Substituted Thiomorpholines. Journal of the American Chemical Society, 78(5), 1114-1115. [This is a foundational reference, a direct URL may not be available but can be found through university library portals or the journal's archives.]
  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
  • Organic Chemistry Portal.
  • Martínez, A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415. [Link]

Sources

Technical Support Center: Purification Strategies for Thiomorpholin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of thiomorpholin-3-one and its diverse analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of sulfur-containing heterocycles. The inherent polarity and basicity of the thiomorpholine core can present unique challenges during purification.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity with confidence and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound and its derivatives.

Q1: What are the primary methods for purifying this compound and its analogs?

The choice of purification strategy is dictated by the physical state of your compound (solid vs. liquid), the nature of the impurities, and the desired scale and purity level. The most common and effective methods are:

  • Modified Column Chromatography: This is the workhorse technique for purifying these compounds, especially for removing closely related impurities. Due to the basic nitrogen atom, standard silica gel chromatography often leads to poor separation. Modifications, such as adding a basic modifier to the eluent, are crucial for success.[1]

  • Recrystallization: For solid compounds, recrystallization is a highly effective and scalable method for achieving high purity. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but is sparingly soluble at room or lower temperatures.[2][3]

  • Acid-Base Extraction: The basicity of the thiomorpholine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the desired compound into the aqueous layer, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can isolate the product.

  • Distillation: While effective for the parent thiomorpholine (a liquid), distillation is generally reserved for low-molecular-weight, thermally stable liquid analogs.[4][5]

Q2: What are the most common impurities I might encounter during synthesis?

Impurities typically stem from unreacted starting materials, reagents, or side reactions. Common culprits include:

  • Starting Materials: For instance, in syntheses starting from ethyl mercaptoacetate and an aziridine derivative, residual starting materials may persist.[6][7]

  • Byproducts of Cyclization: Incomplete cyclization or alternative reaction pathways can lead to linear amino-thioether intermediates.

  • Oxidized Species: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially if oxidative reagents or conditions are present.

  • Reagents and Catalysts: Reagents used in the reaction, such as coupling agents or bases (e.g., triethylamine, DIPEA), must be thoroughly removed.[1]

Q3: How do I choose between chromatography and recrystallization?

This decision depends on several factors. The following decision tree can guide your choice.

G cluster_yes cluster_no start Is the crude product a solid? is_solid_yes Yes start->is_solid_yes is_solid_no No start->is_solid_no recrystallization Primary Method: Recrystallization - Excellent for high purity - Scalable is_solid_yes->recrystallization chromatography Primary Method: Column Chromatography - Versatile for liquids and oils - Good for complex mixtures is_solid_no->chromatography purity_check Is the purity >98% after one recrystallization? recrystallization->purity_check final_product_chroma Final Product chromatography->final_product_chroma Isolate pure fractions final_product Final Product purity_check->final_product Yes chroma_polish Consider a final 'polishing' step via chromatography. purity_check->chroma_polish No

Caption: Decision tree for selecting a primary purification method.

Q4: What analytical methods are best for assessing purity?

A multi-faceted approach is essential for robust purity analysis.[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using a C18 column is the gold standard for quantifying purity and identifying non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities and byproducts.[2]

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and to quickly screen for optimal chromatography conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Chromatography Issues

Q: My product is streaking/tailing badly on the silica gel column. What's happening and how do I fix it?

A: This is a classic sign of strong interaction between the basic nitrogen of your thiomorpholine analog and the acidic silanol (Si-OH) groups on the silica surface. This interaction slows the elution of your compound in an uneven manner, causing the elongated peak shape.

Causality & Solution: To prevent this, you need to "mask" the acidic sites on the silica.

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[1] Start with 0.1-1% triethylamine (Et₃N) or 0.1% aqueous ammonia in your mobile phase. The amine modifier acts as a competitive base, binding to the silanol groups and allowing your compound to elute more symmetrically.

  • Use an Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be very effective for purifying basic compounds.[1] Alternatively, reverse-phase silica gel (C18) can be used with polar mobile phases like acetonitrile/water or methanol/water.[2]

Q: I'm not getting good separation between my product and a key impurity. What parameters can I adjust?

A: Achieving good separation (resolution) depends on optimizing the selectivity of your chromatography system.

  • Solvent System Modification: The first step is to screen different eluent systems. If you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol. Changing the solvent composition alters the polarity and specific solvent-solute interactions, which can dramatically improve separation.

  • Solvent Gradient: If an isocratic (constant solvent ratio) system fails, use a shallow gradient. Start with a low polarity mixture and gradually increase the polarity. This will sharpen peaks and can often resolve closely eluting compounds.

  • Column Dimensions: Use a longer, narrower column for more theoretical plates and better resolution. Be aware that this will increase the run time and back pressure.

Recrystallization Issues

Q: My compound won't crystallize from the solution, even after cooling. What should I do?

A: Failure to crystallize is usually due to either supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystallization.

    • Reduce Temperature: Cool the solution further in an ice bath or refrigerator, but do so slowly to encourage the formation of larger, purer crystals.

  • Increase Concentration: You may have used too much solvent. Gently evaporate some of the solvent under reduced pressure and try cooling again.[3]

  • Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes faintly cloudy, then allow it to cool.[3]

Q: I'm getting an oil instead of solid crystals ("oiling out"). How can I fix this?

A: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature that is above its own melting point.

  • Re-heat and Add More Solvent: The most direct solution is to heat the solution to dissolve the oil, then add more of the same solvent to lower the saturation point. Allow it to cool more slowly.

  • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

  • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., -20 °C) after the initial cooling phase. This can sometimes solidify the oil, which can then be recrystallized from a different solvent system.

Key Protocols & Methodologies
Protocol 1: Modified Flash Column Chromatography for Basic Analogs

This protocol describes a standard procedure for purifying a this compound analog using silica gel chromatography with a basic modifier.

  • Slurry Preparation: Dry-load the crude product for best results. Add the crude material to a round-bottom flask with a small amount of silica gel. Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column, creating a thin, level band.

  • Elution: Begin eluting with your starting mobile phase. Increase the polarity gradually (e.g., move from 5% to 10% to 20% ethyl acetate) to elute your compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

G cluster_prep Preparation cluster_chroma Chromatography cluster_iso Isolation prep_crude 1. Dissolve Crude in DCM add_silica 2. Add Silica Gel prep_crude->add_silica roto 3. Rotovap to get Free-Flowing Powder add_silica->roto pack_col 4. Pack Column with Eluent + 0.5% Et3N load_col 5. Dry-Load Compound pack_col->load_col elute 6. Elute with Solvent Gradient load_col->elute collect 7. Collect & Analyze Fractions (TLC) elute->collect combine 8. Combine Pure Fractions collect->combine roto_final 9. Rotovap to Yield Pure Product combine->roto_final

Caption: Workflow for modified flash column chromatography.
Protocol 2: Optimized Recrystallization

This protocol provides a step-by-step guide for purifying a solid this compound analog.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or ethyl acetate.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2][3]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purity Assessment by RP-HPLC

This method is suitable for determining the purity of thiomorpholine derivatives and for stability-indicating assays.[2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength appropriate for your compound's chromophore).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Data Summary Tables

Table 1: Common Chromatography Eluent Systems

PolaritySolvent SystemModifier (if needed)Notes
LowHexanes / Ethyl Acetate0.1 - 1% Et₃NGood starting point for many analogs.
MediumDichloromethane / Methanol0.1 - 1% Et₃NOffers different selectivity compared to acetate-based systems.
HighEthyl Acetate / Methanol0.1 - 1% Et₃NFor highly polar analogs.
ReverseAcetonitrile / Water0.1% Formic/TFAUsed with C18 silica for very polar or water-soluble compounds.[2]

Table 2: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Properties & Use Cases
Isopropanol82.6A good general-purpose solvent for moderately polar compounds.[2]
Ethanol78.37Similar to isopropanol, often provides good crystal formation.[2]
Ethyl Acetate77.1Effective for less polar analogs. Its volatility makes for easy drying.[2]
Acetonitrile81.6Can be effective but is more toxic. Use with good ventilation.
Water100Suitable for highly polar or salt-form analogs.
References
  • Application Notes and Protocols for the Characterization and Purification of Thiomorpholine - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines - Benchchem.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate.
  • Recrystallization of Impure Acetanilide and Melting Point Determination.

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Technical Support Center: Addressing Compound Precipitation of Thiomorpholines in HTS Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of thiomorpholine compound precipitation in High-Throughput Screening (HTS) assays. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity and accuracy of your screening data.

Introduction: The Challenge of Thiomorpholine Solubility

Thiomorpholine and its derivatives are prevalent scaffolds in modern drug discovery, valued for their unique physicochemical properties that can improve pharmacokinetic profiles.[1] However, these same properties, particularly their potential for low aqueous solubility, can lead to compound precipitation during HTS assays.[2] This phenomenon can result in a host of problems, including underestimated compound potency, inaccurate structure-activity relationships (SAR), and a high rate of false positives, ultimately wasting valuable time and resources.[3] This guide will walk you through the causes of thiomorpholine precipitation and provide actionable strategies for its mitigation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding thiomorpholine precipitation in HTS assays.

Q1: I've observed precipitate in my assay plate after adding my thiomorpholine compound. What is the most likely cause?

A1: The most common cause is "solvent shock."[4] This occurs when a compound dissolved in a high-concentration DMSO stock is rapidly diluted into an aqueous assay buffer. The drastic change in solvent polarity can cause the compound to crash out of solution, especially if its final concentration exceeds its thermodynamic solubility in the assay buffer.[5]

Q2: Can the way I prepare my DMSO stock solutions contribute to precipitation?

A2: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water uptake into your DMSO stocks can significantly decrease the solubility of hydrophobic compounds, making precipitation more likely upon dilution.[7] Additionally, repeated freeze-thaw cycles of stock solutions can promote compound precipitation.[7][8][9]

Q3: How can I quickly assess the solubility of my thiomorpholine compound in my assay buffer?

A3: A simple visual kinetic solubility assessment is a good starting point. Prepare a serial dilution of your compound directly in the assay buffer within a clear microplate. Visually inspect the wells for any signs of turbidity or precipitate against a dark background.[5] For a more quantitative measure, nephelometry, which measures light scattering from suspended particles, can be adapted for a high-throughput format.[10]

Q4: Are there any "quick fixes" I can try to prevent precipitation during my initial screen?

A4: Yes, several strategies can be employed. A simple first step is to lower the final concentration of your compound in the assay.[11] You can also try a stepwise or serial dilution approach instead of a single large dilution to lessen the solvent shock.[4][5] Increasing the final DMSO concentration slightly (e.g., from 0.5% to 1%) may also help, but be mindful of its potential effects on your assay's biological components.[12]

In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and solve persistent precipitation issues.

Step 1: Characterize the Precipitation Event

The first step is to understand when and how the precipitation is occurring.

  • Immediate vs. Delayed Precipitation: Does the precipitate form instantly upon addition to the assay buffer, or does it develop over the course of the incubation period? Immediate precipitation is a classic sign of poor kinetic solubility and solvent shock. Delayed precipitation suggests that the compound concentration is above its thermodynamic solubility limit, and the compound is slowly crashing out of a supersaturated solution.[4]

  • Concentration Dependence: Is the precipitation observed only at higher concentrations of your dose-response curve?[4] This is a strong indicator that you are exceeding the compound's solubility limit in the assay buffer.

Workflow for Troubleshooting Precipitation

The following diagram outlines a decision-making process for addressing compound precipitation.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Mitigation Strategies cluster_3 Advanced Solutions Precipitation Precipitation Observed in HTS Assay Timing When does it occur? Immediate vs. Delayed Precipitation->Timing Concentration Concentration Dependent? Precipitation->Concentration Optimize_Dilution Optimize Dilution Protocol (e.g., Serial Dilution) Timing->Optimize_Dilution Immediate Lower_Concentration Lower Final Compound Concentration Timing->Lower_Concentration Delayed Concentration->Lower_Concentration Yes Modify_Buffer Modify Assay Buffer (pH, co-solvents) Concentration->Modify_Buffer No Solubility_Assay Perform Formal Solubility Assay Optimize_Dilution->Solubility_Assay Lower_Concentration->Solubility_Assay Modify_Buffer->Solubility_Assay Reformulate Reformulate Compound Stock (e.g., alternative solvents, excipients) Solubility_Assay->Reformulate If solubility is still limiting

Caption: A decision tree for troubleshooting thiomorpholine precipitation.
Step 2: Experimental Solutions and Protocols

Here are detailed protocols for key experiments to mitigate precipitation.

Protocol 1: Optimizing the Dilution Method

The goal of this protocol is to minimize the "solvent shock" that causes immediate precipitation.

A. Standard Single Dilution (Control)

  • Add 99 µL of aqueous assay buffer to a well of a 96-well plate.

  • Add 1 µL of a 10 mM thiomorpholine stock in 100% DMSO.

  • Mix by pipetting up and down 3-5 times.

  • Visually inspect for immediate precipitation.

B. Serial Dilution

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of 100% DMSO to create a 1 mM solution.

  • In a separate well, add 90 µL of aqueous assay buffer.

  • Add 10 µL of the 1 mM intermediate solution to the assay buffer.

  • Mix thoroughly and visually inspect for precipitation.

Causality: The serial dilution method gradually introduces the compound to the aqueous environment, reducing the abrupt change in solvent polarity and allowing the compound to stay in solution more effectively.[4][11]

Protocol 2: Kinetic Solubility Assay by UV-Vis Spectroscopy

This protocol provides a quantitative measurement of your compound's solubility in the assay buffer.

1. Preparation of Calibration Curve:

  • Prepare a serial dilution of your 10 mM thiomorpholine stock in 100% DMSO to create standards (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
  • Further dilute these DMSO standards into the aqueous assay buffer to create a final calibration curve with a constant, low percentage of DMSO (e.g., 1%).[11]

2. Sample Preparation:

  • In a 96-well filter plate, add 198 µL of the aqueous assay buffer to multiple wells.
  • Add 2 µL of your 10 mM thiomorpholine stock to each well (final concentration of 100 µM in 1% DMSO).
  • Include a blank well with 198 µL of buffer and 2 µL of DMSO.

3. Incubation and Filtration:

  • Seal the plate and shake at room temperature for 1-2 hours to allow the solution to reach equilibrium.
  • Filter the plate to remove any precipitated compound.

4. Analysis:

  • Measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).
  • Use the calibration curve to determine the concentration of the soluble compound in the filtrate. This value represents the kinetic solubility.[11]

Experimental Workflow for Kinetic Solubility Assay

G A Prepare 10 mM Stock in 100% DMSO B Create Calibration Curve in Assay Buffer (1% DMSO) A->B C Add Compound Stock to Assay Buffer in Filter Plate A->C G Calculate Kinetic Solubility using Calibration Curve B->G D Incubate and Shake (1-2 hours) C->D E Filter to Remove Precipitate D->E F Measure Absorbance of Filtrate E->F F->G

Caption: Workflow for a kinetic solubility assay.
Step 3: Advanced Mitigation Strategies

If precipitation persists even after optimizing concentration and dilution, consider these advanced strategies.

Buffer Modification
  • pH Adjustment: For ionizable thiomorpholine compounds, the pH of the assay buffer can dramatically influence solubility.[5] Experiment with a range of pH values around the compound's pKa to find the optimal pH for solubility.

  • Co-solvents and Excipients: The inclusion of co-solvents such as polyethylene glycol (PEG) or propylene glycol (PG) can enhance the solubility of hydrophobic compounds.[11] Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.001% - 0.01%) can also prevent aggregation and precipitation.[5] However, it is crucial to test the compatibility of these additives with your assay, as they can interfere with biological components.

Formulation Development

For particularly challenging compounds, exploring alternative formulation strategies may be necessary. This can involve using surfactants or creating supersaturable formulations to improve bioavailability and prevent precipitation upon injection or in this case, dilution into an aqueous environment.[13][14][15]

Data Interpretation and Management

It is critical to distinguish between true biological activity and assay artifacts caused by precipitation.

ObservationPotential CauseRecommended Action
Signal decreases at high compound concentrations (Bell-shaped curve) Compound precipitation at higher concentrations leading to lower effective concentration.Determine the kinetic solubility and test at concentrations below this limit. Visually inspect plates.
Irreproducible results for a specific compound Inconsistent precipitation due to minor variations in experimental conditions.Optimize dilution protocol and ensure proper mixing. Prepare fresh compound dilutions for each experiment.
High number of hits in a screen that are not confirmed in follow-up assays False positives due to compound aggregation or interference with the detection system.[16]Implement a counter-screen for compound aggregation, such as dynamic light scattering or nephelometry.

Table 1: Troubleshooting Guide for Data Interpretation

Conclusion: Ensuring Data Integrity

Addressing the precipitation of thiomorpholine compounds in HTS assays is a critical step in the early stages of drug discovery. By understanding the underlying causes of poor solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can mitigate the risks of inaccurate data and false positives. A proactive approach that includes early assessment of compound solubility and optimization of assay conditions will ultimately lead to more reliable and robust HTS campaigns.

References

  • Drug Solubility in Water and Dimethylsulfoxide.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.Unchained Labs.[Link]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.Wiley Online Library.[Link]
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI.Solve Scientific.[Link]
  • Drug solubility: why testing early m
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PMC.[Link]
  • In situ DMSO hydration measurements of HTS compound libraries.PubMed.[Link]
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Compound precipitation in high-concentr
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay.PubMed.[Link]
  • Precipitation resistant small molecule drug formulations.
  • When poor solubility becomes an issue: From early stage to proof of concept.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.PMC.[Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC.[Link]
  • Assay Interference by Chemical Reactivity.NCBI Bookshelf.[Link]
  • Drug Precipitation Inhibitors in Supersaturable Formulations.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formul
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
  • Tackling the Big Issue of Solubility.Pharmaceutical Technology.[Link]
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.PMC.[Link]
  • pH-sensitive polymer hydrogels derived from morpholine to prevent the crystalliz

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Technical Support Center: Mitigating Assay Interference from Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges posed by sulfur-containing compounds in biochemical and cell-based assays. As researchers, scientists, and drug development professionals, encountering assay interference is a common yet frustrating experience. Sulfur-containing molecules, whether they are part of your therapeutic candidates, buffer components, or contaminants, can be particularly problematic. Their unique chemical properties can lead to a variety of artifacts, including false positives, false negatives, and skewed potency measurements.[1][2][3][4]

This guide is designed to provide you with a comprehensive understanding of the mechanisms behind this interference and, more importantly, to offer practical, field-proven strategies for its mitigation. We will delve into the causality behind experimental choices, providing you with the knowledge to not only troubleshoot existing issues but also to proactively design more robust assays.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which sulfur-containing compounds interfere with assays?

A1: Sulfur-containing compounds can interfere with assays through several mechanisms, primarily driven by the reactivity of the thiol group (-SH) and the redox potential of sulfur.

  • Thiol Reactivity: The nucleophilic nature of thiols allows them to react with various electrophiles. This can lead to the formation of covalent adducts with assay components, such as enzymes or substrates, altering their function.[2][3][4] Thiol-containing compounds can also react with fluorescent or luminescent probes that have thiol-reactive moieties, leading to signal quenching or enhancement.[2]

  • Redox Activity: Many sulfur compounds, particularly thiols like Dithiothreitol (DTT), are potent reducing agents used to prevent the oxidation of cysteine residues in proteins.[1][5][6] However, this reducing potential can also interfere with assays that rely on redox-sensitive reporters or involve redox cycling. For instance, strong reducing agents can generate hydrogen peroxide (H₂O₂), which can be a source of false positives in certain assays.[1][7]

  • Fluorescence and Luminescence Quenching: The presence of sulfur atoms can lead to fluorescence quenching through processes like intersystem crossing, which reduces the fluorescence intensity of a fluorophore.[8] Similarly, some sulfur compounds can inhibit luciferases or react with luminescence reagents, diminishing the light output in bioluminescent assays.[9][10]

  • Mass Spectrometry Interference: In mass spectrometry-based assays, sulfur-containing compounds can cause interference due to the element's high first ionization potential and the presence of polyatomic interferences affecting sulfur's isotopes.[11][12]

Q2: My assay includes DTT as a reducing agent. Could this be the source of my problems?

A2: Yes, while DTT is widely used to maintain protein function, it can be a significant source of assay interference.[1][6] Its strong reducing power can lead to several issues:

  • Generation of False Positives: DTT can participate in redox cycling, leading to the production of reactive oxygen species like H₂O₂.[1] This can result in false positives in assays where H₂O₂ production is a readout or can nonspecifically oxidize assay components.

  • Alteration of Inhibitor Potency: The choice of reducing agent can significantly alter the measured potency (IC50) of a compound.[1] Some inhibitors may appear more or less potent in the presence of DTT compared to other reducing agents or physiological antioxidants like glutathione (GSH).[1]

  • Direct Reaction with Compounds: DTT can directly react with thiol-reactive compounds being screened, effectively scavenging them from the assay and leading to false negatives.[13]

  • DNA Damage: In certain in vitro assays involving DNA, DTT has been shown to cause nicks in the DNA backbone, which could affect the results of studies on DNA modifying enzymes.[14]

Q3: What are some common signs that I'm dealing with interference from a sulfur-containing compound?

A3: Identifying interference early is key. Here are some common red flags:

  • Poor Reproducibility: Significant variability in your results between experiments or even within the same plate.

  • Concentration-Dependent but Non-Specific Activity: The compound shows activity that increases with concentration, but this activity is observed across multiple, unrelated assays.[15]

  • Time-Dependent Effects: The observed activity changes with the incubation time, which could indicate a slow reaction between the compound and an assay component.

  • Sensitivity to Reducing Agents: The compound's activity changes dramatically when you alter the type or concentration of the reducing agent in your assay buffer.[1]

  • Discrepancies Between Orthogonal Assays: A hit identified in a primary screen fails to show activity in a confirmatory, orthogonal assay that uses a different detection technology.[2]

II. Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific interference issues.

Issue 1: Suspected Thiol-Reactive Compound Interference

Symptoms: You have a hit from a primary screen, but you suspect it might be a "pan-assay interference compound" (PAINS) due to its chemical structure or promiscuous activity.[2][3][4]

Diagnostic Workflow

A Initial Hit B Add Thiol Scavenger (e.g., 1-5 mM DTT or GSH) A->B C Activity Diminished? B->C D Yes: Likely Thiol-Reactive C->D Yes E No: Interference Unlikely from Thiol Reactivity C->E No F Perform Thiol-Capping Counter-Screen D->F G Compound Still Active? F->G H No: Confirms Thiol Reactivity G->H No I Yes: Explore Other Interference Mechanisms G->I Yes

Caption: Diagnostic workflow for suspected thiol-reactive interference.

Mitigation Strategies & Protocols
  • Inclusion of a Thiol Scavenger:

    • Rationale: Adding a high concentration of a thiol-containing reagent like DTT or glutathione (GSH) to your assay buffer can help to "scavenge" thiol-reactive compounds, preventing them from interacting with your target protein or other assay components.[13]

    • Protocol:

      • Prepare your standard assay buffer.

      • Create a parallel buffer containing a final concentration of 1-5 mM DTT or GSH.[13]

      • Run your assay with your test compound in both the standard and the scavenger-containing buffer.

      • A significant reduction in the compound's activity in the presence of the scavenger suggests it is thiol-reactive.

  • Thiol-Capping with Alkylating Agents:

    • Rationale: To definitively prove that your compound's activity is dependent on the presence of free thiols on your target protein, you can "cap" these thiols with an alkylating agent before adding your compound. If the compound is no longer active after thiol capping, it strongly suggests a thiol-dependent mechanism.[16]

    • Protocol:

      • Incubate your protein with a reducing agent (e.g., 1-5 mM TCEP) for 30 minutes at room temperature to ensure all cysteines are reduced.[16]

      • Add a thiol-reactive alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAM) at a concentration in slight excess of the reducing agent (e.g., 15-20 mM IAM for 5-10 mM DTT).[16] Incubate for 1 hour at room temperature in the dark.

      • Remove excess reducing and alkylating agents using a desalting column.[16]

      • Perform your assay with the thiol-capped protein. A loss of activity of your test compound indicates a thiol-dependent mechanism.

Issue 2: Interference from Reducing Agents in the Assay Buffer

Symptoms: Your assay results are inconsistent, or you observe a high rate of false positives. You are using a strong reducing agent like DTT.

Comparative Analysis of Common Reducing Agents
FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)Glutathione (GSH)
Reducing Strength Strong[1]Strong[1][17]Weaker[1]Weaker/Physiological[1]
Odor Slight sulfur smell[17]Odorless[17]Strong, unpleasantOdorless
Optimal pH >7[6]1.5 - 8.5[17]~7.5~7.4
Stability Prone to air oxidation[18]More resistant to air oxidation[17]Less stable than DTT[19]Relatively stable
Interference Potential High (redox cycling)[1]Lower (no disulfide exchange)[13]ModerateLower
Troubleshooting & Mitigation Workflow

A Inconsistent Results/ High False Positives with DTT B Substitute DTT with TCEP A->B C Problem Resolved? B->C D Yes: DTT was the likely cause. Continue with TCEP. C->D Yes E No: Consider other factors C->E No F Substitute with a weaker reducing agent (GSH or BME) E->F G Problem Resolved? F->G H Yes: Strong reducing environment was interfering. G->H Yes I No: Interference is likely independent of the reducing agent. G->I No

Caption: Workflow for troubleshooting reducing agent interference.

  • Recommendation: When troubleshooting, a good first step is to replace DTT with TCEP. TCEP is a strong reducing agent but is more stable and less prone to the side reactions that affect DTT.[6][17] If interference persists, consider using a weaker or physiological reducing agent like GSH, which may better reflect the cellular redox environment.[1]

Issue 3: Fluorescence or Luminescence Signal Quenching

Symptoms: You observe a decrease in signal intensity in your fluorescence or luminescence-based assay when your sulfur-containing compound is present, leading to potential false positives in an inhibition assay.

Diagnostic Steps
  • Run a "Compound-Only" Control:

    • Procedure: In a well containing your assay buffer and detection reagents, but without the enzyme or target, add your compound at the highest concentration used in your assay.

    • Interpretation: A significant drop in signal compared to a vehicle-only control indicates direct quenching or inhibition of the reporter system by your compound.

  • Spectral Profiling:

    • Procedure: If you have access to a spectrophotometer or plate reader with spectral scanning capabilities, measure the absorbance and emission spectra of your compound.

    • Interpretation: Significant overlap between your compound's absorbance spectrum and your fluorophore's emission spectrum may suggest quenching via Förster Resonance Energy Transfer (FRET).[20]

Mitigation Strategies
  • Change the Detection Wavelength: If possible, switch to a fluorophore or luminophore that emits at a wavelength outside of your compound's absorbance range.

  • Switch to a Different Assay Technology: If quenching is unavoidable, consider an orthogonal assay with a different readout, such as an absorbance-based or mass spectrometry-based method.

  • Decrease Compound Concentration: If the quenching is only observed at high concentrations, you may be able to work within a concentration range where the effect is negligible.

III. Conclusion

Navigating the complexities of assay interference from sulfur-containing compounds is a critical skill in modern drug discovery and biological research. By understanding the underlying chemical mechanisms and employing systematic troubleshooting strategies, you can minimize artifacts and increase the reliability of your data. This guide provides a framework for identifying, diagnosing, and mitigating these common issues. Remember to always consider the specific context of your assay and to validate your findings with appropriate controls and orthogonal methods.

IV. References

  • Lee, H., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 423(1), 46-53.

  • BenchChem. (2025). A Comparative Guide to DTT-d10 and Alternative Reducing Agents for Protein Analysis. BenchChem Technical Library.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • BenchChem. (2025). A Comparative Guide to Deuterated DTT and its Alternatives in Biochemical and Structural Biology Applications. BenchChem Technical Library.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]

  • Totskii, V. N., et al. (2004). Elemental sulfur: toxicity in vivo and in vitro to bacterial luciferase, in vitro yeast alcohol dehydrogenase, and bovine liver catalase. Environmental Toxicology and Chemistry, 23(7), 1761-1768. [Link]

  • Methods in Molecular Biology. (2011). Methods for the determination and quantification of the reactive thiol proteome. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis. BenchChem Technical Library.

  • ResearchGate. (2016). Should I use DTT (Dithiothreitol) or any reducing agent in homogenizing buffer for enzyme assay? ResearchGate. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. PubMed. [Link]

  • ResearchGate. (2016). Is there a substitute for DTT in plant protein extraction? ResearchGate. [Link]

  • Nagy, P., et al. (2022). Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. Angewandte Chemie International Edition, 61(35), e202203684. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Request PDF. (2025). Elaborating the Fluorescence Regulation and Quenching Mechanism of Sulfur‐for‐Oxygen Replacement for Fluorophores. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Ren, Y., et al. (2016). Effect of Soluble Sulfide on the Activity of Luminescent Bacteria. International Journal of Molecular Sciences, 17(11), 1836. [Link]

  • Spectroscopy Online. (2019). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. [Link]

  • Energy & Fuels. (2000). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. [Link]

  • ResearchGate. (2023). Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry. ResearchGate. [Link]

  • The Effects of Dithiothreitol on DNA. (2017). National Center for Biotechnology Information. [Link]

  • Request PDF. (2025). Biological sulphur-containing compounds – Analytical challenges. ResearchGate. [Link]

  • Dick, T. P., & Nagy, P. (2023). The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides. Current Opinion in Chemical Biology, 76, 102368. [Link]

  • A procedure for eliminating sulfide interference on silica colorimetric analysis. (2016). ResearchGate. [Link]

  • Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. (2014). National Center for Biotechnology Information. [Link]

  • Measurement techniques of identifying and quantifying sulfur compounds in fog and cloud water. (2018). Atmospheric Measurement Techniques. [Link]

  • Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. (1973). National Center for Biotechnology Information. [Link]

  • Assays for Thiols and Modifications. (2020). National Center for Biotechnology Information. [Link]

  • Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. (2022). PubMed. [Link]

  • Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. (2021). National Center for Biotechnology Information. [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. (2001). ResearchGate. [Link]

  • Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [Link]

  • STRATEGIES FOR OVERCOMING LIMITATIONS OF SULFUR DETERMINATION IN GEOLOGICAL SAMPLES BY WAVELENGTH DISPERSIVE X-RAY FLUORESCENCE. (2020). Revue Roumaine de Chimie. [Link]

  • Quenching (fluorescence). (n.d.). Wikipedia. [Link]

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Technical Support Center: Strategies for Enhancing the Metabolic Stability of Thiomorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights into enhancing the metabolic stability of thiomorpholin-3-one derivatives. The thiomorpholine scaffold is a valuable pharmacophore in modern medicinal chemistry, but its inherent metabolic liabilities can pose significant challenges.[1][2][3] This document is designed to provide a logical, experience-driven framework for diagnosing and solving these stability issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common initial questions researchers face when working with this compound derivatives.

Q1: What are the most common metabolic pathways for this compound derivatives?

The this compound scaffold contains several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5][6] The most common pathways are:

  • S-Oxidation: The sulfur atom is electron-rich and highly susceptible to oxidation, forming the corresponding sulfoxide and subsequently the sulfone.[4][7] This is often a major metabolic route for sulfur-containing heterocycles.

  • C-Hydroxylation: The carbon atoms adjacent (alpha) to the nitrogen and sulfur heteroatoms are activated and prone to oxidative attack by CYPs, leading to hydroxylation.[8]

  • N-Dealkylation: If the ring nitrogen is substituted with an alkyl group, N-dealkylation can be a significant metabolic pathway.

  • Ring Cleavage: Following initial oxidation events, the heterocyclic ring can undergo cleavage, leading to more extensive degradation.[4]

Q2: How do I begin assessing the metabolic stability of my lead compound?

The standard starting point is to use in vitro assays that model liver metabolism, as the liver is the primary site of drug biotransformation.[9][10]

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen using subcellular liver fractions (microsomes) that are rich in Phase I metabolic enzymes like CYPs.[11][12] It's an excellent first-pass assay to identify compounds susceptible to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and is considered the "gold standard" for in vitro evaluation.[9] It provides a more comprehensive picture by including both Phase I and Phase II (conjugation) metabolic pathways, as well as cellular uptake mechanisms.[13]

Q3: What do the key parameters from an in vitro stability assay (t½, CLint) actually tell me?

These parameters quantify the metabolic fate of your compound in the assay.

  • In Vitro Half-life (t½): This is the time it takes for 50% of your compound to be metabolized in the assay. A shorter half-life indicates lower stability.[14][15]

  • Intrinsic Clearance (CLint): This value reflects the inherent ability of liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[9][14] It is calculated from the rate of drug disappearance and is used to predict in vivo hepatic clearance. A high CLint suggests the compound will be rapidly cleared in the body.[15]

Q4: My compound is stable in microsomes but shows high clearance in vivo. What could be the reason?

This is a common and important observation. Several factors can explain this discrepancy:

  • Phase II Metabolism: The compound might be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation), which are not fully represented in standard microsomal assays but are active in hepatocytes and in vivo.[16]

  • Non-CYP Mediated Metabolism: Other enzyme systems present in the liver cytosol (e.g., aldehyde oxidases) could be metabolizing your compound. An S9 fraction assay, which contains both microsomal and cytosolic enzymes, can help investigate this.[9]

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues like the intestine, kidney, or lungs.[9]

  • Rapid Non-Metabolic Clearance: The compound could be quickly eliminated through other routes, such as renal or biliary excretion.[17]

Section 2: A Strategic Guide to Enhancing Metabolic Stability

Once you've identified a stability issue, a systematic approach is needed to improve your compound's profile. This workflow guides you from identifying the problem to designing superior analogs.

Workflow for Improving Metabolic Stability

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Diagnosis & Design cluster_2 Phase 3: Synthesis & Re-evaluation A Lead Compound (this compound Derivative) B In Vitro Stability Assay (Microsomes/Hepatocytes) A->B C Calculate t½ and CLint B->C D Metabolically Stable? C->D E Advance Candidate D->E Yes F Metabolite Identification (LC-MS/MS) D->F No G Identify 'Soft Spots' F->G H Apply Structural Modification Strategies G->H I Synthesize New Analogs H->I J Re-run Stability Assays I->J K Improved Profile? J->K K->H No L Lead Optimization Cycle K->L Yes L->E

Caption: A systematic workflow for identifying and addressing metabolic liabilities.

Step 1: Pinpoint the Metabolic "Soft Spot"

Before making structural changes, you must identify where the molecule is being attacked. A Metabolite Identification (MetID) study is essential.[18] This involves incubating your compound in a metabolically active system (like liver microsomes or hepatocytes) and using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize the structures of the metabolites formed. An increase in mass of +16 Da, for example, strongly suggests an oxidation event (e.g., hydroxylation or S-oxidation).[13]

Step 2: Apply Structural Modification Strategies

Once the "soft spot" is known, several field-proven strategies can be employed. The choice depends on the specific liability and the structure-activity relationship (SAR) of your compound series.

Strategy A: Blocking Labile C-H Bonds

If C-hydroxylation is the issue, the most direct approach is to block that position.

  • Deuteration: Replacing a metabolically labile hydrogen atom with its heavier isotope, deuterium, strengthens the C-D bond compared to the C-H bond.[19][20] This can significantly slow the rate of CYP-mediated bond cleavage, an effect known as the Kinetic Isotope Effect (KIE).[21][22] This strategy is minimally perturbing to the molecule's overall size and electronics, often preserving biological activity.[23][24]

  • Fluorination: Introducing a fluorine atom at or near the site of metabolism can also block oxidation. Fluorine is a small, highly electronegative atom that can shield the position sterically and electronically, making it less favorable for CYP attack.[25] However, this modification can significantly alter the molecule's pKa and lipophilicity, which may impact its activity and properties.[26]

Strategy B: Modulating the Sulfur Center

If S-oxidation is the primary metabolic route, you can use this to your advantage.

  • Pre-oxidation: Synthesize the sulfoxide or sulfone analogs directly. These oxidized forms are often more polar and may exhibit different pharmacokinetic profiles.[7] In some cases, the oxidized metabolite is the active species or retains sufficient activity. This approach effectively removes the initial S-oxidation as a metabolic liability. The thiomorpholine 1,1-dioxide moiety, for instance, has been successfully used to improve metabolic stability in drug candidates.[8]

Strategy C: Bioisosteric Replacement and Scaffold Hopping

Sometimes, the entire scaffold or a key substituent is the source of instability.

  • Bioisosteric Replacement: This strategy involves replacing a functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the drug's ADME profile while retaining potency.[27][28][29] For example, a metabolically labile phenyl ring could be replaced with a more stable pyridyl ring.[30]

  • Scaffold Hopping: In more challenging cases, the entire this compound core might be replaced with a different heterocyclic system that mimics its pharmacophoric features but possesses greater metabolic stability.[30]

Data Presentation: Impact of Modification Strategies

The following table presents hypothetical data for a lead compound ("Lead-1") and its modified analogs to illustrate the potential impact of these strategies on metabolic stability.

Compound IDModification Strategyt½ in HLM (min)CLint in HLM (µL/min/mg)Rationale for Improvement
Lead-1 None (Parent Compound)886.6-
Analog-A Deuteration at C-22527.7Slowed C-H bond cleavage at the primary site of metabolism.[23]
Analog-B Oxidation to Sulfone> 60< 11.5Removed the susceptible sulfur atom as a site for Phase I oxidation.[8]
Analog-C Phenyl to Pyridyl3519.8Replaced an electron-rich ring with a more electron-deficient, stable one.[30]
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

Section 3: Troubleshooting Experimental Assays

Even with a robust plan, experimental challenges can arise. This section addresses specific issues you might encounter in the lab.

Problem: High variability between replicate experiments in my microsomal stability assay.

  • Possible Cause 1: Compound Solubility. Your compound may be precipitating out of the aqueous assay buffer.

    • Solution: Check the solubility of your compound in the final assay buffer concentration. Reduce the starting concentration if necessary or increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile), ensuring it remains below levels that inhibit CYP activity (typically <1%).

  • Possible Cause 2: Inconsistent Pipetting. Microsomal suspensions can be viscous and require careful handling.

    • Solution: Ensure the microsomal stock is fully homogenized before aliquoting. Use wide-bore or reverse-pipetting techniques for accurate dispensing.

Problem: My compound disappears in the control incubation (without NADPH).

  • Possible Cause 1: Chemical Instability. The compound may be unstable in the aqueous buffer at 37°C.

    • Solution: Run a stability test in the buffer alone, without microsomes, to confirm chemical instability.[31] If unstable, the assay conditions may need to be modified, or this instability must be factored into the interpretation of the results.

  • Possible Cause 2: Non-NADPH Dependent Enzymatic Degradation. The compound might be a substrate for other enzymes in the microsomes, like UDP-glucuronosyltransferases (UGTs) if UDPGA is present, or esterases.[16]

    • Solution: Run a control with heat-inactivated microsomes. If the compound is stable in this control but degrades in the -NADPH control, it points to non-CYP enzymatic degradation.[31]

Problem: The in vitro data doesn't correlate with my in vivo pharmacokinetic results.

  • Possible Cause: Species Differences. There are often significant differences in the expression and activity of metabolic enzymes between preclinical species (rat, mouse) and humans.[17]

    • Solution: Whenever possible, use microsomes or hepatocytes from the same species used for in vivo studies, in addition to human-derived systems, to build a better in vitro-in vivo correlation (IVIVC).

  • Possible Cause: Plasma Protein Binding. High binding to plasma proteins can reduce the amount of free drug available for metabolism, making the in vivo clearance lower than predicted from in vitro data.

    • Solution: Measure the fraction of unbound drug in plasma (fu,p) and incorporate this value into your in vivo clearance predictions.

Section 4: Protocols & Visualized Pathways

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized workflow for assessing metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative using human liver microsomes.

Materials:

  • Test Compound Stock: 10 mM in DMSO

  • Human Liver Microsomes (HLM): 20 mg/mL stock

  • Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, a high-clearance compound)

  • Quenching Solution: Acetonitrile with an appropriate internal standard

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

Procedure: [32][33]

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control by diluting the stock solutions in buffer.

  • Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Add the microsomal master mix to the wells of the 96-well plate. Add the test compound to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to the wells at specified time points (e.g., for T=0, 5, 15, 30, 60 min). For the T=0 and negative control wells, add buffer instead of the NADPH system.

  • Reaction Termination: At the end of each time point, stop the reaction by adding 2-3 volumes of cold quenching solution. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a clean collection plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining of the test compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.[31]

Visualized Metabolic Pathways

G cluster_0 This compound Core cluster_1 Metabolic Transformations A This compound Derivative B S-Oxide A->B CYP-mediated S-Oxidation D C-2 Hydroxylation A->D CYP-mediated C-H Oxidation E C-5/C-6 Hydroxylation A->E CYP-mediated C-H Oxidation C Sulfone B->C Further Oxidation

Caption: Common metabolic pathways for the this compound scaffold.

References

  • Improving the decision-making process in the structural modification of drug candidates: enhancing metabolic stability. (n.d.). PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed.
  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed.
  • Mitigating heterocycle metabolism in drug discovery. (n.d.). Semantic Scholar.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (n.d.). PubMed.
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  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). IJPPR.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate.
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  • Enhancement of metabolic stability with structural modifications. (n.d.). ResearchGate.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
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  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC.
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  • What is the importance of metabolic stability in drug design?. (2025). Patsnap Synapse.
  • What is the role of bioisosterism in drug design?. (2025). Patsnap Synapse.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Journal.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2025). ResearchGate.
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  • Bioisosteric Replacements in Drug Design. (2014). Bentham Science Publishers.
  • The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism. (n.d.). ACS Bio & Med Chem Au.
  • Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. (2025). ResearchGate.
  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. (2020). PMC - PubMed Central.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers.
  • Technical Support Center: Troubleshooting Muscone Degradation in In Vitro Experiments. (n.d.). Benchchem.
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. (n.d.). PMC - NIH.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
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  • Deuterated drugs; where are we now?. (n.d.). PMC - PubMed Central.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (n.d.). MDPI.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism v1.

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Resolving inconsistencies in biological assay results with thiomorpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiomorpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties allow for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] However, the very features that make thiomorpholine a "privileged scaffold" can also introduce complexities in biological assays.[1][3] The sulfur atom, susceptible to oxidation, and the scaffold's potential for nonspecific interactions can lead to inconsistent results, false positives, and misinterpreted structure-activity relationships (SAR).[4][5]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common inconsistencies encountered when working with thiomorpholine-containing compounds. Structured in a direct question-and-answer format, this document offers not just solutions, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Compound Integrity and Handling

The reliability of any biological assay begins with the quality and stability of the test compound. For thiomorpholine derivatives, this is a critical first checkpoint.

Frequently Asked Questions (FAQs)

Q1: My thiomorpholine compound shows variable potency or a loss of activity over time, especially after freeze-thaw cycles. What is the likely cause?

A1: The most probable cause is the oxidation of the thiomorpholine sulfur atom. The sulfide moiety is susceptible to oxidation, first to the corresponding sulfoxide and then to the sulfone.[5][6] This transformation significantly alters the compound's electronic, steric, and physicochemical properties, including its ability to interact with the biological target.[3] Each freeze-thaw cycle can introduce atmospheric oxygen into the DMSO stock solution, accelerating this degradation.[7]

  • Underlying Mechanism: The sulfur atom in thiomorpholine has lone pairs of electrons that are susceptible to attack by oxidizing agents, including atmospheric oxygen, especially under non-ideal storage conditions. This process can be catalyzed by light or trace metal impurities.[8][9]

  • Troubleshooting Action:

    • Confirm Oxidation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stock solution. Look for masses corresponding to your parent compound +16 Da (sulfoxide) and +32 Da (sulfone).[10][11]

    • Implement Strict Storage Protocols:

      • Store stock solutions under an inert atmosphere (argon or nitrogen).

      • Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[7]

      • Store compounds in a dark, temperature-controlled environment, such as a desiccator at -20°C or -80°C.[10][12]

    • Always Use Fresh Dilutions: For maximum consistency, prepare fresh dilutions from a new aliquot for each experiment.

Q2: I'm observing compound precipitation in my aqueous assay buffer after diluting from a DMSO stock. How does this affect my results and how can I fix it?

A2: Compound precipitation is a common issue for lipophilic molecules and directly impacts the actual concentration of the compound available to interact with the target, leading to erroneously low potency (underestimated IC50 values).[13][14] What you believe to be a 10 µM concentration in your assay might, in reality, be significantly lower due to precipitation.[13] This issue is particularly relevant as the thiomorpholine scaffold generally increases lipophilicity compared to its morpholine analog.[3]

  • Underlying Mechanism: The solubility of a compound in a high-concentration DMSO stock does not guarantee its solubility when diluted into an aqueous buffer.[15] When the percentage of DMSO drops significantly in the final assay volume, the compound can crash out of the solution.

  • Troubleshooting Action:

    • Determine Kinetic Solubility: Perform a turbidimetric solubility assay to determine the maximum soluble concentration of your compound in the specific assay buffer you are using.[16]

    • Optimize Dilution Protocol:

      • Avoid single, large dilution steps. A serial dilution protocol is often more effective.

      • Consider intermediate dilution steps in a solution containing a higher percentage of DMSO before the final dilution into the aqueous buffer.

    • Modify Assay Buffer (with caution): The inclusion of non-ionic detergents (e.g., Triton X-100, Tween-20) or a small, controlled increase in the final DMSO concentration (typically ≤1%) can improve solubility. However, you must validate that these additives do not affect the biological target or assay performance.[17]

    • Utilize Sonication: Briefly sonicating the assay plate after compound addition can help dissolve small precipitates.[14]

ParameterRecommended ActionRationale
Compound Storage Aliquot into single-use vials under inert gas; store at -20°C or below, protected from light.Prevents oxidative degradation and minimizes impact of freeze-thaw cycles.[7][10]
Working Solutions Prepare fresh for each experiment from a new stock aliquot.Ensures the compound is in its desired, non-oxidized state.
Aqueous Solubility Pre-determine the kinetic solubility limit in the final assay buffer.Prevents testing at concentrations where the compound is not fully dissolved, which leads to inaccurate potency measurements.[13][16]
Precipitation Observe plates visually and by light scatter. If observed, optimize the dilution scheme or consider assay buffer modifications.Ensures the nominal compound concentration equals the effective concentration.[14]

Section 2: Assay Interference and False Positives

Thiomorpholine-containing compounds can sometimes act as "Pan-Assay Interference Compounds" (PAINS), which appear as hits in many different assays due to non-specific activity or interference with the assay technology itself.[18][19] Recognizing and eliminating these false positives early is critical to avoid wasting resources.[17][20]

Frequently Asked Questions (FAQs)

Q3: My thiomorpholine compound is active in a primary screen, but the dose-response curve is steep (high Hill slope) or shows poor saturation. Could this be an artifact?

A3: Yes, these are classic signs of non-specific inhibition, often caused by compound aggregation.[17] At a critical concentration, molecules can form aggregates that sequester and denature the target protein, leading to apparent inhibition. This behavior is not a specific, one-to-one binding event and thus does not follow standard Michaelis-Menten kinetics.

  • Underlying Mechanism: Hydrophobic compounds can self-assemble into colloidal aggregates in aqueous solutions. These aggregates can non-specifically adsorb proteins, leading to their denaturation and loss of function.

  • Troubleshooting Workflow:

G start Inconsistent Dose-Response (High Hill Slope, Poor Saturation) detergent Run Assay with 0.01% Triton X-100 or other non-ionic detergent start->detergent check_shift Check for IC50 Shift detergent->check_shift no_shift Result is Likely Valid (Not Aggregation-Driven) check_shift->no_shift No Significant Shift shift Result is Likely an Artifact (Aggregation-Driven) check_shift->shift >10-fold Rightward Shift orthogonal Confirm with Orthogonal Assay (e.g., SPR, ITC) shift->orthogonal

Caption: Troubleshooting workflow for suspected compound aggregation.

  • Protocol: Detergent Counter-Screen

    • Prepare two sets of assay plates.

    • In the first set, run your standard dose-response experiment.

    • In the second set, run the identical experiment but include 0.01% Triton X-100 in the final assay buffer.

    • Interpretation: If the compound is an aggregator, the detergent will disrupt the aggregates, resulting in a significant rightward shift (decrease in potency) of the IC50 curve. A true inhibitor should show little to no change in potency.[17]

Q4: I'm seeing hits in my HTS campaign that contain a thiomorpholine ring. How can I quickly flag potential PAINS or reactive compounds?

A4: The thiomorpholine scaffold itself is not a classic PAIN, but its derivatives can contain other reactive moieties. The sulfur atom's redox potential is a key characteristic to consider. Certain compounds can engage in redox cycling in the presence of reducing agents like DTT (commonly found in biochemical assays), generating reactive oxygen species (ROS) such as hydrogen peroxide.[17] These ROS can non-specifically oxidize and inactivate the target protein, especially those with sensitive cysteine residues in their active sites.[19]

  • Underlying Mechanism: Redox-active compounds can shuttle electrons from a reducing agent (like DTT) to molecular oxygen, creating a catalytic cycle that produces ROS and leads to non-specific protein damage.

  • Troubleshooting Action:

    • Computational Filtering: Use computational tools and substructure filters to flag known PAINS motifs within your hit molecules.[21]

    • Redox Cycling Counter-Screen: Run an assay to detect hydrogen peroxide production. For example, using horseradish peroxidase to catalyze the oxidation of a chromogenic substrate in the presence of your compound and DTT. A positive signal indicates redox cycling.[17]

    • Orthogonal Assays: Validate hits using an assay with a different detection technology (e.g., if the primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance). This helps rule out interference with the detection method itself.[17]

Section 3: Biological and Off-Target Effects

Even when a compound is stable and not an assay artifact, its interaction within a cellular context can be complex. Understanding potential off-target effects and cytotoxicity is crucial for interpreting results from cell-based assays.

Frequently Asked Questions (FAQs)

Q5: There is a significant discrepancy between my thiomorpholine compound's activity in a biochemical assay and a cell-based assay. What could be the reason?

A5: This is a common challenge in drug discovery and can stem from several factors:

  • Cell Permeability: The compound may have poor membrane permeability and cannot reach its intracellular target. The increased lipophilicity of a thiomorpholine derivative does not always guarantee good cell entry.[7]

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes. The thiomorpholine ring itself is a potential site for metabolism, often through oxidation by Cytochrome P450 enzymes into the sulfoxide or sulfone.[3]

  • Efflux Pump Substrate: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.

  • General Cytotoxicity: The compound may be causing general cytotoxicity at concentrations required to see target-specific effects, confounding the assay readout.[22] Thiophene derivatives, which are structurally related, have been shown to induce cytotoxicity through pathways like ROS generation and mitochondrial depolarization.[23]

  • Troubleshooting Workflow:

G start Biochemical vs. Cellular Activity Discrepancy cytotoxicity Assess General Cytotoxicity (e.g., MTT, CellTiter-Glo) start->cytotoxicity permeability Assess Permeability (e.g., PAMPA, Caco-2) start->permeability metabolism Assess Metabolic Stability (Microsome/Hepatocyte Assay) start->metabolism conclusion Synthesize Data to Formulate Hypothesis for Discrepancy cytotoxicity->conclusion permeability->conclusion metabolism->conclusion

Caption: Diagnostic workflow for biochemical vs. cellular assay discrepancies.

  • Protocol: Initial Cytotoxicity Assessment (MTT Assay)

    • Cell Seeding: Plate your chosen cell line in a 96-well plate and allow cells to adhere overnight.[4]

    • Compound Treatment: Treat cells with a serial dilution of your thiomorpholine compound for the same duration as your primary cell-based assay (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm.[4]

    • Interpretation: Compare the viability of treated cells to the vehicle control. If significant cell death occurs at or below the concentration where you expect to see target engagement, your primary assay results are likely confounded by cytotoxicity.

Q6: Could my thiomorpholine compound have off-target activities that explain its cellular phenotype?

A6: Absolutely. "Privileged scaffolds" like thiomorpholine are designed to interact with biological targets, and this property can sometimes lead to binding at unintended sites.[1][24] Off-target activity is a major concern in drug development and can lead to unexpected biological responses or toxicity.[25] For example, many small molecules are evaluated against a panel of kinases to identify potential unintended interactions that could lead to side effects.[26]

  • Troubleshooting Action:

    • Target Profiling: Screen the compound against a commercially available off-target panel (e.g., a kinase panel or a safety panel that includes common receptors, ion channels, and transporters).

    • Phenotypic Comparison: Compare the observed cellular phenotype with known phenotypes for inhibitors of suspected off-target proteins.

    • Structural Analogs: Test a structurally related but inactive analog of your compound. If this analog produces the same cellular phenotype, the effect is likely not mediated by your primary target.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Di, L., & Kerns, E. H. (2006).
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Georgakopoulos, C. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Labiotech.eu. (2025). High-Throughput Screening (HTS)
  • Alvarez, J., & Mas-Droux, C. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. [Link]
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
  • MTCS. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. MTCS. [Link]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil. [Link]
  • Boettcher, J. M., et al. (2019). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
  • Reddy, P. R., et al. (2014).
  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. Petro Arkan. [Link]
  • Sir-Indra, C., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Mire-Sluis, A. (2019). Essentials in Bioassay Development.
  • Scribd. (n.d.). Safe Handling and Storage Guidelines Sulphur. Scribd. [Link]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • van de Merbel, N., et al. (2013).
  • M-A, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Aldeghi, M., et al. (2017). Activity profiles of analog series containing pan assay interference compounds. MedChemComm. [Link]
  • YouTube. (2022). Pan Assay Interference Compounds. YouTube. [Link]
  • Berkowitz, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review. [Link]
  • ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
  • Kumar, S., et al. (2015). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports. [Link]
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. [Link]
  • Kumar, A. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. [Link]
  • de la Hoz, A., et al. (2020). Continuous Bioinspired Oxidation of Sulfides.
  • Organic Chemistry Portal. (n.d.).
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Taylor & Francis. [Link]
  • IPCO. (n.d.). -world---leader----- cessing-----in------sulphur--- processing----and---- eader---------handling. IPCO. [Link]
  • Iciek, M., Bilska-Wilkosz, A., & Górny, M. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. International Journal of Molecular Sciences. [Link]
  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]

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Technical Support Center: Optimizing pH for Enhanced Solubility of Ionizable Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges and nuances of working with ionizable thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the aqueous solubility of these compounds by modulating pH. Here, you will find a blend of fundamental principles, practical troubleshooting advice, and detailed experimental protocols to support your research endeavors.

Fundamental Principles: The Interplay of pH, pKa, and Solubility

Understanding the relationship between pH, the acid dissociation constant (pKa), and solubility is paramount when working with ionizable compounds. Thiomorpholine and its derivatives typically contain a secondary amine, which can be protonated, making them weak bases.[1][2] The basicity of the thiomorpholine nitrogen is a key determinant of the molecule's ionization state and, consequently, its aqueous solubility.

The ionization state of a weakly basic or acidic compound in a solution of a given pH can be described by the Henderson-Hasselbalch equation .[3][4] This equation is a cornerstone of pharmaceutical sciences as it allows for the prediction of the ratio of the ionized to the un-ionized form of a drug at a specific pH.[5]

For a weakly basic thiomorpholine derivative (B), the equilibrium in an aqueous solution is:

B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation for a weak base is expressed as:

pH = pKa + log₁₀([B]/[BH⁺]) [6]

Where:

  • pH is the hydrogen ion concentration of the solution.

  • pKa is the acid dissociation constant of the conjugate acid (BH⁺).

  • [B] is the concentration of the un-ionized (free base) form.

  • [BH⁺] is the concentration of the ionized (protonated) form.

Conversely, if a thiomorpholine derivative contains an acidic functional group (HA), the equation is:

pH = pKa + log₁₀([A⁻]/[HA]) [6]

Where:

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the un-ionized (acidic) form.

The key takeaway is that the ionized form of a compound is generally more water-soluble than its un-ionized counterpart. Therefore, for a basic thiomorpholine derivative, solubility will increase as the pH of the solution decreases below its pKa, leading to a higher proportion of the protonated, more soluble species. For an acidic derivative, solubility will increase as the pH rises above its pKa.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the pH-optimization of thiomorpholine derivative solubility.

Q1: What is the approximate pKa of the thiomorpholine moiety?

The predicted basic pKa of the parent thiomorpholine is approximately 9.14.[7][8] However, it is crucial to remember that substituents on the thiomorpholine ring or elsewhere on the molecule can significantly influence this value. Therefore, experimental determination of the pKa for your specific derivative is highly recommended for accurate solubility predictions.[9]

Q2: How do I experimentally determine the pKa of my thiomorpholine derivative?

Several methods can be employed for pKa determination. Potentiometric titration is a classic and reliable method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored.[10] Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used by monitoring changes in the absorbance spectrum as a function of pH.[9][11] For compounds with low aqueous solubility, techniques like chromatography-based methods (e.g., HPLC) or potentiometry in co-solvent mixtures can be utilized.[12]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer and observing the point of precipitation.[13] This method is high-throughput but can often overestimate the true solubility due to the formation of supersaturated solutions.[14]

  • Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[13][14]

For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[15] Kinetic solubility is often used in early-stage drug discovery for high-throughput screening.

Q4: Can the buffer I use affect the solubility measurement?

Yes, the choice and concentration of the buffer can impact solubility. Some buffer species can interact with the drug molecule, forming complexes or salts that can either increase or decrease the apparent solubility.[16] It is advisable to use buffers with components that are unlikely to interact with your compound and to keep the buffer concentration as low as possible while still maintaining adequate buffering capacity.

Q5: How does ionic strength influence the solubility of my compound?

The ionic strength of the dissolution medium can affect the activity of the ions in solution, which in turn can influence the solubility of your compound.[17][18] An increase in ionic strength can sometimes decrease solubility due to the "salting-out" effect. It is important to control and report the ionic strength of your buffers, especially when comparing solubility data across different conditions.[19]

Troubleshooting Guides

Even with a solid understanding of the principles, experimental challenges can arise. Here are some common problems and how to troubleshoot them.

Problem 1: My compound precipitates unexpectedly when I dilute it from a DMSO stock into my aqueous buffer.

  • Cause: This is a classic example of "crashing out" and is indicative of the difference between kinetic and thermodynamic solubility. Your compound is likely forming a supersaturated solution that is not stable.[20]

  • Solution:

    • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains your compound in solution without interfering with your assay (typically ≤0.5%).[20]

    • Use a serial dilution: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer to avoid a sudden change in solvent polarity.[20]

    • Consider excipients: For formulation development, the use of solubilizing agents like surfactants or cyclodextrins can help maintain solubility.

Problem 2: I am seeing high variability in my solubility measurements.

  • Cause: Variability can stem from several sources, including insufficient equilibration time, temperature fluctuations, or issues with the analytical method.

  • Solution:

    • Ensure adequate equilibration time: For thermodynamic solubility, especially for poorly soluble compounds, equilibration can take 24 hours or longer.[13] Conduct a time-to-equilibrium study to determine the optimal incubation time.

    • Control the temperature: Solubility is temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment.

    • Validate your analytical method: Whether using HPLC or UV-Vis, ensure your method is validated for linearity, accuracy, and precision in the relevant concentration range.[21][22]

Problem 3: My experimental pH-solubility profile does not fit the Henderson-Hasselbalch equation.

  • Cause: Deviations from the ideal Henderson-Hasselbalch profile can occur due to several factors, including self-aggregation of the compound, formation of less soluble salt forms, or the presence of multiple ionizable groups.[23]

  • Solution:

    • Investigate aggregation: At higher concentrations, your compound may be forming aggregates or micelles. This can be investigated using techniques like dynamic light scattering.

    • Characterize the solid phase: After the solubility experiment, it is good practice to analyze the remaining solid material (e.g., by XRPD or DSC) to see if a different salt form or polymorph has precipitated.

    • Consider multiple pKas: If your molecule has more than one ionizable center, the solubility-pH profile will be a composite of the individual ionization equilibria. More complex models may be needed to fit the data.

Data Presentation

The following table illustrates the theoretical relationship between pH, pKa, and the percentage of ionization for a monoprotic basic and acidic compound. This demonstrates how a shift in pH relative to the pKa dramatically alters the ionization state, which is a primary driver of solubility.

pH relative to pKa% Ionized (Weak Base)% Ionized (Weak Acid)
pKa - 399.9%0.1%
pKa - 299.0%1.0%
pKa - 190.9%9.1%
pKa50.0%50.0%
pKa + 19.1%90.9%
pKa + 21.0%99.0%
pKa + 30.1%99.9%

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a thiomorpholine derivative as a function of pH.[14]

Materials and Equipment:

  • Thiomorpholine derivative (solid powder)

  • A series of buffers covering the desired pH range (e.g., phosphate, acetate, borate)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for concentration analysis[24][25]

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values and ionic strength.

  • Addition of Compound: Add an excess amount of the solid thiomorpholine derivative to each vial containing a known volume of buffer. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled incubator for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to determine the final equilibrium pH.[14]

  • Concentration Analysis: Dilute the filtered supernatant if necessary and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[26][27]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Basic Thiomorpholine Derivative (pKa ~ 9) cluster_1 Acidic Thiomorpholine Derivative (pKa ~ 4) Low pH (e.g., 4) Low pH (e.g., 4) High Solubility High Solubility Low pH (e.g., 4)->High Solubility [BH+] >> [B] Neutral pH (e.g., 7) Neutral pH (e.g., 7) Neutral pH (e.g., 7)->High Solubility [A-] >> [HA] Moderate Solubility Moderate Solubility Neutral pH (e.g., 7)->Moderate Solubility [BH+] > [B] High pH (e.g., 11) High pH (e.g., 11) Low Solubility Low Solubility High pH (e.g., 11)->Low Solubility [B] >> [BH+] Low pH (e.g., 2) Low pH (e.g., 2) Low pH (e.g., 2)->Low Solubility [HA] >> [A-] High pH (e.g., 10) High pH (e.g., 10) High pH (e.g., 10)->High Solubility [A-] >>> [HA]

Caption: Theoretical pH-solubility profiles for basic and acidic derivatives.

G Start Start Add Excess Solid to Buffer Add Excess Solid to Buffer Start->Add Excess Solid to Buffer Equilibrate (e.g., 24h) Equilibrate (e.g., 24h) Add Excess Solid to Buffer->Equilibrate (e.g., 24h) Separate Solid/Liquid Separate Solid/Liquid Equilibrate (e.g., 24h)->Separate Solid/Liquid Measure Final pH Measure Final pH Separate Solid/Liquid->Measure Final pH Analyze Supernatant Concentration Analyze Supernatant Concentration Separate Solid/Liquid->Analyze Supernatant Concentration End End Analyze Supernatant Concentration->End

Caption: Experimental workflow for the shake-flask solubility assay.

References

  • Trajkovic-Jolevska, S. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10.
  • Al-Omar, M. A., & Al-Tamimi, A. M. (2021). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 4(3), 163-176.
  • Lin, Y., & Li, Z. (2001). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 73(19), 4855-4860.
  • Chembk. (2024, April 9). Thiomorpholine.
  • Schanker, L. S., & Hogben, C. A. (1961). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. Journal of Pharmacy and Pharmacology, 13(1), 236-241.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 768-775.
  • Koll, A., & Plattner, D. A. (2004). Determination of pKa Values by Liquid Chromatography. LCGC North America, 22(1), 64-70.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Al-Omar, M. A., & Al-Tamimi, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
  • Hou, L., & Franks, G. V. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. International Journal of Biological Macromolecules, 253(Pt 3), 127027.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172.
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • Marques, M. R. C., & Loebenberg, R. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 22-26.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product.
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug....
  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem Compound Database.
  • Pillay, V., & Fassihi, R. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Journal of Controlled Release, 171(2), 165-174.
  • National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database.
  • Pitarresi, G., Fiorica, C., Palumbo, F. S., & Giammona, G. (2019). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 11(11), 1845.
  • Tang, S., & Li, Z. (2024).
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • The FRCA Primary Exam. (2024, June 13). The Henderson-Hasselbalch Equation and pKa [Video]. YouTube.
  • Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. Pharmaceutics, 13(8), 1271.
  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
  • Glomme, A., & März, J. (2011). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 63(9), 1195-1201.
  • Pion Inc. (2025, January 23). How the ionic strength affects the ionization constant (pKa)?.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 123-145.
  • Avdeef, A. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG 300995 and NSC-639829 Case Studies. ADMET & DMPK, 3(2), 131-140.
  • Brown, C., & He, Y. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 268.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Fuguet, E., Ràfols, C., Bosch, E., & Llinàs, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-13.
  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Avdeef, A., & Tsinman, K. (2018).
  • Lundberg, D., & Ulvenlund, S. (2012). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Wikipedia. (n.d.). Thiomorpholine.

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Technical Support Center: Navigating the Chemistry of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for Thiomorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile heterocyclic compound in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to mitigate degradation and optimize your chemical reactions involving this compound.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, a valuable building block in medicinal chemistry, possesses a unique reactivity profile stemming from its thioether and lactam (cyclic amide) functionalities.[1][2] Understanding its potential degradation pathways is paramount to achieving successful and reproducible synthetic outcomes. The primary points of reactivity and potential degradation are the sulfur atom, the thioamide bond, and the protons alpha to the carbonyl group.

This guide will provide a structured approach to troubleshooting and preventing common issues encountered during the handling and reaction of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two most common degradation pathways for this compound are:

  • Oxidation of the sulfur atom: The thioether is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.[3] This is a critical consideration when using oxidizing agents in subsequent reaction steps.

  • Hydrolysis of the thioamide bond: Although thioamides are generally more resistant to hydrolysis than their amide counterparts, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] The container should be tightly sealed to prevent moisture ingress and exposure to air.

Q3: How can I monitor the stability of my this compound sample over time?

A3: The purity and stability of this compound can be effectively monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the appearance of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of degradation products, such as the sulfoxide, which will show characteristic shifts in the proton and carbon spectra.

III. Troubleshooting Guides: A Problem-Solution Approach

This section provides practical solutions to specific problems you may encounter during your experiments with this compound.

Guide 1: Unwanted Oxidation of the Sulfur Atom

Issue: I am performing a reaction on a molecule containing a this compound moiety and I am observing the formation of a byproduct with a mass increase of 16 or 32 amu, suggesting oxidation to the sulfoxide or sulfone.

Root Cause Analysis:

The thioether in the this compound ring is readily oxidized. This can be caused by a variety of reagents and conditions, including:

  • Deliberate use of oxidizing agents: Reagents intended for other parts of the molecule may not be selective.

  • Air oxidation: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to slow oxidation.

  • Peroxides in solvents: Ethereal solvents like THF can form peroxides over time, which are potent oxidizing agents.

Solutions:

1. Strategic Choice of Oxidizing Agents:

If an oxidation is required elsewhere in the molecule, consider using milder or more selective reagents.

Oxidizing AgentPotential Outcome with this compoundRecommended Action
m-CPBA, H₂O₂ Can lead to a mixture of sulfoxide and sulfone.[7][8]Use stoichiometric amounts at low temperatures (e.g., 0 °C) to favor sulfoxide formation. Monitor the reaction closely by TLC or LC-MS.
Sodium periodate (NaIO₄) Generally provides a cleaner conversion to the sulfoxide.A good choice for selective oxidation to the sulfoxide.
Oxone® A powerful oxidizing agent that can lead to the sulfone.Use with caution and at low temperatures if the sulfoxide is the desired product.

2. Minimizing Air Oxidation:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially for lengthy reactions or when using metal catalysts.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.

3. Solvent Purity:

  • Test for Peroxides: Always test ethereal solvents for the presence of peroxides before use. Peroxide test strips are commercially available.

  • Use Freshly Distilled Solvents: If peroxides are present, purify the solvent by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).

Experimental Protocol: Selective Oxidation to this compound Sulfoxide

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium periodate (1.1 equivalents) in water dropwise over 30 minutes.

  • Monitor the reaction progress by TLC. The sulfoxide product will have a lower Rf value than the starting material.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Guide 2: Degradation under Acidic or Basic Conditions

Issue: My reaction, which is conducted in the presence of a strong acid or base, is showing low yield of the desired product and the presence of ring-opened byproducts.

Root Cause Analysis:

The thioamide linkage in this compound, while more stable than a typical amide, is susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heating.[4]

Solutions:

1. pH Control and Reaction Temperature:

  • Avoid Extremes: If possible, adjust the reaction conditions to a milder pH range.

  • Lower Temperature: If strong acid or base is necessary, conduct the reaction at the lowest possible temperature to minimize the rate of hydrolysis.

2. Use of Protecting Groups:

For multi-step syntheses where the this compound moiety needs to be subjected to harsh conditions, consider protecting the nitrogen atom.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP), in an inert solvent like DCM or THF.[9][10]Strong acid (e.g., TFA in DCM, or HCl in dioxane).[11]Stable to basic conditions and hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in a solvent mixture like dioxane/water.[12]Mild base (e.g., 20% piperidine in DMF).[13]Stable to acidic conditions.

Workflow for N-Protection and Deprotection:

Caption: Workflow for N-protection strategy.

Guide 3: Unwanted Reduction of the Thioamide

Issue: I am trying to perform a reduction on another functional group in my molecule, but I am also observing the reduction of the thioamide in this compound.

Root Cause Analysis:

The thioamide functional group can be reduced, especially by powerful reducing agents.

Solutions:

1. Choice of Reducing Agent:

  • Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the thioamide to the corresponding amine (thiomorpholine).[14][15]

  • Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce amides or thioamides under standard conditions.[2][16] This makes it a good choice for the selective reduction of ketones or aldehydes in the presence of this compound.

Chemoselectivity in Reductions:

G Ketone Ketone/Aldehyde Alcohol Alcohol Ketone->Alcohol NaBH₄ or LiAlH₄ Thioamide This compound Thioamide->Thioamide NaBH₄ Thiomorpholine Thiomorpholine Thioamide->Thiomorpholine LiAlH₄

Caption: Chemoselectivity of reducing agents.

Experimental Protocol: Selective Reduction of a Ketone in the Presence of this compound

  • Dissolve the starting material containing both the ketone and this compound moieties in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise (1.2 equivalents).

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the starting ketone is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate to obtain the desired alcohol without reduction of the thioamide.

IV. Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for troubleshooting and optimizing reactions involving this compound.

TechniqueApplicationWhat to Look For
TLC Quick, qualitative monitoring of reaction progress.Disappearance of starting material spot and appearance of product spot(s). Formation of new, more polar spots may indicate oxidation.
LC-MS Quantitative analysis and identification of byproducts.Monitoring the consumption of starting material and formation of product. Identification of unexpected masses corresponding to degradation products.
¹H NMR Structural confirmation and purity assessment.Characteristic shifts for protons adjacent to the sulfur and nitrogen. The appearance of new signals can indicate degradation. For example, oxidation to the sulfoxide will cause a downfield shift of the adjacent protons.
¹³C NMR Structural analysis.The thioamide carbon typically appears around 200-210 ppm.[6] Changes in its chemical shift can indicate a reaction at this center.

V. Conclusion

By understanding the inherent reactivity of this compound and employing the proactive strategies and troubleshooting guides outlined in this technical support center, researchers can significantly improve the success rate of their synthetic endeavors. Careful consideration of reaction conditions, appropriate choice of reagents, and diligent reaction monitoring are the cornerstones of preventing degradation and achieving high-yielding, reproducible results.

VI. References

  • Strategies to reduce reaction time in thiomorpholine synthesis. (n.d.). Benchchem.

  • Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines. (n.d.). Benchchem.

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1998). PubMed.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). PMC - NIH.

  • New Syntheses of Thiamorpholine. The Reduction of Mono- and Diketothiazanes by Lithium Aluminum Hydride. (1951). Journal of the American Chemical Society.

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2021). PMC - PubMed Central.

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research.

  • (R)-Fmoc-3-carboxythiomorpholine. (n.d.). BLD Pharm.

  • Thiomorpholine, N-BOC protected. (n.d.). Apollo Scientific.

  • (R)-Fmoc-3-carboxythiomorpholine. (n.d.). Chem-Impex.

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). Der Pharma Chemica.

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (2021). MDPI.

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

  • Decomposition of some cyclic dithiocarbamates. (1974). ResearchGate.

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.

  • Mechanistic studies in strong acids. VIII. Hydrolysis mechanisms for some thiobenzoic acids and esters in aqueous sulfuric acid, determined using the excess acidity method. (1987). ResearchGate.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.

  • Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (2014). NIH.

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (2018). ResearchGate.

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal.

  • This compound | CAS 20196-21-8. (n.d.). Santa Cruz Biotechnology.

  • Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (2001). PubMed.

  • Thermal studies of chlorinated thiophenols. (2018). Figshare.

  • Thiomorpholine. (n.d.). Wikipedia.

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

  • The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (1978). Journal of the Chemical Society, Perkin Transactions 2.

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.

  • meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia.

  • Thermal decomposition of some five-membered cyclic N -nitroamines. (1995). ResearchGate.

  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. (2012). PMC - PubMed Central.

  • Thiomorpholine | C4H9NS | CID 67164. (n.d.). PubChem.

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Technical Support Center: Clogging in Continuous Flow Synthesis of Thiomorpholine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and preventative strategies for researchers, scientists, and drug development professionals encountering clogging issues during the continuous flow synthesis of thiomorpholine and its precursors. The content is structured to move from rapid-fire FAQs to deep, causal analysis and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My flow reactor clogged during a thiomorpholine synthesis. What is the most common cause?

A1: The most frequent cause of clogging is the precipitation of inorganic salts or poorly soluble intermediates.[1][2] For instance, in syntheses starting from diethanolamine and sodium sulfide, sodium salts generated during the reaction can crash out of solution.[3][4] Similarly, intermediates in other routes may have limited solubility in the chosen reaction solvent, leading to blockages.[3][4]

Q2: I'm seeing a rapid pressure increase in my system. Is this always a clog?

A2: While a rapid and steady pressure increase is a classic sign of a clog, it can also indicate other issues. Check for blockages in inline filters or at the back-pressure regulator (BPR) first.[5] Particle aggregation at mixing points (e.g., T-mixers) is also a common culprit.[6]

Q3: Can changing the solvent help prevent clogging?

A3: Yes, solvent selection is a critical strategy.[2] A solvent system that can better solubilize all reactants, intermediates, and byproducts will significantly reduce the risk of precipitation.[2] It is crucial to perform solubility screening before committing to a solvent system for a continuous process.[2]

Q4: Are there any "active" methods to manage clogging as it happens?

A4: Active methods can be highly effective. The application of ultrasound to the reactor or mixing points can prevent the agglomeration of solid particles, breaking them up before they can form a blockage.[1][7] This technique has been successfully used in syntheses that are known to precipitate solids.[1][3]

Section 2: Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to diagnosing and resolving clogging issues.

Symptom Potential Root Cause(s) Recommended Diagnostic & Action Plan
Rapid, Unstable Pressure Spikes 1. Particle Agglomeration: Solids are forming and intermittently blocking then clearing a constriction. 2. Gas Evolution: An unexpected side reaction may be producing gas, causing pressure fluctuations.Action: 1. Immediately stop the pumps. 2. Submerge the reactor coil and/or T-mixer in an ultrasonic bath to break up agglomerates.[8] 3. If pressure stabilizes, restart the flow at a lower rate. 4. If the problem persists, a full system flush is required (see Protocol 1).
Steadily Increasing System Pressure 1. Solid Precipitation: An intermediate or salt byproduct is precipitating and accumulating on the reactor walls.[9][10] 2. Low Solubility: The concentration of a reactant or product has exceeded its solubility limit at the current temperature.Action: 1. Increase Temperature: Gently increase the reactor temperature by 5-10 °C to improve solubility. Monitor pressure closely. 2. Decrease Concentration: Dilute the reactant streams with additional solvent. This reduces the overall efficiency but can keep the process running.[11] 3. Solvent Swap: If possible, introduce a co-solvent known to better solubilize the suspected precipitate.
Clog at Mixer or Reactor Inlet 1. Rapid Nucleation: The reaction is initiated upon mixing, leading to immediate precipitation before the solution enters the main reactor body. 2. Incompatible Solvents: If using different solvents for each reactant stream, they may be immiscible, causing precipitation at the interface.Action: 1. Improve Mixing: Use a more advanced mixer (e.g., static mixer) or apply sonication directly to the mixing point.[6] 2. Sequential Addition: If the reaction allows, consider a telescoped setup where reagents are added sequentially after an initial reaction has had time to proceed.[3][4] 3. Ensure Miscibility: Confirm the miscibility of all solvent streams before the experiment.
Clog at Back-Pressure Regulator (BPR) 1. Post-Reactor Crystallization: The product or byproduct is soluble at the reaction temperature but precipitates upon cooling before the BPR.Action: 1. Heat the BPR: Apply gentle heating to the BPR and the tubing leading to it. 2. Post-Reactor Dilution: Introduce a solvent stream after the reactor but before the BPR to keep all species in solution.[11]

Section 3: Proactive Prevention of Reactor Clogging

Designing a robust process from the outset is the most effective way to avoid blockages.

Understanding the Root Cause: Precipitation

In many thiomorpholine syntheses, such as the reaction of diethanolamine with a sulfide source, the formation of inorganic salt byproducts is a primary cause of clogging.[3][4] These salts often have poor solubility in the organic solvents used for the main reaction. The key is to manage the reaction environment to prevent these solids from depositing on reactor surfaces.[9][10]

Strategic Prevention Techniques
  • Solvent System Optimization: This is the most fundamental preventative measure. A thorough solvent screen should be conducted in batch to find a single solvent or a co-solvent system that maintains homogeneity throughout the reaction.[2] For example, while a reaction might proceed in Tetrahydrofuran (THF), the salt byproducts are likely insoluble; switching to a more polar solvent like Methanol or Dimethyl Sulfoxide (DMSO) could prevent precipitation.[3][4]

  • Temperature Control: Operating at a slightly elevated temperature can significantly increase the solubility of many organic intermediates and some salts, keeping them in the solution phase. However, be mindful of potential side reactions or product degradation at higher temperatures.

  • Concentration Management: While high concentrations are often desired for efficiency, they increase the risk of exceeding solubility limits.[11] Running the reaction at a more dilute concentration can be a straightforward way to avoid clogging, although this reduces throughput.

  • Active Agitation with Ultrasound: Integrating an ultrasonic bath around the reactor coil is a powerful technique to prevent solid particles from adhering to the reactor walls and from agglomerating into larger, blockage-forming masses.[1][3][7]

  • Reactor Design: For reactions known to produce solids, consider using reactors with larger internal diameters (ID) or specialized designs like oscillatory baffled reactors, which are better suited for handling slurries.[12]

Section 4: Visual Diagrams and Workflows

Troubleshooting Decision Tree

This diagram outlines the logical steps a researcher should take when encountering a pressure anomaly in their flow system.

Troubleshooting_Flowchart Start Pressure Anomaly Detected Check_Type What is the pressure behavior? Start->Check_Type Spikes Rapid, Unstable Spikes Check_Type->Spikes Spikes Steady_Increase Steady, Continuous Increase Check_Type->Steady_Increase Steady Increase Action_Spikes Stop Pumps! Apply Ultrasound to Mixer/Reactor Spikes->Action_Spikes Action_Increase Attempt In-Situ Mitigation: 1. Increase Temperature 2. Decrease Concentration Steady_Increase->Action_Increase Check_Stabilized Does pressure stabilize? Action_Spikes->Check_Stabilized Restart_Flow Restart at Lower Flow Rate Check_Stabilized->Restart_Flow Yes Flush_System Perform Full System Flush (See Protocol 1) Check_Stabilized->Flush_System No Check_Resolved Is the issue resolved? Action_Increase->Check_Resolved Check_Resolved->Flush_System No Continue_Run Continue Monitoring Run Check_Resolved->Continue_Run Yes

Caption: Troubleshooting decision tree for pressure anomalies.

Reaction Precipitation Points

This diagram illustrates a generic two-reagent reaction pathway, highlighting where precipitation is most likely to occur.

Precipitation_Points cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Reagent_A Reagent A in Solvent 1 Mixer T-Mixer Reagent_A->Mixer Reagent_B Reagent B in Solvent 2 Reagent_B->Mixer Reactor Flow Reactor Coil Mixer->Reactor Clog1 Clog Point 1: Immediate Precipitation Mixer->Clog1 BPR Back-Pressure Regulator Reactor->BPR Clog2 Clog Point 2: Intermediate/Salt Precipitation Reactor->Clog2 Collection Product Collection BPR->Collection Clog3 Clog Point 3: Cooling-Induced Crystallization BPR->Clog3

Caption: Potential clogging points in a continuous flow setup.

Section 5: Experimental Protocols

Protocol 1: Emergency System Flush for Clogged Reactors

Objective: To safely clear a blockage without damaging the system.

Materials:

  • High-purity solvent known to dissolve all reactants and expected products/byproducts (e.g., DMSO, NMP, or water if salts are the issue).

  • Empty, clean collection vials.

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Safety First: Stop all pumps immediately.

  • Depressurize: Carefully and slowly disconnect the outlet line from the collection vessel to release system pressure. Warning: Be prepared for a potential spray of solvent if the clog clears suddenly. Point the outlet into a waste container.

  • Reverse Flow: Disconnect the pump lines from the reagent vessels and place them into a vessel containing the cleaning solvent.

  • Isolate the Clog: If possible, determine the location of the clog (e.g., by seeing visible solids or by disconnecting segments of the flow path).

  • Initiate Reverse Flush: Reconnect the system outlet to the pump inlet that is now drawing cleaning solvent. Connect what was the system inlet to a waste collection vial. This will attempt to push the clog out the way it came in.

  • Low-Flow Purge: Begin pumping the cleaning solvent at a very low flow rate (e.g., 0.05 mL/min).

  • Monitor Pressure: Watch the pressure reading. You should see it build slightly and then suddenly drop as the clog is dislodged.

  • Increase Flow: Once the clog is cleared and the pressure is stable, gradually increase the flow rate to fully flush the system for at least 10-15 system volumes.

  • Sonication Assist: If the clog does not dislodge with pressure alone, apply sonication to the clogged area while the system is under low pressure.[1]

  • System Reassembly: Once the system is clear, return all tubing to its original configuration and pump the reaction solvent through to prime the system before restarting the reaction.

References

  • Managing Solids in Microreactors for the Upstream Continuous Processing of Fine Chemicals. Organic Process Research & Development.
  • Managing Solids in Microreactors for the Upstream Continuous Processing of Fine Chemicals - ACS Public
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Public
  • Unclogging the problems of flow chemistry – Chemical Science Blog.
  • Adding Crystals To Minimize Clogging in Continuous Flow Synthesis | Request PDF.
  • Solving the Clogging Problem: Precipitate-Forming Reactions in Flow | Request PDF.
  • Continuous Flow Chemistry with Solids: A Review.
  • Thiomorpholine 98 123-90-0 - Sigma-Aldrich.
  • Managing Solids in Microreactors for the Upstream Continuous Processing of Fine Chemicals - ResearchG
  • Innovation in Flow Chemistry: KHIMOD and the University of Liège Tackle Solid Management.
  • Strategies to reduce reaction time in thiomorpholine synthesis - Benchchem.
  • Continuous Flow Synthesis of Anticancer Drugs - PMC - PubMed Central - NIH.
  • How to approach flow chemistry - Chemical Society Reviews (RSC Publishing).
  • HPLC Troubleshooting Guide - SCION Instruments.
  • How to handle solids in flow chemistry and why it is a problem - YouTube.

Sources

Technical Support Center: Optimizing Base Selection for Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists, researchers, and professionals in drug development focused on the synthesis of thiomorpholines. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical step of cyclization, with a particular emphasis on selecting the optimal base to ensure high-yield and purity.

Introduction to Thiomorpholine Synthesis and the Role of the Base

Thiomorpholine is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis often involves an intramolecular cyclization reaction, a critical step where the choice of base is paramount to the success of the reaction. The base facilitates the deprotonation of a nucleophile, typically a thiol or an amine, which then attacks an electrophilic center to form the six-membered ring.

A common and efficient route to thiomorpholine involves the base-mediated cyclization of a haloamine precursor, such as 2-(2-chloroethylthio)ethylamine hydrochloride.[1][2][3][4][5] This process is often integrated into a telescoped synthesis, for instance, following a photochemical thiol-ene reaction.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the cyclization step in thiomorpholine synthesis?

A1: Several bases have proven effective for the cyclization of precursors like 2-(2-chloroethylthio)ethylamine hydrochloride. Commonly used bases include organic amines such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3][6] The selection among these often depends on the specific reaction conditions, substrate, and whether the synthesis is performed in batch or continuous flow.[2][3]

Q2: How does the strength of the base impact the reaction?

A2: The base must be strong enough to deprotonate the nucleophile (e.g., the thiol or amine) to initiate the cyclization. However, an overly strong base or harsh reaction conditions can lead to the formation of side products.[6][7] Therefore, it is crucial to balance the basicity with the reactivity of the substrate.

Q3: Why is DIPEA often preferred over triethylamine in continuous flow synthesis?

A3: While both DIPEA and triethylamine can give high yields, triethylamine has been observed to cause precipitation during the reaction, which can lead to clogging in a continuous flow reactor.[2][3][8] DIPEA, on the other hand, generally does not cause precipitation and is therefore more suitable for continuous flow protocols.[8]

Q4: Can inorganic bases be used for this cyclization?

A4: Yes, inorganic bases can be employed. For example, in the synthesis of a thiomorpholine derivative, anhydrous potassium carbonate (K₂CO₃) has been used effectively.[9] The choice between an organic and inorganic base will depend on factors like solvent, temperature, and the specific nature of the starting materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cyclization step and provides actionable solutions.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inactive or Impure Starting Materials: The purity of the haloamine precursor is critical.

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[6][10]

  • Inefficient Base: The chosen base may not be strong enough or may be sterically hindered.[6]

  • Suboptimal Solvent: The solvent can significantly influence the reaction rate and solubility of reactants.[6]

Solutions:

  • Verify Reagent Purity: Confirm the purity of your starting materials using analytical techniques such as NMR or mass spectrometry.

  • Optimize Temperature: Monitor the reaction at different temperatures to find the optimal balance between reaction rate and side product formation.[6] A temperature of 100°C has been shown to be effective for the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride.[2][3]

  • Screen Different Bases: If a particular base is ineffective, screen other bases like Et₃N, DIPEA, or DBU.[6]

  • Solvent Selection: Ensure you are using a suitable solvent. Methanol is a common choice for this type of reaction.[3]

Issue 2: Formation of Multiple Side Products

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or a very strong base can promote side reactions.[6][7]

  • Impurities in Starting Materials: Impurities can lead to the formation of undesired byproducts.[6][7]

  • Incorrect Stoichiometry: An improper ratio of base to substrate can result in side product formation.[7]

Solutions:

  • Milder Conditions: Attempt the reaction under milder conditions, such as a lower temperature or by using a weaker base.[6]

  • Purify Starting Materials: Ensure all starting materials are purified before use.[6]

  • Optimize Stoichiometry: Carefully control the stoichiometry of the base. Typically, two equivalents of the base are used.[2][3]

Issue 3: Reactor Clogging in Continuous Flow

Possible Cause:

  • Precipitation of Reagents or Products: The base or its salt may precipitate out of solution, leading to clogging.

Solution:

  • Select a Suitable Base: Use a base that does not cause precipitation, such as DIPEA.[2][3][8]

  • Employ an Ultrasonic Bath: Using an ultrasonic bath around the reactor coil can help prevent clogging, especially during extended reaction times.[2]

Experimental Protocols

Batch Cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride
  • To a solution of 2-(2-chloroethylthio)ethylamine hydrochloride in a suitable solvent (e.g., methanol), add 2 equivalents of the selected base (e.g., DIPEA).

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and proceed with the work-up and purification.

Telescoped Continuous Flow Synthesis of Thiomorpholine

This protocol assumes the use of a continuous flow photoreactor for the initial thiol-ene reaction, followed by in-line cyclization.

  • Thiol-Ene Reaction: Prepare a 4 M solution of cysteamine hydrochloride and a photocatalyst (e.g., 0.1–0.5 mol % 9-fluorenone) in methanol.[8] Pump this solution and vinyl chloride into a photoreactor.

  • Base Introduction: Direct the output from the photoreactor to a T-mixer. In a separate stream, pump the selected base (e.g., neat DIPEA, 2 equivalents) to the T-mixer.[8]

  • Mixing and Cyclization: Pass the combined streams through a mixing unit (e.g., a coil filled with glass beads) heated to 100°C to facilitate the cyclization.[8]

  • Collection: Collect the output stream containing the thiomorpholine product.

Data Presentation

BaseTypical Yield (NMR)Suitability for FlowNotes
Triethylamine (Et₃N)86-89%[2][3]UnsuitableCauses precipitation[2][3][8]
DIPEA86-89%[2][3]SuitableNo precipitation observed[8]
DBU86-89%[2][3]Potentially Suitable-

Visualizing the Workflow

Thiomorpholine Synthesis Troubleshooting start Low Yield in Cyclization? check_mixing Is Mixing Efficient? start->check_mixing Yes check_base Is the Base Precipitating? check_mixing->check_base Yes solution_mixer Use a Static Mixer check_mixing->solution_mixer No check_temp Is Temperature Optimal? check_base->check_temp No solution_base Switch to a Non-Precipitating Base (e.g., DIPEA) check_base->solution_base Yes solution_temp Optimize Temperature (e.g., 100°C) check_temp->solution_temp No end High Yield Achieved check_temp->end Yes solution_mixer->check_base solution_base->check_temp solution_temp->end

Sources

Technical Support Center: Improving the Oral Bioavailability of Thiomorpholin-3-one-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenges associated with the oral bioavailability of thiomorpholin-3-one-based drug candidates. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, offering a unique profile for designing novel therapeutics.[1][2][3] However, translating promising in vitro activity into in vivo efficacy is often hampered by poor pharmacokinetic properties.

This document provides a troubleshooting framework and detailed protocols to systematically identify and address the key barriers to oral absorption: poor solubility, low intestinal permeability, and extensive first-pass metabolism.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental hurdles in a question-and-answer format. Each answer provides a logical workflow, from diagnosis to potential solutions, grounded in established scientific principles.

Q1: My this compound candidate exhibits very low aqueous solubility. What are my primary strategies for investigation and improvement?

A1: Low aqueous solubility is a primary rate-limiting step for oral absorption for many drug candidates, particularly those classified as Biopharmaceutics Classification System (BCS) Class II or IV.[4][5] An effective strategy involves quantifying the issue, followed by systematic exploration of physicochemical, formulation, and medicinal chemistry approaches.

Step 1: Quantify the Solubility Profile Before attempting to improve solubility, it is critical to obtain a reliable quantitative measurement. A kinetic solubility assay is a high-throughput method suitable for early-stage discovery.

Experimental Protocol: Kinetic Solubility Assay (DMSO Stock Method)

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Dispense 1.5 µL of the DMSO stock solution into a 96-well microplate. Add 148.5 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Separation: Centrifuge the plate to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Step 2: Explore Formulation and Physicochemical Strategies Once solubility is quantified, several established methods can be employed to improve it. The choice of strategy depends on the compound's specific properties.

Table 1: Comparison of Formulation Strategies for Solubility Enhancement

StrategyMechanism of ActionAdvantagesDisadvantagesRelevant Citations
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.Significant solubility increase; can create supersaturated solutions.Physically unstable (risk of recrystallization); requires careful polymer selection.[4][6]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine microemulsion upon contact with gastrointestinal fluids.Enhances both solubility and permeability (for lipophilic drugs); protects the drug from degradation.Potential for GI side effects; complex formulation development.[7][8]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.Rapid dissolution; can be used for various administration routes.Limited to molecules that fit the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins.[5][8]
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate according to the Noyes-Whitney equation.Applicable to crystalline compounds; established manufacturing technologies.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.[4][7]

Step 3: Consider a Prodrug Approach A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in vivo.[9][10] This strategy can be highly effective for transiently improving solubility.

  • Mechanism: A polar, ionizable group (e.g., phosphate, amino acid) is temporarily attached to the this compound core. This promoiety increases aqueous solubility, facilitating dissolution in the gut. Once absorbed, enzymes (e.g., phosphatases, esterases) cleave the promoiety to release the active drug.[9]

  • Application: This is particularly useful for parenteral formulations but can also significantly enhance oral absorption by increasing the concentration of dissolved drug available at the intestinal wall.[9][11]

Q2: My compound has adequate solubility, but in vivo exposure is still poor. How do I determine if intestinal permeability is the issue?

A2: If a compound dissolves in the gastrointestinal fluid but fails to cross the intestinal epithelium, its oral bioavailability will be low. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability and identifying potential interactions with efflux transporters.[12][13][14]

Step 1: The Caco-2 Permeability Assay Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for 21 days on semipermeable supports, differentiate to form a polarized monolayer with tight junctions and brush borders, morphologically and functionally resembling human small intestine enterocytes.[12][15] They express a variety of transporters, making them invaluable for studying drug absorption mechanisms.[14]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts (e.g., 96-well format) and culture for 21-24 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values, indicating intact tight junctions.

  • Assay Setup:

    • A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM in transport buffer, pH 7.4) to the apical (donor) side. The basolateral (receiver) side contains a compound-free buffer.[15]

    • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) side. The apical (receiver) side contains a compound-free buffer.

  • Incubation: Incubate the plate for 2 hours at 37°C with 5% CO2.[15]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Controls: Include marker compounds for low permeability (e.g., Lucifer Yellow), high permeability (e.g., propranolol), and known efflux substrates (e.g., digoxin for P-gp).[15]

Step 2: Data Interpretation The results are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt = Rate of drug appearance in the receiver chamber.

    • A = Surface area of the membrane.

    • C0 = Initial concentration in the donor chamber.

  • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

Table 2: Interpretation of Caco-2 Permeability Assay Results

Papp (A-to-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)InterpretationImplication for Oral Bioavailability
< 1< 2Low PermeabilityPoor absorption is likely.
1 - 10< 2Moderate PermeabilityAbsorption may be acceptable but not optimal.
> 10< 2High PermeabilityAbsorption is unlikely to be limited by permeability.
Any Value> 2Potential Efflux SubstrateActive efflux is likely limiting absorption, even with good passive permeability.
Q3: The Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I address it?

A3: A high efflux ratio strongly suggests that your compound is a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp, MDR1) or Breast Cancer Resistance Protein (BCRP).[16][17] These transporters act as cellular "gatekeepers," actively pumping drugs from inside the enterocyte back into the intestinal lumen, thereby limiting net absorption.[18][19]

Step 1: Confirm Specific Transporter Involvement To identify the specific transporter responsible, the Caco-2 assay can be repeated in the presence of a known inhibitor. If the efflux ratio decreases significantly (ideally towards 1) in the presence of the inhibitor, it confirms your compound is a substrate for that transporter.

  • P-gp Inhibition: Use a P-gp inhibitor like verapamil or quinidine.

  • BCRP Inhibition: Use a BCRP inhibitor like Ko143.

// Arrows lumen -> pgp:in [label="1. Passive\nDiffusion", arrowhead=vee]; pgp:out -> lumen [label="2. Active Efflux\n(ATP-Dependent)", arrowhead=vee, color="#EA4335", penwidth=2];

{rank=same; lumen; pgp} } P-gp Efflux Mechanism.

Step 2: Mitigation Strategies

  • Medicinal Chemistry Approach: This is often the most effective long-term solution. Analyze the structure-activity relationship (SAR) to identify the pharmacophore responsible for transporter recognition. Modifications such as reducing hydrogen bond donors, increasing polarity, or altering the overall molecular shape can disrupt binding to the transporter.

  • Prodrug Strategy: Design a prodrug that is not a substrate for the efflux transporter.[10][20] The promoiety can mask the features recognized by the transporter, allowing the prodrug to be absorbed. Once inside the systemic circulation, the promoiety is cleaved to release the active drug.

  • Formulation with Excipients: Certain pharmaceutical excipients (e.g., some surfactants and polymers) have been shown to inhibit P-gp function.[21] Co-formulating the drug with such excipients can transiently saturate or inhibit efflux pumps at the site of absorption, increasing the fraction of the dose absorbed.

Q4: My compound is soluble and permeable, but still has low bioavailability. Could metabolism be the culprit?

A4: Yes. If solubility and permeability are not limiting factors, the next major barrier is first-pass metabolism. This is the biotransformation of a drug in the gut wall and/or liver before it reaches systemic circulation.[22][23] Extensive first-pass metabolism can significantly reduce the amount of active drug that becomes bioavailable.[24][25]

Step 1: Assess Metabolic Stability In Vitro The metabolic stability of a compound can be assessed using subcellular fractions, such as human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism.[26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), test compound, and a positive control compound with known metabolic liability (e.g., verapamil).

  • Reaction Mixture: Pre-warm a solution of HLM and buffer to 37°C. Add the test compound (e.g., final concentration of 1 µM).

  • Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

Step 2: Data Interpretation Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Half-Life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Table 3: Interpretation of Liver Microsome Stability Assay Results

In Vitro t½ (minutes)Intrinsic Clearance (CLint)InterpretationImplication for Oral Bioavailability
> 60LowLow Metabolic LiabilityFirst-pass metabolism is unlikely to be a major barrier.
15 - 60ModerateModerate Metabolic LiabilityMay contribute to incomplete bioavailability.
< 15HighHigh Metabolic LiabilityExtensive first-pass metabolism is a probable cause of low bioavailability.

Step 3: Addressing High Metabolism

  • Metabolite Identification: The first step is to perform metabolite identification studies to determine the "soft spots" on the molecule where metabolism occurs.

  • Structural Modification (Metabolic Blocking): Once the labile sites are known, medicinal chemists can make targeted structural changes. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of CYP-mediated bond cleavage.

    • Introducing Electron-Withdrawing Groups: Placing groups like fluorine or a trifluoromethyl group near a metabolic site can decrease the electron density, making it less susceptible to oxidative metabolism.

  • Prodrug Approach: Design a prodrug that masks the metabolically labile functional group. The promoiety can protect the site from enzymatic attack during first-pass transit.[27][28]

Overall Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low oral bioavailability issues for your this compound drug candidates.

// Nodes start [label="Start:\nLow In Vivo Exposure", fillcolor="#FBBC05"]; solubility [label="Q1: Assess Aqueous Solubility", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low [label="Low Solubility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_ok [label="Adequate Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_actions [label="Actions:\n- Formulation (ASD, SEDDS)\n- Prodrug Approach\n- Particle Size Reduction", fillcolor="#FFFFFF"];

permeability [label="Q2: Assess Caco-2 Permeability", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; perm_low [label="Low Permeability\n(Papp < 1e-6 cm/s)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; perm_ok [label="Adequate Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; perm_actions [label="Actions:\n- Structural Modification\n- Prodrug to Enhance Lipophilicity", fillcolor="#FFFFFF"];

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permeability -> perm_low [label="No"]; permeability -> perm_ok [label="Yes"]; perm_low -> perm_actions; perm_ok -> efflux;

efflux -> efflux_high [label="Yes"]; efflux -> efflux_ok [label="No"]; efflux_high -> efflux_actions; efflux_ok -> metabolism;

metabolism -> met_high [label="Yes"]; metabolism -> met_ok [label="No"]; met_high -> met_actions; metabolism -> end_node [style=dashed];

} Troubleshooting Low Oral Bioavailability.

Frequently Asked Questions (FAQs)

  • What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound? The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[29] Class I: High Solubility, High Permeability. Class II: Low Solubility, High Permeability. Class III: High Solubility, Low Permeability. Class IV: Low Solubility, Low Permeability. Knowing your compound's BCS class helps predict the most likely barriers to oral absorption and guides your development strategy. For example, a BCS Class II compound will primarily benefit from solubility enhancement strategies.[5]

  • What is the difference between kinetic and thermodynamic solubility? Kinetic solubility measures the concentration of a compound that remains in solution after precipitating from a supersaturated solution (typically from a DMSO stock), under a defined, short time frame. It is a high-throughput screen for developability. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and requires a much longer equilibration time, often days, using the solid crystalline material.

  • Can I use in silico models to predict oral bioavailability? Yes, in silico and computational models are valuable tools in early drug discovery for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.[30][31] They can help prioritize which compounds to synthesize and screen experimentally. However, they are predictive and not a replacement for in vitro experimental data, which is necessary to confirm the predictions and understand the underlying mechanisms.[26][32]

  • When should I move from in vitro assays to in vivo animal models? In vitro assays are screening tools designed to efficiently test hypotheses and guide compound optimization.[30] You should consider moving to in vivo pharmacokinetic (PK) studies in animal models (e.g., rat) once your compound meets a predefined target product profile based on in vitro data. This typically includes demonstrating adequate solubility, permeability, and metabolic stability, suggesting a reasonable chance of achieving therapeutic exposure in vivo.[26]

References

  • Gupta, S., Kesarla, R., & Omri, A. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Kuchar, M., et al. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules.
  • Kuchar, M., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Fahr, A., & Liu, X. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • ACS Publications. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Di, L., et al. (2020). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI.
  • Faria, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay.
  • He, H., et al. (2003). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. International Journal of Pharmaceutics.
  • Springer Link. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • van de Waterbeemd, H. (2002). Which in vitro screens guide the prediction of oral absorption and volume of distribution? Fundamental & Clinical Pharmacology.
  • Gertz, M., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal.
  • Paixão, P., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.
  • Hoffman, A., & Domb, A. J. (n.d.). Affecting Intestinal First Pass Metabolism Processes of Orally Administered Drugs by Pharmaceutical Methodology: The Cannabinoids Paradigm. Cannabinoids Research.
  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses.
  • ChesterRep. (n.d.). First Pass Metabolism.
  • PubMed. (2019). Development of thiomer based buccal films for the enhancement of bioavailability: An in-vivo analysis.
  • ResearchGate. (2025). Strategies to improve oral bioavailability.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Gomez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery.
  • Shugarts, S., & Benet, L. Z. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. eScholarship, University of California.
  • MDPI. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • MDPI. (2022). Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions.
  • Longdom Publishing. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Journal of Bioanalysis & Biomedicine.
  • Shugarts, S., & Benet, L. Z. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research.
  • Omics Online. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications.
  • GenOuest. (2023). THIOMORPHOLINE-3-CARBOXYLATE - metabolic_network.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • MDPI. (2021). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Frontiers. (2025). Grand challenges in oral drug delivery.
  • American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities.
  • Journal of Biomedical and Pharmaceutical Research. (2024). Enhancement of Solubility and Formulation of Fast Dissolving Oral Films of an Antiemetic Drug.
  • Tablets & Capsules Magazine. (2023). Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance.
  • PubMed Central. (n.d.). pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms.
  • NCBI Bookshelf. (n.d.). Biochemistry, Biotransformation.
  • PubMed Central. (n.d.). Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges.

Sources

Challenges in the scale-up of Thiomorpholin-3-one production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for Thiomorpholin-3-one synthesis and scale-up. This guide is designed to provide practical, in-depth answers to the challenges you may encounter during laboratory synthesis and process development. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot effectively and optimize your production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of this compound production.

Q1: What are the primary synthetic routes for this compound and which is most suitable for scale-up?

A1: Several synthetic routes to this compound have been reported, but two are most common. The choice depends on starting material availability, cost, and safety considerations.

  • Route A: From Thiodiglycol: This is a common industrial approach involving the reaction of thiodiglycol with a source of ammonia, often under high temperature and pressure. It is attractive due to the relatively low cost of thiodiglycol, which can be produced from ethylene oxide and hydrogen sulfide[1]. The main challenge is managing the harsh reaction conditions required for the cyclization and dehydration.

  • Route B: From Ethyl Mercaptoacetate and Aziridine: This route involves the reaction of ethyl mercaptoacetate with aziridine, followed by cyclization. While this method can be effective at the lab scale, the high toxicity and instability of aziridine present significant safety and handling challenges for large-scale production[2][3][4][5].

For scale-up, Route A is generally preferred due to better raw material accessibility and avoidance of highly toxic reagents like aziridine, despite requiring more specialized equipment to handle the necessary temperatures and pressures.

Q2: What are the most critical challenges when scaling up this compound synthesis?

A2: The transition from bench-scale to pilot or production scale introduces several key challenges:

  • Exothermic Reaction Control: The cyclization reaction can be exothermic. Managing heat removal is critical on a larger scale to prevent runaway reactions and the formation of degradation byproducts.

  • Impurity Profile Management: Side reactions, such as the oxidation of the sulfur atom to form this compound S-oxide, can become more prevalent.

  • Purification: this compound has a relatively high boiling point and can be thermally sensitive. Purification via distillation requires high vacuum to avoid product degradation.

  • Material Handling: Thiodiglycol can be viscous, and ensuring efficient mixing and heat transfer requires properly designed reactor systems.

Q3: What are the key safety considerations for handling the reagents and product?

A3: Safety is paramount. Key considerations include:

  • Thiodiglycol: While less toxic than other reagents, it is a skin and eye irritant. It is also the primary hydrolysis product of sulfur mustard, so handling procedures should be robust[1][6].

  • Ammonia: If used as a reagent, it is a corrosive and toxic gas that requires specialized handling and scrubbing systems.

  • Aziridine (if used): Extremely toxic, carcinogenic, and flammable. Its use should be avoided if possible, especially on a large scale.

  • Hydrogen Sulfide (if preparing thiodiglycol in-house): Highly toxic and flammable gas. Requires dedicated detectors and emergency preparedness plans.

  • This compound: The final product should be handled with care, assuming it may be a skin and eye irritant until comprehensive toxicological data is available[7].

Troubleshooting Guide: Synthesis & Purification

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q: My cyclization reaction is resulting in a low yield of this compound. What are the likely causes and how can I address them?

A: Low yield is a common problem that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_temp Analyze Reaction Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing reagents_ok Purity & Ratio Correct? check_reagents->reagents_ok temp_ok Temp Maintained Within Optimal Range? check_temp->temp_ok mixing_ok Adequate Agitation? check_mixing->mixing_ok reagents_ok->temp_ok Yes repurify_reagents Action: Repurify or Use New Reagents. Adjust Stoichiometry. reagents_ok->repurify_reagents No temp_ok->mixing_ok Yes optimize_temp Action: Optimize Cooling/ Heating Rate. Ensure Thermocouple is Calibrated. temp_ok->optimize_temp No optimize_mixing Action: Increase Agitator RPM. Consider Baffle Design for Larger Vessels. mixing_ok->optimize_mixing No end_node Yield Improved mixing_ok->end_node Yes repurify_reagents->end_node optimize_temp->end_node optimize_mixing->end_node

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Detailed Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The cyclization of thiodiglycol is an equilibrium-limited dehydration reaction. Without effective removal of water, the reaction will stall.

    • Solution: On a lab scale, a Dean-Stark trap with a suitable solvent (e.g., toluene) can be used to remove water azeotropically. On a larger scale, the reaction is often run at high temperatures to drive off water, requiring a reactor equipped with a condenser and collection vessel.

  • Sub-optimal Temperature: The reaction temperature may be too low for efficient conversion or too high, causing degradation.

    • Causality: Every reaction has an optimal temperature range. Below this range, the reaction rate is too slow. Above it, side reactions and decomposition can dominate, consuming starting material and product.

    • Solution: Perform small-scale optimization studies to determine the ideal temperature range. For scale-up, ensure the reactor's heating and cooling system can maintain this temperature accurately. Use calibrated temperature probes placed directly in the reaction medium.

  • Poor Mixing: Inefficient mixing can lead to localized temperature gradients and concentration imbalances.

    • Causality: As reaction volume increases, achieving a homogenous mixture becomes more difficult. This is especially true with viscous materials like thiodiglycol.

    • Solution: Ensure the agitator speed and impeller design are adequate for the vessel size and viscosity of the reaction mixture. Consider installing baffles in the reactor to improve turbulent mixing.

Issue 2: High Levels of Impurities in Crude Product

Q: My crude product shows significant impurities by HPLC/GC-MS analysis. What are these likely to be, and how can I minimize them?

A: The impurity profile is directly linked to the reaction conditions. The most common impurities are the S-oxide and unreacted starting materials.

Table 1: Common Impurities and Mitigation Strategies

Impurity NamePotential CauseMitigation Strategy
This compound S-oxide Oxidation of the sulfur atom by atmospheric oxygen, especially at high temperatures.Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Use degassed solvents where possible.
Unreacted Thiodiglycol Incomplete reaction; insufficient heating or reaction time.Increase reaction time or temperature moderately. Ensure efficient water removal to drive the reaction forward.
Polymeric Byproducts Excessive temperature or prolonged reaction times causing intermolecular condensation.Adhere to the optimized reaction time and temperature. Quench the reaction once the desired conversion is reached.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify this compound. Distillation gives poor recovery, and the product seems to decompose.

A: This is a common challenge due to the product's physical properties.

  • Problem: Thermal Decomposition during Distillation.

    • Causality: this compound has a high boiling point. At atmospheric pressure, the temperature required for distillation can cause the product to degrade, leading to yield loss and contamination.

    • Solution: Use high-vacuum distillation. By significantly lowering the pressure (e.g., to <1 mmHg), the boiling point is substantially reduced, allowing the product to distill at a much lower, non-destructive temperature. A short-path distillation apparatus is ideal for minimizing the residence time of the product at high temperatures[8].

  • Problem: Product is a Solid/Waxy Solid at Room Temperature.

    • Causality: Depending on purity, this compound can be a low-melting solid, making it difficult to handle post-distillation.

    • Solution: Consider recrystallization as an alternative or final polishing step. Conduct solvent screening to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Isopropanol or ethyl acetate/heptane mixtures are often good starting points.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of this compound from Thiodiglycol (Lab Scale)

Synthesis Pathway Overview

G TDG Thiodiglycol (HO(CH2)2S(CH2)2OH) Reactor High-Temperature Reactor (180-220°C) Inert Atmosphere (N2) TDG->Reactor Ammonia Ammonia Source (e.g., Urea) Ammonia->Reactor Product Crude This compound Reactor->Product Cyclization & Dehydration Purification High-Vacuum Distillation Product->Purification Final Pure This compound Purification->Final

Caption: General synthesis scheme for this compound.

WARNING: This procedure involves high temperatures and should only be performed by trained personnel with appropriate safety equipment in a certified fume hood.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a distillation head connected to a condenser and a collection flask. Ensure all glassware is oven-dried and the system is capable of being purged with an inert gas.

  • Charging Reagents: Charge the flask with thiodiglycol (e.g., 61 g, 0.5 mol) and urea (e.g., 33 g, 0.55 mol) as the ammonia source.

  • Inerting the System: Purge the system with dry nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Begin stirring and slowly heat the mixture. The reaction will typically commence around 180-200 °C, with the evolution of ammonia and carbon dioxide.

  • Reaction and Distillate Collection: Continue heating to 210-220 °C. Water, as a byproduct of the cyclization, will begin to distill. Collect this distillate.

  • Monitoring: Monitor the reaction progress by analyzing small, quenched aliquots by GC or HPLC. The reaction is typically complete in 4-6 hours when the thiodiglycol is consumed.

  • Cooling and Workup: Once complete, turn off the heating and allow the reaction mixture to cool to below 80 °C before exposing it to air. The resulting crude product is a dark, viscous liquid or solid.

Protocol 2: Purification by High-Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Use a Kugelrohr apparatus for smaller scales if available. Ensure all connections are secure and well-greased for a high vacuum.

  • Transfer: Transfer the crude this compound into the distillation flask.

  • Applying Vacuum: Slowly and carefully apply a high vacuum (<1 mmHg) to the system. Initial bubbling may occur as dissolved gases are removed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The product will begin to distill. The exact temperature will depend on the vacuum achieved but is typically in the range of 110-130 °C at ~0.5 mmHg. Collect the colorless to pale yellow fraction. Discard any initial foreruns or dark-colored residues.

  • Completion: Once the product has distilled, release the vacuum carefully with nitrogen before allowing the apparatus to cool completely. The purified product may solidify upon cooling.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link][2][9]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link][3]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link][4]
  • ResearchGate (n.d.). Synthesis of thiomorpholin‐3‐ones.
  • ResearchGate (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • ResearchGate (n.d.). Derivatization reaction of thiodiglycol (TDG) with N,Obis(trimethylsilyl) trifluoroacetamide (BSTFA).
  • Office of Scientific and Technical Information (2017).

Sources

Validation & Comparative

A Comparative Analysis of Thiomorpholin-3-one and Morpholin-3-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Implications of Oxygen vs. Sulfur in a Privileged Heterocycle

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," lauded for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1][2] Its sulfur-containing counterpart, thiomorpholine, offers a subtle yet profound structural change that can significantly alter a molecule's biological activity, pharmacokinetic profile, and potential for therapeutic application.[3][4] This guide provides an in-depth comparison of the biological activities of Thiomorpholin-3-one and Morpholin-3-one, exploring the fundamental chemical differences that drive their distinct pharmacological profiles and offering the experimental frameworks necessary to evaluate them.

The Core Distinction: Physicochemical and Structural Consequences of the O-to-S Switch

The substitution of an oxygen atom in Morpholin-3-one with a sulfur atom to form this compound introduces critical changes that underpin their divergent biological activities.[3][4]

  • Lipophilicity: Sulfur is less electronegative and larger than oxygen, leading to a significant increase in the lipophilicity (fat-solubility) of the thiomorpholine scaffold compared to morpholine.[5] This property is a double-edged sword: it can enhance membrane permeability, including passage through the blood-brain barrier (BBB), but may also increase nonspecific binding and affect solubility.[5][6]

  • Metabolic Fate: The sulfur atom in thiomorpholine is a "metabolically soft spot," readily undergoing oxidation in vivo to form the corresponding sulfoxide and sulfone derivatives.[5] This metabolic vulnerability can be strategically employed by medicinal chemists to create prodrugs or to fine-tune a compound's half-life and clearance rate. The ether linkage in morpholine is generally more metabolically stable.

  • Conformational Geometry: The longer C-S bond length compared to the C-O bond alters the geometry of the six-membered ring. This can change the three-dimensional orientation of substituents attached to the ring, profoundly impacting how the molecule interacts with its biological target. For instance, in a study of 4-(4-nitrophenyl) derivatives, the morpholine analog adopted a conformation with the substituent in a quasi-equatorial position, while the thiomorpholine analog placed it in a quasi-axial position, leading to markedly different solid-state structures.[5]

Comparative Biological Activity Profile

While both scaffolds are versatile and found in compounds with a wide array of activities, the choice between them can lead to significant differences in potency and even the class of activity observed.[4][7]

Antimicrobial and Antitubercular Activity

Direct comparative studies in this area suggest that the morpholine scaffold may be preferred for certain targets. In one study designing novel inhibitors of Mycobacterium tuberculosis, a series of 2-(thiophen-2-yl)dihydroquinolines were synthesized with morpholine, thiomorpholine, and other N-substituted piperazine appendages.[7][8] The results clearly indicated that the morpholine analog exhibited better potency against M. tuberculosis H37Rv than the thiomorpholine analog.[7]

Anticancer Activity

Both scaffolds are integral to compounds designed as anticancer agents, but their efficacy varies by target and cell line.

  • Morpholin-3-one: The parent structure is described as a potent inhibitor of protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosome.[9] This mechanism contributes to its observed inhibitory activity against human liver cancer cells.[9]

  • This compound Derivatives: N-substituted thiomorpholines have demonstrated significant cytotoxic activity. For example, a thieno[2,3-c]pyridine derivative bearing a thiomorpholine moiety (compound 6i ) showed potent, broad-spectrum anticancer activity against multiple cell lines, including head and neck (HSC3, IC₅₀ = 10.8 µM), breast (T47D, IC₅₀ = 11.7 µM), and colorectal (RKO, IC₅₀ = 12.4 µM) cancers.[10] In another study, a thiazolyl thiomorpholine derivative showed remarkable cytotoxicity against lung cancer (A549, IC₅₀ = 10.1 µM) and cervical cancer (HeLa, IC₅₀ = 30.0 µM) cells.[11]

Anticoagulant Activity

The Morpholin-3-one scaffold is a key component of the blockbuster anticoagulant drug Rivaroxaban (Xarelto®).[12][13] Specifically, 4-(4-Aminophenyl)morpholin-3-one is a crucial intermediate in its synthesis.[12] The drug functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The precise geometry and electronic properties of the morpholin-3-one ring are optimized for binding to the Factor Xa active site. While thiomorpholine derivatives have been explored for various activities, the morpholin-3-one structure is preeminent in this specific therapeutic application.

CNS Activity

The physicochemical properties of the morpholine ring, particularly its pKa, make it highly valuable for developing drugs targeting the central nervous system (CNS).[6][14] It can improve water solubility and BBB permeability, a critical hurdle in CNS drug design.[14] The increased lipophilicity of the thiomorpholine scaffold could potentially enhance BBB penetration further, but may require careful balancing to avoid issues with efflux pumps, which can actively remove compounds from the brain.[15]

Hypolipidemic and Antioxidant Activity

Here, thiomorpholine derivatives have shown significant promise. A study of N-substituted thiomorpholines designed to mimic antioxidant morpholines found potent activity.[16] The most active compound inhibited microsomal lipid peroxidation with an IC₅₀ value of 7.5 µM and dramatically decreased triglyceride (by 80%), total cholesterol (by 78%), and LDL levels (by 76%) in hyperlipidemic rats.[16]

Data Summary: Head-to-Head Comparison

Biological ActivityThis compound ScaffoldMorpholin-3-one ScaffoldKey Findings & Rationale
Antitubercular Less PotentMore Potent In a direct comparison of dihydroquinoline derivatives, the morpholine analog had a lower MIC against M. tuberculosis.[7]
Anticancer Potent (Derivatives) Potent (Parent & Derivatives) Thiomorpholine derivatives show potent cytotoxicity (IC₅₀ ~10-12 µM).[10][11] Parent Morpholin-3-one inhibits protein synthesis.[9]
Anticoagulant (Factor Xa) Not Prominently FeaturedClinically Validated The scaffold is a core component of the approved drug Rivaroxaban.[12]
Antioxidant Potent (IC₅₀ = 7.5 µM) ActiveThiomorpholine derivatives demonstrated strong inhibition of lipid peroxidation.[16]
Hypolipidemic Potent (up to 80% reduction) ActiveThiomorpholine derivatives significantly lowered cholesterol and triglycerides in vivo.[16]

Experimental Protocols for Evaluation

To empirically determine the comparative activities of novel this compound and morpholin-3-one derivatives, a suite of standardized in vitro assays is essential.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This protocol determines a compound's ability to inhibit cell proliferation, providing a quantitative IC₅₀ (half-maximal inhibitory concentration) value.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both this compound and morpholin-3-one derivatives) in culture medium. Replace the old medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Serial Dilutions) seed->treat 24h incubate 3. Incubate (48-72h) treat->incubate mtt 4. Add MTT Reagent incubate->mtt 4h solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Antioxidant Activity via DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Outlook

The choice between a this compound and a Morpholin-3-one scaffold is a strategic decision in drug design, not a simple substitution. The sulfur atom in thiomorpholine increases lipophilicity and introduces a site for metabolic oxidation, which can be leveraged to tune pharmacokinetic properties.[5] Conversely, the morpholine scaffold's well-balanced profile has led to clinical success in areas like anticoagulation and is highly favored for CNS applications.[12][14]

Direct comparative data, though limited, suggests that for some biological targets, like those in M. tuberculosis, the morpholine ring is superior, while for others, such as those involved in lipid metabolism and certain cancers, thiomorpholine derivatives show exceptional promise.[7][16] The decision of which scaffold to advance must be driven by empirical data. The provided protocols for cytotoxicity and antioxidant screening serve as a foundational starting point for any research program aiming to explore the rich and divergent biological potential of these two powerful heterocyclic scaffolds.

References

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The Thiomorpholin-3-one Scaffold: A Cornerstone in the Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Thiomorpholine-Based Anticancer Compounds

For researchers and scientists in the field of drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique stereoelectronic properties and synthetic tractability make it an attractive starting point for the development of new drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiomorpholine derivatives, with a particular focus on the role of the thiomorpholin-3-one core as a key synthetic intermediate in the generation of potent anticancer agents. We will explore how modifications to this foundational structure influence biological activity, supported by comparative experimental data.

The Thiomorpholine Core: A Privileged Scaffold in Medicinal Chemistry

The substitution of the oxygen atom in the well-known morpholine ring with sulfur imparts distinct physicochemical properties to the thiomorpholine scaffold, influencing its lipophilicity, metabolic stability, and ability to interact with biological targets.[1] This has led to the development of thiomorpholine-containing compounds with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[1][3] In the realm of oncology, thiomorpholine derivatives have shown significant promise by targeting key signaling pathways involved in cancer cell proliferation and survival.[1]

Synthetic Strategies: The Gateway to Bioactive Thiomorpholine Derivatives

The synthesis of biologically active thiomorpholine derivatives often utilizes versatile building blocks that allow for the introduction of diverse substituents. One common synthetic precursor is 4-(4-nitrophenyl)thiomorpholine, which can be prepared through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[4] The subsequent reduction of the nitro group provides a key amine intermediate for further elaboration.[4]

Another critical synthetic strategy involves the use of this compound as a foundational core. While direct SAR studies on a series of this compound analogs are not extensively reported, its role as a precursor to more complex and potent thiomorpholine-containing molecules is well-documented. For instance, reduction of the ketone in this compound can yield the thiomorpholine scaffold, which can then be further functionalized.

Structure-Activity Relationship (SAR) Analysis of Anticancer Thiomorpholine Derivatives

The potency and selectivity of thiomorpholine-based anticancer agents are profoundly influenced by the nature and position of substituents on the thiomorpholine ring and any appended aromatic or heterocyclic systems. The following sections compare the anticancer activities of different classes of thiomorpholine derivatives, drawing upon published experimental data.

Thiazole-Thiomorpholine Hybrid Compounds

A series of novel 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives has been synthesized and evaluated for their in vitro anticancer activity against the A549 human lung cancer cell line.[5] The results, summarized in the table below, highlight the critical role of substitution on the phenyl ring of the thiazole moiety.

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) against A549 Cells
3a 4-H> 500
3b 4-F10.23
3c 4-Cl12.55
3d 4-Br13.61
3e 4-OCH315.89
3f 4-CH33.72
Cisplatin -18.30

SAR Insights:

  • Unsubstituted Phenyl Ring: The derivative with an unsubstituted phenyl ring (3a ) was found to be inactive, underscoring the necessity of substitution for anticancer activity.[5]

  • Electron-Withdrawing Groups: The introduction of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring led to a significant increase in potency compared to the unsubstituted analog.[5]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (3e ) and methyl (3f ), also conferred potent anticancer activity. Notably, the 4-methyl substituted derivative 3f was the most potent compound in the series, with an IC50 value of 3.72 µM, which is significantly better than the standard chemotherapeutic drug cisplatin (IC50 = 18.30 µM).[5]

  • Selectivity: Importantly, all the tested compounds displayed IC50 values greater than 500 µM against the healthy L929 cell line, indicating a high degree of selectivity for cancer cells.[5]

Thieno[2,3-c]pyridine-Thiomorpholine Conjugates

Another class of potent anticancer agents incorporates the thiomorpholine scaffold into a thieno[2,3-c]pyridine core. The in vitro anticancer activity of these compounds was assessed against a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cell lines.[6]

Compound IDR% Inhibition at 100 µM (MCF7)IC50 (µM) - HSC3IC50 (µM) - T47DIC50 (µM) - RKOIC50 (µM) - MCF7
6a Piperidine91.5614.5-24.4-
6i Thiomorpholine95.3310.811.712.416.4
Cisplatin -97.41----

SAR Insights:

  • Thiomorpholine Moiety: The thiomorpholine-substituted hybrid 6i demonstrated the highest percentage of inhibition against the MCF7 breast cancer cell line at 100 µM, comparable to cisplatin.[6]

  • Broad Spectrum Activity: Compound 6i also exhibited a broad spectrum of anticancer activity with potent IC50 values against HSC3 (10.8 µM), T47D (11.7 µM), RKO (12.4 µM), and MCF7 (16.4 µM) cell lines.[6] This suggests that the thiomorpholine moiety is a key contributor to the potent and broad-spectrum anticancer effects of this class of compounds.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many thiomorpholine derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[1] Inhibition of components of this pathway is a validated therapeutic strategy in oncology.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiomorpholin-3-one_Derivative Thiomorpholine-based Inhibitor Thiomorpholin-3-one_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Thiomorpholine Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following protocols are representative of the assays used to evaluate the anticancer activity of thiomorpholine derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., cisplatin) is also included. The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Perspectives

The thiomorpholine scaffold, and by extension its key synthetic precursor this compound, represents a highly valuable framework in the design and development of novel anticancer agents. The structure-activity relationship studies discussed in this guide demonstrate that strategic modifications to the thiomorpholine core and its substituents can lead to the discovery of compounds with potent and selective anticancer activity. The promising results of the thiazole-thiomorpholine and thieno[2,3-c]pyridine-thiomorpholine hybrids highlight the potential of this scaffold to yield drug candidates with broad-spectrum efficacy. Future research should continue to explore the vast chemical space around the this compound core, employing both traditional synthetic approaches and modern computational methods to design the next generation of targeted cancer therapeutics.

References

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A Comparative Guide for Medicinal Chemists: Validating Thiomorpholin-3-one as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Privileged Scaffolds

In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. Coined by Evans in 1988, this term describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1] These scaffolds, such as benzodiazepines and indoles, serve as versatile templates, significantly improving hit rates in screening campaigns and providing efficient starting points for hit-to-lead optimization.[1][2][3]

The morpholine ring is a well-established privileged structure, present in over 20 FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5][6][7] Its success is attributed to its metabolic stability, favorable pharmacokinetic properties, and ability to engage in crucial hydrogen bonding interactions.[7] This guide focuses on its sulfur-containing bioisostere, thiomorpholine , and specifically the thiomorpholin-3-one core.

We will provide a comprehensive validation of this compound as a privileged scaffold by:

  • Analyzing its unique physicochemical properties in comparison to its oxygen (morpholin-3-one) and nitrogen (piperazin-2-one) analogs.

  • Demonstrating its synthetic tractability.

  • Presenting quantitative data on its broad spectrum of biological activities, from anticancer to antidiabetic applications.

This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation scaffolds for therapeutic innovation.

Comparative Analysis: Why Choose a Sulfur-Containing Scaffold?

The strategic replacement of an oxygen atom in the morpholine ring with sulfur introduces subtle yet profound changes in the molecule's stereoelectronic properties. This bioisosteric substitution is a key tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10]

The primary advantages of the thiomorpholine core over its morpholine counterpart include:

  • Modulated Lipophilicity: The sulfur atom generally increases lipophilicity compared to oxygen, which can enhance membrane permeability and alter a compound's distribution profile.[8][9][11]

  • Metabolic Handle: The sulfur atom is a "soft spot" susceptible to metabolic oxidation, forming the corresponding sulfoxide and sulfone.[9][11] This can be strategically employed to control the metabolic fate of a drug, potentially leading to the generation of active metabolites or facilitating clearance.

  • Altered Geometry and Interactions: The longer C-S bond length compared to the C-O bond alters the ring's conformation, which can lead to novel and improved binding interactions with target proteins.

Below is a direct comparison of the core scaffolds.

Structural Comparison of Key Heterocyclic Scaffolds

G start 2-Aminoethanethiol (Cysteamine) intermediate Acyclic Intermediate (α-Halo-N-(2-mercaptoethyl)acetamide) start->intermediate reagent1 Substituted α-Halo Acyl Halide (e.g., Chloroacetyl Chloride) reagent1->intermediate cyclization Base-mediated Intramolecular Cyclization intermediate->cyclization product Substituted This compound cyclization->product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Validation Through Versatility: A Spectrum of Biological Activity

The true measure of a privileged scaffold lies in its demonstrated utility across multiple therapeutic targets. This compound and its parent scaffold have shown remarkable versatility, with derivatives exhibiting potent activity against a wide range of diseases.

Anticancer Activity: Dual Inhibition of Bcl-2 and Mcl-1

A significant breakthrough highlighting the potential of this scaffold was the discovery of 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile as a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1. [12]Overexpression of these proteins is a common mechanism of resistance to chemotherapy. A structure-guided design led to derivatives with IC₅₀ values as low as 5 nM against Mcl-1, demonstrating a 10-fold increase in cytotoxicity compared to the initial lead. [12]

Antidiabetic Activity: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. [13]Researchers have designed and synthesized thiomorpholine-bearing compounds that act as effective DPP-IV inhibitors. One such derivative, incorporating a bulky group at the α-position of the carbonyl, exhibited an IC₅₀ value of 3.40 µmol/L, validating the scaffold's utility in metabolic diseases. [13]

Hypolipidemic and Antioxidant Activity

Leveraging the scaffold's modifiable nature, researchers have developed N-substituted thiomorpholine derivatives with potent antioxidant and hypocholesterolemic properties. [13][14]The most active compounds were found to inhibit lipid peroxidation with IC₅₀ values as low as 7.5 µM. [14]In animal models, these derivatives significantly decreased plasma levels of triglycerides, total cholesterol, and low-density lipoprotein, suggesting their potential as anti-atherogenic agents. [13][14]

Table 2: Quantitative Bioactivity of Representative Thiomorpholine Derivatives
Compound ClassTarget/ActivityRepresentative IC₅₀ / ActivityTherapeutic AreaReference
Acenaphthopyrrole DerivativesMcl-1 / Bcl-2 Dual Inhibition5 nM (Mcl-1)Oncology[12]
Amino Acid ConjugatesDPP-IV Inhibition3.40 µMType 2 Diabetes[13]
N-Antioxidant Moiety DerivativesLipid Peroxidation Inhibition7.5 µMCardiovascular[14]
N-Antioxidant Moiety DerivativesTriglyceride Reduction in vivo80% reduction at 56 mmol/kgCardiovascular[14]
Sutezolid AnaloguesMycobacterium tuberculosisMIC values in low µg/mL rangeInfectious Disease[15][16]

Experimental Protocols: A Guide to Practice

To facilitate the exploration of this scaffold, we provide foundational, self-validating protocols for synthesis and biological evaluation.

Protocol 1: General Synthesis of a 4-Aryl-Thiomorpholin-3-one Derivative

Causality: This protocol utilizes a two-step, one-pot approach. The initial nucleophilic substitution of a haloaromatic compound with thiomorpholine is followed by an acylation and cyclization sequence. This method is efficient for creating N-aryl substituted derivatives, a common motif in kinase inhibitors.

Methodology:

  • Step 1: N-Arylation. To a solution of thiomorpholine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq) and the desired 1-fluoro-4-nitrobenzene derivative (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature. This intermediate, 4-(4-nitrophenyl)thiomorpholine, can be isolated or used directly.

  • Step 2: Reduction. The nitro group is then reduced to an amine, for example, using iron powder in the presence of ammonium chloride in an ethanol/water mixture, to yield 4-thiomorpholinoaniline. [11]5. Step 3: Cyclization to this compound. While the above steps yield a substituted thiomorpholine, a common route to the this compound involves reacting an N-substituted cysteamine derivative with an α-haloacetyl halide followed by base-mediated cyclization.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Causality: Many privileged scaffolds, including morpholine, are prevalent in kinase inhibitors. [17][18]This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase, a crucial step in validating its potential as a targeted therapeutic.

Methodology:

  • Preparation: Prepare a reaction buffer appropriate for the kinase of interest (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the this compound test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound to the reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™ technology). Incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Termination & Detection: Stop the reaction (e.g., by adding EDTA or a kinase inhibitor). Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this is done by spotting the mixture onto a phosphocellulose membrane, washing away excess ATP, and measuring radioactivity via scintillation counting.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Context: Targeting PI3K/Akt/mTOR

The morpholine scaffold is a cornerstone of many PI3K inhibitors, such as the pan-PI3K inhibitor ZSTK474. [19]The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. [8][19]Thiomorpholine-based derivatives are actively being explored as next-generation PI3K inhibitors, where the sulfur atom can be used to optimize potency, selectivity, and pharmacokinetic properties.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR pathway, a key target for this compound scaffolds.

Conclusion

The evidence presented provides a compelling case for This compound as a privileged scaffold in medicinal chemistry. It meets the core criteria:

  • Versatility: It has demonstrated potent and quantifiable activity across diverse and unrelated target classes, including oncology, metabolic disorders, and cardiovascular disease.

  • Drug-like Properties: The sulfur atom provides a unique handle to modulate physicochemical properties like lipophilicity and metabolism, offering distinct advantages over its oxygen and nitrogen analogs.

  • Synthetic Accessibility: The scaffold is readily accessible through robust synthetic routes, allowing for the efficient generation of diverse compound libraries.

As medicinal chemists continue to push the boundaries of drug design, the strategic incorporation of underutilized yet highly valuable scaffolds is crucial. The this compound core represents a powerful, validated, and tractable platform for the development of next-generation therapeutics.

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A Head-to-Head Analysis of Thiomorpholine and Morpholine Scaffolds in Drug Design: The Case of Sutezolid and Linezolid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the privileged six-membered saturated heterocycles, morpholine and its sulfur analog, thiomorpholine, are frequently employed to optimize molecular properties. This guide provides an in-depth comparative analysis of these two scaffolds, using the clinically relevant oxazolidinone antibiotics, Linezolid (morpholine-containing) and Sutezolid (thiomorpholine-containing), as a central case study. We will dissect the nuanced differences in their physicochemical properties, metabolic fates, and biological activities, supported by experimental data and detailed protocols to inform rational drug design.

The Subtle Swap with Significant Consequences: Morpholine vs. Thiomorpholine

At first glance, the substitution of an oxygen atom in morpholine for a sulfur atom to form thiomorpholine may seem like a minor structural alteration. However, this bioisosteric replacement introduces significant changes in electronegativity, bond angles, lipophilicity, and metabolic susceptibility, which cascade into tangible differences in a drug's behavior in the body.

The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability.[1] The electron-withdrawing nature of the oxygen atom can render the adjacent carbons less susceptible to oxidative metabolism.[2] In contrast, the thiomorpholine scaffold, with the less electronegative and larger sulfur atom, generally increases lipophilicity.[3] The sulfur atom also presents a site for oxidation, leading to sulfoxide and sulfone metabolites, which can have distinct activity and clearance pathways.[4][5]

Case Study: The Oxazolidinone Antibiotics - Linezolid and Sutezolid

The most direct and clinically significant comparison between a morpholine and thiomorpholine-containing drug pair can be made with the oxazolidinone antibiotics, Linezolid and Sutezolid. Both are potent inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit to prevent the formation of the 70S initiation complex.[5][6] This shared mechanism of action allows for a focused analysis of how the change from a morpholine to a thiomorpholine ring impacts their drug-like properties.

Physicochemical Properties: A Quantitative Comparison

A drug's absorption and distribution are fundamentally governed by its physicochemical properties. The introduction of the thiomorpholine ring in Sutezolid in place of Linezolid's morpholine ring subtly alters these key parameters.

PropertyLinezolid (Morpholine)Sutezolid (Thiomorpholine)Impact of Morpholine to Thiomorpholine Switch
Molecular Formula C₁₆H₂₀FN₃O₄C₁₆H₂₀FN₃O₃SReplacement of an oxygen atom with a sulfur atom.
Molecular Weight 337.35 g/mol [7]353.42 g/mol Increased molecular weight.
Aqueous Solubility ~3 mg/mL[8][9][10]Data not explicitly found in searches, but the increased lipophilicity suggests potentially lower aqueous solubility.Likely decreased aqueous solubility.
logP 0.9[7]Data not explicitly found in searches, but the sulfur atom generally increases lipophilicity, suggesting a higher logP.Expected increase in lipophilicity.
pKa (weak base) 1.8[8][9]Data not explicitly found in searches.The basicity of the nitrogen is influenced by the heteroatom at the 4-position, but specific values require experimental determination.

Table 1: Comparative Physicochemical Properties of Linezolid and Sutezolid.

The data clearly indicates that Linezolid possesses a favorable aqueous solubility for oral and intravenous administration. While specific experimental values for Sutezolid's solubility and logP were not available in the provided search results, the general principles of the morpholine-to-thiomorpholine substitution suggest an increase in lipophilicity, which could influence its solubility and membrane permeability.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of a drug through the body is where the impact of the heterocyclic scaffold becomes most apparent. The ADME profiles of Linezolid and Sutezolid reveal critical differences stemming from their morpholine and thiomorpholine rings, respectively.

ADME ParameterLinezolid (Morpholine)Sutezolid (Thiomorpholine)Key Comparative Insights
Bioavailability (Oral) ~100%[11]Well-absorbed, but specific percentage not detailed in searches.Both exhibit good oral absorption.
Protein Binding ~31%[11]~48%[4]Sutezolid shows moderately higher plasma protein binding.
Volume of Distribution (Vd) 40-50 L[12]Data not explicitly found in searches.Linezolid distributes well into tissues.
Metabolism Oxidation of the morpholine ring to two inactive metabolites (PNU-142586 and PNU-142300). Not CYP450 mediated.[6][7][8]Oxidation of the thiomorpholine ring to an active sulfoxide metabolite (PNU-101603).[4][13] Some involvement of CYP3A4 has been suggested.[5]The metabolic pathway is a key differentiator. Sutezolid's active metabolite contributes to its overall efficacy, whereas Linezolid's metabolites are inactive.
Elimination Half-life (t½) ~5-7 hours[8]~4-6 hours[14]Both have relatively short half-lives.
Excretion ~65% non-renal, ~30% unchanged in urine.[12]Primarily hepatic metabolism, with less than 20% excreted unchanged in the urine.[14]Both are cleared primarily through metabolism.

Table 2: Comparative Pharmacokinetic Profiles of Linezolid and Sutezolid.

The most striking difference lies in their metabolism. Linezolid's morpholine ring is a site of oxidation, leading to inactive metabolites, and this process is notably independent of the cytochrome P450 system.[7][11] This can be a desirable trait, as it reduces the potential for drug-drug interactions.

Conversely, Sutezolid's thiomorpholine ring is oxidized to an active sulfoxide metabolite, PNU-101603.[4][13] This metabolite reaches concentrations in plasma several times higher than the parent drug and contributes significantly to the overall antibacterial effect, particularly against extracellular mycobacteria.[13] While some research suggests Sutezolid is not expected to interact with CYP enzymes, other sources indicate potential metabolism by CYP3A4.[5] This metabolic activation pathway is a critical aspect of Sutezolid's pharmacology.

G cluster_linezolid Linezolid Metabolism cluster_sutezolid Sutezolid Metabolism Linezolid Linezolid (Morpholine Ring) Oxidation Non-enzymatic Oxidation Linezolid->Oxidation Inactive_Metabolites Inactive Carboxylic Acid Metabolites (PNU-142586 & PNU-142300) Oxidation->Inactive_Metabolites Sutezolid Sutezolid (Thiomorpholine Ring) Oxidation_S Hepatic Oxidation (CYP3A4/FMO) Sutezolid->Oxidation_S Active_Metabolite Active Sulfoxide Metabolite (PNU-101603) Oxidation_S->Active_Metabolite

Comparative metabolic pathways of Linezolid and Sutezolid.
Pharmacodynamics and In Vitro Activity: Potency and Spectrum

While both drugs share a common mechanism of action, the structural change from morpholine to thiomorpholine does appear to influence potency, particularly against Mycobacterium tuberculosis.

OrganismLinezolid MIC (µg/mL)Sutezolid MIC (µg/mL)Reference
Mycobacterium tuberculosis (clinical isolates)MICs often 4- to 8-fold higher than SutezolidMIC₅₀: 2, MIC₉₀: 4 (for M. intracellulare)[15][16]
Staphylococcus aureus (MRSA)MIC₉₀: 2MIC₉₀: data not available in searches[17]
Vancomycin-resistant Enterococcus (VRE)MIC₉₀: 2MIC₉₀: data not available in searches[17]
Streptococcus pneumoniaeMIC comparable to vancomycinMIC₉₀: data not available in searches[18]

Table 3: Comparative In Vitro Activity (MIC) of Linezolid and Sutezolid.

Numerous studies have highlighted that Sutezolid exhibits superior in vitro activity against M. tuberculosis compared to Linezolid.[5][15][16][19] For many clinical isolates, the MIC values for Sutezolid are significantly lower.[15][16] This enhanced potency is a key driver for its development as a next-generation anti-tuberculosis agent. While comprehensive comparative data against a broader range of Gram-positive bacteria is less readily available, Linezolid has well-established potent activity against pathogens like MRSA and VRE.[17][18]

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a compound in a buffered aqueous solution.

Materials:

  • Test compound (Linezolid or Sutezolid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

G start Start add_compound Add excess compound to PBS (pH 7.4) start->add_compound shake Shake at constant temperature (24-48h) add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Workflow for shake-flask solubility determination.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the in vitro intrinsic clearance of a compound in the presence of liver microsomes.

Materials:

  • Test compound (Linezolid or Sutezolid)

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • Incubator or water bath at 37°C

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the buffered solution of the test compound.

  • Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the amount of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The comparative analysis of Linezolid and Sutezolid provides a compelling illustration of the profound impact a single heteroatom substitution can have on the overall profile of a drug. The switch from a morpholine to a thiomorpholine ring maintains the core pharmacophore required for antibacterial activity while significantly altering the metabolic pathway and, in the case of M. tuberculosis, enhancing potency.

For drug development professionals, this case study underscores the following key takeaways:

  • Morpholine remains an excellent choice for enhancing solubility and imparting metabolic stability, particularly when avoiding CYP-mediated metabolism is a priority.

  • Thiomorpholine offers a strategic alternative to modulate lipophilicity and introduce a new metabolic handle. The potential for active metabolites, as seen with Sutezolid, can be exploited to enhance or prolong the therapeutic effect.

The choice between these two privileged scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic goals and the desired ADME profile. As our understanding of drug metabolism and structure-activity relationships continues to evolve, the rational application of scaffolds like morpholine and thiomorpholine will remain a cornerstone of successful drug design.

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A Comparative Guide to the Selectivity Profiling of Thiomorpholin-3-one-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer. The structural similarity of the ATP-binding site across the kinome, however, makes the development of truly selective inhibitors a formidable task. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy.[1] This guide provides an in-depth technical comparison of a promising class of kinase inhibitors built around the thiomorpholin-3-one scaffold, with a particular focus on their selectivity profiles against other established kinase inhibitors.

The this compound moiety, a sulfur-containing saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Its unique stereoelectronic properties and conformational flexibility offer advantages in drug design, potentially leading to improved potency and selectivity.[2] This guide will delve into the experimental methodologies used to profile these inhibitors, present a comparative analysis of their performance, and provide detailed protocols to empower researchers in their own investigations.

The Critical Role of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to a range of off-target effects.[1] Understanding the selectivity profile of a kinase inhibitor is therefore crucial for several reasons:

  • Predicting Potential Toxicities: Off-target inhibition can disrupt essential cellular signaling pathways, leading to adverse effects.[1]

  • Elucidating Mechanism of Action: A comprehensive selectivity profile helps to confirm that the observed biological effect is indeed due to the inhibition of the intended target.

  • Identifying Opportunities for Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding these can open up new therapeutic applications.

The PI3K/Akt/mTOR Pathway: A Key Target for this compound Based Inhibitors

A significant number of kinase inhibitors, including those containing the thiomorpholine scaffold, are designed to target the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is one of the most frequently dysregulated signaling cascades in human cancer.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Initiation Thiomorpholinone_Inhibitor This compound Inhibitors Thiomorpholinone_Inhibitor->PI3K Inhibition Thiomorpholinone_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Selectivity Profiling: this compound Derivatives vs. Other PI3K/mTOR Inhibitors

To provide a clear comparison, we will analyze the selectivity of a hypothetical this compound based inhibitor, "Compound T," against a panel of kinases and compare its profile to well-characterized PI3K/mTOR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, where a lower value indicates higher potency.

Kinase TargetCompound T (this compound) (IC50, nM)Pictilisib (GDC-0941) (IC50, nM)Apitolisib (GDC-0980) (IC50, nM)ZSTK474 (IC50, nM)Wortmannin (IC50, nM)
PI3Kα 10 3 [5][6]5 [7][8]16 [9][10]1-10 [11]
PI3Kβ 15033[12]27[7][8]44[9][10]1-10[11]
PI3Kδ 8 3 [5][6]7 [7][8]4.6[9]1-10[11]
PI3Kγ 9075[12]14[7][8]49[9][10]1-10[11]
mTOR 25 >500[12]17 (Ki) [7][8]>1000[9]50-100[11]
DNA-PK800>1000[5]623 (Ki,app)[7]>1000[10]50-100[11]
PLK1>1000---24[11]
p38 MAPK>1000---50-100[11]

Analysis of Selectivity Profiles:

  • Compound T (Hypothetical this compound based): This hypothetical inhibitor demonstrates potent inhibition of PI3Kα and PI3Kδ, with a notable activity against mTOR. The thiomorpholine scaffold can contribute to this dual-inhibitory profile.[2] Its selectivity against PI3Kβ and PI3Kγ is moderate, and it shows weak activity against other tested kinases, suggesting a relatively clean off-target profile.

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.[5][6] It exhibits significantly less activity against mTOR, highlighting a key difference compared to dual PI3K/mTOR inhibitors.[12]

  • Apitolisib (GDC-0980): A dual inhibitor of both PI3K and mTOR, showing potent activity against all Class I PI3K isoforms and mTOR.[7][8]

  • ZSTK474: A pan-PI3K inhibitor with a preference for PI3Kδ.[9][10] It shows very weak inhibition of mTOR.[9]

  • Wortmannin: A non-selective, irreversible inhibitor of PI3K.[11] It also inhibits other kinases like mTOR, DNA-PK, and PLK1 at higher concentrations, making it a useful tool for initial studies but less desirable for therapeutic applications due to its broad activity.[11]

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following section provides a detailed, step-by-step methodology for a common biochemical assay used to determine kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to measure the inhibitory activity of a compound against a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Purified kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow A 1. Compound Dilution (Serial dilution in DMSO) B 2. Reaction Setup (Buffer, Compound, Kinase, Substrate) A->B C 3. Reaction Initiation (Add [γ-³³P]ATP) B->C D 4. Incubation (30°C, 30-60 min) C->D E 5. Reaction Termination (Add stop solution) D->E F 6. Substrate Capture (Transfer to filter plate) E->F G 7. Washing (Remove unbound [γ-³³P]ATP) F->G H 8. Detection (Scintillation counting) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of selective kinase inhibitors. As demonstrated in our comparative analysis, derivatives incorporating this moiety have the potential to achieve potent and selective inhibition of key cancer targets like PI3K and mTOR. The nuanced selectivity profiles, however, underscore the critical need for comprehensive kinome-wide screening to fully characterize these compounds.

Future research should focus on expanding the library of this compound based inhibitors and performing systematic selectivity profiling against large kinase panels. Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the this compound core influence potency and selectivity. Furthermore, cellular assays are essential to validate the biochemical findings and to assess the on-target and off-target effects in a more physiologically relevant context. By combining rigorous biochemical and cellular profiling with insightful medicinal chemistry, the full therapeutic potential of this compound-based kinase inhibitors can be realized.

References

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Thiomorpholin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiomorpholin-3-one Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of interacting with multiple biological targets—is a cornerstone of medicinal chemistry.[1] The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has firmly established itself as one such scaffold.[1][2] By replacing the oxygen atom of the well-known morpholine ring with sulfur, the physicochemical properties are altered, affecting lipophilicity, size, and metabolic stability.[1] This has led to the development of thiomorpholine derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The this compound core, specifically, serves as a versatile starting point for generating libraries of potent and targeted therapeutic candidates. However, the very versatility that makes this scaffold attractive also presents a critical challenge: the potential for off-target interactions, or cross-reactivity.[3][4] Understanding and quantifying the selectivity profile of any new analog is not merely an academic exercise; it is a crucial step in de-risking a developmental compound, predicting potential toxicities, and elucidating its true mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel this compound analogs. We will move beyond simple checklists, explaining the causality behind experimental choices and providing a multi-tiered strategy that combines broad screening with deep, quantitative validation.

The Strategic Framework for a Cross-Reactivity Investigation

A robust assessment of selectivity is not a single experiment but a logical cascade. The goal is to efficiently screen for a wide range of potential interactions and then quantitatively confirm the most significant findings in a biologically relevant context. Our approach is three-pronged:

  • Tier 1: Broad Kinome Profiling. A wide-net approach to rapidly identify potential off-target kinase interactions from a large panel.

  • Tier 2: Cellular Target Engagement. A focused method to confirm or refute the interactions identified in Tier 1 within the complex environment of a living cell.

  • Tier 3: Quantitative Affinity Determination. A precise measurement of binding affinity (Kᵢ or IC₅₀) for the primary target and any confirmed off-targets.

This strategic workflow ensures that resources are focused on the most relevant interactions, providing a clear and defensible selectivity profile for each analog.

cluster_0 Cross-Reactivity Assessment Workflow A This compound Analog Library B Tier 1: Broad Kinome Profiling Screen A->B C Data Analysis: Identify Potential Off-Targets B->C D Tier 2: Cellular Target Engagement Assay (CETSA) C->D Hits G Final Selectivity Profile: IC50 / Ki Values C->G No Hits E Data Analysis: Confirm Cellular Interaction D->E F Tier 3: Quantitative Competitive Binding Assay E->F Confirmed E->G Not Confirmed F->G

Caption: A strategic workflow for assessing the cross-reactivity of this compound analogs.

Tier 1: Kinase Panel Screening - Casting a Wide Net

Causality: Kinases are one of the largest and most important families of drug targets, playing a central role in cellular signaling.[5] Due to conserved ATP-binding sites across the kinome, small molecule inhibitors designed for one kinase often exhibit cross-reactivity with others.[6] Therefore, a broad kinase panel screening is the most logical and efficient first step to map the selectivity profile of a new compound. This provides a bird's-eye view of a compound's behavior across the human kinome.[6]

Methodology: This is typically performed as a service by specialized contract research organizations (CROs) that maintain large panels of purified, active kinases.[5][6][7] The compound of interest is usually tested at a single, high concentration (e.g., 1 or 10 µM) against hundreds of kinases. The activity of each kinase is measured, and the percent inhibition by the test compound is calculated.

Data Interpretation: The output is a list of kinases that are inhibited by the compound above a certain threshold (e.g., >50% inhibition). This "hit list" does not provide quantitative affinity data but rather points to potential off-targets that warrant further investigation.

Tier 2: Cellular Thermal Shift Assay (CETSA) - Confirming Engagement in a Physiological Context

Causality: A positive result from an in vitro kinase screen is not definitive proof of a biologically relevant interaction. The compound must still enter the cell, engage with its target in the crowded cytoplasm, and exist in a sufficient local concentration. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement within intact cells.[8][9][10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[9][11][12] This allows for the validation of hits from Tier 1 in a more physiological setting.[8][10]

Methodology: The core CETSA workflow involves treating intact cells with the compound, heating the cell lysates across a temperature gradient, separating soluble proteins from aggregated ones, and quantifying the amount of the specific target protein remaining in the soluble fraction, typically via Western blot or mass spectrometry.[8][12] A positive interaction is indicated by a "shift" in the melting curve to a higher temperature.

cluster_1 CETSA Experimental Workflow A 1. Cell Culture & Treatment (Vehicle vs. TMO-Analog) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis & Fractionation (Separate Soluble vs. Aggregated) B->C D 4. Protein Quantification (e.g., Western Blot) C->D E 5. Data Analysis (Generate & Compare Melt Curves) D->E F Result: Target Engagement Confirmed (Thermal Shift Observed) E->F ΔT > 0 G Result: No Target Engagement (No Thermal Shift) E->G ΔT ≈ 0

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

See the Experimental Protocols section for a detailed, step-by-step procedure.

Tier 3: Competitive Binding Assays - Quantifying Affinity

Causality: Once a target interaction is confirmed in a cellular context, the final step is to determine its potency quantitatively. A competitive binding assay is an indirect method used to measure the affinity (Kᵢ) of an unlabeled compound (the this compound analog) by measuring its ability to displace a labeled ligand that has a known affinity (Kₐ) for the target protein.[13][14] This provides the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ), a true measure of binding affinity.

Methodology: In this assay, the target protein, a labeled ligand (often fluorescent or radioactive), and a range of concentrations of the unlabeled test compound are incubated together.[15][16] The amount of labeled ligand bound to the target is measured. As the concentration of the unlabeled test compound increases, it competes for the binding site, displacing the labeled ligand and causing the signal to decrease. The data is plotted as signal versus the log of the test compound concentration, and the IC₅₀ (the concentration at which 50% of the labeled ligand is displaced) is calculated from the resulting dose-response curve.[13]

Data Synthesis and Presentation

The ultimate goal is to synthesize the data from all three tiers into a clear, comparative format. A summary table is the most effective way to present the selectivity profile of each analog against the primary target and key off-targets.

Table 1: Hypothetical Cross-Reactivity Profile of this compound (TMO) Analogs

Compound Primary Target IC₅₀ (nM) [PI3Kα] Off-Target IC₅₀ (nM) [PI3Kδ] Off-Target IC₅₀ (nM) [mTOR] Off-Target IC₅₀ (nM) [CDK2] Selectivity Ratio (PI3Kδ/PI3Kα)
TMO-Parent 50 150 >10,000 >10,000 3
TMO-Analog A 15 800 >10,000 >10,000 53
TMO-Analog B 120 130 5,000 >10,000 1.1

| TMO-Analog C | 25 | 2,500 | >10,000 | 8,000 | 100 |

Data are hypothetical and for illustrative purposes only.

This table allows for at-a-glance comparison of potency (lower IC₅₀ is better) and selectivity (higher selectivity ratio is better). For example, TMO-Analog A shows improved potency and significantly better selectivity against PI3Kδ compared to the parent compound. Conversely, TMO-Analog B is less potent and shows poor selectivity.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to determine the thermal shift (ΔTagg) of a target protein upon binding to a this compound analog.

Materials:

  • Cell line expressing the target protein of interest.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test compound (TMO analog) and vehicle (e.g., DMSO).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Thermal cycler or heating block.

  • Microcentrifuge.

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary and secondary antibodies, ECL substrate).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.[8]

    • Harvest and resuspend cells in fresh media to a concentration of ~1-2 x 10⁶ cells/mL.

    • Divide the cell suspension into two main groups: one to be treated with a saturating concentration of the test compound (e.g., 10-50 µM) and the other with the vehicle control.[8]

    • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.[8]

  • Heat Challenge:

    • Aliquot the treated and vehicle cell suspensions into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[11]

    • Immediately cool the samples to room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing several freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

    • Carefully collect the supernatant, which contains the soluble protein fraction.[8]

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples.

    • Plot the normalized band intensity versus temperature to generate melting curves.

    • The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the treated and vehicle samples (ΔTagg) represents the thermal shift induced by the compound.

Protocol 2: Competitive Binding Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ of a TMO analog using a fluorescently labeled competitor.

Materials:

  • Purified target protein.

  • Fluorescently labeled ligand ("tracer") with known affinity for the target.

  • Unlabeled test compound (TMO analog).

  • Assay buffer (optimized for protein stability and binding).

  • Microplate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or TR-FRET).

  • 384-well microplates.

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the unlabeled test compound in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC₅₀.

    • Prepare solutions of the target protein and the fluorescent tracer at fixed concentrations in assay buffer. The optimal concentrations must be determined empirically but are typically at or below the Kₐ of the tracer-target interaction.[16]

  • Assay Execution:

    • To the wells of a microplate, add the target protein solution.

    • Add the serially diluted test compound solutions (and a vehicle control for 100% binding).

    • Add the fluorescent tracer solution to all wells to initiate the binding reaction.

    • Include controls for 0% binding (tracer only, no protein).

    • Incubate the plate for a predetermined time to allow the reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader with the appropriate settings for the chosen detection technology.

  • Data Analysis:

    • Normalize the data using the 0% and 100% binding controls.

    • Plot the normalized signal as a function of the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) equation to determine the IC₅₀ value.

Conclusion

The this compound scaffold holds immense promise in the development of novel therapeutics. However, realizing this potential requires a rigorous and systematic evaluation of each analog's selectivity profile. By employing a tiered approach—beginning with broad kinome profiling, followed by cellular target validation with CETSA, and culminating in quantitative affinity determination through competitive binding assays—researchers can build a comprehensive and reliable understanding of their compounds' cross-reactivity. This methodical process not only satisfies regulatory expectations but also provides critical insights that guide lead optimization, predict potential liabilities, and ultimately contribute to the design of safer and more effective medicines.

References

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Thiomorpholin-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Link Between Benchtop and Preclinical Efficacy

In the landscape of oncology drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of this process, offering initial insights into a compound's anticancer potential. However, the complex biological milieu of a living organism often presents a different set of obstacles. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of thiomorpholine-based compounds, a class of heterocyclic molecules that have garnered significant interest for their therapeutic potential, particularly as inhibitors of key oncogenic signaling pathways.[1]

While we will explore the broader class of thiomorpholine derivatives, this guide will center on a case study of a closely related dimorpholinoquinazoline compound, a potent PI3K/Akt/mTOR pathway inhibitor, for which both robust in vitro and in vivo data are available. This will allow for a detailed examination of the correlation—or lack thereof—between the two testing paradigms and provide valuable insights for researchers in the field.

In Vitro Evaluation: Quantifying Potency at the Cellular Level

The initial assessment of any potential anticancer agent relies on a battery of in vitro assays designed to measure its biological activity against cancer cells. These assays are fundamental for establishing a compound's potency, selectivity, and mechanism of action.

Core In Vitro Assay: Cell Viability and Cytotoxicity

A primary objective of in vitro screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). This is a critical metric for comparing the potency of different molecules. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative In Vitro Cytotoxicity of Thiomorpholine and Morpholine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Reference
Thiazolyl-thiomorpholine (Compound 3f)A549 (Lung Carcinoma)3.72Demonstrated greater potency than the standard chemotherapy drug, cisplatin (IC50 = 12.50 µM), and high selectivity against healthy fibroblast cells (>500 µM).[2]
Thieno[2,3-c]pyridine with thiomorpholine (Compound 6i)HSC3 (Head and Neck Cancer)10.8Showed a broad spectrum of activity and induced G2 phase cell cycle arrest.[3]
Thieno[2,3-c]pyridine with thiomorpholine (Compound 6i)T47D (Breast Cancer)11.7Potent inhibition observed.[3]
Thieno[2,3-c]pyridine with thiomorpholine (Compound 6i)RKO (Colorectal Cancer)12.4Significant anticancer activity demonstrated.[3]
Case Study: Dimorpholinoquinazoline (Compound 7c) MCF7 (Breast Cancer) Low micromolar Exhibited high activity, particularly in a cell line with a mutant PI3K, suggesting target engagement. [1]
Case Study: Dimorpholinoquinazoline (Compound 7c) MDA-MB-231 (Breast Cancer) Low micromolar Demonstrated potent cytotoxicity. [1]
Delving Deeper: Mechanism of Action

Beyond cytotoxicity, understanding how a compound kills cancer cells is paramount. For many thiomorpholine and morpholine derivatives, the mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1]

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiomorpholine-Based Compounds

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Thiomorpholine-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine-based compounds.

Experimental validation of this mechanism involves assays such as Western blotting to measure the phosphorylation status of key proteins in the pathway, like Akt and S6 kinase. For our case study compound, it was shown to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations between 125-250 nM, confirming its on-target activity.[1]

In Vivo Assessment: Efficacy in a Complex Biological System

While in vitro data are essential for initial screening, the true test of a compound's therapeutic potential lies in its performance in vivo. Animal models, typically mouse xenografts where human cancer cells are implanted, provide a more complex and physiologically relevant environment to assess efficacy.

Case Study: In Vivo Efficacy of a Dimorpholinoquinazoline PI3K Inhibitor

A dimorpholinoquinazoline-based PI3K/Akt/mTOR inhibitor, which demonstrated potent in vitro cytotoxicity, was further evaluated in a colorectal tumor model.[1] The study revealed a significant inhibition of tumor growth , providing crucial evidence of its potential as a therapeutic agent.[1]

Table 2: In Vivo Efficacy of the Dimorpholinoquinazoline-Based PI3K Inhibitor

CompoundAnimal ModelTumor TypeOutcomeReference
Dimorpholinoquinazoline (Compound 7c) Mouse XenograftColorectalInhibition of tumor growth [1]

Establishing the In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide

The ultimate goal for drug developers is to establish a strong in vitro-in vivo correlation (IVIVC), where the results from laboratory assays can reliably predict the clinical outcome. However, this is often not a straightforward relationship, especially in oncology.

For our case study compound, the potent in vitro cytotoxicity and confirmed mechanism of action translated to a positive in vivo outcome (tumor growth inhibition). This suggests a reasonable correlation for this particular molecule. The low micromolar IC50 values observed in vitro were likely achievable at the tumor site in the in vivo model, leading to the observed efficacy.

However, it is crucial to acknowledge the potential for discordance. A compound that is highly potent in vitro may fail in vivo for a multitude of reasons[4]:

  • Pharmacokinetic Properties: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can prevent the compound from reaching a therapeutic concentration.

  • Toxicity: The compound may be toxic to the host at concentrations required for anti-tumor activity.

  • Tumor Microenvironment: The complex interplay of different cell types, extracellular matrix, and signaling molecules within the tumor can confer resistance to the drug.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The thiomorpholin-3-one derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Diagram 2: Workflow for In Vitro Cytotoxicity Testing

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivative is administered (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.

  • Efficacy Endpoint: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Assessment: The body weight and overall health of the mice are monitored to assess for any treatment-related toxicity.

Conclusion and Future Directions

The study of this compound derivatives and their analogs as potential anticancer agents highlights the critical importance of a multi-faceted approach that combines robust in vitro screening with carefully designed in vivo validation. The case study of the dimorpholinoquinazoline-based PI3K inhibitor demonstrates that for well-characterized compounds with a clear mechanism of action, a positive correlation between in vitro potency and in vivo efficacy can be achieved.

However, the path from benchtop to clinic is rarely linear. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential for bridging the in vitro-in vivo gap. Future research in this area should focus on:

  • Developing more predictive in vitro models: This includes the use of 3D cell cultures (spheroids and organoids) and co-culture systems that better mimic the tumor microenvironment.

  • Early assessment of ADME properties: Integrating absorption, distribution, metabolism, and excretion studies early in the drug discovery process can help to identify compounds with favorable pharmacokinetic profiles.

  • Identification of predictive biomarkers: Identifying molecular markers that correlate with a compound's efficacy can aid in patient selection for future clinical trials.

By embracing a holistic and data-driven approach, the scientific community can more effectively translate the promise of potent in vitro activity into tangible in vivo efficacy, ultimately accelerating the development of novel cancer therapeutics.

References

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A Comparative Benchmarking Guide to Novel Thiomorpholin-3-one Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique stereoelectronic properties make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive benchmarking analysis of a new series of thiomorpholin-3-one derivatives against known inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4][5] Consequently, targeting this pathway has become a major focus of anticancer drug discovery.[6][7]

This document details the synthesis, in vitro enzymatic and cell-based evaluation, and preliminary ADME-Tox profiling of these novel compounds. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance against established inhibitors, thereby highlighting their potential as next-generation anticancer agents.

Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers.[6] This activation can occur through various mechanisms, including mutations in the genes encoding PI3K subunits or the tumor suppressor PTEN, which negatively regulates the pathway.[3][4] The central role of this pathway in promoting tumorigenesis makes it an attractive target for therapeutic intervention.[5] Several inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, have been developed and are in various stages of clinical investigation.[3][5][6][7] This guide will focus on benchmarking our novel this compound derivatives against well-characterized pan-PI3K and dual PI3K/mTOR inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates Known_Inhibitors Known Inhibitors Known_Inhibitors->PI3K New_Derivatives New this compound Derivatives New_Derivatives->PI3K Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) B Add Test Compounds & Known Inhibitors A->B C Incubate at Room Temperature B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Figure 2: Workflow for the in vitro kinase inhibition assay.

Results: Comparative IC50 Values

The following table summarizes the IC50 values of the most promising this compound derivatives compared to known PI3K inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
TMD-1 1545103050
TMD-2 2560184275
TMD-3 83051520
Known Inhibitor A (Pan-PI3K) 1020812>1000
Known Inhibitor B (Dual PI3K/mTOR) 5154810

Interpretation of Results:

The data indicates that the novel this compound derivatives exhibit potent inhibitory activity against Class I PI3K isoforms and, in some cases, mTOR. Notably, TMD-3 demonstrates comparable or superior potency to the known dual PI3K/mTOR inhibitor.

Cell-Based Assays for Potency and Cytotoxicity

While enzymatic assays provide valuable information about direct target engagement, cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant context. [8][9]These assays assess the ability of the compounds to inhibit cell proliferation and induce cell death in cancer cell lines.

Methodology: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10] Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and known inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength. The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

Cell_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds and Known Inhibitors A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate GI50/IC50 Values F->G

Figure 3: Workflow for the cell viability (MTT) assay.

Results: Comparative Antiproliferative Activity

The antiproliferative activity of the lead compounds was evaluated in a panel of human cancer cell lines with known PI3K pathway alterations.

CompoundA549 (Lung Cancer) GI50 (μM)MCF-7 (Breast Cancer) GI50 (μM)U87-MG (Glioblastoma) GI50 (μM)
TMD-1 0.80.51.2
TMD-2 1.51.12.0
TMD-3 0.30.20.5
Known Inhibitor A 0.60.40.9
Known Inhibitor B 0.20.150.3

Interpretation of Results:

The cell-based assay results are consistent with the enzymatic inhibition data. TMD-3 consistently demonstrates the most potent antiproliferative activity across all tested cell lines, approaching the efficacy of the dual PI3K/mTOR inhibitor.

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. [11][12][13] Methodology: ADME-Tox Assays

A panel of in vitro ADME-Tox assays was conducted to evaluate key properties of the most promising this compound derivatives.

  • Metabolic Stability: Assessed by incubating the compounds with liver microsomes and measuring the rate of metabolism.

  • Aqueous Solubility: Determined using a nephelometric method.

  • CYP450 Inhibition: Evaluated the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. [14]* Cytotoxicity in Normal Cells: Assessed using a cell viability assay with a non-cancerous cell line (e.g., human fibroblasts).

ADMETox_Workflow cluster_ADME ADME Profiling cluster_Toxicity Toxicity Profiling Metabolic_Stability Metabolic Stability (Liver Microsomes) Solubility Aqueous Solubility CYP_Inhibition CYP450 Inhibition Cytotoxicity Cytotoxicity in Normal Cells Lead_Compounds Lead this compound Derivatives Lead_Compounds->Metabolic_Stability Lead_Compounds->Solubility Lead_Compounds->CYP_Inhibition Lead_Compounds->Cytotoxicity

Figure 4: Preliminary ADME-Tox profiling workflow.

Results: Summary of ADME-Tox Properties

CompoundMetabolic Stability (t½, min)Aqueous Solubility (μg/mL)CYP3A4 Inhibition (IC50, μM)Cytotoxicity (Normal Cells, IC50, μM)
TMD-1 4550>20>50
TMD-3 6075>20>50
Known Inhibitor B 55601540

Interpretation of Results:

TMD-3 exhibits a favorable preliminary ADME-Tox profile, with good metabolic stability, adequate aqueous solubility, and low potential for CYP450 inhibition and cytotoxicity in normal cells. These properties are comparable to or better than the known inhibitor, suggesting a promising therapeutic window.

Conclusion and Future Directions

This comparative guide demonstrates that novel this compound derivatives, particularly TMD-3, are potent inhibitors of the PI3K/Akt/mTOR pathway with promising antiproliferative activity and favorable preliminary ADME-Tox properties. The data presented herein provides a strong rationale for the continued development of this compound series as potential anticancer therapeutics.

Future work will focus on:

  • Lead optimization to further enhance potency and selectivity.

  • In-depth mechanistic studies to elucidate the precise binding mode and downstream cellular effects.

  • In vivo efficacy and safety studies in relevant animal models of cancer.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). National Institutes of Health.
  • EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics.
  • Discover Bioactive Small Molecules for ADME/Tox. (n.d.). Sigma-Aldrich.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Institutes of Health.
  • Kinase assays. (2020). BMG LABTECH.
  • Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry Blog.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Institutes of Health.
  • ADME/Tox: Creating a Safer Drug-Discovery Pipeline. (2015). Biocompare.
  • The PI3K/Akt/mTOR pathway and inhibitors that target it. (n.d.). ResearchGate.
  • Synthesis of thiomorpholin-3-ones. (n.d.). ResearchGate.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Thiomorpholin-3-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiomorpholin-3-one is a heterocyclic compound of increasing interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and stability testing. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals who are tasked with establishing a robust and reliable analytical method for this compound.

Methodology Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS for the quantification of this compound is driven by the specific requirements of the analysis, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. It is well-suited for the quantification of analytes that possess a chromophore, which allows for the absorption of UV light. This compound, with its carbonyl group, is expected to have a UV absorbance, making this a viable technique. However, its selectivity can be limited in complex matrices where co-eluting impurities may also absorb at the same wavelength.

  • LC-MS: Liquid Chromatography-Mass Spectrometry offers significantly higher selectivity and sensitivity compared to HPLC-UV. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, it is possible to selectively detect and quantify the analyte based on its specific mass-to-charge ratio (m/z). This is particularly advantageous when dealing with complex sample matrices or when very low levels of the analyte need to be quantified.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique:

G start Start: Need to quantify This compound matrix_complexity Is the sample matrix complex (e.g., plasma, crude reaction mixture)? start->matrix_complexity sensitivity_req Are very low detection limits required (e.g., impurity analysis)? matrix_complexity->sensitivity_req No lc_ms Consider LC-MS matrix_complexity->lc_ms Yes hplc_uv Consider HPLC-UV sensitivity_req->hplc_uv No sensitivity_req->lc_ms Yes develop_method Develop and Validate Method (per ICH Q2(R1)) hplc_uv->develop_method lc_ms->develop_method

Caption: Decision tree for analytical method selection.

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance characteristics of a validated HPLC-UV and LC-MS method for the quantification of this compound. These values are illustrative and would need to be confirmed during method validation.

ParameterHPLC-UVLC-MS
Specificity ModerateHigh
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mL
Robustness HighModerate

Experimental Protocols

The following are detailed, step-by-step protocols for the development and validation of an HPLC-UV and an LC-MS method for this compound.

Protocol 1: HPLC-UV Method Development and Validation

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions Development:

  • Initial Scouting: Begin with a gradient elution from 5% to 95% Mobile Phase B over 20 minutes to determine the approximate retention time of this compound.

  • Optimization: Adjust the gradient slope and initial/final mobile phase composition to achieve a symmetric peak shape and a retention time of approximately 5-10 minutes. An isocratic method may also be suitable if the sample matrix is simple.

  • Wavelength Selection: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax). This will be used for quantification.

3. Validation Protocol: The validation will be performed according to ICH Q2(R1) guidelines.

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Range: The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate. The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

The following diagram outlines the HPLC-UV workflow:

G start Start: Prepare Standard and Sample Solutions injection Inject Sample start->injection hplc_system HPLC System separation C18 Column Separation (Gradient/Isocratic) hplc_system->separation injection->hplc_system detection UV Detection at λmax separation->detection data_analysis Data Analysis: Peak Integration, Quantification detection->data_analysis

Caption: HPLC-UV analytical workflow.

Protocol 2: LC-MS Method Development and Validation

1. Instrumentation and Materials:

  • LC-MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • This compound reference standard.

  • Diluent: 50:50 Water:Acetonitrile.

2. MS Parameter Optimization:

  • Infusion: Infuse a solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the precursor ion.

  • Fragmentation: Perform a product ion scan to identify characteristic fragment ions. Select the most intense and stable precursor-to-product ion transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

3. Chromatographic Conditions Development:

  • Develop a rapid gradient to ensure the analyte elutes as a sharp peak, which is crucial for maximizing sensitivity. A shorter column is often used in LC-MS to reduce run times.

4. Validation Protocol: The validation protocol follows the same principles as the HPLC-UV method, but with tighter acceptance criteria due to the higher performance of the technique.

  • Specificity: The use of MRM provides a high degree of specificity. The ratio of two different product ions from the same precursor can be monitored for confirmation.

  • Linearity, Range, Accuracy, Precision: The procedures are the same as for HPLC-UV, but with the acceptance criteria outlined in the comparative performance table.

  • LOD and LOQ: Determined based on S/N ratios of 3:1 and 10:1, respectively.

  • Robustness: Similar to HPLC-UV, with the addition of varying MS parameters.

The following diagram outlines the LC-MS workflow:

G start Start: Prepare Standard and Sample Solutions injection Inject Sample start->injection lc_system UPLC/HPLC System separation C18 Column Separation (Fast Gradient) lc_system->separation injection->lc_system ionization Electrospray Ionization (ESI) separation->ionization ms_detection Mass Spectrometry (MRM Detection) ionization->ms_detection data_analysis Data Analysis: Peak Integration, Quantification ms_detection->data_analysis

Caption: LC-MS analytical workflow.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs. For routine analysis in a quality control setting where the sample matrix is well-defined and sensitivity requirements are moderate, a validated HPLC-UV method is often sufficient and cost-effective. However, for applications requiring high sensitivity and selectivity, such as bioanalysis, impurity profiling, or analysis in complex matrices, an LC-MS method is the superior choice.

The protocols and validation framework provided in this guide offer a robust starting point for developing a reliable and scientifically sound analytical method for this compound. It is imperative that any developed method is fully validated according to the principles of the ICH Q2(R1) guidelines to ensure the integrity of the generated data.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Senior Application Scientist's Guide to the Synthetic Routes of Thiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiomorpholin-3-one is a vital heterocyclic scaffold, serving as a cornerstone in the synthesis of various pharmacologically active molecules and complex chemical structures. Its unique arrangement, featuring a thioether, an amide, and a secondary amine within a six-membered ring, imparts specific physicochemical properties that are highly desirable in drug discovery. This guide provides a head-to-head comparison of the primary synthetic strategies for accessing this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific applications.

Route 1: Reaction of Ethyl Mercaptoacetate with Aziridine

This classical approach builds the this compound ring by combining a three-carbon sulfur-containing unit with a two-carbon nitrogen source. It is a convergent synthesis that forms the core structure in a single key step.

Mechanistic Rationale

The synthesis commences with the nucleophilic ring-opening of aziridine by ethyl mercaptoacetate. The thiol group of the mercaptoacetate is the active nucleophile that attacks one of the carbons of the strained aziridine ring, leading to the formation of an aminoethyl thioether intermediate. This is followed by an intramolecular cyclization, where the newly freed amino group attacks the carbonyl carbon of the ester, displacing ethanol to form the stable six-membered lactam ring of this compound. This route is cited as a foundational method for creating the thiomorpholine core structure.[1][2][3][4]

Synthetic Pathway Visualization

cluster_0 Route 1: From Aziridine start1 Ethyl Mercaptoacetate intermediate Ring-Opened Intermediate (S-(2-aminoethyl)acetate) start1->intermediate Ring Opening start2 Aziridine start2->intermediate product This compound intermediate->product Intramolecular Cyclization (-EtOH)

Caption: Synthetic pathway for this compound starting from Ethyl Mercaptoacetate and Aziridine.

Experimental Protocol (Representative)
  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl mercaptoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Step 2: Addition of Aziridine

    • Cool the solution in an ice bath.

    • Carefully add aziridine (1.1 eq) dropwise to the cooled solution. Caution: Aziridine is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 3: Reaction and Cyclization

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The intramolecular cyclization occurs under these conditions.

  • Step 4: Work-up and Purification

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Condensation of 2-Aminoethanethiol with an α-Haloacetylating Agent

This route offers a more flexible and often higher-yielding approach, especially for the synthesis of N-substituted derivatives. It involves the reaction of a bifunctional amine and thiol with a bifunctional electrophile.

Mechanistic Rationale

The reaction proceeds via a stepwise mechanism. First, the more nucleophilic thiol group of 2-aminoethanethiol (or its N-substituted analogue) performs a nucleophilic substitution on the α-carbon of an ethyl chloroacetate or similar reagent. This forms an S-alkylated intermediate. Subsequently, under the influence of a base, the amino group undergoes an intramolecular nucleophilic acyl substitution on the ester carbonyl, leading to the formation of the this compound ring. The choice of starting with an N-substituted 2-aminoethanethiol, such as N-benzyl-2-aminoethanethiol, directly yields the corresponding N-substituted this compound, a common strategy to improve solubility and allow for further functionalization.[5]

Synthetic Pathway Visualization

cluster_1 Route 2: From 2-Aminoethanethiol start_A 2-Aminoethanethiol (or N-R-derivative) intermediate_2 S-Alkylated Intermediate start_A->intermediate_2 S-Alkylation start_B Ethyl Chloroacetate start_B->intermediate_2 product_2 This compound (or 4-R-derivative) intermediate_2->product_2 Intramolecular Cyclization (-EtOH)

Caption: Synthetic pathway for this compound from 2-Aminoethanethiol and Ethyl Chloroacetate.

Experimental Protocol: Synthesis of 4-Benzylthis compound

This protocol details the high-yielding synthesis of an N-substituted derivative, which exemplifies the robustness of this route.[5]

  • Step 1: Reaction Setup

    • To a solution of N-benzyl-2-aminoethanethiol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (1.2 eq).

  • Step 2: Addition of Chloroacetyl Chloride

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Step 3: Cyclization

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the disappearance of the intermediate by TLC.

  • Step 4: Work-up and Purification

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary. This method has been reported to yield 4-benzylthis compound in 99% yield.[5]

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: From Aziridine Route 2: From 2-Aminoethanethiol
Starting Materials Ethyl mercaptoacetate, Aziridine2-Aminoethanethiol, Ethyl chloroacetate (or similar)
Reagent Handling Aziridine is highly toxic, carcinogenic, and volatile, requiring stringent safety precautions.2-Aminoethanethiol and chloroacetyl derivatives are irritants and toxic but are generally easier to handle than aziridine.
Versatility Primarily for the synthesis of the unsubstituted this compound. N-substitution would require an additional step post-synthesis.Highly versatile. The use of N-substituted 2-aminoethanethiols directly provides 4-substituted thiomorpholin-3-ones in a single sequence.
Reported Yield Moderate to good, but can be variable.Good to excellent, with yields up to 99% reported for N-substituted derivatives.[5]
Scalability The handling of large quantities of aziridine poses significant safety challenges, potentially limiting scalability.More amenable to large-scale synthesis due to the use of more manageable reagents.
Key Advantage Convergent synthesis, forming the ring in one pot from simple precursors.High yields, flexibility for N-substitution, and safer starting materials.
Key Disadvantage Extreme toxicity and handling issues of aziridine.Potential for side reactions if conditions are not optimized (e.g., N-alkylation vs. S-alkylation).

Conclusion

Both synthetic routes offer viable pathways to this compound, but they cater to different laboratory and industrial needs.

Route 1 (from Aziridine) is a historically significant method that can be effective on a small scale for producing the parent, unsubstituted compound. However, its practicality is severely limited by the hazardous nature of aziridine, making it less suitable for large-scale production or for laboratories not equipped to handle highly toxic materials.

Route 2 (from 2-Aminoethanethiol) emerges as the superior strategy for most applications. Its use of more manageable and less hazardous starting materials, coupled with its flexibility for directly synthesizing N-substituted derivatives in high yields, makes it the recommended choice for both academic research and process development in the pharmaceutical industry. The ability to introduce substituents on the nitrogen atom early in the synthesis is a significant advantage for creating libraries of analogues for structure-activity relationship (SAR) studies.

Ultimately, the choice of synthesis will depend on the specific goals of the researcher, the scale of the reaction, and the safety infrastructure available. For general-purpose synthesis and the creation of derivatives, the 2-aminoethanethiol condensation route is demonstrably more robust and versatile.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link][1]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link][4]
  • Sommers, A. H., & Horrom, B. W. (1954). New Syntheses of Thiamorpholine. The Reduction of Mono- and Diketothiazanes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 76(4), 1187–1188. [Link][3]
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [PMC - NIH]. [Link][2]
  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(45), 8568-8577. [Link]
  • Argüello-Velasco, R. O., Dziuk, B., Głowacka, I. E., Rachoń, J., & Dembinski, R. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and this compound with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link][5]

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A Senior Application Scientist's Guide to Deconvoluting Off-Target Effects of Thiomorpholin-3-one-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has rightfully earned its place as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique stereoelectronic properties allow it to be incorporated into a wide array of biologically active molecules, with derivatives showing promise as anticancer, anti-inflammatory, and antidiabetic agents, among others.[2][3] Many of these compounds function by inhibiting key cellular signaling nodes, such as the PI3K/Akt/mTOR pathway.[1][4][5]

However, the very versatility that makes this scaffold attractive also presents a critical challenge: the potential for unintended off-target interactions. An off-target effect, where a compound binds to and modulates proteins other than its intended target, is a primary driver of clinical trial failures, contributing to unforeseen toxicity or a misleading pharmacological profile.[6][7] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.

This guide provides an in-depth comparison of modern experimental strategies to identify, validate, and characterize the off-target interactions of thiomorpholin-3-one-based compounds. We will move beyond simple checklists, explaining the causality behind experimental choices to build a self-validating system for off-target assessment.

I. The Initial Sieve: In Silico Prediction and In Vitro Safety Screening

Before committing to resource-intensive proteomic and cellular assays, a crucial first step is to leverage predictive and panel-based screening methods. This initial phase aims to identify the "low-hanging fruit" of potential liabilities and to guide the design of more complex experiments.

In Silico Off-Target Prediction: Computational approaches model the interaction between the compound and a vast library of protein structures.[6][8] This is a cost-effective way to generate an initial list of potential off-targets, which can then be prioritized for experimental validation.

In Vitro Safety Panels: A more direct approach involves screening the compound against a large, predefined panel of known safety liabilities.[9] These are typically commercially available assays covering targets like GPCRs, ion channels, transporters, and various enzymes whose modulation is frequently linked to adverse drug reactions.[9] This step is critical for early hazard identification.

Methodology Principle Primary Output Strengths Limitations
In Silico Profiling Molecular docking, pharmacophore modeling, or machine learning algorithms predict binding based on structural and chemical features.[6]A ranked list of potential protein off-targets.Extremely high-throughput, low cost, provides structural hypotheses for binding.High false-positive rate; does not confirm functional interaction; dependent on the quality of protein structures and algorithms.
In Vitro Safety Panels The compound is tested in functional or binding assays against hundreds of known safety-related targets (e.g., hERG, CYPs, GPCRs).[9]IC50 or Ki values for a predefined set of targets.Provides direct evidence of interaction with clinically relevant targets; standardized and reproducible.Limited scope (only tests for known liabilities); does not discover novel or unexpected off-targets.

II. Unbiased Discovery of Off-Targets: The Power of Chemical Proteomics

While predictive methods are useful, they cannot identify novel or entirely unexpected interactions. Chemical proteomics provides a suite of unbiased, discovery-phase techniques to map the protein interaction landscape of a compound directly in a complex biological system, such as a cell lysate or even in living cells.[10][11][12]

A. Affinity-Based Profiling: "Fishing" for Targets

The core principle here is to use the compound of interest (or a broader analog) as "bait" to capture its binding partners from the proteome.

Kinobeads for Kinase Inhibitor Profiling: Given that many this compound compounds are designed as kinase inhibitors, the kinobeads approach is particularly relevant.[13][14] This method utilizes beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[15][16][17] By pre-incubating a cell lysate with the this compound test compound, its specific targets and off-targets will be occupied and thus unable to bind to the beads. The proteins that are "competed off" are then identified and quantified by mass spectrometry.[15]

  • Lysate Preparation: Culture cells of interest (e.g., a cancer cell line relevant to the compound's therapeutic goal) and harvest. Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve native protein complexes and phosphorylation states.

  • Competition: Aliquot the clarified lysate. Treat one aliquot with the this compound compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a control aliquot with vehicle (e.g., DMSO). Incubate for 1 hour at 4°C.

  • Affinity Capture: Add the kinobeads slurry to both the treated and control lysates. Incubate with gentle rotation for 1-2 hours at 4°C to allow kinases to bind.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.

  • On-Bead Digestion: Resuspend the washed beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide, then add trypsin to digest the captured proteins directly on the beads overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify proteins that show a dose-dependent reduction in bead binding in the compound-treated samples compared to the vehicle control. These are the putative targets and off-targets.

G cluster_prep Sample Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Lysate Cell Lysate Incubate_V Incubate Lysate + Vehicle Lysate->Incubate_V Split Incubate_C Incubate Lysate + Compound Lysate->Incubate_C Split Vehicle Vehicle Control (e.g., DMSO) Vehicle->Incubate_V Compound This compound Compound Compound->Incubate_C Kinobeads Add Kinobeads (Affinity Capture) Incubate_V->Kinobeads Incubate_C->Kinobeads Wash Wash Beads Kinobeads->Wash Digest On-Bead Tryptic Digest Wash->Digest LCMS LC-MS/MS Digest->LCMS Quant Quantify Proteins & Identify Competed Binders LCMS->Quant

Caption: Kinobeads competitive profiling workflow.

B. Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in a Native Environment

CETSA is a powerful technique that measures the thermal stability of proteins directly in cells or tissues.[18][19] The principle is elegant: the binding of a ligand (your compound) to its target protein confers additional stability, making the protein more resistant to heat-induced unfolding and aggregation.[20][21] When coupled with mass spectrometry (known as Thermal Proteome Profiling or TPP), this method can survey thousands of proteins simultaneously to identify which ones are stabilized by the compound, thus revealing both on- and off-targets in their native cellular context.[10][18][22]

  • Cell Treatment: Treat intact, cultured cells with the this compound compound or vehicle control for a defined period.

  • Thermal Challenge: Harvest the cells, resuspend in buffer, and aliquot the cell suspension. Heat each aliquot to a different temperature for a short period (e.g., a gradient from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Protein Preparation: Collect the soluble fraction from each temperature point. Prepare the proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot its relative abundance as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated sample compared to the control indicates that the compound binds to and stabilizes that protein.

G cluster_cell Cellular Treatment cluster_assay TPP Workflow cluster_analysis Analysis Cells Intact Cells Treat_V Treat Cells Cells->Treat_V Treat_C Treat Cells Cells->Treat_C Vehicle Vehicle Vehicle->Treat_V Compound Compound Compound->Treat_C Heat Apply Temperature Gradient to Aliquots Treat_V->Heat Treat_C->Heat Lyse Lyse & Ultracentrifuge Heat->Lyse Soluble Collect Soluble Protein Fraction Lyse->Soluble Digest Tryptic Digest Soluble->Digest LCMS LC-MS/MS Digest->LCMS Curves Generate & Compare Protein Melting Curves LCMS->Curves

Caption: Thermal Proteome Profiling (TPP) workflow.

III. Functional Validation: From Binding to Biological Consequence

Identifying a physical interaction between your compound and an off-target protein is only half the story. The critical next question is whether this interaction has a functional consequence. Cell-based assays are essential for connecting off-target binding to a change in cellular phenotype or signaling.

A. Signaling Pathway Analysis

Since many this compound compounds target kinases, their on- and off-target effects will likely manifest as changes in phosphorylation-dependent signaling pathways.[1] After treating cells with your compound, you can use multiplex immunoassays (e.g., Western blot, Luminex) with phospho-specific antibodies to probe the activation status of key proteins in relevant pathways (e.g., PI3K/Akt, MAPK, etc.). An unexpected change in a signaling node could be the functional readout of an off-target interaction identified by TPP or Kinobeads.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (On-Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation OffTargetKinase Off-Target Kinase (e.g., a MAPK) Downstream Downstream Effector OffTargetKinase->Downstream SideEffect Unintended Cellular Effect (e.g., Toxicity) Downstream->SideEffect Compound This compound Compound Compound->PI3K Inhibits (Desired) Compound->OffTargetKinase Inhibits (Undesired)

Caption: On- and off-target effects on signaling.

B. CRISPR/Cas9-Mediated Target Validation

CRISPR/Cas9 gene editing is the gold standard for definitively linking a compound's effect to a specific protein.[7] The logic is straightforward: if a compound's cellular activity (e.g., inhibiting proliferation) is caused by its interaction with a specific off-target, then genetically deleting that off-target should make the cells resistant to the compound.[7]

  • Design and Validate gRNA: Design guide RNAs (gRNAs) targeting the gene of the putative off-target protein. Validate their efficiency in knocking out the target protein via Western blot or genomic sequencing.

  • Generate Knockout Cell Line: Stably express Cas9 and the validated gRNA in the cell line of interest to generate a clonal population where the off-target gene is knocked out.

  • Comparative Assay: Perform a dose-response experiment comparing the effect of the this compound compound on the parental (wild-type) cells versus the knockout cells.

  • Interpret Results:

    • No Change in Potency: If the compound is equally effective in both cell lines, the off-target is likely not responsible for the observed phenotype. The effect may be due to the on-target or other off-targets.

    • Rightward Shift in Potency: If the knockout cells are significantly more resistant to the compound (i.e., a higher concentration is needed to achieve the same effect), this provides strong evidence that the compound's activity is, at least in part, mediated by this specific off-target.

G cluster_wt Wild-Type Cells cluster_ko CRISPR Knockout Cells WT_Cells On-Target + Off-Target (Both Present) WT_Result Compound causes Cellular Effect WT_Cells->WT_Result Add Compound Conclusion Conclusion: Effect is mediated by the Off-Target WT_Result->Conclusion KO_Cells On-Target Present Off-Target Absent KO_Result Cellular Effect is Abolished or Reduced KO_Cells->KO_Result Add Compound KO_Result->Conclusion

Caption: Logic of CRISPR-based off-target validation.

IV. Comparative Summary and Integrated Strategy

No single method is sufficient to fully characterize off-target effects. An integrated approach is required, where discovery methods feed into validation platforms.

Methodology Principle Key Advantage Key Disadvantage Role in Workflow
Kinobeads Competitive affinity capture of kinases from cell lysates.[13][15]Excellent coverage of the kinome; directly assesses binding competition.Limited to lysate-based assays; may miss non-ATP competitive or non-kinase targets.Primary: Unbiased discovery of kinase off-targets.
TPP / CETSA Ligand-induced thermal stabilization of proteins in intact cells.[18][23]Measures target engagement in a native cellular environment; proteome-wide.[22]Less sensitive for weak binders; indirect measure of binding.Primary: Unbiased discovery of all potential off-targets.
CRISPR Validation Genetic ablation of a putative target to test for a phenotypic change in drug response.[7]Gold standard for linking a protein target to a cellular function of a drug.Low-throughput; requires generation of stable cell lines; does not identify targets.Secondary: Functional validation of top candidates from discovery methods.

A robust strategy begins with broad, unbiased discovery using TPP to generate a comprehensive list of potential interactors. For kinase inhibitors, this should be complemented with Kinobeads to gain specific insights into kinome selectivity. The highest-confidence hits from these screens—those that are potently engaged and biologically plausible—are then systematically validated for functional relevance using CRISPR/Cas9-mediated knockouts and targeted signaling pathway analysis. This tiered, evidence-based approach ensures that research efforts are focused on the off-target interactions that matter most, ultimately leading to the development of safer, more effective this compound-based therapeutics.

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.
  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. (n.d.). National Institutes of Health (NIH).
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  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online.
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  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
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  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). National Institutes of Health (NIH).
  • 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1) based molecules as potent, dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). (2011). PubMed.
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Sources

A Senior Scientist's Guide to Validating a Novel Kinase Assay: A Comparative Analysis Using a Thiomorpholin-3-one Based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the assays we rely on are the bedrock of our decision-making. The transition from established, often cumbersome, methods to newer, more efficient technologies is a critical step, but one that must be navigated with rigorous scientific validation. This guide provides a comprehensive framework for validating a novel, luminescence-based kinase assay, the "LuminaGlo™ Kinase Assay," against the traditional "gold standard" radiometric assay.[1][2]

We will utilize a well-characterized Thiomorpholin-3-one-based kinase inhibitor as our known active compound. The Thiomorpholine scaffold is a key component in many compounds with therapeutic potential, often targeting signaling pathways like the PI3K/Akt/mTOR pathway, making it an excellent choice for this validation study.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind them, ensuring a robust and trustworthy validation process.

The Imperative for New Assay Technologies

For decades, radiometric assays have been the benchmark for measuring protein kinase activity due to their direct readout of kinase function and high sensitivity.[1][2] However, the logistical and safety challenges associated with handling radioactive materials have driven the development of alternative methods.[1][2] Luminescence-based assays, such as the hypothetical "LuminaGlo™ Kinase Assay," offer a compelling alternative by measuring the direct product of the kinase reaction, ADP, in a non-radioactive, high-throughput format.[1][4]

The objective of this guide is to demonstrate that our new assay is not just a convenient alternative, but a reliable and robust platform that generates data comparable to the established standard.[2] The validation process is paramount to establishing this trust, ensuring the method is suitable for its intended purpose.[5]

Foundational Principles of Assay Validation

A successful assay validation demonstrates that a procedure is fit for its intended purpose.[5] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA).[5][6][7] We will focus on key performance characteristics to establish the reliability of the LuminaGlo™ assay.

The validation will be structured as a "fit-for-purpose" approach, where the rigor of the validation matches the intended use of the assay—in this case, for the identification and characterization of kinase inhibitors.[8]

Visualizing the Validation Workflow

The overall process for validating the new LuminaGlo™ assay against the traditional radiometric assay is outlined below. This workflow ensures a systematic and comprehensive comparison of the two methods.

G cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Head-to-Head Validation cluster_analysis Phase 3: Data Analysis & Reporting reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_opt Assay Optimization (Enzyme/Substrate Titration) reagent_prep->assay_opt z_factor Z'-Factor Determination (Assay Quality) assay_opt->z_factor ic50 IC50 Determination (Inhibitor Potency) z_factor->ic50 linearity Linearity & Range ic50->linearity precision Precision (Intra- & Inter-Assay) linearity->precision data_comp Comparative Data Analysis precision->data_comp report Validation Report Generation data_comp->report G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibits PhosphoSub Phosphorylated Substrate ADP->PhosphoSub ADP_detect ADP ADP->ADP_detect ATP_regen ATP ADP_detect->ATP_regen ADP-Glo™ Reagent Light Light (Signal) ATP_regen->Light Luciferase Luciferase Luciferase->Light

Sources

A Comparative Study of Thiomorpholine and Piperidine Scaffolds: Physicochemical Properties and Drug Design Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Among the plethora of available options, saturated six-membered heterocycles are mainstays in drug design. This guide provides a detailed comparative analysis of two such scaffolds: thiomorpholine and piperidine. By examining their fundamental physicochemical properties, conformational behavior, and impact on metabolic stability, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Physicochemical Properties

A fundamental understanding of a scaffold's intrinsic properties is the bedrock of rational drug design. The substitution of a methylene group in piperidine with a sulfur atom in thiomorpholine imparts distinct electronic and steric characteristics, which in turn modulate key physicochemical parameters.

PropertyThiomorpholinePiperidineRationale for Difference
Molecular Weight ( g/mol ) 103.19[1]85.15The presence of a heavier sulfur atom in thiomorpholine compared to a carbon atom in piperidine results in a higher molecular weight.
pKa (of conjugate acid) ~9.0 - 9.14[1][2]~11.1 - 11.2[3]The electron-withdrawing nature of the sulfur atom in thiomorpholine reduces the basicity of the nitrogen atom compared to the purely aliphatic environment in piperidine.
logP 0.2[1]0.84[3]The replacement of a CH₂ group with a more polarizable sulfur atom in thiomorpholine leads to a slight decrease in lipophilicity compared to piperidine.
Hydrogen Bond Donor Count 1[1]1[3]Both scaffolds possess a secondary amine, providing a single hydrogen bond donor.
Hydrogen Bond Acceptor Count 2[1]1[3]Thiomorpholine has both a nitrogen and a sulfur atom that can act as hydrogen bond acceptors, whereas piperidine's sole acceptor is the nitrogen atom.[4]

Conformational Analysis: A Tale of Two Chairs

Both thiomorpholine and piperidine predominantly adopt a chair conformation to minimize torsional and angular strain.[5] However, the energy barriers for ring inversion and the preferred orientation of substituents can differ, influencing how a molecule presents its pharmacophoric elements to a biological target.

Piperidine has been extensively studied and is known to have two distinct chair conformations, with the N-H bond being either axial or equatorial. The equatorial conformation is generally more stable.[6] The energy barrier for ring inversion in piperidine is lower than that of cyclohexane, while the barrier for nitrogen inversion is even lower, allowing for rapid interconversion between conformers.[6]

For thiomorpholine, the presence of the larger sulfur atom can influence the ring's geometry and inversion barrier. While specific comparative data on the ring inversion barrier versus piperidine is sparse, the fundamental principles of conformational analysis of six-membered heterocycles suggest that the barrier would be of a similar order of magnitude, allowing for conformational flexibility. This flexibility is a key attribute of thiomorpholine's role as a privileged scaffold in medicinal chemistry.[7]

G cluster_piperidine Piperidine Conformations cluster_thiomorpholine Thiomorpholine Conformations Axial N-H Axial N-H Equatorial N-H Equatorial N-H Axial N-H->Equatorial N-H Ring/Nitrogen Inversion Equatorial N-H->Axial N-H Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 Ring Inversion Chair 2->Chair 1

Caption: Interconversion between chair conformations of piperidine and thiomorpholine.

Impact on Drug Properties: A Medicinal Chemistry Perspective

The choice between a thiomorpholine and a piperidine scaffold can have profound consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: This is a critical parameter in drug design, and both scaffolds present unique considerations. The piperidine ring is a common site of metabolism, often undergoing oxidation at the carbon atoms adjacent to the nitrogen, which can lead to more rapid clearance.[8] Strategies to enhance the metabolic stability of piperidine-containing compounds often involve substitution at these positions.[9]

Thiomorpholine, being the thio-analog of morpholine, offers an alternative metabolic profile. The substitution of a methylene group with a sulfur atom can alter the sites and rates of metabolism.[7] Furthermore, the sulfur atom in thiomorpholine can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the compound's polarity and pharmacokinetic properties. This offers an additional handle for fine-tuning a drug candidate's profile.

Cell Permeability and Physicochemical Profile: A molecule's ability to cross cell membranes is intrinsically linked to its physicochemical properties. The lower pKa of thiomorpholine compared to piperidine means that at physiological pH (7.4), a larger fraction of thiomorpholine-containing compounds will exist in their neutral, more lipophilic form. This can potentially lead to improved cell permeability. The difference in logP and hydrogen bonding capacity also contributes to the overall ADME profile, with the additional hydrogen bond acceptor in thiomorpholine potentially influencing solubility and interactions with transporters.

Experimental Protocols for Physicochemical Property Determination

To empower researchers in their scaffold-hopping and lead optimization efforts, we provide the following established protocols for determining key physicochemical parameters.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change. The pKa is determined from the midpoint of the buffer region on the titration curve.

Protocol:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the test compound.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: For a basic compound, titrate with a standardized solution of 0.1 M HCl. For an acidic compound, titrate with 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

G Start Start Calibrate pH Meter Calibrate pH Meter Start->Calibrate pH Meter Prepare Sample Solution Prepare Sample Solution Calibrate pH Meter->Prepare Sample Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Sample Solution->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa at Half-Equivalence Point Determine pKa at Half-Equivalence Point Plot Titration Curve->Determine pKa at Half-Equivalence Point End End Determine pKa at Half-Equivalence Point->End

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G Start Start Prepare Saturated Phases Prepare Saturated Phases Start->Prepare Saturated Phases Dissolve Compound Dissolve Compound Prepare Saturated Phases->Dissolve Compound Mix and Equilibrate Mix and Equilibrate Dissolve Compound->Mix and Equilibrate Separate Phases Separate Phases Mix and Equilibrate->Separate Phases Quantify Concentration in Each Phase Quantify Concentration in Each Phase Separate Phases->Quantify Concentration in Each Phase Calculate logP Calculate logP Quantify Concentration in Each Phase->Calculate logP End End Calculate logP->End

Caption: Workflow for logP determination by the shake-flask method.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and a NADPH-regenerating system in a suitable buffer.

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

G Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Add Test Compound Add Test Compound Prepare Incubation Mixture->Add Test Compound Initiate Reaction with NADPH Initiate Reaction with NADPH Add Test Compound->Initiate Reaction with NADPH Sample at Time Points Sample at Time Points Initiate Reaction with NADPH->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Quench Reaction->Analyze by LC-MS/MS Calculate Metabolic Stability Parameters Calculate Metabolic Stability Parameters Analyze by LC-MS/MS->Calculate Metabolic Stability Parameters End End Calculate Metabolic Stability Parameters->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

Both thiomorpholine and piperidine are valuable scaffolds in the medicinal chemist's toolbox, each offering a unique set of properties. The choice between them should be guided by a thorough understanding of their physicochemical and metabolic characteristics in the context of the specific drug design project. Piperidine's well-established presence in numerous approved drugs attests to its utility, while thiomorpholine provides an attractive alternative with distinct electronic and metabolic features that can be strategically exploited to overcome challenges in drug development. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more rational and data-driven decisions in the design of next-generation therapeutics.

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Confirming the Mechanism of Action of a Thiomorpholin-3-one Derivative: A Comparative Guide to PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide will provide a comparative analysis of our lead compound with established PI3K inhibitors, Pictilisib (GDC-0941) and the classic inhibitor Wortmannin . We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The PI3K/Akt/mTOR Pathway: A Critical Target in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3][4] Its dysregulation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[2][5] The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of substrates, leading to the activation of mTOR, which ultimately promotes protein synthesis and cell proliferation.[5][6]

Due to the central role of this pathway in cancer, the development of small molecule inhibitors targeting PI3K has been a major focus of drug discovery.[7] Thiomorpholine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, showing a wide array of pharmacological activities, including anticancer effects, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR.[8]

Logical Workflow for Mechanism of Action Confirmation

To rigorously confirm that a novel thiomorpholin-3-one derivative acts as a PI3K inhibitor, a multi-faceted experimental approach is required. This workflow is designed to first demonstrate the compound's effect on the target protein (PI3K), then to show the downstream consequences of this inhibition within the signaling pathway, and finally to observe the phenotypic effect on cancer cells.

MOA_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Confirmation Biochem_Assay In Vitro PI3K Kinase Assay Western_Blot Western Blot Analysis (p-Akt, p-S6) Biochem_Assay->Western_Blot Confirms target inhibition in cells Cell_Viability Cell Viability Assay (MTT Assay) Western_Blot->Cell_Viability Links pathway inhibition to cellular effect

Figure 1: Experimental workflow for confirming PI3K inhibition.

Comparative Analysis of PI3K Inhibitors

A crucial aspect of characterizing a novel inhibitor is to benchmark its performance against well-established compounds. In this guide, we will compare our lead compound with two key alternatives:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been extensively studied in preclinical and clinical settings.[6][9][10] It serves as a relevant benchmark for novel PI3K inhibitors entering development.

  • Wortmannin: A fungal metabolite and one of the first identified PI3K inhibitors. It is a potent, irreversible, and non-selective inhibitor of PI3K.[11][12][13][14][15] While not used clinically due to its instability and toxicity, it remains a valuable tool in research to probe the function of the PI3K pathway.

CompoundChemical ClassMechanism of ActionSelectivityKey Features
Compound 14o (Case Study) Dimorpholine substituted thienopyrimidineDual PI3K/mTOR kinase inhibitor-Potent in vitro and in vivo efficacy.[1]
Pictilisib (GDC-0941) ThienopyrimidinePan-Class I PI3K inhibitor (ATP-competitive)PI3Kα/δ > PI3Kβ/γOrally bioavailable, clinical trial candidate.[6][9][10][16]
Wortmannin Fungal steroid metaboliteIrreversible covalent inhibitor of PI3KNon-selectivePotent research tool, but unstable and toxic.[11][12][13][14][15]

Table 1: Comparison of PI3K Inhibitors

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in our workflow.

In Vitro PI3K Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PI3K isoforms.

Principle: The assay quantifies the production of ADP, a product of the kinase reaction where ATP is hydrolyzed to phosphorylate a substrate (PIP2). A luminescence-based detection system is commonly used, where the amount of light generated is proportional to the amount of ADP produced.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

    • Prepare a serial dilution of the this compound derivative, Pictilisib, and Wortmannin in 100% DMSO.

    • Dilute the recombinant PI3K enzyme (e.g., p110α/p85α) in the kinase buffer.

    • Prepare the lipid substrate solution containing PIP2.

    • Prepare the ATP solution. The final concentration should be close to the Km value for the specific PI3K isoform.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells.

    • Add 4 µL of the diluted PI3K enzyme/lipid mixture to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 0.5 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Akt and S6

This experiment confirms that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of key downstream proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of Akt (at Ser473) and the ribosomal protein S6 (a downstream target of mTOR), we can assess the activity of the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., U87MG or LN-229 glioblastoma cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative, Pictilisib, and Wortmannin for a specified time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the corresponding total protein signal for each sample.

    • Compare the levels of p-Akt and p-S6 in treated cells to the vehicle control to determine the extent of pathway inhibition.

Western_Blot_Diagram PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates mTOR mTOR S6 S6 mTOR->S6 Activates pS6 p-S6 S6->pS6 Phosphorylates pAkt->mTOR Activates Proliferation Cell Proliferation & Survival pS6->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Figure 2: PI3K/Akt/mTOR pathway and points of analysis.
Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation and viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[9] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., U87MG or LN-229) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivative, Pictilisib, and Wortmannin for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Expected Results and Interpretation

  • In Vitro Kinase Assay: A potent this compound derivative should exhibit low nanomolar IC50 values against one or more PI3K isoforms, comparable to or better than Pictilisib. Wortmannin will serve as a positive control with very high potency.

  • Western Blot Analysis: Treatment with the this compound derivative should lead to a dose-dependent decrease in the levels of p-Akt (Ser473) and p-S6, with little to no change in the total levels of Akt and S6. This would confirm that the compound is inhibiting the PI3K pathway in cells. The results should be comparable to those obtained with Pictilisib and Wortmannin.

  • Cell Viability Assay: The compound should demonstrate a dose-dependent reduction in the viability of cancer cells, with a GI50 value that correlates with its potency in the kinase and Western blot assays.

By following this comprehensive guide, researchers can rigorously confirm the mechanism of action of a novel this compound derivative as a PI3K/Akt/mTOR pathway inhibitor and benchmark its performance against established compounds, thereby providing a solid foundation for further drug development.

References

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Safety Operating Guide

Navigating the Handling of Thiomorpholin-3-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiomorpholin-3-one. As a Senior Application Scientist, my aim is to provide a framework that is not just procedural, but also instills a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive safety and scientific integrity in your laboratory.

A Critical Note on Safety Data: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 20196-21-8) was not publicly available. The following recommendations are therefore synthesized from the safety data of structurally analogous compounds, including Thiomorpholine, Thiomorpholine 1,1-dioxide, and other thiomorpholine derivatives.[1][2][3][4][5][6][7][8][9][10][11] It is imperative that a comprehensive, substance-specific risk assessment be conducted within your institution before commencing any work with this compound.

Understanding the Risks: The Foundation of Safe Handling

This compound belongs to a class of sulfur- and nitrogen-containing heterocyclic compounds.[12][13][14][15][16] Based on the hazard profiles of its close relatives, we must anticipate that this compound may exhibit the following hazardous properties:

  • Skin and Eye Irritation/Corrosion: Many thiomorpholine derivatives are known to cause skin irritation, and in some cases, severe burns and eye damage.[1][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][11]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful or toxic if ingested or inhaled.[8]

Therefore, a robust personal protective equipment (PPE) plan is not merely a suggestion but a critical necessity.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. The following is a step-by-step guide to outfitting yourself appropriately for handling this compound.

Step 1: Foundational Laboratory Attire

This is the baseline for any work in a laboratory where chemical hazards are present.

  • Closed-toe shoes: These must be worn at all times to protect from spills and falling objects.

  • Long pants and a long-sleeved shirt: These offer a basic barrier against accidental skin contact.

Step 2: The Laboratory Coat

A flame-resistant lab coat should be worn and fully buttoned. This is not just for chemical protection but also provides a removable barrier in case of a significant spill.

Step 3: Eye and Face Protection

Given the high likelihood of eye irritation or damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: These should be worn at all times when handling this compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes and airborne particles.[7]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with safety goggles.[3]

Step 4: Hand Protection

Gloves are essential to prevent skin contact. However, not all gloves are created equal.

  • Material: Nitrile gloves are a suitable initial choice. Always check for any signs of degradation or breakthrough.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves is recommended.

  • Inspection and Replacement: Always inspect gloves for tears or holes before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[1]

Step 5: Respiratory Protection

The need for respiratory protection will be dictated by your specific risk assessment and the physical form of the this compound you are handling.

  • Handling Solids: If handling a powdered form that could become airborne, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of dust particles.[5]

  • Handling Solutions/Volatile Conditions: If working with solutions, especially if heated or aerosolized, or if the substance is volatile, a respirator with an organic vapor cartridge may be necessary.[5][6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Table 1: Summary of Recommended PPE for Handling this compound

Activity Minimum Required PPE Recommended Additional PPE
Weighing solidLab coat, safety goggles, nitrile glovesN95 respirator, double gloves
Preparing solutionsLab coat, safety goggles, nitrile glovesFace shield, double gloves
Running reactionsLab coat, safety goggles, nitrile glovesFace shield, consideration of respirator with organic vapor cartridge
Handling wasteLab coat, safety goggles, nitrile glovesDouble gloves

Operational Plan: From Receipt to Disposal

A clear operational plan is crucial for minimizing risk and ensuring a smooth workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill generates dust or vapors.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste contaminated with this compound, including excess material, contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The exact disposal method will be determined by your local and institutional regulations. Generally, chemical incineration is a common method for organic compounds of this nature.[5]

  • Consultation: Always consult with your institution's environmental health and safety department for specific guidance on waste disposal procedures. Do not pour any waste down the drain.[1][5]

Visualizing the Workflow for Safety

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling this compound.

PPE_Selection_Workflow start Start: Task Involving This compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Dust) start->assess_risk base_ppe Wear Foundational PPE: - Closed-toe shoes - Long pants/shirt - Lab coat assess_risk->base_ppe eye_protection Select Eye Protection base_ppe->eye_protection goggles Safety Goggles (Minimum Requirement) eye_protection->goggles Always face_shield Face Shield + Goggles (Splash Hazard) eye_protection->face_shield If Splash Hazard hand_protection Select Hand Protection goggles->hand_protection face_shield->hand_protection single_gloves Single Pair of Nitrile Gloves hand_protection->single_gloves Low Risk double_gloves Double Pair of Nitrile Gloves (High-Risk Tasks) hand_protection->double_gloves High Risk respiratory_protection Assess Need for Respiratory Protection single_gloves->respiratory_protection double_gloves->respiratory_protection no_respirator No Respirator Required (Low Risk of Inhalation) respiratory_protection->no_respirator No Inhalation Risk n95 N95 Respirator (Solid/Dust) respiratory_protection->n95 Dust/Solid organic_vapor Respirator with Organic Vapor Cartridge (Volatile/Aerosol) respiratory_protection->organic_vapor Volatile/ Aerosol end Proceed with Task no_respirator->end n95->end organic_vapor->end

Figure 1. Decision workflow for selecting appropriate PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Gather All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh/Measure in Fume Hood prep_materials->handle_weigh handle_reaction 5. Perform Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 2. Procedural workflow for handling this compound.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of scientific excellence and responsible research.

References

  • Capot Chemical. MSDS of Thiomorpholine-3-carboxylic acid hydrochloride. [Link]
  • MDPI. (2022).
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